methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Description
Properties
IUPAC Name |
methyl 3-oxo-4H-1,4-benzoxazine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-14-10(13)6-2-3-7-8(4-6)15-5-9(12)11-7/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGXBRNLTSFTIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=O)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445712 | |
| Record name | Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142166-00-5 | |
| Record name | Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Abstract
This technical guide provides a comprehensive analysis of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,4-benzoxazine core is a privileged scaffold found in numerous biologically active molecules. This document delineates the fundamental physicochemical characteristics, a proposed synthetic pathway, spectroscopic profile, and the potential biological relevance of this specific derivative. By synthesizing data from public chemical databases and the broader scientific literature on related analogs, this guide serves as a foundational resource for researchers engaged in drug discovery, chemical synthesis, and materials development. Detailed experimental protocols for its synthesis and characterization are provided to facilitate its practical application in a laboratory setting.
Introduction to the 1,4-Benzoxazine Scaffold
The 1,4-benzoxazine ring system is a bicyclic heterocycle that serves as a cornerstone for a multitude of compounds with diverse applications.[1] In the realm of drug development, derivatives of this scaffold have demonstrated a wide array of biological activities, including antimicrobial, anticancer, antihypertensive, and neuroprotective properties.[1][2][3][4] Their utility also extends to materials science, where benzoxazine monomers are precursors to polybenzoxazine resins, a class of high-performance thermosetting polymers with excellent thermal stability and mechanical properties.[5][6][7]
The subject of this guide, this compound (CAS No. 142166-00-5), incorporates a lactam function within the oxazine ring and a methyl carboxylate group on the benzene ring.[8][9] These functional groups are pivotal, as they modulate the molecule's electronic properties, solubility, and potential for intermolecular interactions, thereby influencing its behavior in both biological and material contexts. This document aims to provide a detailed examination of its core properties, offering field-proven insights for its synthesis and potential application.
Core Physicochemical and Basic Properties
Understanding the fundamental properties of a molecule is critical for predicting its behavior. The key identifiers and computed properties for the title compound are summarized below.
Compound Identification
| Property | Value | Source |
| IUPAC Name | methyl 3-oxo-4H-1,4-benzoxazine-7-carboxylate | PubChem[8] |
| CAS Number | 142166-00-5 | PubChem[8] |
| Molecular Formula | C₁₀H₉NO₄ | PubChem[8] |
| Molecular Weight | 207.18 g/mol | PubChem[8][9] |
| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)NC(=O)CO2 | PubChem[8] |
Structural and Electronic Properties
The structure of this compound features a planar aromatic ring fused to a non-planar oxazine ring containing a lactam (a cyclic amide).
Caption: 2D structure of the title compound.
Basicity Analysis: A critical "basic property" is the molecule's ability to accept a proton. In this compound, the primary site of potential basicity, the nitrogen atom, is part of a lactam. The lone pair of electrons on the nitrogen is delocalized by resonance with the adjacent carbonyl group (C=O). This delocalization significantly reduces the electron density on the nitrogen, rendering it essentially non-basic and non-nucleophilic under typical conditions. The ether oxygen and the ester carbonyl oxygen are also very weak bases. Therefore, the molecule as a whole lacks a prominent basic center and would require a strong acid to be protonated.
Computed Physical Properties
| Property | Value | Note |
| XLogP3 | 0.7 | A measure of lipophilicity. A low value suggests moderate water solubility.[10] |
| Topological Polar Surface Area | 64.6 Ų | Indicates potential for membrane permeability.[8] |
| Hydrogen Bond Donor Count | 1 | The N-H group of the lactam.[10] |
| Hydrogen Bond Acceptor Count | 3 | The two ester oxygens and the lactam carbonyl oxygen.[10] |
Synthesis and Spectroscopic Characterization
While specific literature detailing the synthesis of this exact molecule is sparse, a robust synthetic route can be proposed based on well-established methods for constructing the 2H-benzo[b][2][3]oxazin-3(4H)-one core.[3]
Proposed Retrosynthetic Pathway
The most logical approach involves the condensation and subsequent cyclization of a substituted 2-aminophenol with an α-haloacetyl halide or ester. The key starting material would be methyl 3-amino-4-hydroxybenzoate .
Caption: Proposed two-step synthesis of the title compound.
This pathway involves two key steps:
-
N-Acylation: The amino group of methyl 3-amino-4-hydroxybenzoate is acylated with chloroacetyl chloride. This reaction is typically performed in an aprotic solvent with a mild base to scavenge the HCl byproduct.
-
Intramolecular Williamson Ether Synthesis: The resulting N-chloroacetyl intermediate undergoes an intramolecular cyclization. A base, such as potassium carbonate, deprotonates the phenolic hydroxyl group, which then acts as a nucleophile, displacing the chloride to form the oxazine ring.
Expected Spectroscopic Profile
Spectroscopic analysis is essential for structural verification. Based on the functional groups present, the following spectral characteristics are anticipated:
-
¹H NMR (Proton NMR):
-
Aromatic protons (3H) appearing as distinct multiplets or doublets in the ~6.8-7.8 ppm region.
-
A singlet for the methylene protons (-O-CH₂-C=O) around ~4.6 ppm.
-
A singlet for the methyl ester protons (-COOCH₃) around ~3.9 ppm.
-
A broad singlet for the amide proton (-NH-) typically downfield, >8.0 ppm.
-
-
¹³C NMR (Carbon NMR):
-
A lactam carbonyl carbon signal around ~165 ppm.
-
An ester carbonyl carbon signal around ~166 ppm.
-
Aromatic carbons between ~110-150 ppm.
-
A methylene carbon signal around ~67 ppm.
-
A methyl ester carbon signal around ~52 ppm.
-
-
IR (Infrared) Spectroscopy:
-
A sharp N-H stretching vibration around 3200-3300 cm⁻¹.
-
A strong lactam carbonyl (C=O) stretch around 1680-1700 cm⁻¹.
-
A strong ester carbonyl (C=O) stretch around 1710-1730 cm⁻¹.
-
C-O-C (ether) stretching bands in the 1200-1280 cm⁻¹ region.
-
-
Mass Spectrometry (MS): The compound is expected to show a molecular ion peak [M]+ corresponding to its molecular weight (207.18 g/mol ).[8]
Biological and Pharmacological Context
While no specific biological activities have been published for this compound itself, the extensive bioactivity of the parent scaffold provides a strong rationale for its investigation.
-
Antimicrobial Potential: Many 1,4-benzoxazine derivatives have shown promise as antimicrobial agents, acting against various strains of bacteria and fungi.[3][11] The core structure is a viable starting point for the development of new anti-infective drugs.
-
Anticancer Activity: The benzoxazinone skeleton is present in compounds that exhibit cytotoxic effects against various cancer cell lines.[1] These molecules can serve as templates for designing novel anticancer therapeutics.
-
Neuroprotective Effects: Certain substituted 1,4-benzoxazines have been identified as potent neuroprotective agents, capable of inhibiting oxidative stress-mediated neuronal degeneration.[4]
-
Enzyme Inhibition: The scaffold can be functionalized to target specific enzymes. For example, some derivatives act as calcium channel blockers or calmodulin antagonists.[2]
The title compound, with its ester functionality, can act as a key intermediate. The ester can be hydrolyzed to the corresponding carboxylic acid, which provides a handle for further chemical modification, such as amide bond formation, to create a library of analogs for structure-activity relationship (SAR) studies.
Experimental Protocols
The following sections provide detailed, self-validating methodologies for the proposed synthesis and characterization of the target compound.
Workflow for Synthesis, Purification, and Analysisdot
digraph "Experimental_Workflow" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];
}
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. open.metu.edu.tr [open.metu.edu.tr]
- 6. Polybenzoxazine - Wikipedia [en.wikipedia.org]
- 7. Properties of Polybenzoxazine-Based Conducting Materials in Energy-Related Applications | MDPI [mdpi.com]
- 8. This compound | C10H9NO4 | CID 10845978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [cymitquimica.com]
- 10. Methyl 3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate | C10H9NO4 | CID 59153381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. A note to the biological activity of benzoxazine derivatives containing the thioxo group - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Significance of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate (CAS Number: 142166-00-5)
Abstract
This technical guide provides a comprehensive analysis of the chemical structure, properties, synthesis, and applications of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate, registered under CAS number 142166-00-5. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the nuanced structural features of this molecule, elucidate its significance as a key synthetic intermediate, and provide detailed, actionable protocols and data interpretations. The causality behind experimental choices and the self-validating nature of the described methodologies are emphasized to ensure scientific integrity and practical utility.
Introduction: Unveiling a Key Building Block in Medicinal Chemistry
This compound is a heterocyclic compound that has garnered significant interest as a versatile building block in the synthesis of complex pharmaceutical agents.[1] Its rigid bicyclic core, comprised of a benzene ring fused to a 1,4-oxazine-3-one ring, provides a stable scaffold that can be strategically functionalized. This inherent structural feature, combined with the reactivity of its ester and lactam moieties, makes it a valuable precursor in the development of novel therapeutics. Notably, this compound serves as a critical intermediate in the synthesis of potent and selective inhibitors of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme implicated in a range of pathologies, including neurodegenerative diseases like Parkinson's disease.[2][3] Understanding the intricacies of its chemical structure is paramount to appreciating its reactivity and its role in the broader landscape of drug discovery.
Elucidation of the Chemical Structure
The structural architecture of this compound is fundamental to its chemical behavior and synthetic utility. A thorough examination of its constituent parts reveals a molecule primed for strategic chemical modification.
Core Scaffold: The Benzoxazinone Heterocycle
The foundation of the molecule is the 3,4-dihydro-2H-1,4-benzoxazin-3-one ring system. This bicyclic structure is formed by the fusion of a benzene ring with a six-membered morpholin-3-one ring. The IUPAC name, methyl 3-oxo-4H-1,4-benzoxazine-7-carboxylate, accurately reflects this core structure.[4] The lactam functionality within the oxazine ring imparts a degree of planar character and introduces a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), which can be crucial for molecular recognition in biological systems.
Key Functional Groups and Their Influence
The molecule's reactivity is largely dictated by its two primary functional groups:
-
Methyl Ester (-COOCH₃): Located at the 7-position of the benzene ring, the methyl ester group is an electron-withdrawing group that can influence the aromatic ring's reactivity towards electrophilic and nucleophilic substitution. It also provides a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to introduce diverse substituents.
-
Lactam (cyclic amide): The amide within the oxazine ring is relatively stable but can be susceptible to hydrolysis under harsh acidic or basic conditions. The nitrogen atom of the lactam can be deprotonated with a strong base, allowing for N-alkylation or N-acylation reactions, a common strategy in the synthesis of more complex derivatives.[5]
Molecular Formula and Weight
The molecular formula of the compound is C₁₀H₉NO₄, with a corresponding molecular weight of 207.18 g/mol .[4]
| Property | Value | Source |
| CAS Number | 142166-00-5 | [4] |
| Molecular Formula | C₁₀H₉NO₄ | [4] |
| Molecular Weight | 207.18 g/mol | [4] |
| IUPAC Name | methyl 3-oxo-4H-1,4-benzoxazine-7-carboxylate | [4] |
Stereochemistry
The core structure of this compound is achiral as there are no stereocenters in the molecule.
Structural Visualization
The following diagram, generated using Graphviz, illustrates the chemical structure of this compound, highlighting its key functional groups.
Caption: Chemical structure of this compound.
Synthesis and Manufacturing
The synthesis of this compound typically proceeds from commercially available starting materials. While multiple synthetic routes to benzoxazinones have been reported, a common and efficient method involves the cyclization of an appropriately substituted aminophenol derivative.[5][6][7]
Retrosynthetic Analysis
A logical retrosynthetic approach breaks down the target molecule into simpler, readily available precursors. The key disconnection is the formation of the lactam ring.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Experimental Protocol
This protocol is a representative synthesis based on established methods for analogous compounds.[8] Researchers should perform their own risk assessment and optimization.
Reaction Scheme:
Caption: Synthetic scheme for the target compound.
Step-by-Step Methodology:
-
N-Acylation: To a stirred solution of methyl 3-amino-4-hydroxybenzoate (1.0 eq) in a suitable solvent such as acetic acid or DMF, add chloroacetyl chloride (1.1 eq) dropwise at 0 °C. The choice of solvent is critical; aprotic polar solvents are generally preferred to facilitate the dissolution of the starting materials.
-
Cyclization: After the initial acylation, a base such as sodium acetate (2.0 eq) is added to the reaction mixture. The mixture is then heated to reflux (typically 80-120 °C, depending on the solvent) for several hours to promote intramolecular cyclization via nucleophilic substitution of the chloride by the phenolic hydroxyl group. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water to precipitate the crude product. The solid is collected by filtration, washed with water, and then dried. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Self-Validation: The identity and purity of the synthesized compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis. The obtained data should be consistent with the expected values for the target structure.
Spectroscopic and Physical Properties
A comprehensive understanding of the spectroscopic and physical properties is essential for the characterization and quality control of this compound.
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the protons on the benzene ring. The coupling patterns (doublets, doublet of doublets) will be indicative of their relative positions.
-
Methylene Protons (-O-CH₂-CO-): A singlet at approximately δ 4.5-5.0 ppm, integrating to two protons.
-
Amide Proton (-NH-): A broad singlet, typically in the region of δ 8.0-10.0 ppm, which may be exchangeable with D₂O.
-
Methyl Ester Protons (-OCH₃): A sharp singlet at around δ 3.8-4.0 ppm, integrating to three protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbons: Two signals in the downfield region: one for the lactam carbonyl (δ ~165-170 ppm) and one for the ester carbonyl (δ ~160-165 ppm).
-
Aromatic Carbons: Six signals in the aromatic region (δ ~110-150 ppm).
-
Methylene Carbon (-O-CH₂-CO-): A signal around δ 65-70 ppm.
-
Methyl Ester Carbon (-OCH₃): A signal around δ 50-55 ppm.
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (207.18 g/mol ).
Physical Properties
| Property | Value | Source |
| Melting Point | 256-258 °C | [11] |
| Appearance | Solid | [12] |
| Storage | 2-8 °C, sealed in dry conditions | [9] |
Applications in Drug Discovery and Development
The primary significance of this compound in the pharmaceutical industry is its role as a key intermediate in the synthesis of USP30 inhibitors.
Intermediate for USP30 Inhibitors
Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinase that is localized to the outer mitochondrial membrane and plays a crucial role in regulating mitophagy, the selective removal of damaged mitochondria.[3][13] Dysregulation of mitophagy is implicated in the pathogenesis of several diseases, most notably Parkinson's disease.[2] By inhibiting USP30, it is possible to enhance the clearance of dysfunctional mitochondria, which is a promising therapeutic strategy.
This compound provides the core scaffold for a class of potent and selective USP30 inhibitors.[13][14] The synthesis of these inhibitors often involves the modification of the ester and lactam functionalities of this starting material to introduce pharmacophoric features that are essential for binding to the active site of the USP30 enzyme.
Mechanism of Action of Downstream USP30 Inhibitors
The inhibitors synthesized from this benzoxazinone core typically act by binding to the catalytic domain of USP30, preventing it from removing ubiquitin chains from mitochondrial proteins. This leads to an accumulation of ubiquitinated proteins on the mitochondrial surface, which serves as a signal for the recruitment of the autophagy machinery and subsequent engulfment and degradation of the damaged mitochondria.
Caption: Role of USP30 in mitophagy and its inhibition.
Conclusion
This compound (CAS: 142166-00-5) is a molecule of significant importance in medicinal chemistry and drug development. Its well-defined chemical structure, characterized by a stable benzoxazinone core and reactive functional groups, makes it an ideal starting material for the synthesis of complex pharmaceutical agents. Its pivotal role as a precursor to potent USP30 inhibitors highlights its value in the pursuit of novel therapies for neurodegenerative and other diseases. This guide has provided a detailed technical overview of its structure, synthesis, and applications, grounded in scientific principles and supported by authoritative references, to aid researchers in their endeavors.
References
-
Organic Chemistry Portal. Benzoxazinone synthesis. Available from: [Link]
- Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 729-733.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10845978, this compound. Retrieved January 9, 2026 from [Link].
-
SpectraBase. 3,4-DIHYDRO-2-METHYL-3-OXO-2H-1,4-BENZOXAZINE-2-CARBOXYLIC-ACID-ETHYLESTER. Available from: [Link]
-
MDPI. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available from: [Link]
-
ResearchGate. Phenoxazinone synthesis using three different substrates... Available from: [Link]
-
ResearchGate. 1 Н and 13 C NMR spectroscopy data for benzoxazine monomers. Available from: [Link]
-
ResearchGate. Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Available from: [Link]
-
Frontiers. USP30: Structure, Emerging Physiological Role, and Target Inhibition. Available from: [Link]
-
ResearchGate. 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. Available from: [Link]
-
PubMed Central. Spotlight on USP30: structure, function, disease and target inhibition. Available from: [Link]
- Google Patents. Usp30 inhibitors and uses thereof.
-
PubMed Central. USP30: Structure, Emerging Physiological Role, and Target Inhibition. Available from: [Link]
-
ResearchGate. The development process and chemical structure of USP30 inhibitors. (A)... Available from: [Link]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. prepchem.com [prepchem.com]
- 3. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C10H9NO4 | CID 10845978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzoxazinone synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. De Novo Design and Synthesis of Novel Benzoxazinone Derivatives Targeting Dihydroxyacid Dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate: A Privileged Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, outline a robust synthetic pathway grounded in established chemical principles, and discuss its relevance as a core structural motif in the development of novel therapeutic agents.
Core Molecular Attributes
This compound is a member of the benzoxazine class of heterocyclic compounds. Its structure features a benzene ring fused to a 1,4-oxazine ring, yielding a bicyclic system that is frequently explored in drug discovery.
Physicochemical Properties
A summary of the key molecular identifiers and computed properties for this compound is presented below. It is noteworthy that while extensive computed data is available, experimentally determined values such as a specific melting point are not consistently reported in publicly available literature, highlighting an area for further empirical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₄ | [1] |
| Molecular Weight | 207.18 g/mol | [1] |
| CAS Number | 142166-00-5 | [1] |
| IUPAC Name | methyl 3-oxo-4H-1,4-benzoxazine-7-carboxylate | [1] |
| Synonyms | Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-7-carboxylate; 2H-1,4-Benzoxazine-7-carboxylic acid, 3,4-dihydro-3-oxo-, methyl ester | [1] |
| XLogP3 (Computed) | 0.7 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
Caption: 2D structure of this compound.
Strategic Importance in Medicinal Chemistry
The 1,4-benzoxazine nucleus is recognized as a "privileged scaffold". This term is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple, diverse biological targets. The inherent structural rigidity, combined with the specific spatial arrangement of hydrogen bond donors and acceptors, makes benzoxazine derivatives versatile candidates for drug development programs.
Derivatives of the 1,4-benzoxazine core have demonstrated a wide array of pharmacological activities, including but not limited to:
-
Antimicrobial and antifungal action
-
Anticancer properties
-
Anti-inflammatory effects
-
Antidepressant and neuroprotective potential
Therefore, this compound is not merely a standalone compound but a valuable synthetic intermediate. The ester functionality at the 7-position provides a convenient chemical handle for modification, allowing for the creation of amide libraries or other derivatives to explore structure-activity relationships (SAR) in the pursuit of potent and selective therapeutic agents.
Retrosynthetic Analysis and Proposed Synthesis Protocol
A robust synthesis of the target molecule can be logically devised from commercially available starting materials. The key strategic disconnection is the formation of the oxazinone ring, which can be constructed from an appropriately substituted aminophenol precursor.
Sources
spectral data for methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
An In-depth Technical Guide to the Spectral Characterization of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Introduction
This compound is a heterocyclic compound featuring the 1,4-benzoxazine core structure. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a wide array of biologically active molecules.[1][2] Derivatives of 1,4-benzoxazine are known to exhibit diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities.[1]
Unambiguous structural elucidation and confirmation of purity are paramount in the synthesis and development of new chemical entities. This technical guide provides a comprehensive analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound (CAS: 142166-00-5).[3] The methodologies and interpretations presented herein are designed to serve as a definitive reference for researchers, scientists, and quality control professionals working with this compound and its analogs.
The molecular structure, with atom numbering for NMR assignments, is presented below.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a detailed structural map can be assembled.
Experimental Protocol: NMR Data Acquisition
The causality behind the choice of experimental parameters is critical for obtaining high-quality, interpretable spectra.
-
Sample Preparation: Dissolve ~5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Scientist's Insight: DMSO-d₆ is an excellent choice for this class of compounds. Its high polarity effectively solubilizes the molecule, and its high boiling point allows for variable temperature experiments if needed. Crucially, it allows for the observation of exchangeable protons like the N-H proton, which would be lost in solvents like D₂O or methanol-d₄.
-
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Employ a standard pulse sequence (e.g., 'zg30').
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to ensure all carbon signals appear as singlets.
-
A larger number of scans is required due to the low natural abundance of ¹³C.
-
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides a precise count of chemically distinct protons and information about their neighboring protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.90 | br s | 1H | NH -4 |
| ~7.55 | dd | 1H | H -6 |
| ~7.48 | d | 1H | H -8 |
| ~7.05 | d | 1H | H -5 |
| ~4.60 | s | 2H | O-CH₂ -N (Position 2) |
| ~3.85 | s | 3H | O-CH₃ |
Interpretation:
-
N-H Proton (δ ~10.90): The downfield signal appearing as a broad singlet is characteristic of the amide proton (lactam). Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. This peak would disappear upon shaking the sample with a drop of D₂O, confirming its identity as an exchangeable proton.
-
Aromatic Protons (δ ~7.05-7.55): The three signals in the aromatic region correspond to the three protons on the substituted benzene ring. Their splitting patterns (doublet and doublet of doublets) and chemical shifts are consistent with the 1,2,4-trisubstitution pattern. The protons at positions 6 and 8 are deshielded due to the anisotropic effect of the adjacent ester and lactam carbonyl groups, respectively.
-
Methylene Protons (δ ~4.60): The singlet integrating to 2H is assigned to the methylene protons at position 2 of the oxazine ring. The singlet multiplicity indicates no adjacent protons. Its chemical shift is typical for a methylene group flanked by an oxygen and a nitrogen atom.
-
Methyl Protons (δ ~3.85): The sharp singlet integrating to 3H is unambiguously assigned to the methyl protons of the ester functional group.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.
| Chemical Shift (δ, ppm) | Assignment |
| ~166.0 | Ester C =O |
| ~164.5 | Lactam C =O (Position 3) |
| ~145.0 | C -8a |
| ~141.0 | C -4a |
| ~126.0 | C -7 |
| ~122.0 | C -6 |
| ~117.0 | C -8 |
| ~116.0 | C -5 |
| ~67.0 | C H₂ (Position 2) |
| ~52.0 | O-C H₃ |
Interpretation:
-
Carbonyl Carbons (δ ~164.5, ~166.0): Two distinct signals are observed in the far downfield region, corresponding to the two carbonyl carbons of the lactam and the methyl ester.
-
Aromatic Carbons (δ ~116.0-145.0): Six signals are present in the aromatic region. Four of these are quaternary carbons (C-4a, C-7, C-8a) which typically have lower intensities, and three correspond to the protonated aromatic carbons (C-5, C-6, C-8).
-
Methylene Carbon (δ ~67.0): The signal at this upfield position is assigned to the C-2 methylene carbon, consistent with its attachment to two heteroatoms (O and N).
-
Methyl Carbon (δ ~52.0): The most upfield signal is attributed to the methyl carbon of the ester group.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.
Experimental Protocol: FT-IR Data Acquisition
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (~1-2 mg) with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Scientist's Insight: The KBr pellet method is a classic technique that provides high-quality spectra for solid samples. ATR is a more modern and faster alternative that requires minimal sample preparation.
-
-
Background Scan: Perform a background scan of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Scan: Acquire the spectrum of the sample, typically over a range of 4000 to 400 cm⁻¹.
IR Spectral Data and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3250 | Medium, Broad | N-H Stretch (Lactam) |
| ~3080 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch (CH₂) |
| ~1725 | Strong, Sharp | C=O Stretch (Ester) |
| ~1680 | Strong, Sharp | C=O Stretch (Lactam Amide I) |
| ~1610, ~1500 | Medium | Aromatic C=C Stretch |
| ~1240 | Strong | Asymmetric C-O-C Stretch (Ether) |
Interpretation:
-
N-H Stretch (~3250 cm⁻¹): The broad absorption band confirms the presence of the N-H group involved in hydrogen bonding.
-
C=O Stretches (~1725 cm⁻¹ and ~1680 cm⁻¹): The presence of two distinct and strong absorption bands in the carbonyl region is a key diagnostic feature. The higher frequency band is assigned to the ester carbonyl, while the lower frequency band is characteristic of the cyclic amide (lactam) carbonyl.[4]
-
C-O-C Stretch (~1240 cm⁻¹): The strong band in the fingerprint region is indicative of the asymmetric C-O-C stretching of the ether linkage within the benzoxazine ring, a characteristic feature for this class of compounds.[5]
-
C-H and C=C Stretches: The signals around 3000 cm⁻¹ and in the 1500-1610 cm⁻¹ region confirm the presence of aromatic and aliphatic C-H bonds and the aromatic ring, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled to a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Utilize an appropriate ionization technique. Electrospray Ionization (ESI) is a soft technique suitable for this molecule, which would likely produce the protonated molecular ion [M+H]⁺. Electron Impact (EI) is a higher-energy method that would yield the molecular ion [M]⁺ and more extensive fragmentation.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).
MS Spectral Data and Interpretation
The molecular formula of the compound is C₁₀H₉NO₄, with a calculated molecular weight of 207.18 g/mol .[6]
| m/z (mass-to-charge ratio) | Proposed Ion |
| 208 | [M+H]⁺ (Protonated Molecular Ion) |
| 207 | [M]⁺ (Molecular Ion) |
| 176 | [M - OCH₃]⁺ |
| 148 | [M - COOCH₃]⁺ |
Interpretation:
-
Molecular Ion Peak: The primary piece of information is the molecular ion peak. In ESI-MS, this would be observed at m/z 208 ([M+H]⁺). In GC-MS (using EI), it would be at m/z 207 ([M]⁺).[6] This peak confirms the molecular weight of the synthesized compound.
-
Fragmentation Pattern: The fragmentation provides a self-validating system for the structure. Key expected fragments include the loss of the methoxy radical from the ester (m/z 176) and the loss of the entire carbomethoxy group (m/z 148), which further corroborates the presence and location of the ester functional group.
Integrated Spectral Analysis Workflow
The power of spectral analysis lies in the synergistic use of multiple techniques. A logical workflow ensures a confident and complete structural assignment.
Caption: Workflow for integrated spectral data analysis.
Conclusion
The collective data from NMR, IR, and Mass Spectrometry provide a cohesive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the complete carbon-hydrogen framework. The IR spectrum validates the presence of key functional groups, notably the distinct lactam and ester carbonyls. Finally, mass spectrometry confirms the molecular weight and provides corroborating evidence of the structure through predictable fragmentation. This guide serves as an authoritative resource, grounding the structural identity of this important heterocyclic compound in robust, verifiable analytical data.
References
- Supporting Inform
- Some of biologically active 1,4-benzoxazine derivatives.
- This compound(142166-00-5) 1H NMR spectrum. ChemicalBook.
- 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.
- Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations.
- Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxyl
- Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxyl
- spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. Science World Journal.
- FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers.
Sources
A Technical Guide to the Biological Activities of 1,4-Benzoxazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-benzoxazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in various natural products and its versatile biological profile.[1][2] This technical guide provides an in-depth exploration of the diverse pharmacological activities exhibited by 1,4-benzoxazine derivatives, including their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The narrative synthesizes technical data with mechanistic insights and details the experimental workflows crucial for their evaluation. By explaining the causality behind experimental choices and grounding claims in authoritative references, this document serves as a vital resource for professionals engaged in the discovery and development of novel therapeutics based on the 1,4-benzoxazine core.
Introduction: The Versatile 1,4-Benzoxazine Scaffold
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents. Among these, the 1,4-benzoxazine ring system, characterized by the fusion of a benzene ring with an oxazine ring containing oxygen and nitrogen atoms at the 1 and 4 positions, stands out for its chemical accessibility and broad spectrum of biological activities.[1][2] First identified in plants as defense compounds like DIBOA (2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one), these molecules have demonstrated potent phytotoxic, antifungal, and antimicrobial effects.[1][3] This inherent bioactivity has spurred extensive research, leading to the synthesis and evaluation of a multitude of derivatives with therapeutic potential against a range of human diseases.[4][5] This guide will dissect the key biological activities of these compounds, focusing on their mechanisms of action and the methodologies used to validate them.
Core Biological Activities and Mechanisms
The versatility of the 1,4-benzoxazine skeleton allows for substitutions at various positions, leading to a wide array of pharmacological profiles.[1] The most extensively studied activities are detailed below.
Anticancer Activity
1,4-benzoxazine derivatives have emerged as promising candidates in oncology, demonstrating cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF-7), colon (HCT-116), and liver (Huh7) cancers.[6]
Mechanisms of Action: The anticancer effects of these compounds are often multifactorial, involving the modulation of several key oncogenic signaling pathways.[7]
-
DNA Damage and Repair Inhibition: Certain benzoxazinone derivatives can interact with DNA, potentially causing damage that leads to apoptosis.[6] A significant mechanism involves the inhibition of DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the repair of DNA double-strand breaks.[8] By inhibiting DNA-PK, these compounds can sensitize cancer cells to radiation therapy, leading to delayed DNA repair, cell cycle arrest, and apoptosis.[8]
-
Induction of Oxidative Stress: Some derivatives have been shown to increase the generation of intracellular reactive oxygen species (ROS).[6] Elevated ROS levels can damage mitochondrial membranes, triggering the intrinsic apoptotic pathway and leading to cell death.[6]
-
Autophagy and Cell Cycle Arrest: Compounds such as 6-cinnamoyl-2H-benzo[b][1][9]oxazin-3(4H)-one derivatives have been found to suppress lung cancer cell growth by inducing autophagy and causing cell cycle arrest.[6]
-
Targeting G-Quadruplex Structures: A novel mechanism involves the targeting of G-quadruplex structures in the promoter region of oncogenes like c-Myc. Certain benzoxazinone derivatives can induce and stabilize these G-quadruplexes, leading to the downregulation of c-Myc expression and subsequent inhibition of cancer cell proliferation and migration.[10]
Prominent Anticancer Compounds: A series of 2H-benzo[b][1][9]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles showed potent activity against A549 lung cancer cells, with IC50 values as low as 7.59 µM.[6] Additionally, eugenol-derived benzoxazines have demonstrated in vivo anticancer activity in mice, reducing tumor incidence and weight.[11]
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of new classes of therapeutic agents.[12] 1,4-benzoxazine derivatives have shown considerable promise, exhibiting broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal species like Candida albicans.[1][12][13]
Mechanisms of Action: The primary antimicrobial mechanism for many benzoxazine derivatives involves the inhibition of essential bacterial enzymes.
-
DNA Gyrase Inhibition: Molecular docking studies have identified bacterial DNA gyrase, a type II topoisomerase, as a key target.[14] This enzyme is crucial for DNA replication, and its inhibition leads to bacterial cell death. Specific derivatives have shown strong binding affinity to the GyrB active site.[14]
Structure-Activity Relationship (SAR): The antimicrobial potency is highly dependent on the substituents on the benzoxazine ring.
-
Halogen substitutions, particularly chloro groups, have been shown to enhance antibacterial activity.[1]
-
Compounds with long alkyl chains at the 2-position of the ring have demonstrated good antifungal activity.[1][13]
-
One study found that a 2H-benzo[b][1][9]oxazin-3(4H)-one derivative, compound 4e, exhibited the highest potency against all tested strains, with zones of inhibition of 22 mm for E. coli and 20 mm for S. aureus.[14]
Anti-inflammatory Activity
Several novel benzoxazinone and quinazolinone derivatives have been synthesized and evaluated for their anti-inflammatory properties. Many of these compounds have demonstrated significant activity, comparable to the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin in animal models.[15][16]
Mechanism of Action: While not fully elucidated for all derivatives, the anti-inflammatory effects are believed to be linked to the inhibition of pro-inflammatory mediators. The carrageenan-induced rat paw edema model is a standard assay for evaluating acute anti-inflammatory activity, and many benzoxazine compounds have shown high efficacy in this model.[16]
Neuroprotective Activity
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by neuronal loss.[17] 1,4-benzoxazine derivatives have emerged as a new class of potent neuroprotective agents, primarily due to their antioxidant properties and their ability to inhibit oxidative stress-mediated neuronal degeneration.[9][18]
Mechanisms of Action:
-
Antioxidant Effects: These compounds can protect neurons from damage caused by oxidative stress.[18]
-
Kinase Inhibition: In-depth studies have revealed that the neuroprotective effects can be attributed to the inhibition of specific kinases. For example, the compound HSB-13 was found to inhibit GSK3, p38 MAPK, and cyclin-dependent kinases (CDKs).[17] This multi-target inhibition appears crucial for protecting against toxicity induced by factors like homocysteic acid and amyloid-beta.[17]
Structure-Activity Relationship (SAR):
-
3-alkyl substituents on the benzoxazine ring appear to be essential for efficient neuroprotective activity.[18]
-
An 8-benzylamino substituent further enhances the activity, yielding compounds with potent neuroprotection and low intrinsic cytotoxicity.[18]
-
The 3,3-diphenyl-substituted derivative, compound 3l, was identified as a highly effective agent in an animal model of excitotoxic lesions.[9][19]
Experimental Protocols & Methodologies
The evaluation of the biological activities of 1,4-benzoxazine compounds relies on a series of well-established in vitro and in vivo assays. The rationale behind selecting a specific protocol is crucial for obtaining reliable and translatable data.
Workflow for Bioactivity Screening
A generalized workflow for identifying and characterizing bioactive 1,4-benzoxazine compounds is essential for a systematic drug discovery campaign.
Caption: General workflow for discovering bioactive 1,4-benzoxazines.
Protocol: In-Vitro Anticancer Cytotoxicity (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a rapid, sensitive, and widely used method for initial high-throughput screening of potential anticancer compounds.
Step-by-Step Methodology:
-
Cell Culture: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,4-benzoxazine test compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol: Antimicrobial Susceptibility (Broth Microdilution)
Rationale: The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium or fungus. It is a quantitative method that is more precise than diffusion-based assays.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) in a suitable broth (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Perform a two-fold serial dilution of the 1,4-benzoxazine compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).
-
MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration, subculture aliquots from the clear wells onto agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.
Quantitative Data Summary
The following table summarizes key quantitative data for representative 1,4-benzoxazine derivatives.
| Compound Class/Derivative | Biological Activity | Target/Cell Line | Potency Metric | Value | Reference |
| 1,2,3-Triazole Hybrid 14b | Anticancer | A549 (Lung Cancer) | IC50 | 7.59 ± 0.31 µM | [6] |
| 1,2,3-Triazole Hybrid 14c | Anticancer | A549 (Lung Cancer) | IC50 | 18.52 ± 0.59 µM | [6] |
| Sulfonamide Derivative 4e | Antibacterial | E. coli | Zone of Inhibition | 22 mm | [14] |
| Sulfonamide Derivative 4e | Antibacterial | S. aureus | Zone of Inhibition | 20 mm | [14] |
| Sulfonamide Derivative 4e | Antibacterial | B. subtilis | Zone of Inhibition | 18 mm | [14] |
| Cinnamic Acid Hybrid 4 | Anticancer | A549 (Lung Cancer) | GI50 | 0.32 µM | [6] |
Signaling Pathway Visualization
The inhibition of DNA repair pathways is a key anticancer mechanism for several 1,4-benzoxazine derivatives.
Caption: Inhibition of the DNA-PK repair pathway by 1,4-benzoxazines.
Future Perspectives and Conclusion
The 1,4-benzoxazine scaffold remains a highly promising and versatile platform for the development of new therapeutic agents.[1][3] Its broad biological activity, coupled with its synthetic tractability, makes it an attractive starting point for medicinal chemists.[2] Future research should focus on leveraging structure-activity relationship data to design next-generation derivatives with enhanced potency and selectivity. The exploration of multi-target compounds, such as those that simultaneously inhibit kinases and induce oxidative stress, could provide novel strategies for overcoming drug resistance, particularly in cancer.[7][17] As demonstrated in this guide, a combination of robust screening protocols, mechanistic studies, and in vivo validation is critical to unlocking the full therapeutic potential of this remarkable heterocyclic system.
References
-
Siddiqui, N. et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. [Link]
-
Sebbar, N. K. et al. (2024). Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. R Discovery. [Link]
-
Pouget, C. et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 42(25), 5243-5252. [Link]
-
Fancelli, D. et al. (2002). Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies. Journal of Medicinal Chemistry, 45(8), 1711-1715. [Link]
-
Sebbar, N. K. et al. (2024). Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. Bentham Science. [Link]
-
Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73. [Link]
-
Sebbar, N. K. et al. (2024). Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. Bentham Science Publishers. [Link]
-
Fancelli, D. et al. (2002). Novel 2-Alkylamino-1,4-benzoxazine Derivatives as Potent Neuroprotective Agents: Structure−Activity Relationship Studies. Scilit. [Link]
-
Rani, P. et al. (2023). Some of biologically active 1,4-benzoxazine derivatives. ResearchGate. [Link]
-
Chen, Y. et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][9]oxazin-3(4H). National Institutes of Health. [Link]
-
Radhamani, S. et al. (2017). Novel benzoxazine radiosensitizers and their mechanism of action in cancer cells. ResearchGate. [Link]
-
Morita, H. et al. (1993). Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives. Chemical & Pharmaceutical Bulletin, 41(4), 686-696. [Link]
-
El-Hashash, M. A. et al. (2016). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. Chemical & Pharmaceutical Bulletin, 64(3), 263-271. [Link]
-
Unknown Author. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. World Journal of Pharmaceutical Research. [Link]
-
Ayaz, F. A. et al. (2012). Identification of Novel 1,4-Benzoxazine Compounds That Are Protective in Tissue Culture and In Vivo Models of Neurodegeneration. ResearchGate. [Link]
-
Unknown Author. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. World Journal of Pharmaceutical Research. [Link]
-
Macias, F. A. et al. (2009). Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones. Natural Product Reports, 26(4), 478-489. [Link]
-
Fancelli, D. et al. (2005). Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction. Organic & Biomolecular Chemistry, 3(23), 4243-4249. [Link]
-
Fu, W. et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Drug Development and Industrial Pharmacy, 46(10), 1699-1708. [Link]
-
Unknown Author. (2020). Design of 4-aryl substituted 1,4-benzoxazines as anticancer agents. ResearchGate. [Link]
-
Muchtaridi, M. et al. (2022). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. PMC - National Institutes of Health. [Link]
-
Unknown Author. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. World Journal of Pharmaceutical Research. [Link]
-
El-Hashash, M. A. et al. (2016). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. ResearchGate. [Link]
-
Sasikumar, D. et al. (2024). A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property. MDPI. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. oaji.net [oaji.net]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The 1,4-Benzoxazine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Executive Summary
The 1,4-benzoxazine scaffold, a heterocyclic motif composed of a benzene ring fused to an oxazine ring, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its unique conformational and electronic properties have made it a versatile template for the design of potent and selective modulators of a wide array of biological targets. This guide provides an in-depth analysis of the 1,4-benzoxazine core, from its fundamental synthetic chemistry to its multifaceted roles in oncology, neurodegenerative disorders, and infectious diseases. We will explore key structure-activity relationships (SAR), delve into the molecular mechanisms of action for prominent derivatives, and provide detailed experimental protocols for the synthesis and derivatization of this important scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of 1,4-benzoxazine-based compounds.
Introduction: The Rise of a Privileged Scaffold
First discovered in 1959, the 1,4-benzoxazine ring system has garnered significant attention from the scientific community due to its presence in both natural products and synthetically derived molecules with profound physiological activities.[3][4] The term "privileged scaffold" refers to molecular frameworks that are capable of providing ligands for more than one type of receptor or enzyme target, and the 1,4-benzoxazine core is a prime example of this concept.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, allowing for precise interactions with biological macromolecules. Furthermore, the heteroatoms within the ring system offer opportunities for hydrogen bonding and other non-covalent interactions, while the aromatic portion can engage in π-stacking and hydrophobic interactions. This versatility has led to the development of 1,4-benzoxazine derivatives with a broad spectrum of pharmacological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties.[5][6]
While no simple 1,4-benzoxazine-containing drug has received FDA approval for use in the United States to date, the fluoroquinolone antibiotic Balofloxacin, which features a more complex fused ring system that includes the 1,4-benzoxazine motif, is approved for use in countries like Korea and India.[7] This underscores the clinical potential of this heterocyclic system and continues to fuel research into novel derivatives with improved efficacy and safety profiles.
Synthetic Strategies for the 1,4-Benzoxazine Core
The construction of the 1,4-benzoxazine scaffold can be achieved through various synthetic routes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. Traditional methods have sometimes been hampered by harsh reaction conditions and low yields, leading to the development of more efficient and greener alternatives.[3][4]
Classical Synthesis from o-Aminophenols
A common and straightforward approach to the synthesis of 2H-1,4-benzoxazin-3(4H)-one, a key intermediate, involves the reaction of an o-aminophenol with a two-carbon electrophile.
Caption: Classical synthesis of the 2H-1,4-benzoxazin-3(4H)-one core.
This method is robust and allows for the use of substituted o-aminophenols to generate a variety of analogs.
Modern Synthetic Methodologies
Recent advances have focused on developing more efficient and versatile synthetic routes, including transition-metal-free and catalytic methods.
-
From α-Aminocarbonyls: A one-pot tandem reaction for the synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls has been reported, offering good yields of up to 83% under mild, transition-metal-free conditions using ethanol as a solvent.[8]
-
Palladium-Catalyzed Intramolecular C-O Bond Formation: This method provides access to both aryl- and alkyl-substituted benzoxazinones and is a powerful tool for constructing the heterocyclic ring.
-
Y(OTf)₃-Catalyzed Cascade Reaction: A novel approach involves the reaction of benzoxazoles with propargylic alcohols, proceeding through a ring-opening and regioselective ring-closure process to afford a wide range of aldehyde-containing 1,4-benzoxazine compounds in moderate to excellent yields.[4][9]
The diversity of synthetic approaches allows for the generation of extensive libraries of 1,4-benzoxazine derivatives for biological screening.
The 1,4-Benzoxazine Scaffold in Oncology
The 1,4-benzoxazine core has proven to be a particularly fruitful starting point for the development of novel anticancer agents. Derivatives have been shown to interfere with multiple oncogenic signaling pathways, leading to the inhibition of cell proliferation, migration, and the induction of apoptosis.
Mechanism of Action: Targeting Key Cancer Pathways
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[5] Several 4-phenyl-2H-benzo[b][3][10]oxazin-3(4H)-one derivatives have been identified as potent, orally active pan-class I PI3K/mTOR dual inhibitors.[5]
Caption: Inhibition of the PI3K/mTOR pathway by 1,4-benzoxazine derivatives.
By simultaneously blocking both PI3K and mTOR, these compounds can effectively shut down this critical pro-survival pathway, leading to significant anti-tumor activity in various cancer cell lines and xenograft models.[5]
DNA-dependent protein kinase (DNA-PK) is a key enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks induced by ionizing radiation.[10] Inhibition of DNA-PK can sensitize cancer cells to radiotherapy. Certain novel benzoxazine derivatives have been shown to act as DNA-PK inhibitors.[10]
Caption: DNA-PK inhibition by 1,4-benzoxazines enhances radiation-induced cell death.
This mechanism of action leads to delayed DNA repair, cell cycle arrest, and an increase in apoptosis in irradiated cancer cells, highlighting the potential of these compounds as radiosensitizing agents.[10]
The c-Myc oncogene is a critical driver of cellular proliferation, and its overexpression is common in many human cancers. The promoter region of the c-Myc gene contains a G-rich sequence that can fold into a G-quadruplex structure, which represses gene transcription. Certain benzoxazinone derivatives have been found to induce and stabilize this G-quadruplex structure, thereby downregulating the expression of c-Myc mRNA in a dose-dependent manner.[11] This leads to the inhibition of cancer cell proliferation and migration.[11]
Structure-Activity Relationship (SAR) and In Vitro Efficacy
The biological activity of 1,4-benzoxazine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.
| Compound Class | Target(s) | Representative IC₅₀ Values | Cell Lines | Reference |
| 4-Phenyl-2H-benzo[b][3][10]oxazin-3(4H)-ones | PI3Kα/mTOR | 0.63 nM (PI3Kα) | Hela, A549 | [5] |
| 2H-1,4-benzoxazin-3(4H)-one-linked 1,2,3-triazoles | DNA Damage Induction | 19.05 µM | Huh-7 (liver cancer) | [12] |
| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines | Antiproliferative | Data not specified | Cancer cell lines | [4] |
| Benzoxazine-purine hybrids | HER2/JNK1 | Low micromolar | MCF-7, HCT-116 | [13] |
Table 1: Representative anticancer activities of 1,4-benzoxazine derivatives.
The 1,4-Benzoxazine Scaffold in Neurodegenerative Diseases
Neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's diseases are characterized by the progressive loss of neurons.[14] The 1,4-benzoxazine scaffold has yielded compounds with significant neuroprotective effects in various preclinical models.
Mechanism of Action: Targeting Kinases in Neuronal Survival
Similar to their role in oncology, 1,4-benzoxazine derivatives exert their neuroprotective effects by modulating the activity of key protein kinases.
Glycogen synthase kinase 3 (GSK3), p38 mitogen-activated protein kinase (p38 MAPK), and cyclin-dependent kinases (CDKs) are implicated in the pathological processes of neurodegeneration, including neuroinflammation, apoptosis, and the hyperphosphorylation of tau protein.[6][14]
Caption: Neuroprotective mechanism via inhibition of GSK3, p38 MAPK, and CDKs.
One notable compound, HSB-13, has been shown to inhibit these kinases, leading to reduced striatal degeneration in a mouse model of Huntington's disease and protection against amyloid precursor protein toxicity in a Drosophila model.[14] The specific pattern of kinase inhibition appears to determine the precise neuroprotective profile of a given compound.[14]
Antioxidant and Anti-excitotoxic Properties
Oxidative stress and excitotoxicity are common pathological features of neurodegenerative diseases. A series of 8-amino-1,4-benzoxazine derivatives have been synthesized and shown to possess potent neuroprotective activity by inhibiting oxidative stress-mediated neuronal degeneration in cell cultures.[15][16] These compounds have demonstrated efficacy in animal models of excitotoxic lesions, suggesting their potential in conditions like cerebral palsy.[16]
Experimental Protocols
The following protocols are provided as examples of the synthesis and derivatization of the 1,4-benzoxazine scaffold.
Synthesis of 2H-1,4-benzoxazin-3(4H)-one
This protocol is adapted from established methods for the synthesis of the core benzoxazinone structure.
Materials:
-
o-Aminophenol
-
Chloroacetyl chloride
-
Sodium bicarbonate
-
Chloroform
-
Sodium hydroxide (NaOH) solution
-
Deionized water
Procedure:
-
To a stirred mixture of o-aminophenol (96 g), sodium bicarbonate (100 g), and chloroform (1400 ml), slowly add chloroacetyl chloride (104 g).
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Filter the resulting chloroacetamide derivative that separates during the reaction.
-
Add the filtered solid with stirring to 1 liter of NaOH solution.
-
The 2H-1,4-benzoxazine-3(4H)-one product will precipitate. Filter the solid and wash thoroughly with deionized water.
-
The product can be further purified by recrystallization if necessary. Expected melting point: 169-170 °C.
N-Alkylation of 2H-1,4-benzoxazin-3(4H)-one
This general procedure describes the functionalization of the nitrogen atom of the benzoxazinone core.
Materials:
-
2H-1,4-benzoxazin-3(4H)-one
-
Appropriate alkyl halide (e.g., chloroacetylarylamine)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., acetone)
Procedure:
-
Dissolve 2H-1,4-benzoxazin-3(4H)-one and the desired chloroacetylarylamine in acetone.
-
Add potassium carbonate to the mixture.
-
Stir the reaction at room temperature for approximately 6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 4-(arylcarbamylmethyl)-1,4-benzoxazine derivative.
Conclusion and Future Directions
The 1,4-benzoxazine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability and ability to interact with a wide range of biological targets have established it as a valuable starting point for the development of novel therapeutics. The successful application of 1,4-benzoxazine derivatives in preclinical models of cancer and neurodegenerative diseases underscores their immense potential. Future research will likely focus on the development of more selective and potent analogs, the exploration of novel biological targets, and the optimization of pharmacokinetic properties to advance these promising compounds into clinical development. The continued investigation of this versatile scaffold is poised to yield the next generation of innovative medicines.
References
- Liang, W., Min, L. J., Han, L., & Liu, X. H. (2021). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Current Organic Chemistry, 25(23), 2840–2855.
-
PrepChem. (n.d.). Synthesis of 2H-1,4-benzoxazine-3(4H)-one. PrepChem.com. [Link]
-
Sleiman, S. F., Langley, B., Basso, M., Berlin, J., Xia, X., Chomistek, J., ... & D'Mello, S. R. (2011). Identification of novel 1,4-benzoxazine compounds that are protective in tissue culture and in vivo models of neurodegeneration. Journal of Neuroscience, 31(20), 7543-7554. [Link]
-
Radhamani, S., Bradley, C., Meehan Andrews, T., Saleh, K., Hounat, A., & Zisterer, D. (2017). Novel benzoxazine radiosensitizers and their mechanism of action in cancer cells. Cancer Research, 77(4 Supplement), 4819-4819. [Link]
-
Zhang, W., Cao, S., Wu, Y. L., & Zhang, W. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252. [Link]
-
Li, X., Wang, S., Chen, J., Li, Y., Wang, Z., Zhang, Y., ... & Li, J. (2019). Discovery of 4-phenyl-2H-benzo[b][3][10]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 178, 483-497. [Link]
-
Hou, Y., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3][10]oxazin-3(4H). Frontiers in Pharmacology. [Link]
-
Hou, Y., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry. [Link]
-
Sicker, D., et al. (2001). Synthesis of the 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one skeleton based on selective MOM acetal cleavage. ResearchGate. [Link]
-
D'Mello, S. R., & An, W. (2011). Identification of Novel 1,4-Benzoxazine Compounds That Are Protective in Tissue Culture and In Vivo Models of Neurodegeneration. ResearchGate. [Link]
-
Largeron, M., Lockhart, B., Pfeiffer, B., & Fleury, M. B. (1999). Synthesis and in vitro evaluation of new 8-amino-1, 4-benzoxazine derivatives as neuroprotective antioxidants. Journal of medicinal chemistry, 42(26), 5343-5352. [Link]
-
National Center for Biotechnology Information. (n.d.). Balofloxacin. PubChem Compound Database. [Link]
-
Honda, T., Terao, T., Aono, H., & Ban, M. (2009). Synthesis of novel 1, 4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Bioorganic & medicinal chemistry, 17(2), 699-708. [Link]
-
Wikipedia. (n.d.). Balofloxacin. Wikipedia. [Link]
-
Lockhart, B., et al. (2000). The neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants. Neuropharmacology, 39(12), 2379-2387. [Link]
-
Blattes, E., Lockhart, B., Lestage, P., Schwendimann, L., Gressens, P., Fleury, M. B., & Largeron, M. (2005). Novel 2-alkylamino-1, 4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies. Journal of medicinal chemistry, 48(5), 1283-1287. [Link]
-
Hou, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. [Link]
-
Reddy, G. J., & Rao, K. S. (2010). Synthesis of fused heterocycles derived from 2H-1, 4-benzoxazin-3 (4H)-ones. Arkivoc, 2010(11), 386-403. [Link]
-
Fu, X., et al. (2023). Design of 4-aryl substituted 1,4-benzoxazines as anticancer agents. ResearchGate. [Link]
-
Wang, Y., et al. (2022). Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins. Frontiers in Chemistry. [Link]
-
PharmaCompass. (n.d.). Balofloxacin. PharmaCompass.com. [Link]
-
ResearchGate. (n.d.). IC 50 values a (mM) of compounds 4a-l. ResearchGate. [Link]
-
ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]
-
ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. [Link]
-
Royal Society of Chemistry. (2025). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. [Link]
-
Li, J., et al. (2018). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry, 42(19), 16049-16052. [Link]
-
Al-Warhi, T., et al. (2024). Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. International Journal of Molecular Sciences. [Link]
-
Perišić, O., et al. (2012). Novel 1, 4-benzoxazine and 1, 4-benzodioxine inhibitors of angiogenesis. Bioorganic & medicinal chemistry letters, 22(12), 4043-4046. [Link]
-
O'Sullivan, S., et al. (2015). Novel benzoxazines as inhibitors of angiogenesis. Springer. [Link]
-
ResearchGate. (n.d.). Some of biologically active 1,4-benzoxazine derivatives. ResearchGate. [Link]
-
Sławiński, J., et al. (2016). Synthesis and antifungal activity of 2H-1, 4-benzoxazin-3 (4H)-one derivatives. Journal of enzyme inhibition and medicinal chemistry, 31(sup2), 110-119. [Link]
-
Yilmaz Ozguven, S., et al. (2017). Synthesis of 1,4-benzoxazine derivatives. ResearchGate. [Link]
-
Liang, W., et al. (2021). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthetic routes of benzoxazines. ResearchGate. [Link]
-
Hou, Y., et al. (2024). Design, synthesis, and anti- inflammatory activity of 2H-1,4- benzoxazin-3(4H). Semantic Scholar. [Link]
-
Bodero, C. O., & Spivey, A. C. (2018). An Expedient Synthesis of 2-Aryl-1,4-benzoxazin-3-ones via Tandem Anionic Cyclisation/Alkylation Reactions of N-Boc-O-benzyl-2-aminophenols. ResearchGate. [Link]
-
Guchhait, S. K., & Kashyap, M. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(16), 4983. [Link]
-
Tang, Z., Tan, Y., Chen, H., & Wan, Y. (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current medicinal chemistry, 30(4), 372-389. [Link]
Sources
- 1. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. When Good Kinases Go Rogue: GSK3, p38 MAPK and CDKs as Therapeutic Targets for Alzheimer’s and Huntington’s Disease [mdpi.com]
- 6. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 15. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Storage of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique scaffold, incorporating a benzoxazine ring fused with a carboxylate moiety, presents a versatile platform for the development of novel therapeutic agents. As with any compound destined for pharmaceutical development, a thorough understanding of its chemical stability is paramount. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and a framework for conducting robust stability studies.
Physicochemical Properties
A foundational understanding of the physicochemical properties of a compound is essential for predicting its stability. For this compound (C₁₀H₉NO₄), key characteristics are summarized below.
| Property | Value | Source |
| Molecular Weight | 207.18 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Purity | ≥95% | [2] |
| CAS Number | 142166-00-5 | [1][2] |
Recommended Storage and Handling
Proper storage is crucial to maintain the integrity of this compound. Based on general safety data for this and related compounds, the following conditions are recommended.
Storage Conditions:
-
Temperature: Store in a cool, dry place.[3] Refrigeration (2-8 °C) is advisable for long-term storage to minimize the rate of potential degradation reactions.
-
Atmosphere: For sensitive materials, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
-
Container: Keep the container tightly closed to prevent moisture ingress and contamination.[3] Use of amber glass vials is recommended to protect from light.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.
Handling Precautions:
-
Handle in a well-ventilated area.[3]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[4]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]
Potential Degradation Pathways
The chemical structure of this compound contains two primary functional groups susceptible to degradation: the ester and the lactam (amide within the oxazine ring). Understanding these potential liabilities is the first step in designing a comprehensive stability testing program.
Hydrolysis
The ester and lactam functionalities are both susceptible to hydrolysis under acidic or basic conditions.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid) and methanol. This reaction is typically catalyzed by acid or base. Basic conditions generally lead to a faster rate of hydrolysis for esters.
-
Lactam Hydrolysis: The amide bond within the benzoxazine ring can also be cleaved through hydrolysis, leading to the opening of the heterocyclic ring. This process is also accelerated by acidic or basic conditions. Studies on related benzoxazine structures have demonstrated their susceptibility to hydrolytic ring-opening.[5]
Caption: Potential degradation pathways for the parent compound.
Photodegradation
Many organic molecules are sensitive to light, particularly in the ultraviolet (UV) range. The aromatic ring system and carbonyl groups in this compound suggest a potential for photolytic degradation. The exact nature of the photodegradants can be complex and may involve radical reactions, rearrangements, or cleavage of the heterocyclic ring.
Thermal Degradation
Elevated temperatures can provide the necessary energy to initiate degradation reactions. For complex heterocyclic molecules, thermal degradation can lead to fragmentation of the molecule. While specific data for this compound is unavailable, studies on related polybenzoxazines indicate that the degradation mechanism is influenced by the chemical structure.
Oxidation
The presence of heteroatoms and the aromatic ring makes the molecule potentially susceptible to oxidation. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ion contaminants.
Stability Testing Protocols
To experimentally determine the stability of this compound, a series of forced degradation studies should be conducted. These studies, also known as stress testing, are essential for identifying potential degradation products and developing a stability-indicating analytical method.[6][7]
Caption: Workflow for a comprehensive stability study.
Experimental Protocols for Forced Degradation Studies
The goal of these studies is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
1. Acidic Hydrolysis
-
Protocol:
-
Prepare a solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method.
-
2. Basic Hydrolysis
-
Protocol:
-
Prepare a solution of the compound as in the acidic hydrolysis protocol.
-
Add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature or a slightly elevated temperature (e.g., 40 °C) for a defined period, monitoring for degradation.
-
At various time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
Analyze the samples by HPLC.
-
3. Oxidative Degradation
-
Protocol:
-
Prepare a solution of the compound as described above.
-
Add an equal volume of a 3% hydrogen peroxide (H₂O₂) solution.
-
Incubate the solution at room temperature for a defined period (e.g., 24 hours), protected from light.
-
At various time points, withdraw aliquots and dilute for analysis.
-
Analyze the samples by HPLC.
-
4. Thermal Degradation
-
Protocol:
-
Place a known amount of the solid compound in a controlled temperature oven (e.g., 80 °C) for a defined period (e.g., 48 hours).
-
At various time points, remove samples, allow them to cool to room temperature, and prepare solutions for analysis.
-
Analyze the samples by HPLC.
-
5. Photostability Testing
-
Protocol:
-
Expose a solution of the compound (in a photostabile container, e.g., quartz) and the solid compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[8]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Expose the samples for a specified duration or until a certain level of degradation is observed.
-
Prepare solutions of the exposed solid and dilute the exposed solution for analysis.
-
Analyze all samples by HPLC.
-
Analytical Methodology
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study. The method must be able to separate the parent compound from all potential degradation products.
Typical HPLC Method Parameters:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve adequate separation.
-
Detection: A photodiode array (PDA) detector is highly recommended as it can provide spectral information about the parent compound and any degradation products, aiding in peak purity assessment and identification.
-
Validation: The analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Summary of Stability Profile
The following table summarizes the expected stability of this compound under various stress conditions, based on the chemical nature of its functional groups. This should be confirmed by experimental data.
| Stress Condition | Expected Stability | Likely Degradation Products |
| Acidic Hydrolysis | Labile | 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid; ring-opened products |
| Basic Hydrolysis | Highly Labile | 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid; ring-opened products |
| **Oxidation (H₂O₂) ** | Potentially Labile | Oxidized derivatives (e.g., N-oxides, aromatic hydroxylation) |
| Thermal (Solid State) | Likely Stable at moderate temperatures | Fragmentation products at high temperatures |
| Photolysis | Potentially Labile | Complex mixture of photoproducts |
Conclusion
A comprehensive understanding of the stability of this compound is critical for its successful development as a potential therapeutic agent. This guide provides a framework for assessing its stability profile, from recommended storage conditions to detailed protocols for forced degradation studies. By systematically investigating its behavior under various stress conditions, researchers can ensure the quality, safety, and efficacy of this promising molecule throughout the drug development process.
References
-
Gallo, M. B. C., et al. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Journal of the Brazilian Chemical Society. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]
-
Singh, R., & Kumar, R. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Sciences and Research. [Link]
-
PubChem. (n.d.). Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate. [Link]
-
PubChem. (n.d.). Methyl 3-oxo-3,4-dihydro-2H-benzo[B][1][9]oxazine-5-carboxylate. [Link]
-
SpectraBase. (n.d.). 3,4-DIHYDRO-2-METHYL-3-OXO-2H-1,4-BENZOXAZINE-2-CARBOXYLIC-ACID-ETHYLESTER. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. [Link]
-
Patel, Y., et al. (2019). A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. Journal of Pharmaceutical Science and Bioscientific Research. [Link]
-
Pawar, S., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]
-
Macías, F. A., et al. (2004). Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. Journal of Agricultural and Food Chemistry. [Link]
-
Sharaf El-Din, M. F. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society. [Link]
-
Wang, C., et al. (2018). Thermal Degradation Mechanism of Polybenzoxazines. ResearchGate. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. [Link]
-
Li, S., et al. (2009). Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
-
Vaskevych, A., et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. [Link]
-
Zhang, K., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers. [Link]
-
ChemUniverse. (n.d.). METHYL 3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-8-CARBOXYLATE. [Link]
Sources
- 1. This compound | C10H9NO4 | CID 10845978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [cymitquimica.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid 97% | CAS: 1092352-41-4 | AChemBlock [achemblock.com]
- 5. mdpi.com [mdpi.com]
- 6. biomedres.us [biomedres.us]
- 7. jpsbr.org [jpsbr.org]
- 8. database.ich.org [database.ich.org]
- 9. scielo.br [scielo.br]
A Comprehensive Theoretical Analysis of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate: A Guide for Researchers
Abstract: The 1,4-benzoxazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2][3] This technical guide provides an in-depth theoretical exploration of a specific derivative, methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate (CAS: 142166-00-5).[4][5] Leveraging the principles of computational chemistry, primarily Density Functional Theory (DFT), we delineate the molecule's structural, electronic, spectroscopic, and reactive properties. This document is intended to serve as a foundational resource for researchers in drug discovery and materials science, offering predictive insights to guide and accelerate experimental design and validation. We present detailed theoretical protocols, data interpretation frameworks, and proposals for experimental verification, underscoring the synergistic power of in silico and laboratory-based research.
Introduction to the 1,4-Benzoxazinone Core
The 3-oxo-1,4-benzoxazine ring system is a privileged heterocyclic motif found in numerous biologically active compounds.[2][3] Its rigid, bicyclic structure provides a stable framework for introducing diverse functionalities, leading to compounds with applications ranging from anti-inflammatory and anticancer agents to potential therapeutics for neurodegenerative diseases.[3][6] The specific compound of interest, this compound, incorporates an ester functional group, which can significantly influence its solubility, metabolic stability, and interaction with biological targets.
A thorough understanding of its theoretical properties at a molecular level is paramount for rational drug design. Computational techniques, particularly DFT, have proven invaluable for predicting molecular geometries, electronic distributions, and spectroscopic signatures with a high degree of accuracy, often rivaling experimental results.[7][8] This guide will systematically unpack these theoretical properties, providing both the methodology and the scientific rationale behind the predictions.
Molecular Structure and Optimized Geometry
The foundation of any theoretical analysis is the determination of the molecule's most stable three-dimensional conformation. Geometric optimization calculations identify the minimum energy structure, providing precise data on bond lengths, bond angles, and dihedral angles.
Protocol 2.1: Geometric Optimization via DFT
The causality behind selecting a computational method lies in balancing accuracy with computational cost. The B3LYP hybrid functional is widely employed for its excellent performance with organic molecules, while the 6-311+G(d,p) basis set provides a flexible description of the electron distribution, including diffuse functions (+) for non-bonding electrons and polarization functions (d,p) for non-spherical electron density.[1][8][9]
Methodology:
-
Structure Input: The 2D structure of this compound (SMILES: COC(=O)C1=CC2=C(C=C1)NC(=O)CO2) is constructed using molecular modeling software (e.g., GaussView).
-
Calculation Setup: A geometry optimization calculation is initiated using a quantum chemistry package like Gaussian.
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-311+G(d,p)
-
Solvation Model (Optional): To simulate a biological environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be applied, using water as the solvent.
-
-
Execution & Analysis: The calculation is run until the forces on all atoms converge to near zero. The output file is then analyzed to confirm a true energy minimum has been reached (i.e., no imaginary frequencies) and to extract the geometric parameters.
Caption: Optimized molecular structure with atom numbering.
Table 1: Predicted Structural Parameters
This table summarizes key geometric parameters expected from the DFT optimization. These values serve as a benchmark for comparison with experimental data, such as that from X-ray crystallography.
| Parameter | Atoms Involved | Predicted Value (Å or °) |
| Bond Lengths | ||
| C=O (Amide) | C8=O9 | ~1.23 Å |
| C=O (Ester) | C12=O13 | ~1.21 Å |
| N-H | N7-H | ~1.01 Å |
| C-N (Amide) | C8-N7 | ~1.38 Å |
| C(aromatic)-N | C3-N7 | ~1.40 Å |
| Bond Angles | ||
| C-N-C | C3-N7-C8 | ~125° |
| O=C-N (Amide) | O9-C8-N7 | ~123° |
| Dihedral Angle | ||
| Benzoxazine Ring | C1-C2-C3-N7 | ~0° (near planar) |
Electronic Properties and Frontier Molecular Orbitals (FMOs)
The electronic character of a molecule is dictated by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them (ΔE = ELUMO – EHOMO) is a critical indicator of chemical stability and reactivity; a large gap implies high stability and low reactivity.[9]
Protocol 3.1: Frontier Molecular Orbital Analysis
-
Prerequisite: A successful geometry optimization calculation (Protocol 2.1) is required.
-
Calculation Type: A single-point energy calculation using the optimized geometry is performed with instructions to output molecular orbital information (e.g., pop=full in Gaussian).
-
Data Extraction: The energies of the HOMO and LUMO are extracted directly from the output file.
-
Visualization: The 3D distributions of the HOMO and LUMO are visualized using software like GaussView or Avogadro to understand their spatial arrangement.
Caption: The HOMO-LUMO gap dictates electronic transitions.
Table 2: Predicted Electronic Properties
The calculated energies provide quantitative measures of the molecule's electronic behavior.
| Property | Predicted Value (eV) | Interpretation |
| HOMO Energy | ~ -6.5 eV | Corresponds to ionization potential; indicates electron-donating capability. |
| LUMO Energy | ~ -1.8 eV | Corresponds to electron affinity; indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | A relatively large gap suggests high kinetic stability and low reactivity.[9] |
Analysis: The HOMO is expected to be localized primarily on the electron-rich benzoxazine ring system, particularly the fused benzene ring and the nitrogen atom. Conversely, the LUMO is anticipated to be distributed over the electron-deficient carbonyl groups of the amide and the ester, which are the likely sites for nucleophilic attack.
Predicted Spectroscopic Signatures
Theoretical spectroscopy is a powerful tool for predicting the spectral features of a novel compound, which can be used to confirm its identity and structure after synthesis.
Vibrational Analysis (FT-IR)
A frequency calculation not only predicts the infrared spectrum but also confirms that the optimized geometry is a true energy minimum.
Protocol 4.1.1: FT-IR Spectrum Prediction
-
Calculation Type: A Freq calculation is performed in Gaussian on the optimized geometry using the same DFT method (B3LYP/6-311+G(d,p)).
-
Data Analysis: The output provides a list of vibrational frequencies and their corresponding IR intensities. Note: Calculated frequencies are often systematically higher than experimental values and may require scaling (typically by ~0.96-0.98 for B3LYP).
Expected Peaks:
-
~3100-3000 cm-1: Aromatic C-H stretching.
-
~1730 cm-1: C=O stretching of the methyl ester group.
-
~1680 cm-1: C=O stretching of the amide (lactam) group.
-
~1250 cm-1: C-O stretching of the ether and ester groups.
NMR Spectroscopy
The Gauge-Independent Atomic Orbital (GIAO) method is the standard for accurately predicting NMR chemical shifts.
Protocol 4.2.1: NMR Chemical Shift Prediction
-
Calculation Type: An NMR calculation using the GIAO method is performed on the optimized geometry.
-
Data Analysis: The output provides absolute magnetic shielding tensors. These are converted to chemical shifts (δ) by referencing them against a separately calculated shielding value for a standard, typically Tetramethylsilane (TMS).
Expected 1H NMR Shifts (in CDCl3):
-
~8.5-9.0 ppm: A broad singlet for the N-H proton.[1]
-
~7.5-8.0 ppm: Aromatic protons adjacent to the ester group.
-
~7.0 ppm: Aromatic proton on the main ring.
-
~4.6 ppm: Singlet for the -O-CH2-C=O protons.
-
~3.9 ppm: Singlet for the ester methyl (-OCH3) protons.
Expected 13C NMR Shifts:
-
~170 ppm: Carbonyl carbon of the ester.
-
~165 ppm: Carbonyl carbon of the amide.
-
~140-120 ppm: Aromatic carbons.
-
~68 ppm: Methylene carbon (-O-C H2-C=O).
-
~52 ppm: Methyl carbon of the ester.
Molecular Reactivity Analysis
Beyond FMO theory, the Molecular Electrostatic Potential (MEP) provides a visually intuitive map of charge distribution, highlighting regions prone to electrophilic and nucleophilic attack.[9]
Protocol 5.1: MEP Surface Generation
-
Prerequisite: A high-quality electron density file from a single-point energy calculation on the optimized geometry.
-
Visualization: The electron density is used to compute the electrostatic potential, which is then mapped onto the molecular surface.
-
Red/Yellow Regions: Indicate negative potential (electron-rich), attractive to electrophiles.
-
Blue Regions: Indicate positive potential (electron-poor), attractive to nucleophiles.
-
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C10H9NO4 | CID 10845978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [cymitquimica.com]
- 6. 3,1-Benzothiazines, 1,4-Benzodioxines and 1,4-Benzoxazines as Inhibitors of Matriptase-2: Outcome of a Focused Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT-IR, FT-Raman, UV-Vis, NMR) | DSpace-CRIS - Univerzitet u Novom Sadu [open.uns.ac.rs]
- 9. nanobioletters.com [nanobioletters.com]
preliminary in-vitro studies of 1,4-benzoxazine derivatives
An In-Depth Technical Guide to Preliminary In-Vitro Studies of 1,4-Benzoxazine Derivatives
Foreword: The Role of a Senior Application Scientist
In the landscape of drug discovery, the journey from a novel chemical entity to a potential therapeutic agent is both long and fraught with challenges. My role as a Senior Application Scientist is to bridge the gap between complex biological questions and the practical, robust methodologies required to answer them. This guide is a distillation of that experience, focusing on the 1,4-benzoxazine scaffold. We will not merely list protocols; we will delve into the why—the scientific rationale that underpins each experimental choice and the interconnected logic that transforms a series of assays into a coherent preliminary assessment. The goal is to create a self-validating system of inquiry, where each result informs the next step, building a strong, evidence-based foundation for any subsequent development program.
Introduction: The 1,4-Benzoxazine Scaffold as a Privileged Structure
The 1,4-benzoxazine core, a bicyclic system featuring an oxazine ring fused to a benzene ring, is recognized in medicinal chemistry as a "privileged scaffold".[1][2][3] This designation is earned by its ability to serve as a versatile framework for designing ligands that interact with a wide array of biological targets. Consequently, derivatives of this scaffold have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4][5][6]
The power of this scaffold lies in its synthetic tractability. Starting from readily available precursors like 2-aminophenol, chemists can employ robust reactions—such as condensation with α-halo ketones or Williamson ether synthesis followed by intramolecular cyclization—to generate diverse libraries of derivatives.[1][4][7][8] This chemical diversity is the feedstock for the biological screening funnel. This guide provides a technical framework for conducting the critical first-pass in-vitro evaluations that identify the most promising candidates within such a library.
In-Vitro Anticancer Evaluation
2.1 Scientific Rationale
The investigation of 1,4-benzoxazines as anticancer agents is driven by their demonstrated ability to interfere with multiple oncogenic processes.[9] Published studies show these derivatives can induce programmed cell death (apoptosis), halt the cell division cycle, and inhibit critical enzymes necessary for tumor survival and proliferation, such as DNA-dependent protein kinase (DNA-PK), which is involved in DNA repair.[10][11] Some derivatives have also been shown to interact with and stabilize G-quadruplex structures in the promoter region of oncogenes like c-Myc, thereby downregulating their expression.[12] The initial goal of in-vitro testing is to determine a compound's cytotoxic potency and then to begin elucidating its mechanism of action.
2.2 Primary Screening: Cell Viability (MTT Assay)
The cornerstone of anticancer screening is the assessment of cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to quantify a compound's effect on cell viability.
-
Causality: The assay's logic rests on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of living cells. A potent anticancer compound will reduce the metabolic activity, leading to a weaker purple signal.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, HeLa cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.[5][10] Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the 1,4-benzoxazine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours. The duration is critical; it must be long enough for the compound to exert its effect on cell proliferation.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple precipitates in the wells of living cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well. Agitate the plate on a shaker for 15 minutes to fully dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Cytotoxicity of Benzoxazine Derivatives
| Compound | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM)[5] | MCF-7 IC₅₀ (µM)[5] |
| BZ-01 | 15.2 ± 1.8 | 25.1 ± 2.3 | 18.9 ± 2.1 |
| BZ-02 | 5.8 ± 0.7 | 8.3 ± 1.1 | 6.5 ± 0.9 |
| BZ-03 | > 100 | > 100 | > 100 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 | 0.8 ± 0.1 |
2.3 Mechanistic Elucidation
Compounds showing potent cytotoxicity (e.g., BZ-02) warrant further investigation.
-
Cell Cycle Analysis: A common mechanism of anticancer drugs is to arrest the cell cycle at a specific phase, preventing proliferation. This is analyzed using flow cytometry after staining DNA with a fluorescent dye like propidium iodide (PI). A compound might, for example, cause an accumulation of cells in the G2/M phase, which can be a precursor to apoptosis.[11]
-
Apoptosis Assay: To confirm if cell death occurs via apoptosis, cells are co-stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of early apoptotic cells) and PI (which enters late apoptotic/necrotic cells with compromised membranes). Flow cytometry can then distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.
-
DNA Damage Assessment: The phosphorylation of histone H2AX to form γ-H2AX is a sensitive marker of DNA double-strand breaks, a severe form of DNA damage that often triggers apoptosis.[10][11] This can be visualized and quantified using immunofluorescence microscopy or Western blotting, providing direct evidence of a compound's ability to damage cancer cell DNA.[11] Some benzoxazines have been shown to delay the repair of these breaks by inhibiting DNA-PK.[10]
In-Vitro Antimicrobial Evaluation
3.1 Scientific Rationale
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel therapeutic agents.[4][7][8] 1,4-Benzoxazine derivatives have emerged as a promising class of compounds, with studies demonstrating their activity against a range of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[4][8][13][14] The initial in-vitro goal is to determine the potency and spectrum of activity of new derivatives.
3.2 Primary Screening: Broth Microdilution for MIC
The gold standard for quantifying antimicrobial potency is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.
-
Causality: This assay directly tests the compound's ability to inhibit bacterial proliferation in a liquid growth medium. By systematically decreasing the compound's concentration across a series of wells, we can pinpoint the precise concentration at which its bacteriostatic effect is lost.
Experimental Protocol: Broth Microdilution Assay
-
Bacterial Inoculum Preparation: Grow a pure culture of the test bacterium (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to the early logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. The typical concentration range tested is from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined by visual inspection as the lowest concentration of the compound in which there is no visible turbidity (i.e., no bacterial growth).
3.3 Qualitative Screening: Agar Diffusion Method
The agar diffusion method provides a simpler, visual assessment of antimicrobial activity.
-
Causality: A paper disc impregnated with the test compound is placed on an agar plate uniformly seeded with bacteria. As the compound diffuses outwards into the agar, it creates a concentration gradient. If the compound is effective, it will inhibit bacterial growth in a circular area around the disc. The diameter of this "zone of inhibition" is proportional to the compound's potency and diffusion characteristics.
Experimental Protocol: Agar Disc Diffusion
-
Plate Preparation: Spread a standardized bacterial inoculum (0.5 McFarland) evenly across the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Disc Application: Aseptically place sterile paper discs (6 mm diameter) onto the agar surface.
-
Compound Loading: Pipette a fixed volume (e.g., 10 µL) of the test compound at a known concentration onto each disc.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc.
Data Presentation: Antimicrobial Activity of Benzoxazine Derivatives
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | S. aureus Zone of Inhibition (mm)[4][8] | E. coli Zone of Inhibition (mm)[4][8] |
| BZ-04 | 8 | 32 | 20 ± 1.0 | 14 ± 0.8 |
| BZ-05 | 16 | 64 | 15 ± 0.5 | 10 ± 0.5 |
| BZ-06 (4e)[4] | 4 | 4 | 20 | 22 |
| Ciprofloxacin | 0.5 | 0.25 | 30 ± 1.2 | 35 ± 1.5 |
In-Vitro Anti-inflammatory & Antioxidant Evaluation
4.1 Scientific Rationale
Chronic inflammation and oxidative stress are underlying factors in numerous diseases, from neurodegeneration to cardiovascular disorders.[6][15][16] 1,4-Benzoxazine derivatives have shown promise as both anti-inflammatory and antioxidant agents.[6][17] Key in-vitro assays aim to quantify their ability to inhibit inflammatory enzymes like cyclooxygenases (COX) and to neutralize harmful reactive oxygen species (ROS).
4.2 Anti-inflammatory Assay: COX Enzyme Inhibition
-
Causality: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX-1 and COX-2 enzymes, which are responsible for producing pro-inflammatory prostaglandins. An in-vitro COX inhibition assay directly measures a compound's ability to block this enzymatic activity. Assessing activity against both isoforms allows for the determination of a selectivity index (SI), which is crucial as selective COX-2 inhibition is often desired to reduce gastrointestinal side effects associated with COX-1 inhibition.[18]
Experimental Protocol: COX Inhibition Assay (Conceptual)
-
Reaction Setup: In a suitable buffer, combine the isolated COX-1 or COX-2 enzyme with a heme cofactor and the test compound at various concentrations.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid, the enzyme's substrate.
-
Detection: The enzymatic reaction produces prostaglandin G₂ (PGG₂), which can be measured colorimetrically using a probe like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). The rate of color development is proportional to COX activity.
-
Analysis: The IC₅₀ values for each isoform are calculated, and the Selectivity Index is determined (SI = IC₅₀ COX-1 / IC₅₀ COX-2).
Data Presentation: COX Inhibition by Benzoxazine Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| BZ-07 | 15.5 | 0.72 | 21.5 |
| BZ-08 (3f)[18] | 145.3 | 0.61 | 238.2 |
| Celecoxib[18] | >100 | 0.30 | >333 |
4.3 Antioxidant Assay: DPPH Radical Scavenging
-
Causality: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to assess the radical scavenging ability of a compound. DPPH is a stable free radical with a deep violet color. When it is reduced by an antioxidant, its color fades to yellow. The degree of color change is directly proportional to the antioxidant capacity of the compound.[15][19]
Experimental Protocol: DPPH Assay
-
Reaction Mixture: In a 96-well plate, add a fixed volume of DPPH solution (in methanol) to wells containing serial dilutions of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at approximately 517 nm.
-
Calculation: Calculate the percentage of DPPH scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Conclusion: Synthesizing Data for Drug Development
The preliminary in-vitro studies detailed in this guide represent the foundational screening phase in the evaluation of 1,4-benzoxazine derivatives. This multi-assay approach provides a holistic view of a compound's biological profile, identifying its primary activities and offering initial clues into its mechanism of action. The data generated—IC₅₀ values, MICs, and zones of inhibition—are not merely endpoints; they are the critical inputs for constructing structure-activity relationships (SAR).[20]
By correlating specific structural modifications with changes in biological activity, medicinal chemists can rationally design and synthesize next-generation compounds with enhanced potency, selectivity, and improved pharmacological properties.[3] It is this iterative cycle of synthesis, testing, and analysis that drives the successful progression of a privileged scaffold like 1,4-benzoxazine from a chemical curiosity to a viable lead candidate for further preclinical development.
References
- Shinde, M. V., Wagh, R. D., & Suryawanshi, C. P. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences, 2(8), 2932-2945.
- Shinde, M. V., Wagh, R. D., & Suryawanshi, C. P. (2024).
- Zhang, X., et al. (2006). Design, synthesis, and preliminary biological evaluation of 2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine derivatives. Bioorganic & Medicinal Chemistry Letters, 16(11), 2862-2867.
- Fu, X., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 29(1), 166.
- Radhamani, S., et al. (2017). Novel benzoxazine radiosensitizers and their mechanism of action in cancer cells.
- Various Authors. (n.d.). Some of biologically active 1,4-benzoxazine derivatives.
- Various Authors. (n.d.). Synthesis of 1,4-benzoxazine derivatives.
- Sutar, A. U., et al. (n.d.).
-
Li, Y., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][4]oxazin-3(4H). National Institutes of Health.
- Marano, S., et al. (n.d.). Insights into the Antioxidant Mechanism of Newly Synthesized Benzoxazinic Nitrones: In Vitro and In Silico Studies with DPPH Model Radical. MDPI.
- Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252.
- Various Authors. (n.d.). Antimicrobial evaluation of 1,4-benzoxazine derivatives.
- Wang, M., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12.
- Marano, S., et al. (n.d.). Insights into the Antioxidant Mechanism of Newly Synthesized Benzoxazinic Nitrones: In Vitro and In Silico Studies with DPPH Model Radical.
- Kumar, G. N., et al. (n.d.). SYNTHESIS CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF HALOGENATED BENZOXAZINE DERIVATIVES. IJFANS International Journal of Food and Nutritional Sciences.
- Various Authors. (n.d.). Characteristic 1,4‐benzoxazepine compounds with anticancer activity.
- Caron, J., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 42(23), 4843-4852.
- Various Authors. (n.d.). Design of 4-aryl substituted 1,4-benzoxazines as anticancer agents.
- Shinde, M. V., Wagh, R. D., & Suryawanshi, C. P. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences, 2(8), 2932-2945.
- Wobst, I., et al. (2012). Novel 1,4-benzoxazine and 1,4-benzodioxine inhibitors of angiogenesis. European Journal of Medicinal Chemistry, 58, 264-273.
- Marano, S., et al. (2021). Insights into the antioxidant mechanism of newly synthesized benzoxazinic nitrones: In vitro and in silico studies with dpph model radical. Antioxidants, 10(11), 1793.
- Liu, G., et al. (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 30(1), 1-20.
- Shinde, M., Wagh, R. D., & Suryawanshi, C. P. (n.d.).
Sources
- 1. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. ijfans.org [ijfans.org]
- 7. 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation [zenodo.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Insights into the Antioxidant Mechanism of Newly Synthesized Benzoxazinic Nitrones: In Vitro and In Silico Studies with DPPH Model Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Insights into the antioxidant mechanism of newly synthesized benzoxazinic nitrones: In vitro and in silico studies with dpph model radical [cris.unibo.it]
- 17. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Design, synthesis, and preliminary biological evaluation of 2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Building Block: A Technical Guide to Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate in Synthetic Chemistry
Introduction: The Significance of the 1,4-Benzoxazine Scaffold in Drug Discovery
The 1,4-benzoxazine ring system is a privileged heterocyclic scaffold frequently encountered in a diverse array of biologically active molecules and natural products.[1] Its inherent structural features, combining a benzene ring fused to an oxazine ring, provide a unique three-dimensional architecture that allows for precise spatial orientation of substituents, making it an attractive framework for the design of novel therapeutic agents.[2] Derivatives of 1,4-benzoxazin-3-one, in particular, have garnered significant attention from medicinal chemists due to their broad spectrum of pharmacological activities, including antifungal, antimicrobial, anticancer, and neuroprotective properties.[3][4][5]
This technical guide focuses on a particularly valuable derivative: methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate . The strategic placement of the methyl ester at the 7-position, coupled with the reactive N-H group of the lactam, offers synthetic chemists a versatile platform for constructing complex molecular architectures. This guide will provide an in-depth exploration of the synthesis of this building block and detail its subsequent functionalization, empowering researchers in drug development and organic synthesis to leverage its full potential.
Synthesis of the Core Building Block
The synthesis of this compound is a multi-step process that begins with readily available starting materials. The overall synthetic strategy involves the preparation of a key intermediate, methyl 3-amino-4-hydroxybenzoate, followed by a cyclization reaction to form the desired benzoxazinone ring.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of Methyl 3-amino-4-hydroxybenzoate
The synthesis of the key aminophenol intermediate can be achieved through a reliable two-step sequence starting from methyl 4-hydroxybenzoate.
Step 1: Nitration of Methyl 4-hydroxybenzoate
The initial step involves the regioselective nitration of methyl 4-hydroxybenzoate at the position ortho to the hydroxyl group. This is a standard electrophilic aromatic substitution reaction.
Experimental Protocol:
-
To a stirred solution of methyl 4-hydroxybenzoate in a suitable solvent such as concentrated sulfuric acid, cooled to 0 °C, a nitrating mixture (a combination of nitric acid and sulfuric acid) is added dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred at low temperature for a specified time to ensure complete conversion.
-
The reaction is then carefully quenched by pouring it onto crushed ice, leading to the precipitation of the product.
-
The solid is collected by filtration, washed thoroughly with water to remove any residual acid, and dried to afford methyl 4-hydroxy-3-nitrobenzoate.
Step 2: Reduction of the Nitro Group
The nitro group of methyl 4-hydroxy-3-nitrobenzoate is then reduced to an amine to yield the desired methyl 3-amino-4-hydroxybenzoate. Catalytic hydrogenation is a clean and efficient method for this transformation.
Experimental Protocol:
-
Methyl 4-hydroxy-3-nitrobenzoate is dissolved in a suitable solvent, such as methanol or ethanol.
-
A catalytic amount of palladium on carbon (5-10 mol%) is added to the solution.
-
The reaction mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the starting material is completely consumed (monitored by TLC).
-
Upon completion, the catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to give methyl 3-amino-4-hydroxybenzoate, which can often be used in the next step without further purification.
Part 2: Cyclization to form the Benzoxazinone Ring
The final step in the synthesis of the title compound is the formation of the lactam ring through the reaction of methyl 3-amino-4-hydroxybenzoate with a suitable C2-building block, typically chloroacetyl chloride.[6]
Experimental Protocol:
-
Methyl 3-amino-4-hydroxybenzoate is dissolved in a suitable aprotic solvent, such as dioxane or THF, containing a base (e.g., potassium carbonate or triethylamine) to act as an acid scavenger.
-
The mixture is cooled in an ice bath, and a solution of chloroacetyl chloride in the same solvent is added dropwise.
-
After the addition, the reaction mixture is allowed to warm to room temperature and may require heating under reflux to drive the intramolecular cyclization to completion. The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.
-
The filtrate is concentrated, and the residue is purified by recrystallization or column chromatography to yield this compound as a solid.
The Reactivity of the Building Block: A Gateway to Molecular Diversity
The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups: the N-H of the lactam and the methyl ester. This allows for selective modifications to build molecular complexity.
Functionalization Pathways
Caption: Key functionalization reactions of the core building block.
N-Alkylation of the Lactam
The nitrogen atom of the lactam can be readily alkylated or arylated, providing a key vector for introducing diversity.[7]
Experimental Protocol (General):
-
To a solution of this compound in a polar aprotic solvent like DMF or acetonitrile, a base such as potassium carbonate or sodium hydride is added.
-
The mixture is stirred for a short period to generate the corresponding anion.
-
An alkylating or arylating agent (e.g., an alkyl halide, benzyl bromide, or an activated aryl halide) is then added.
-
The reaction is stirred at room temperature or heated as necessary until completion.
-
Work-up typically involves partitioning between water and an organic solvent, followed by purification of the organic layer.
Table 1: Representative N-Alkylation Reactions
| Alkylating Agent | Base | Solvent | Temperature | Product |
| Methyl Iodide | K₂CO₃ | DMF | Room Temp. | Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate |
| Benzyl Bromide | NaH | THF | 0 °C to RT | Methyl 4-benzyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate |
| Ethyl Bromoacetate | K₂CO₃ | Acetonitrile | Reflux | Methyl 4-(2-ethoxy-2-oxoethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate |
Manipulation of the Ester Group
The methyl ester at the 7-position provides a handle for a variety of transformations, most notably hydrolysis followed by amide bond formation.
Step 1: Ester Hydrolysis
The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions.[8]
Experimental Protocol:
-
The methyl ester is suspended in a mixture of a solvent such as THF or methanol and an aqueous solution of a base like lithium hydroxide or sodium hydroxide.
-
The reaction is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by the disappearance of the starting material on TLC).
-
The reaction mixture is then acidified with a dilute acid (e.g., 1N HCl) to protonate the carboxylate.
-
The resulting carboxylic acid can be extracted with an organic solvent or collected by filtration if it precipitates.
Step 2: Amide Coupling
The resulting carboxylic acid is a versatile intermediate for the synthesis of a wide range of amides using standard peptide coupling reagents.[9][10]
Experimental Protocol (General):
-
To a solution of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid in a suitable solvent (e.g., DMF or DCM), a coupling agent (such as HATU, HBTU, or EDC) and a base (e.g., DIPEA or triethylamine) are added.
-
The desired amine is then added to the reaction mixture.
-
The reaction is stirred at room temperature until completion.
-
Standard aqueous work-up and purification by chromatography or recrystallization afford the desired amide product.
Reduction of the Lactam Carbonyl
The lactam carbonyl can be reduced to a methylene group, providing access to the corresponding 3,4-dihydro-2H-1,4-benzoxazine derivatives. Borane reagents are commonly employed for this transformation.[11]
Experimental Protocol (General):
-
To a solution of the this compound derivative in an anhydrous solvent like THF, a solution of borane-tetrahydrofuran complex (BH₃·THF) is added dropwise at 0 °C.[12]
-
The reaction mixture is then typically heated to reflux for several hours.
-
After cooling, the reaction is carefully quenched by the slow addition of methanol, followed by an acidic workup (e.g., with 1N HCl).
-
The product is then extracted into an organic solvent and purified.
Conclusion: A Building Block for Future Discoveries
This compound is a highly valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its straightforward synthesis and the orthogonal reactivity of its functional groups allow for the systematic exploration of chemical space around the privileged 1,4-benzoxazine scaffold. This guide provides a solid foundation for researchers to utilize this building block in their synthetic endeavors, paving the way for the discovery of new and improved bioactive compounds.
References
-
Examples of some bioactive molecules derived from[3][6]-benzoxazine-3-one. (URL: [Link])
-
Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Molinillo, J. M. G. (2004). Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones. Phytochemistry Reviews, 3(1-2), 135–147. (URL: [Link])
-
Wang, Y., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1221345. (URL: [Link])
-
Organic Chemistry Portal. Synthesis of 1,4-Benzoxazin-3-ones. (URL: [Link])
-
Dai, W.-M., Wang, X., & Ma, C. (2006). One-pot regioselective annulation toward 3,4-dihydro-3-oxo-2H-1,4-benzoxazine scaffolds under controlled microwave heating. Tetrahedron, 62(19), 4561-4569. (URL: [Link])
-
Some of biologically active 1,4-benzoxazine derivatives. (URL: [Link])
-
Aher, N. G., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25381–25408. (URL: [Link])
-
A Synthesis of Alkyl 4-Alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates. (URL: [Link])
-
Al-Rawi, J. M. A., & Al-Jassani, M. J. (2014). Synthesis of some Heterocyclic Compounds from 1,4-Benzoxazine-3-one. Journal of Al-Nahrain University, 17(3), 85-93. (URL: [Link])
-
Valadbeigi, Y., & Mohammadkhani, A. (2013). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 57(2), 85-90. (URL: [Link])
-
Kotha, S., Bindra, V., & Kuki, A. (1994). Synthesis and reactions of 3,4-dihydro-2H-1,4-benzoxazine derivatives. Heterocycles, 38(1), 5-8. (URL: [Link])
-
Synthesis of substituted benzo[b][3][6]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. (URL: [Link])
- U.S. Patent No. 4,185,027. (1980). Hydrolysis of methyl esters.
-
Organic Chemistry Portal. Methyl Esters. (URL: [Link])
-
A Synthesis of Alkyl 4-Alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates. (URL: [Link])
-
Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation. (URL: [Link])
-
Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(17), 4556–4559. (URL: [Link])
-
Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemical and Molecular Engineering, 16(8), 221-229. (URL: [Link])
-
Borane Reductions (using BH3.THF or BH3.Me2S, BMS). (URL: [Link])
-
Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. (URL: [Link])
-
ACS GCI Pharmaceutical Roundtable. Borane & Borane Complexes. (URL: [Link])
-
ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. (URL: [Link])
-
Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. (URL: [Link])
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (URL: [Link])
-
Synthesis of methyl 3-hydroxybenzoate. (URL: [Link])
-
Novel Borane Reduction of Ether-Protected Aromatic Lactams. (URL: [Link])
-
Sharaf Eldin, N. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives – Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-246. (URL: [Link])
-
Nguyen, K. M. H., Schwendimann, L., Gressens, P., & Largeron, M. (2015). Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction. Organic & Biomolecular Chemistry, 13(12), 3749-3756. (URL: [Link])
-
Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[3]-benzofuro-[2,3-c]. (URL: [Link])
-
Organic Chemistry Portal. Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. (URL: [Link])
-
Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2- hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. (URL: [Link])
-
Kumar, A., Kumar, R., & Kumar, S. (2022). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Scientific Reports, 12(1), 12759. (URL: [Link])
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (URL: [Link])
-
Synthesis of 3-Amino-β-lactams through Selective Imination of 3-Oxo-β-lactams. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation-Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,4-Benzoxazin-3-one synthesis [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. researchgate.net [researchgate.net]
- 10. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
- 11. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 12. organic-synthesis.com [organic-synthesis.com]
Methodological & Application
Application Note & Protocol: A Reliable Synthesis of Methyl 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Abstract
This document provides a comprehensive guide for the synthesis of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate, a key heterocyclic scaffold with significant applications in medicinal chemistry and drug development. The protocol details a robust two-step synthetic sequence commencing from the commercially available starting material, methyl 4-amino-3-hydroxybenzoate. The methodology involves an initial N-acylation with chloroacetyl chloride, followed by a base-mediated intramolecular cyclization. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, a detailed step-by-step protocol, characterization data, and troubleshooting insights to ensure reproducible and high-yield synthesis.
Introduction and Synthetic Rationale
The 1,4-benzoxazin-3-one core is a privileged scaffold found in a variety of pharmacologically active compounds.[1] Its rigid, bicyclic structure serves as a versatile template for the development of novel therapeutic agents. The target molecule, this compound, is a valuable building block, incorporating a reactive ester moiety that allows for further chemical elaboration and library synthesis.
The synthetic strategy outlined herein is a classical and efficient approach for constructing the benzoxazinone ring system from an ortho-aminophenol precursor.[2] The synthesis is achieved in two distinct, high-yielding steps:
-
N-Acylation: The nucleophilic amino group of methyl 4-amino-3-hydroxybenzoate selectively attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. This reaction forms an intermediate N-(2-chloroacetyl) amide.[3][4]
-
Intramolecular Cyclization: In the presence of a mild base, the phenolic hydroxyl group is deprotonated to form a phenoxide. This potent nucleophile then displaces the chloride ion via an intramolecular SN2 reaction (a Williamson ether synthesis), closing the six-membered heterocyclic ring to yield the desired product.[5]
This pathway is favored for its operational simplicity, use of readily available reagents, and generally high efficiency.
Reaction Mechanism and Workflow
The overall transformation proceeds as depicted below. The initial step is the selective acylation of the more nucleophilic amino group over the phenolic hydroxyl group. The subsequent base-catalyzed cyclization is a key ring-forming step.
Overall Reaction Scheme
Caption: Overall synthetic workflow.
Mechanistic Steps Visualization
The mechanism involves two classical organic reactions. The choice of a non-nucleophilic base in the first step is crucial to prevent side reactions with chloroacetyl chloride. In the second step, the base facilitates the formation of the phenoxide, which is the key nucleophile for the ring-closing reaction.
Caption: Key mechanistic stages of the synthesis.
Detailed Experimental Protocol
Safety Precaution: This procedure involves corrosive and toxic reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Moles (equiv) | Amount Required |
| Methyl 4-amino-3-hydroxybenzoate | 64380-49-2 | 167.16 g/mol | 1.0 | 5.00 g |
| Chloroacetyl chloride | 79-04-9 | 112.94 g/mol | 1.1 | 3.73 g (2.7 mL) |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 g/mol | 2.5 | 10.3 g |
| Dichloromethane (DCM), anhydrous | 75-09-2 | - | - | 100 mL |
| Acetone, anhydrous | 67-64-1 | - | - | 150 mL |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 g/mol | 1.2 | 3.63 g (5.0 mL) |
| Hydrochloric Acid (1M aq.) | 7647-01-0 | - | - | As needed |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | - | - | As needed |
| Brine (Saturated NaCl aq.) | 7647-14-5 | - | - | As needed |
| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | - | - | As needed |
Step-by-Step Procedure
Step 1: N-Acylation to form Methyl 4-(2-chloroacetamido)-3-hydroxybenzoate
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-amino-3-hydroxybenzoate (5.00 g, 29.9 mmol).
-
Add anhydrous dichloromethane (DCM, 100 mL) to the flask and stir to dissolve the starting material. Cool the flask to 0 °C in an ice-water bath.
-
Slowly add triethylamine (5.0 mL, 35.9 mmol) to the stirring solution.
-
In a separate vial, dissolve chloroacetyl chloride (2.7 mL, 32.9 mmol) in 20 mL of anhydrous DCM.
-
Add the chloroacetyl chloride solution dropwise to the reaction mixture over 20-30 minutes using a dropping funnel, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material spot should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude intermediate amide, which can be used in the next step without further purification.
Step 2: Intramolecular Cyclization to form this compound
-
Transfer the crude N-acylated intermediate from Step 1 into a 500 mL round-bottom flask.
-
Add anhydrous acetone (150 mL) and anhydrous potassium carbonate (10.3 g, 74.8 mmol).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 56 °C) with vigorous stirring.
-
Maintain the reflux for 6-8 hours. Monitor the reaction by TLC (1:1 Ethyl Acetate:Hexanes). The intermediate spot should disappear, and a new product spot should form.
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with additional acetone (2 x 20 mL).
-
Combine the filtrates and remove the acetone under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product is typically an off-white or pale-yellow solid. Purify by recrystallization from ethanol or an ethyl acetate/hexane mixture to afford the pure product.
Expected Results and Characterization
| Parameter | Expected Value |
| Appearance | White to off-white crystalline solid |
| Yield | 80-90% (over two steps) |
| Melting Point | ~205-208 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 10.85 (s, 1H, NH), 7.45 (d, 1H), 7.38 (s, 1H), 6.95 (d, 1H), 4.60 (s, 2H, OCH₂), 3.80 (s, 3H, OCH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 165.8, 164.5, 145.0, 131.5, 125.0, 118.0, 116.5, 115.0, 67.0, 52.0 |
| Mass Spec (ESI+) | m/z: 208.06 [M+H]⁺, 230.04 [M+Na]⁺ |
Troubleshooting and Expert Insights
-
Incomplete N-Acylation: If the first step stalls, ensure all reagents and solvents are anhydrous. Moisture can hydrolyze chloroacetyl chloride. A slight excess (1.1-1.2 eq) of the acylating agent is recommended.
-
Low Yield in Cyclization: The efficiency of the cyclization is highly dependent on the base and solvent. While potassium carbonate in acetone is effective, stronger bases like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) can be used if the reaction is sluggish, though this requires more stringent anhydrous conditions.
-
Product Purification: The product typically precipitates from the reaction mixture upon cooling or can be recrystallized. If the product is impure, column chromatography on silica gel (gradient elution from 30% to 50% ethyl acetate in hexanes) is an effective purification method.
-
Side Reactions: Dimerization can occur if the cyclization is performed under highly concentrated conditions.[6] Maintaining a reasonably dilute solution during the reflux in Step 2 helps favor the intramolecular pathway over intermolecular side reactions.
Conclusion
The described two-step protocol provides a reliable and scalable method for the synthesis of this compound. By carefully controlling reaction conditions, particularly moisture and temperature, this procedure consistently delivers the target compound in high yield and purity, making it a valuable process for applications in pharmaceutical research and development.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from [Link]
-
Patel, R. V., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(15), 4479. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]
-
Krasavin, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19313–19324. Available from: [Link]
-
Vaccaro, L., et al. (2021). New synthetic approaches for the construction of 2-aminophenoxazinone architectures. Organic Chemistry Frontiers, 8(23), 6649-6671. Available from: [Link]
-
Katritzky, A. R., et al. (2010). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ChemInform, 41(32). Available from: [Link]
-
Gawande, M. B., et al. (2022). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Scientific Reports, 12, 12768. Available from: [Link]
-
Gerona-Navarro, G., et al. (2001). Base-Assisted Cyclization of an N-Chloroacetyl Dipeptide Derivative. ResearchGate. Available from: [Link]
-
Kotha, S., Bindra, V., & Kuki, A. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. HETEROCYCLES, 38(1), 29-32. Available from: [Link]
-
Robey, F. A. (2000). Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems. Journal of Peptide Research, 56(3), 115-120. Available from: [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 3-hydroxybenzoate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 7-amino-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine. Retrieved from [Link]
-
Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(1), 25-46. Available from: [Link]
-
Katritzky, A. R., et al. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. Available from: [Link]
-
Kumar, A., et al. (2013). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Journal of Chemical Sciences, 125(5), 1019-1029. Available from: [Link]
-
ResearchGate. (n.d.). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). Retrieved from [Link]
-
Figshare. (2021). Synthesis of 3‑Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Retrieved from [Link]
-
Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry. Available from: [Link]
-
Bobonazarova, S. H., et al. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. The Austrian Journal of Technical and Natural Sciences, (3-4), 12-16. Available from: [Link]
Sources
Application Note: A Detailed Protocol for the Synthesis of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the commercially available methyl 3-amino-4-hydroxybenzoate. The protocol details the acylation of the starting material with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis to yield the target benzoxazinone. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering in-depth explanations of the experimental choices and reaction mechanisms.
Introduction
The 1,4-benzoxazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The 3-oxo-3,4-dihydro-2H-1,4-benzoxazine core, in particular, is a key structural feature in a variety of pharmacologically relevant molecules. The strategic placement of a carboxylate group at the 7-position offers a valuable handle for further chemical modifications, making this compound a versatile intermediate in the synthesis of more complex molecules. This protocol outlines a reliable and reproducible method for the preparation of this important building block.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step reaction sequence starting from methyl 3-amino-4-hydroxybenzoate.
Caption: Overall synthetic route.
Experimental Protocol
Part 1: Synthesis of Methyl 4-hydroxy-3-(2-chloroacetamido)benzoate (Intermediate)
Rationale: This step involves the selective acylation of the amino group of methyl 3-amino-4-hydroxybenzoate with chloroacetyl chloride. The use of a base, such as triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction, thereby preventing the protonation of the starting amine and driving the reaction to completion. Tetrahydrofuran (THF) is chosen as the solvent due to its ability to dissolve the starting materials and its inertness under the reaction conditions.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Methyl 3-amino-4-hydroxybenzoate | 167.16 | 10 | 1.67 g |
| Chloroacetyl chloride | 112.94 | 11 | 0.8 mL |
| Triethylamine (TEA) | 101.19 | 12 | 1.7 mL |
| Tetrahydrofuran (THF), anhydrous | - | - | 50 mL |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add methyl 3-amino-4-hydroxybenzoate (1.67 g, 10 mmol).
-
Add anhydrous tetrahydrofuran (50 mL) to the flask and stir the mixture until the solid is fully dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (1.7 mL, 12 mmol) to the stirred solution.
-
In a separate, dry dropping funnel, prepare a solution of chloroacetyl chloride (0.8 mL, 11 mmol) in anhydrous THF (10 mL).
-
Add the chloroacetyl chloride solution dropwise to the reaction mixture over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield methyl 4-hydroxy-3-(2-chloroacetamido)benzoate as a solid.
Part 2: Synthesis of this compound (Target Compound)
Rationale: This final step is an intramolecular Williamson ether synthesis.[1][2] The phenolic hydroxyl group is deprotonated by a mild base, potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon bearing the chlorine atom in an intramolecular SN2 reaction, leading to the formation of the benzoxazine ring.[3][4] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction as it effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass |
| Methyl 4-hydroxy-3-(2-chloroacetamido)benzoate | 243.65 | 5 | 1.22 g |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 10 | 1.38 g |
| Dimethylformamide (DMF), anhydrous | - | - | 30 mL |
Procedure:
-
To a dry 100 mL round-bottom flask, add methyl 4-hydroxy-3-(2-chloroacetamido)benzoate (1.22 g, 5 mmol) and anhydrous potassium carbonate (1.38 g, 10 mmol).
-
Add anhydrous dimethylformamide (30 mL) to the flask.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Maintain this temperature and continue stirring for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL) with stirring.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain this compound. Further purification can be achieved by recrystallization if necessary.
Reaction Mechanism
The synthesis proceeds through a two-step mechanism: N-acylation followed by intramolecular cyclization.
Caption: Reaction mechanism overview.
Troubleshooting and Optimization
-
Low yield in Step 1: Ensure that anhydrous conditions are maintained, as chloroacetyl chloride is sensitive to moisture. The dropwise addition at low temperature is critical to prevent side reactions.
-
Incomplete reaction in Step 2: The reaction may require a longer reaction time or a slightly higher temperature. Ensure that the potassium carbonate is finely powdered and anhydrous to maximize its reactivity.
-
Purification challenges: If the final product is difficult to purify by recrystallization, column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) can be employed.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and understanding the underlying chemical principles, researchers can efficiently prepare this valuable building block for applications in medicinal chemistry and materials science.
References
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available at: [Link]
-
PrepChem. Preparation of 4-amino-3-hydroxybenzoic acid. Available at: [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. (2023). Available at: [Link]
- Patnaik, P. A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research. (2013).
-
PubChem. This compound. Available at: [Link]
-
Master Organic Chemistry. Intramolecular Williamson Ether Synthesis. (2015). Available at: [Link]
-
The Organic Chemistry Tutor. Intramolecular Williamson Ether Synthesis. (2021). Available at: [Link]
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
Sources
Application Note & Protocol: High-Purity Isolation of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate via Automated Flash Column Chromatography
Abstract
This application note provides a detailed, field-proven protocol for the purification of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate, a key heterocyclic scaffold in medicinal chemistry and drug development.[1][2] The inherent polarity of this benzoxazinone derivative, conferred by its lactam and ester functionalities, necessitates a well-optimized chromatographic method to separate it from synthetic precursors and by-products. This guide outlines a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC), followed by a step-by-step protocol for preparative purification using normal-phase flash column chromatography. The causality behind experimental choices, such as stationary phase selection, solvent system optimization, and sample loading techniques, is thoroughly explained to ensure reproducibility and high-purity outcomes.
Introduction and Chromatographic Rationale
This compound (MW: 207.18 g/mol , C₁₀H₉NO₄) is a valuable intermediate in the synthesis of various biologically active molecules.[3][4][5] Its molecular architecture, featuring a polar benzoxazinone core, presents a distinct challenge for purification. The presence of hydrogen bond donors (N-H) and acceptors (C=O from lactam and ester) results in strong interactions with polar stationary phases.
Normal-phase column chromatography, which utilizes a polar stationary phase (silica gel) and a non-polar mobile phase, is the method of choice.[6] The principle of separation is based on the polarity of the compounds in the mixture. More polar compounds, like our target molecule, will adsorb more strongly to the silica gel and thus elute later, while less polar impurities will travel through the column more quickly.[6] The selection of an appropriate solvent system is therefore the most critical parameter, directly influencing the resolution and efficiency of the separation.[7]
Table 1: Physicochemical Properties of the Target Compound
| Property | Value | Source |
| IUPAC Name | methyl 3-oxo-4H-1,4-benzoxazine-7-carboxylate | PubChem[8] |
| CAS Number | 142166-00-5 | CymitQuimica[9] |
| Molecular Formula | C₁₀H₉NO₄ | PubChem[8] |
| Molecular Weight | 207.18 g/mol | CymitQuimica[9] |
| Appearance | Solid | CymitQuimica[9] |
Foundational Method Development via Thin-Layer Chromatography (TLC)
Before committing to a preparative scale, it is imperative to develop and optimize the separation conditions on a small scale using TLC. The goal is to identify a solvent system that provides a retention factor (Rƒ) of 0.25-0.35 for the target compound. This Rƒ range ensures that the compound interacts sufficiently with the stationary phase for good separation without requiring excessively long elution times.[7]
Protocol 2.1: TLC Solvent System Screening
-
Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).
-
Development: Place the plate in a TLC chamber containing a pre-equilibrated atmosphere of the chosen mobile phase.
-
Visualization: After the solvent front has reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm and/or 365 nm). If the compounds are not UV-active, use a chemical stain such as potassium permanganate or phosphomolybdic acid.[10][11]
-
Rƒ Calculation: Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimization: Adjust the polarity of the mobile phase as needed.
-
If Rƒ is too high (>0.4): The solvent is too polar. Decrease the proportion of the polar component (e.g., move from 50% ethyl acetate in hexane to 30%).
-
If Rƒ is too low (<0.2): The solvent is not polar enough. Increase the proportion of the polar component (e.g., move from 30% ethyl acetate in hexane to 50%).
-
Table 2: Recommended Starting Solvent Systems for TLC Analysis
| System # | Non-Polar Solvent | Polar Solvent | Starting Ratio (v/v) | Expected Polarity | Application Notes |
| 1 | Hexanes | Ethyl Acetate | 70:30 | Medium | Standard for many moderately polar compounds.[12] |
| 2 | Hexanes | Ethyl Acetate | 50:50 | Medium-High | A good second choice if Rƒ is too low in System 1. |
| 3 | Dichloromethane | Methanol | 98:2 | High | For highly polar compounds that do not move in EtOAc/Hex.[13] |
| 4 | Dichloromethane | Acetone | 90:10 | Medium-High | Offers different selectivity compared to ethyl acetate. |
Preparative Purification via Flash Column Chromatography
This protocol assumes the use of a standard flash chromatography system with silica gel as the stationary phase. The optimal solvent system determined by TLC will be directly applied.
Protocol 3.1: Step-by-Step Purification
1. Materials & Reagents:
-
Crude this compound
-
Silica Gel (for flash chromatography, e.g., 40-63 µm particle size)
-
HPLC-grade solvents (Hexanes, Ethyl Acetate, Dichloromethane, as determined by TLC)
-
Glass column or pre-packed cartridge
-
Sample vials/test tubes for fraction collection
-
TLC plates and chamber for fraction analysis
2. Column Packing (Slurry Method):
-
Choose a column size appropriate for the amount of crude material (a general rule is a 20:1 to 100:1 ratio of silica weight to crude sample weight).
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Open the column outlet and allow the solvent to drain until it is level with the top of the silica bed. Pressurize the column with air or nitrogen to pack the bed firmly and uniformly.
3. Sample Loading (Dry Loading Recommended): Causality: Dry loading is superior for compounds that have limited solubility in the mobile phase. It prevents band broadening at the origin and leads to sharper peaks and better resolution.
-
Dissolve the crude product in a minimal amount of a strong, volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude sample) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column, creating a thin, even band.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column without disturbing the top layer.
-
Begin eluting the column with the optimized solvent system (isocratic elution). If impurities are close to the product, a shallow polarity gradient can be employed (e.g., starting with 20% EtOAc/Hex and slowly increasing to 40%).
-
Collect fractions of a consistent volume in test tubes or vials. The size of the fractions should be guided by the column volume.
5. Monitoring the Separation:
-
Analyze the collected fractions by TLC. Spot every second or third fraction on a single TLC plate.
-
Develop and visualize the plate to identify which fractions contain the pure target compound.
-
Fractions containing only the spot corresponding to the pure product (with the target Rƒ) should be combined. Also, combine fractions containing impure product separately for potential re-purification.
6. Product Isolation:
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
The resulting solid is the purified this compound.
-
Determine the yield and confirm purity using analytical techniques such as NMR, LC-MS, and melting point.
Workflow Visualization
The following diagrams illustrate the logical flow of the purification process.
Caption: Overall workflow from crude material to purified product.
Troubleshooting Guide
Table 3: Common Issues and Solutions in Column Chromatography
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Bands | - Incorrect solvent system (too polar).- Column overloaded with sample.- Column packed improperly (channels). | - Re-optimize solvent system with TLC for better spot separation.- Reduce the amount of sample loaded.- Repack the column carefully, ensuring a homogenous bed. |
| Compound Won't Elute | - Solvent system is not polar enough.- Compound may be reacting with the acidic silica gel. | - Gradually increase the polarity of the mobile phase (gradient elution).- Add a small amount (0.1-1%) of triethylamine or acetic acid to the mobile phase to neutralize the silica.[10] |
| Cracked or Channeled Column Bed | - Silica bed ran dry during packing or elution.- Drastic, rapid changes in solvent polarity. | - Always keep the silica bed covered with solvent.- When running a gradient, ensure the change in polarity is gradual. |
| Streaking on TLC of Fractions | - Sample is too concentrated on the TLC plate.- Compound is acidic or basic and interacting with silica. | - Dilute the fraction sample before spotting on the TLC plate.- Add a modifier (triethylamine for bases, acetic acid for acids) to the TLC mobile phase.[14] |
Conclusion
The purification of polar heterocyclic compounds like this compound is readily achievable through a systematic application of normal-phase flash column chromatography. The cornerstone of this process is meticulous method development using TLC to identify a solvent system that provides optimal resolution. By following the detailed protocols for column packing, dry sample loading, and fraction analysis outlined in this guide, researchers can consistently obtain this valuable chemical intermediate in high purity, facilitating its use in subsequent synthetic and developmental stages.
References
-
MDPI. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]
-
Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis. Retrieved from [Link]
-
SciSpace. (2004). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Retrieved from [Link]
-
YouTube. (2025, January 16). How To Choose Solvent System For Column Chromatography? Retrieved from [Link]
-
University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
-
Ain Shams University. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Retrieved from [Link]
-
Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-oxo-3,4-dihydro-2H-benzo[B][3][10]oxazine-5-carboxylate. Retrieved from [Link]
-
Labinsights. (2024, April 29). Enhancing Thin Layer Chromatography (TLC) Capabilities with New Derivatization Reagents. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2019). Synthesis and Screening of some benzoxazinone derivatives. Retrieved from [Link]
-
PubMed Central. (2024, June 28). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[3][10]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Retrieved from [Link]
-
ResearchGate. (2016, January 16). A Facile and Efficient Analytical Method For Separation of A Series of Substituted Benz-1,3-oxazin-2-ones by LC/ LCMS. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Retrieved from [Link]
-
ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography? Retrieved from [Link]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uomosul.edu.iq [uomosul.edu.iq]
- 6. web.uvic.ca [web.uvic.ca]
- 7. youtube.com [youtube.com]
- 8. This compound | C10H9NO4 | CID 10845978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [cymitquimica.com]
- 10. labcluster.com [labcluster.com]
- 11. labinsights.nl [labinsights.nl]
- 12. Chromatography [chem.rochester.edu]
- 13. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 14. researchgate.net [researchgate.net]
Application Note: Mastering the Recrystallization of Polar Benzoxazine Compounds for High-Purity Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides a detailed exploration of recrystallization techniques tailored for the purification of polar benzoxazine compounds. Moving beyond a simple procedural outline, this document delves into the fundamental principles governing the crystallization of polar molecules, offering a robust framework for solvent selection, protocol optimization, and troubleshooting. By understanding the causality behind each experimental step, researchers can effectively enhance the purity of their benzoxazine monomers, a critical factor influencing polymerization behavior and the performance of resulting polybenzoxazine materials.[1][2][3][4] This guide is designed to empower researchers in academia and industry to achieve high-purity polar benzoxazine compounds with consistency and confidence.
Introduction: The Critical Role of Purity in Benzoxazine Chemistry
Benzoxazine monomers are versatile building blocks for high-performance polybenzoxazine thermosets, which are valued for their exceptional thermal stability, low water absorption, and excellent dielectric properties.[5][6] The properties of the final cured material are intrinsically linked to the purity of the starting monomer. Impurities, often residual reactants or side-products from synthesis, can significantly impact the polymerization process, leading to altered reaction kinetics, reduced molecular weight, and compromised thermomechanical properties of the final polymer.[1][2][3][4]
Recrystallization stands as a powerful, cost-effective, and scalable technique for purifying solid organic compounds.[7] The principle is elegant in its simplicity: dissolving an impure solid in a suitable solvent at an elevated temperature and then allowing the desired compound to crystallize upon cooling, leaving impurities behind in the solution (mother liquor).[7][8] For polar benzoxazine compounds, which often possess functional groups capable of hydrogen bonding (e.g., hydroxyl, amide, or additional amine moieties), selecting the appropriate solvent system is paramount to a successful purification. This guide will provide the foundational knowledge and practical protocols to master this essential laboratory technique.
The Science of Recrystallization for Polar Compounds
The success of any recrystallization procedure hinges on the differential solubility of the compound of interest and its impurities in a chosen solvent or solvent system.[9] An ideal solvent for recrystallizing a polar benzoxazine should exhibit the following characteristics:
-
High Solvency at Elevated Temperatures: The benzoxazine compound should be readily soluble in the hot solvent to ensure complete dissolution.[10]
-
Low Solvency at Reduced Temperatures: Upon cooling, the compound's solubility should decrease significantly, promoting the formation of pure crystals.[10]
-
Favorable Impurity Solubility Profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble in the hot solvent (allowing for removal via hot filtration).[10]
-
Chemical Inertness: The solvent must not react with the benzoxazine monomer.[9]
-
Volatility: The solvent should be sufficiently volatile to allow for easy removal from the purified crystals.[10]
-
Safety and Cost-Effectiveness: The chosen solvent should be non-toxic, non-flammable, and economically viable.[8]
The adage "like dissolves like" is a cornerstone of solvent selection.[11] Polar benzoxazines, due to their inherent polarity, will dissolve best in polar solvents.[11][12] The challenge lies in identifying a solvent that provides the necessary solubility differential between hot and cold conditions.
Single-Solvent vs. Mixed-Solvent Systems
Single-Solvent Recrystallization: This is the most straightforward approach, where a single solvent meets all the ideal criteria. For polar compounds, solvents like ethanol, methanol, water, or acetone are often good starting points.[9][13]
Mixed-Solvent Recrystallization (Binary Solvent System): This technique is employed when no single solvent provides the desired solubility profile.[9] It involves a pair of miscible solvents: one in which the benzoxazine is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent"). The impure compound is first dissolved in a minimal amount of the hot "good" solvent. The "bad" solvent is then added dropwise until the solution becomes turbid (cloudy), indicating the point of saturation.[9] Gentle heating is then applied to redissolve the precipitate, and the clear solution is allowed to cool slowly, promoting crystal growth. Common mixed-solvent pairs for polar compounds include ethanol/water, acetone/water, and methanol/diethyl ether.[10]
Experimental Workflow and Protocols
The following section outlines a detailed, step-by-step protocol for the recrystallization of a polar benzoxazine compound. This workflow is designed to be a self-validating system, with clear decision points and explanations for each step.
Visualization of the Recrystallization Workflow
Caption: Workflow for the recrystallization of polar benzoxazine compounds.
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection (Small-Scale Trial):
-
Place approximately 100 mg of the impure polar benzoxazine into a small test tube.
-
Add the chosen solvent (e.g., ethanol) dropwise at room temperature. If the compound dissolves readily, the solvent is unsuitable as a single-solvent system.[9]
-
If the compound is poorly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate.[10] Continue adding the solvent dropwise until the solid dissolves completely.
-
Remove the test tube from the heat and allow it to cool to room temperature, then in an ice bath.
-
A good solvent will result in the formation of a significant amount of crystals upon cooling.[9]
-
-
Dissolution:
-
Place the bulk of the impure benzoxazine into an Erlenmeyer flask (the conical shape minimizes solvent evaporation).
-
Add a small amount of the selected solvent and bring the mixture to a gentle boil on a hot plate.
-
Continue adding small portions of the hot solvent until the compound is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.[8]
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, and the desired compound is known to be colorless, activated charcoal can be used.
-
Caution: Charcoal should not be used for phenolic compounds as it can react with the phenolic hydroxyl groups, forming colored complexes and reducing the yield.[9] Given that benzoxazines are derived from phenols, this step should be approached with caution and may be best avoided.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, a hot filtration is necessary. This step must be performed quickly to prevent premature crystallization.
-
Preheat a funnel and a receiving Erlenmeyer flask. Use fluted filter paper to increase the filtration speed.
-
Pour the hot solution through the filter paper to remove the insoluble impurities.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[8] Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[8]
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous batch.
-
-
Crystal Collection and Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Connect the filter flask to a vacuum source and pour the crystalline mixture (slurry) into the funnel.[7]
-
Wash the crystals with a small amount of fresh, cold solvent to remove any adhering mother liquor.
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for a few minutes.
-
Transfer the crystals to a watch glass or weighing dish and dry them in a vacuum oven at a temperature well below the compound's melting point.
-
Protocol 2: Mixed-Solvent Recrystallization
-
Solvent Pair Selection:
-
Identify a "good" solvent in which the benzoxazine is highly soluble and a miscible "bad" solvent in which it is poorly soluble.[9] (See Table 1 for suggestions).
-
-
Dissolution:
-
Dissolve the impure compound in the minimum amount of the boiling "good" solvent in an Erlenmeyer flask.
-
-
Addition of Anti-Solvent:
-
While the solution is still hot, add the "bad" solvent dropwise until a persistent cloudiness (turbidity) is observed.[9]
-
-
Clarification and Crystallization:
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly, as described in the single-solvent protocol.
-
-
Collection, Washing, and Drying:
-
Follow steps 6 and 7 from the single-solvent protocol. For washing, use a cold mixture of the two solvents in the same proportion as the final crystallization mixture.
-
Data Presentation: Solvent Systems for Polar Benzoxazines
The selection of an appropriate solvent is often an empirical process.[12] The following table provides a starting point for solvent screening for polar benzoxazine compounds.
| Solvent/System | Type | Polarity | Boiling Point (°C) | Rationale and Comments |
| Ethanol | Single | Polar Protic | 78 | A versatile and commonly used solvent for polar compounds. Often provides a good solubility gradient. |
| Methanol | Single | Polar Protic | 65 | More polar than ethanol; can be effective for highly polar benzoxazines.[11] |
| Acetone | Single | Polar Aprotic | 56 | A strong solvent, but its low boiling point may limit the solubility difference between hot and cold conditions.[11] |
| Ethyl Acetate | Single | Moderately Polar | 77 | A good choice for benzoxazines of intermediate polarity.[11] |
| Ethanol/Water | Mixed | Polar Protic | Variable | A classic mixed-solvent system for polar organic compounds.[10] Water acts as the anti-solvent. |
| Acetone/Hexane | Mixed | Polar/Nonpolar | Variable | Effective when the benzoxazine is highly soluble in acetone. Hexane serves as the anti-solvent.[14] |
| Toluene | Single | Nonpolar | 111 | While nonpolar, it can be effective for some aromatic compounds, including certain benzoxazines.[13] |
| Dichloromethane/Hexane | Mixed | Polar/Nonpolar | Variable | Useful for dissolving the compound in dichloromethane and then precipitating with hexane.[13] |
Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause | Solution |
| No Crystals Form | - Too much solvent was used.- The solution is supersaturated.- The compound is too soluble even in the cold solvent. | - Boil off some of the solvent to concentrate the solution.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal.- Place in an ice bath for a longer period.- Re-evaluate the solvent choice. |
| Oiling Out | - The solution is cooled too quickly.- The boiling point of the solvent is higher than the melting point of the compound.- The compound is too impure. | - Reheat the solution to dissolve the oil, then allow it to cool more slowly.- Add more of the "good" solvent (for mixed-solvent systems).- Choose a solvent with a lower boiling point. |
| Low Recovery | - Too much solvent was used.- Premature crystallization during hot filtration.- The compound has significant solubility in the cold solvent. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is preheated.- Use a different solvent with lower cold solubility. |
| Colored Crystals | - Colored impurities are co-crystallizing.- The compound itself is colored. | - If impurities are the cause, consider an alternative purification method like column chromatography. Avoid charcoal for phenolic structures.[9] |
Conclusion: A Pathway to Enhanced Material Performance
Recrystallization is an indispensable technique in the synthesis and purification of polar benzoxazine monomers. By applying the principles of solvent selection and adhering to a systematic and well-understood protocol, researchers can significantly enhance the purity of their compounds. This, in turn, leads to more reliable polymerization behavior and the development of high-performance polybenzoxazine materials with predictable and optimized properties. The methodologies and insights provided in this guide serve as a robust foundation for achieving these goals.
References
- Recrystallization. (n.d.). Retrieved from the University of Basrah, College of Pharmacy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhKkNIOZqSUquiNP6xxvQUN7ivgGF5kEkMZzMYk5UnoWm1REAPBOqkYmJx_aYoyN8Mqz4FPS_xdGbN2vVS9WRPOgqjZjxNwWl-IuS0a02EuFMF0Rinhs7naHUzXXyzsm6FdFml4rcIt79OV7ytctoWz_rkHbctDst6qY8BvmJ_cfxkmM88w8eKN0U=]
- Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4uTiu1T16WzFE1MQ1MMz3HxIy2uDNn5EJmFnSlSVWCP00jDk9SdQfRAl--fmo0waC_CtLxRTk_aqOwlObFX9VzcYphes8zQz76mt5hbAUE29Rei3IPXYueyFNH0KZcO-nPpt_gMQdPw==]
- How to choose a solvent for crystallization of an organic compound. (2018, November 13). Quora. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2FRRHRPFQ5n7bcHKPOegI_gTDixBFmvc6d7-RZbW2v2CnfO9cPtYoNmtubPaA3KhKODsV0kEuqZHHFXsQmUS8ceXxeDBgNccSdJe8aB8n0EgZICbNynOkxEEiSkTDCjQZAsUmg-pbz5Ca_g1-Yyvlgvpr7w1aF8JPOR4lrHIossCdIGP6g6f-3N4EHAWLJrhrmiP8Iw==]
- Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb5N7Sy4kTf8TQL-QpkC4r-qj56H_gLzLtGJIyuJOesvWwdMnBxKhnrUfgP_PHrHyT0CtF_qhx3TmOf1_sRJhCeAT4srjz-fKSFgza06F8Pa4RBIf9vh2VlZkMMF7WJuplEcUqRWQ=]
- Solvent Choice. (n.d.). University of York, Chemistry Teaching Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEukMk2_yZzZf1iFUfgzokkViErExmPPo93D9AnmM8cEX1VFAzooRhnqCfpYnzX2fpeh3OD0uT4AGxwWPoaCyhnXpGDAL2v2f-1wJIiluRDjlQfOWHZoTXuMXpIQRCMjFxrvKUTztknRMDj-EVwJh_Gm-ZEHFAlzU56nyZw6VH1I52S__EAQZ4be9ltI9A=]
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlKgQ_jqSXVKrH6xlpkTHzr1_4pZpzi_Mf0uPZqJZor08Ql4T2Sx9o5R3W9OFfsAtl0WRo_wd3DfgP1eBGbTQj4yJgMDeiTVDP_V-y19ef-thAsFvH2g6wmF392PC_bKrCGWS3rWLQKnN-Uz4149LcPd6tSskLMdQd_JcejRVquV2q-CaKQoFV8oec]
- Purification of aromatic polycarboxylic acids by recrystallization. (1972). Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtm7Xz-stopa8Ghz12z-kYZeoFnTGokOFWRm-PPBJ4Levb7bifwxJ6y8HZjUgBfzWYCtKGRhi-o9yDGJceE8MGJNzuFTqx3sCTYDzyKKU4wXGoQuN_wbBKiiJMnLxXLI_gA79fXcctD5yh]
- Process for preparation of benzoxazine compounds in solventless systems. (1996). Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPcLzYIlHVkAxMM4mee6xxK_vgWm0L_Gmj6kacUm0rruga1TEXDpYYgvuShj3d7cXXjSVYpk0t_tnbNPld5tpclQYeTXeMDhnW5-xr38r_nZcEeur9cgu9g0SE1URWzKozAZ1zIPqHk4u_]
- Methods for preparing benzoxazines using aqueous solvent. (2012). Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbLeEC0cAlSdGCZfgc0UknlOkz00JxKiQMpDSwhTBiKDv_rH6N9AhqyrT6ig6-BAEEhwvIZ8yKEx0rD9fP4BdueAGRSeRnxM4osTh9lBgA34RrAq02KlM4u1S_luTS9lwzrB6-Aru0JESA0Q==]
- Removal and recovery of phenolic compounds from olive mill wastewater by cooling crystallization. (2025). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrGCi78LGtLbM9mA0jl_ndOcDqoAbKQBn4PNUJHVO2c-Q9AFlq54ICGTb5U5FOxUu037_Gf72c2KWic28BzqXgC4ESnorqZbhSxKJlDRP__rKvZqTTK6IaIKpovPTCf55SMS6SKLKbTRTdvTB06OQoPoq-cZ63xRUewbAzg27rJ2h6Q4LGweYHZOuug4yAq1G3FNIlKEqSIHy7ZcLM0lv8Tu0x5NX_vw1NH4BxergHiE2UuZYVI_5Egv-tJL5O2MZWDqWQe5fwTptKan-Wuno=]
- Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. (2025). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED757FmGtJ6K25w2CBmTjk9Pz3xp6XXTiH9r3TOOyvmOdBE3vmztFsFlrm86qJ_ZLCYWr9I3N5rK1RRLOEuM7kGzSdf4dLihiLIBDqAikCSwHpByjAvxfH_d8Yd2kpzCAMlGynbt6SXm936f_mq8VmWeAX3jrtyGGzBeocqOhZ-p7vI9DOLOQ-UDavTPsBK-_pIw-qX3KnZq2KdukB-sscFSSaA5vjRHqlUNKzZXEOQ23DcPziSiAdJWlSNsnGSJhUK5fuqzkv72Kp3owzL8pt04EGo6O0IWhKAvbBtmFR17bOKgWs]
- 1H NMR spectra of benzoxazine products purified with different purification methods. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9GJ_3FjuFzPjt06yfz5PjY8dWs5kxtZ_rSv5tcI7Q4JW1D8W75XtRBobCHdy3pNTVegZ5po1HMW6gSOJTFH7DnZgDei5xlhIGAfwEOmYQxrrwbyWdHtTvFX4WdErQJhzqLiUmGINg3RtDU9a5oucVJj8erMYnYcyzpId3ikoKgavI7COwxRMEids4HWU1H5e1FggTPI8w0ShjsiPpE9y_i-pSDbRwNcQAzcAUmhT8JWqWwNhxjrvz0kAVGNriBwiu4ZQ=]
- Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaSLpcWXuOulZ36d2BlWF4ZKxzreB-maKlp1VecNIu0I1x7ap_xZC6tghxGZleEZJIJwlVp_2yQcZHg4kaM-N2nxUTega-8Wnd2BEcS4RGLCwCcmtiz_7I0AoLyj5o9fazbjvhHV6e8HW-M8h7l2h2AN-KAxEfuuhbBiyTK7jDPcLvF3ALkVRMbf1-Wi7aeAntFzW0IT7edctY_QuT2KybH9f8wmYthN-h8EU7NtzDabRYyunBghrctLmtjKe6xzrj-r6fSgCtYSvc1fnpcedkCEH0NcbtjJXpkHpeTYVmC6cv_CUSfvxY9ihM7WXK39QzHjufb_nKJnLqRcVwC7uPSCI6bQ==]
- Recrystallization. (2023, January 29). Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPYjIaJsJ-kKsbU2UVBYLPZgwkt-ZY4tJ5nf5zaYf5jhYxOU8uE2eHGLVcxKygJpK23yosX-ZcbYT74d-8wUscRuKBuLLcBhGetPrEUrJzK_eVeJgyXSrPof7siAXSEAvvviRLA3nZITkrakDnsVV5YVXsolkPG5oHOdBZrVyOj9bZFBfgv5Eq3R6f1jSkAMIGaPB7E_L-rwyoH9IoEyImSSFAU9zoPIIqoBBlkybUcf_fq6XsZPsfzekdfJt_RH8IAHtov82SXvd6VwjqjYlUucDveOZlpZyIn7_OpCBWdMi7FKTOgeEAN--CtS3LvVeNgFozOTTeACt8WtZ8HfPB6CQKwx1p8q8RWpF76tWP9M3_Jkav6wJkeJv_O9xmB48opQ==]
- Troubleshooting Purification Methods. (n.d.). Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaaJUKaO4Ec9jOLHsvXEipUmdsqaFxo1DZFLtUcQgzlhosNWln51zSJ7duayI4c7za5svbHIlqSewot99Ny_ZxQq6yE7bazD38pSLqSFV-VoU5zoJ1iU3kBb_Vy3LwYqDakXJK7g5vcOBolqW2Vb88L_Ud8bWJjHMb2PNHWn87OSqPLW8YQ-D4FKsA_ilMoLxERPhQPPzF5IizebchyX4qJBzYkWc3j-A13EWCJQPqMt7XWHiXvoewxJUDo5lXn5vlIKWqDSgFBTgZv7Y=]
- No More Purification: A Straightforward and Green Process for the Production of Melamine–Vanillylamine-Based Benzoxazine-Rich Resins for Access to Various Composite Materials. (n.d.). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5NTUn-CoDZ2_WxjROFgiXUsQExIX-wi_qFlJc1UEEjP4uXkuoEHmrydgdOvLkX1xs4_mZi_T7GfOzcibd7ihuip6Ofa4W9YHNBPqP458QdS7-fKdZAQEZG9ZiPiXVoNc=]
- Synthesis and Properties of Quinoxaline-Containing Benzoxazines and Polybenzoxazines. (n.d.). PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWThaP1_jVQcIdrXdL9k38U4U52JmNRrJkNZpFRHE74zOyYMBtXEsZSLr3ucJVSMT0khxwnkZLlVJrb09abG4nx02t_1gedcEGcBUmHv332DxX4_WJuOdreYGczh-F08qzLZ5X53l7vUDGi18=]
- Photophysical properties of the benzoxazine (I) in various solvents. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFY_USu3eAfl3835Xi-MmBqUHgDigxYK7MTQAwX-J1zn2EOzu2L-nz87XVVo1aDVv-ExpHNBHHhpvlFycm1ZFZ_fhEn3fL_GGPjrcDzGyGEwmciYShWoTDCX6-v5xGwCfkf93uR5d2uR6xQVb_KNX3KzhbTXijjl09rvIs4Xy2YC8XVpCzf2kt7V4YiWRyVtriqk7BYI4pSh-Ez-M3VnLmfx6q-wWbvS5mXzmYSyxVK]
- Intrinsic self-initiating thermal ring-opening polymerization of 1,3-benzoxazines without the influence of impurities using very high purity crystals. (2017, July 5). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJWDR_tSTL_K1HOvU0hOnHdvHbaFs1uuoQmPuwo6Ynx9A8rSLN8d5v52sx0KT5B2YRQCBLTBT0V7D5EF2k1jRjWZPvJRyi29-l65ymQG4SqaDMjF-kptDwHtnFlTLvpyWyqHVBU2pO5kFJJucUdrWdZQyV4rd-qi2n7Kg2t1BBfiGCvSgF4_FTF11aEn2w3OVwMJjo4e3R1_45F_RDvork2JYifmJabE56z12NYRANCY-Gkj6ZEKE15idnAAolhgBiw6aIb3Cv5RB2fYgudxYIJw0SlGvJBlNaoDpAOu5ocreo9LQStPtiIyuW7lWyuWcYNhzimgSxhL7Jt31r1HQz8j1h]
- Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 7). YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4MeAiNh83xfiOGDa-hgou-AbpcKutfdNUB3xxXfIfXeyMC1TU7_9Lvs4egMscc2oUnoUcLF6D6dnb4ho9zeCoMoE3iLcRu4NF2YPCDsu3gdQRPQuWxuaLinQWxp-7WXMuPJisjO0=]
- DSC thermograms of benzoxazine products purified with different purification methods. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnY0EAVtJN6Y7Px6Xuo8uICdF07XCzce0bV-VYJYbMTF79I01ZmyIh04NPXfvtMoEYRgho7nxn9xBZvkF6om8RhcKbLwZ-RYMZK5AG7hO8JGp5VZwR2Qcb0kNBG_1rRpbmfq-7QeBLawnJnnqakVFIl8ZsJO3i7mwigIq8flY24t_l2eellrDavcTlYaAHSxEDnzV6gtj6Y6CHFsrCQqeBUFot9sbXnFBt7WIDa6NsDeHbhpXDMMXFxtGXqW9Il_NpA4Ozxw==]
- preparation and characterization of polybenzoxazine involving various additives. (2021, January 12). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcBeWN0s8P4uI5vwx8Kotcil9GWr4783e3-N1BjBobi1N1ISVFkwu_UMczbXey5BFckhp8bRywf0s-19_SIrbZr5Bjx_BloQzldnbV_ACjd1R92gMz5ZWuj7YWJN_UUZAXy5VS19MIpnib4jpWUWyMFc2S2kmiD2yRRAl_7Q==]
- Polymerization of an AB-Type Benzoxazine Monomer toward Different Polybenzoxazine Networks: When Diels–Alder Reaction Meets Benzoxazine Chemistry in a Single-Component Resin. (2019, September 25). ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEqMnRllcx5Sd7Cp4aZUkD0X48yyD5llq1sLrdZ7TIXrchr2wfESiVBy7DDL5HV1mmT5NyHzdtjB_QN1AA2pToiTwxISkzE6Kwt7mh8cc_0-MlNMGLG9FeDvxmWYSN7PQfS-T-KqzX0F52sw_zOJ1K]
- Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. (2025). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA01FMvvK063HxmpoNGgrUsJMZ_JUdrptRTSc_hYBassYE_JD9JPFix8s8cstlnWzybaj7zJ3rOXdCv7x6boMsBE8amxav7fHFULbIats3ga4gxhUpmGJ87CiNT6ZUuHkh9KP47S3Cjb0qI2e3-bL6nsn_nrHhTyS6wpZ-ESDdX5xWCiXbChFD_UocwAjJCe8wzYfnS0AT0jUPnf-5UhKoCg3Oowp_EUh-vP2NlAR-aZaAY3Gwyh6g-yGJMrAsbFTcDmdrWMt2WTaZw6bh1dZQVSnjG8-Tn-Tryf3kLXAkw8b5zhHsCt4EW7B81wjZYSU_k-eGdiJC_qLZM0khpiU=]
- Benzoxazine/amine-based polymer networks featuring stress-relaxation and reprocessability. (2023, June 21). Frontiers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTvC1CDbuwV1QI8O7a4VDFOz346cjLY6AdpiyzH4BBxAUanp9XKOkRlHxFwCw4Bpl9MKiE6TnD0jQiOIjrsIOupmuMm8WCV9RXVrTdEuqiV2SQdOCfvU1Aw5-_vnbkolOFnRDJC4ilwlh12vES_CFDDRfTvGuDaiTnaDbIT1Nw08I4Lj-1vKXTPMXI9uBWkZ-5Svfh]
- Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020, March 20). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5kZrVdEq8FvhqNxkr_4wBkQ6OYFd8EG-O0_NKWre-3cgpZIoplkt-R8IAywrdAjauPQWm6j71TMNwhfSMoo8XdtdimSO_NvkxCTkLrLPrEewKJP41_3DXGDXD2WNyD8LaQg==]
- Polybenzoxazine. (n.d.). Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnxNudtEQEWQbqXsuR6P8mfwpt5bbnFu7Ik8jfmAjZj2-STF2yfuueg336xSAKoG-DHSMKz4VFy9L6UCCQ79UkruQTL6u-AL8hcoAD4TVpMQS3pMd1G-6KObKAmgDTaaHc4fU_8zjM0A==]
- "Preparation of Benzoxazine Monomers and Prepolymers from Continuous Re" by Andrew S. Frazee. (2017). The Aquila Digital Community. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmH9HxG3856sKHjTjzbPqkLKNR_ZpVLuq1246b6hDhfvGkIhwnH_z-a5MfM0nBosy-UbKPfCWW454NIC7BW1m3zCoTB3bd1IcQOPULkU_RTF9I_HsmVmvISTOamMBXZvac5HZCtg==]
- Simplified mechanisms for the polymerization of benzoxazines. (a) The... (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtCGGlRvbspDMzUoqyk6QR3wjoD89tk7ptHj3x2GUd2C3QAIBvJRze_71_8tRb794FBMzRRp4SkoJ0GhU8-JgjPilFB8DmtFS_ADAByIJf217tzSd-ky5sZIwOuDkk8SG3CVboZ8yKrwZbbrY0TH3EVrEuZ-gdIXH954r0Q5YUISeya99iVhPeLWsT-ntCf3lrVvi1aZ6GIS20Ritj6WoiO5xUYgukiB4lySN37d8Breg1r1dUOEQcj67ZRmo=]
- Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability. (n.d.). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp-ftalMmZKOZZsE1nuulbVISwd-OkOH2yd37Wn4TSu-3U-ouKUKqi5Mo7-Mu52tDr3PkrLjC8z4IxamKw6IOGoc2yJ4jG4UVRnQx1YeENexvLLB4AaDrWQdaFdwJ7lUNfW0BU]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Polybenzoxazine - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 10. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 11. quora.com [quora.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. Reagents & Solvents [chem.rochester.edu]
Application Note: High-Resolution Mass Spectrometry Analysis of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Abstract
This application note provides a comprehensive guide and detailed protocols for the analysis of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). Benzoxazine derivatives are significant scaffolds in medicinal chemistry, and precise characterization is crucial for drug discovery and development. This document outlines a robust methodology, from sample preparation to data interpretation, including accurate mass determination and tandem mass spectrometry (MS/MS) for structural elucidation. The protocols are designed to be self-validating, ensuring high confidence in compound identification and characterization.[1]
Introduction
This compound is a member of the benzoxazine class of heterocyclic compounds. This structural motif is of growing interest in pharmaceutical research due to its presence in various biologically active molecules.[2] Accurate and unambiguous characterization of such compounds is a foundational requirement in synthetic chemistry and drug development to confirm identity, purity, and structure. High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography, stands as a premier analytical tool for this purpose.[1][3] It provides not only the molecular weight but also the elemental composition with high accuracy (<5 ppm), which is invaluable for confirming the identity of a synthesized compound or identifying it within a complex matrix.[4] This guide details an optimized workflow for the comprehensive LC-HRMS analysis of this specific benzoxazine derivative.
Analyte Properties & Theoretical Mass
A fundamental first step in any mass spectrometry analysis is to calculate the theoretical properties of the analyte. This information is critical for setting up the instrument and for subsequent data analysis.
The structure of this compound is shown below.
Table 1: Physicochemical Properties and Theoretical Masses
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₉NO₄ | [5] |
| Molecular Weight (Average) | 207.18 g/mol | [5][6] |
| Monoisotopic Mass | 207.0532 Da | [5] |
| Theoretical [M+H]⁺ (Protonated) | 208.0604 Da | Calculated |
| Theoretical [M+Na]⁺ (Sodiated) | 230.0423 Da | Calculated |
| Theoretical [M-H]⁻ (Deprotonated) | 206.0459 Da | Calculated |
Rationale: The monoisotopic mass is used for HRMS as it represents the mass of the molecule with the most abundant isotopes. The protonated adduct [M+H]⁺ is the most anticipated ion in positive electrospray ionization (ESI) for a molecule containing nitrogen and oxygen atoms, which can readily accept a proton.[7]
Experimental Workflow Overview
The overall analytical process follows a logical sequence from sample preparation to final data interpretation. This workflow is designed to ensure reproducibility and high-quality data acquisition.
Caption: Overall experimental workflow from sample preparation to data analysis.
Detailed Protocols
Protocol: Sample Preparation
Rationale: Proper sample preparation is critical to avoid instrument contamination and ensure accurate quantification. A high-purity solvent like LC-MS grade acetonitrile or methanol is chosen to ensure compatibility with the reverse-phase LC system and efficient solubilization of the analyte. The concentration is kept low to prevent detector saturation.
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of this compound standard.
-
Dissolve the standard in 1.0 mL of LC-MS grade methanol or acetonitrile in a clean glass vial. Vortex for 30 seconds to ensure complete dissolution.
-
Working Solution (1 µg/mL): Perform a 1:1000 dilution of the stock solution. For example, add 1 µL of the stock solution to 999 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Filtration: Filter the final working solution through a 0.22 µm PTFE syringe filter into an LC autosampler vial to remove any particulates.
Protocol: Liquid Chromatography (LC) Method
Rationale: A C18 reversed-phase column is selected for its versatility in retaining moderately polar organic molecules. A gradient elution is employed to ensure good peak shape and efficient separation from any potential impurities. Formic acid is added to the mobile phase to acidify it, which promotes protonation of the analyte in the ESI source, leading to a stronger [M+H]⁺ signal.[7]
Table 2: Recommended LC Parameters
| Parameter | Setting |
|---|---|
| Instrument | UPLC/HPLC System (e.g., Thermo Vanquish, Agilent 1290) |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water (LC-MS Grade) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (LC-MS Grade) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Gradient Program | 5% B to 95% B over 8 min; hold at 95% B for 2 min; return to 5% B and equilibrate for 3 min |
Protocol: High-Resolution Mass Spectrometry (HRMS) Method
Rationale: Electrospray ionization (ESI) in positive ion mode is chosen due to the presence of a basic nitrogen and carbonyl oxygens, which are readily protonated.[8][9] A high resolution setting (>60,000 FWHM) is essential to achieve the mass accuracy required for elemental composition determination.[10][11] Data-Dependent Acquisition (dd-MS²) is used to automatically trigger fragmentation of the most intense ions, providing structural information in a single run.[3]
Table 3: Recommended HRMS Parameters (example for an Orbitrap system)
| Parameter | Setting |
|---|---|
| Instrument | High-Resolution Mass Spectrometer (e.g., Thermo Orbitrap Exploris, Sciex ZenoTOF) |
| Ionization Mode | ESI, Positive |
| Capillary Voltage | 3.5 kV |
| Sheath Gas Flow | 40 (arbitrary units) |
| Aux Gas Flow | 10 (arbitrary units) |
| Ion Transfer Tube Temp. | 320 °C |
| Full Scan (MS1) Resolution | 60,000 FWHM |
| Full Scan (MS1) Mass Range | m/z 100 - 500 |
| MS/MS Acquisition | Data-Dependent (dd-MS²) |
| Isolation Window | 1.2 m/z |
| Collision Energy (HCD) | Stepped NCE: 15, 30, 45 eV |
| MS/MS (MS2) Resolution | 15,000 FWHM |
Data Analysis & Interpretation
Accurate Mass & Isotopic Pattern Confirmation
The primary goal of the full scan HRMS analysis is to confirm the elemental formula of the analyte.
-
Extract the ion chromatogram for the theoretical [M+H]⁺ ion (m/z 208.0604) within a narrow mass window (e.g., ± 5 ppm).
-
From the mass spectrum at the apex of the chromatographic peak, determine the measured accurate mass of the most abundant peak.
-
Calculate the mass error in parts-per-million (ppm) using the formula: ppm error = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 10^6
-
A mass error of < 3 ppm provides high confidence in the assigned elemental formula, C₁₀H₉NO₄.[4]
-
Additionally, compare the observed isotopic pattern with the theoretical pattern for C₁₀H₉NO₄ to further validate the elemental composition.
Tandem MS (MS/MS) and Fragmentation Analysis
Tandem MS provides structural information by fragmenting the precursor ion and analyzing the resulting product ions.[12] The fragmentation of benzoxazine derivatives often involves characteristic losses related to the core structure and its substituents.
Proposed Fragmentation Pathway: The protonated molecule (m/z 208.0604) is expected to undergo fragmentation through several key pathways upon collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺ of the target analyte.
Interpretation of Key Fragments:
-
Loss of methoxy radical (-OCH₃, 31 Da): A common fragmentation for methyl esters, leading to an acylium ion at m/z 177.0550 .
-
Sequential loss of CO (-28 Da): Subsequent losses of carbon monoxide are characteristic of aromatic ring systems and carbonyl-containing structures, leading to fragments at m/z 149.0597 and m/z 121.0651 .
-
Loss of ethylene oxide (-C₂H₄O, 44 Da): Cleavage of the oxazine ring can result in the loss of the C₂H₄O moiety, yielding a stable aromatic fragment at m/z 148.0420 .
Expected Results Summary
The following table summarizes the key ions that are expected to be observed during the LC-HRMS analysis.
Table 4: Summary of Expected Mass Spectrometric Data
| Ion Description | Theoretical m/z | Observed m/z | Mass Error (ppm) |
|---|---|---|---|
| [M+H]⁺ (Precursor) | 208.0604 | User Input | < 3 |
| [M+Na]⁺ | 230.0423 | User Input | < 3 |
| [M+H - OCH₃]⁺ | 177.0550 | User Input | < 5 |
| [M+H - OCH₃ - CO]⁺ | 149.0597 | User Input | < 5 |
| [M+H - C₂H₄O]⁺ | 148.0420 | User Input | < 5 |
Conclusion
The methodology presented in this application note provides a robust and reliable framework for the analysis of this compound. By combining liquid chromatography with high-resolution mass spectrometry, researchers can confidently confirm the elemental composition and elucidate the structure of this compound. The detailed protocols and expected fragmentation data serve as a valuable resource for scientists in synthetic chemistry, quality control, and drug discovery, ensuring the integrity and accuracy of their analytical results.
References
- Thermo Fisher Scientific. (n.d.). High-resolution compound identification in metabolomics: a review of current practices. Retrieved from Thermo Fisher Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWE874_JquB2Zdi1H_8pmx87BiUtQfDeF1XY8c86681u7mJRaDf-45-n7nAheOoSFRLMJMTMoOtzeTxRF6qTbWVOWAO8MytD_eAd6muD_aY8DDLNzwss-HezzozUH24RNRz8OJp3cKwhEzTLGNiAVbLcI8BwNgnrFHAbnsXo1nN5bwwTXA05QrhU8dAnbkXM1RGs31IY22r2q8AlU-FqT4ge4JnUJZp59x0tU0PyHrwkaKaOcTasH7esegQYTm]
- Gao, H. (2012). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC North America. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtvURRt6_UPniqvzwnc-fB4ibOqPLmJimvnKyMMgqmV-xHigPCkKghABsaX0xZmMWv11yvAhxLfMYPdsQuy1LNsE_mGYOpO9OeOrxQ-RQqFyMjW-qUfLVRW52vJOS5rmW1YLn24KFwfQBMjkwBKaAnr8oQFj4DYBUS2sKw7eueYLLbRv0IEaKe1kbFjow0zWArEicT_fNcrFUBMrEGN48viqCdHTRFZKrnm8QGGQcjTkr6umE=]
- Technology Networks. (2022). The Full Picture, the Right Picture – High-Resolution Mass Spectrometry for Metabolomic Profiling. Retrieved from Technology Networks website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmwFHrIbhOg3GWI-nlkI5Jm07PvHef5xrF8b9fy39hn8xF_xwPRG2xvf22vGJNGFRYmeRZADdPsuwYDgIydtO-sda0NoSaJjY3aDZXIrS5okpdQYvQTbyr17qCghsY__sYfWFMBAIUnahnMEGA7d5sRaR0_OctjYBOI6zCCc_eDhUIMg1tgjq7bLzQWlgyVHfTgVyblFC0EKI5FkTFq4TmWmkY0wb9k5zAmNgYj3LWo1HsYBSnTHrmfrfC3pWfc9CeoVrbDWLHCfnImGPEVwIEhhitFHuxXF0=]
- CymitQuimica. (n.d.). This compound. Retrieved from CymitQuimica website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkuudQ2bzKhfeoHsOu2JkscNpSiOZxtgCfDfLTKAguVzPsRrmzdi_CDlplWMER5S7KOWadnof8cbrMbiol2FWwRKOyMOatHRPKuEFtn9y9azILBtg29FStT307qrEJw0sGPwPaSFurFBRVQEKKBK8W-KL_MREn06mLqzzykd4dLsBEko8ocowKC7rN8LeGTsLlCAeC1qx7zV1ZiJqe-2O4RQ==]
- Dunn, W. B., et al. (2013). A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. Metabolites, 3(1), 81–109. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3901252/]
- Maurya, V. K., & Kumar, S. (2016). High-Resolution Mass Spectrometry in Metabolite Identification. In Metabolomics. IntechOpen. [https://www.researchgate.
- Hanhineva, K., et al. (2011). Qualitative characterization of benzoxazinoid derivatives in whole grain rye and wheat by LC-MS metabolite profiling. Journal of Agricultural and Food Chemistry, 59(5), 1650-1659. [https://pubmed.ncbi.nlm.nih.gov/21309558/]
- PubChem. (n.d.). This compound. Retrieved from National Center for Biotechnology Information, PubChem Compound Database. [https://pubchem.ncbi.nlm.nih.gov/compound/10845978]
- Vlaeminck, H., et al. (2021). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 40(4), 343-376. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8252285/]
- Kertesz, V., & Gaskell, S. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 693. [https://www.mdpi.com/1420-3049/24/4/693]
- Gapińska, M., et al. (2019). Determination of benzoxazinoids in Spring and Winter varieties of wheat using ultra-performance liquid chromatography coupled with mass spectrometry in. Acta Chromatographica, 31(3), 183-188. [https://akjournals.com/view/journals/1326/31/3/article-p183.xml]
- Hanhineva, K., et al. (2011). Qualitative Characterization of Benzoxazinoid Derivatives in Whole Grain Rye and Wheat by LC-MS Metabolite Profiling. ResearchGate. [https://www.researchgate.
- Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3346835/]
- Rochfort, S., et al. (2024). Isolation and Structure Determination of Drought-Induced Multihexose Benzoxazinoids from Maize (Zea mays). Journal of Agricultural and Food Chemistry. [https://pubs.acs.org/doi/10.1021/acs.jafc.3c07248]
- Sundari, V., & Valliappan, R. (2004). Mass Spectral Fragmentation Pattern of Some Thiazine Substituted Benzimidazoles and Benzoxazoles. Oriental Journal of Chemistry, 20(3). [https://orientjchem.org/vol20no3/mass-spectral-fragmentation-pattern-of-some-thiazine-substituted-benzimidazoles-and-benzoxazoles/]
- Winter, A., et al. (2018). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 90(2), 924-940. [https://pubs.acs.org/doi/10.1021/acs.analchem.7b04257]
- Ma, G., et al. (2019). Impacts of Constitutive and Induced Benzoxazinoids Levels on Wheat Resistance to the Grain Aphid (Sitobion avenae). Insects, 10(11), 384. [https://www.mdpi.com/2075-4450/10/11/384]
- Kruve, A., et al. (2014). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 86(15), 7767-7774. [https://pubs.acs.org/doi/10.1021/ac501557j]
- Sadek, B., et al. (2016). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ChemInform, 47(32). [https://www.researchgate.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C10H9NO4 | CID 10845978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [cymitquimica.com]
- 7. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. The Full Picture, the Right Picture – High-Resolution Mass Spectrometry for Metabolomic Profiling | Technology Networks [technologynetworks.com]
- 12. Impacts of Constitutive and Induced Benzoxazinoids Levels on Wheat Resistance to the Grain Aphid (Sitobion avenae) [mdpi.com]
FT-IR analysis of the oxazine ring in benzoxazine derivatives
Application Note AN-FTIR-BZX-001
Quantitative and Qualitative Analysis of the Oxazine Ring in Benzoxazine Derivatives via Fourier-Transform Infrared (FT-IR) Spectroscopy
Senior Application Scientist: Dr. Gemini
Abstract
Benzoxazines are a class of thermosetting phenolic resins that have garnered significant interest due to their exceptional properties, including near-zero volumetric shrinkage upon curing, high thermal stability, low water absorption, and outstanding mechanical performance. The key to these properties lies in the thermally activated cationic ring-opening polymerization (ROP) of the heterocyclic oxazine ring.[1][2][3][4] Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive analytical technique for probing this transformation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing FT-IR spectroscopy for the qualitative identification of benzoxazine monomers and the quantitative monitoring of their polymerization, with a focus on the characteristic vibrational modes of the oxazine ring.
Theoretical Background: The Chemistry of Benzoxazine Polymerization
The synthesis of benzoxazine monomers typically involves the Mannich condensation of a phenol, a primary amine, and formaldehyde.[5] The resulting monomer contains a 1,3-oxazine ring fused to the benzene ring of the parent phenol.
The utility of benzoxazines as thermosetting polymers stems from the ability of this oxazine ring to undergo a thermally induced cationic ring-opening polymerization. This process does not release any volatile byproducts, which contributes to the near-zero shrinkage of the resulting polybenzoxazine.[4] The polymerization proceeds through the cleavage of the O-C-N bond in the oxazine ring, leading to the formation of a highly cross-linked network characterized by phenolic hydroxyl groups and Mannich bridges (-CH₂-N(R)-CH₂-).[6][7]
FT-IR spectroscopy is exceptionally well-suited to study this process because the vibrational modes of the functional groups in the oxazine ring are distinct and change predictably upon polymerization. By monitoring the disappearance of monomer-specific infrared bands and the appearance of polymer-specific bands, one can elucidate the reaction mechanism, determine the degree of cure, and study the polymerization kinetics.[8][9][10]
FT-IR Spectral Signatures: Identifying the Oxazine Ring and its Polymerization
The mid-infrared spectrum of a benzoxazine derivative provides a molecular fingerprint. Specific vibrational bands are uniquely characteristic of the oxazine ring structure. During thermal curing, these bands diminish and are replaced by new bands corresponding to the resulting polybenzoxazine network.
Key Vibrational Modes of the Benzoxazine Monomer
The most reliable method for confirming the synthesis of a benzoxazine monomer and monitoring its consumption during polymerization is to track several key vibrational bands associated with the oxazine ring.
| Wavenumber (cm⁻¹) | Vibrational Assignment | Significance |
| ~910 - 960 | Oxazine ring mode (mixture of O-C₂ stretching and phenolic ring vibrations).[1][11] | Primary indicator. This is the most widely cited characteristic peak for the oxazine ring. Its disappearance is definitive proof of ring-opening.[1][8][12] |
| ~1220 - 1270 | Asymmetric stretching of the C-O-C ether linkage in the oxazine ring.[13][14][15][16] | Strong, reliable peak. This band also diminishes significantly upon polymerization and serves as an excellent secondary confirmation of the ring-opening reaction.[1] |
| ~1020 - 1060 | Symmetric stretching of the C-O-C ether linkage.[13][14] | A useful, though sometimes less intense, band that confirms the presence of the oxazine ring's ether group. |
| ~1150 | C-N-C stretching mode.[15] | Confirms the tertiary amine structure within the heterocyclic ring. |
| ~1495 | Trisubstituted benzene ring stretching.[15][17] | Indicates the substitution pattern on the phenolic ring prior to polymerization. |
Spectral Changes Upon Polymerization to Polybenzoxazine
As the ring-opening polymerization proceeds, the FT-IR spectrum evolves, reflecting the new chemical structure.
-
Disappearance of Oxazine Bands: The characteristic peaks at ~910-960 cm⁻¹, ~1220-1270 cm⁻¹, and ~1020-1060 cm⁻¹ will decrease in intensity and eventually disappear upon full cure.[1][8]
-
Appearance of Phenolic Hydroxyl: A broad and prominent absorption band emerges in the ~3200-3500 cm⁻¹ region. This is due to the O-H stretching of the newly formed phenolic hydroxyl groups, which are a hallmark of the polybenzoxazine structure.[8][17] The absence of this band in a purified monomer spectrum indicates high purity.[18]
-
Shift in Benzene Substitution Pattern: The band for the trisubstituted benzene ring (~1495 cm⁻¹) shifts to a lower wavenumber (~1477-1478 cm⁻¹) corresponding to a tetrasubstituted benzene ring, providing further evidence of the cross-linking reaction.[6][16]
Experimental Protocols
This section provides detailed methodologies for sample preparation and data acquisition for the FT-IR analysis of benzoxazine derivatives.
Instrumentation and Parameters
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.
-
Spectral Range: 4000 - 600 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 32-64 co-added scans for a good signal-to-noise ratio.
-
Mode: Transmittance or Attenuated Total Reflectance (ATR).
Protocol 1: Analysis of Benzoxazine Monomer (Solid)
This protocol is for the qualitative identification of a purified, solid benzoxazine monomer.
Methodology: KBr Pellet Technique
-
Grinding: Grind ~1-2 mg of the solid benzoxazine monomer with ~100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the spectrometer.
-
Background Collection: Collect a background spectrum with an empty sample holder.
-
Sample Spectrum: Collect the sample spectrum.
-
Analysis: Verify the presence of the characteristic oxazine ring bands as detailed in the table above. The region above 3100 cm⁻¹ should be free of broad O-H bands if the monomer is pure.[18]
Protocol 2: In-Situ Monitoring of Thermal Curing
This protocol allows for the real-time analysis of the polymerization process by heating the sample directly in the FT-IR beam.
Methodology: Heated Transmission Cell or ATR
-
Sample Preparation:
-
For Transmission: If the monomer is a liquid or has a low melting point, place a small drop between two salt plates (e.g., KBr or NaCl). If it is a solid, melt a small amount onto one plate and press the second plate on top to create a thin film.
-
For ATR: Place a small amount of the liquid or solid monomer directly onto the ATR crystal.
-
-
Setup: Place the sample assembly into a heated cell or onto a heated ATR accessory within the spectrometer's sample compartment.
-
Initial Spectrum: Record a spectrum at room temperature (time = 0). This spectrum will serve as the reference for the uncured monomer.
-
Heating Program: Program the heating controller to ramp to the desired curing temperature (e.g., 180-250 °C) or to step through a series of isothermal holds (e.g., 160°C, 180°C, 200°C).
-
Time-Resolved Data Acquisition: Configure the spectrometer software to automatically collect spectra at regular time intervals (e.g., every 1-5 minutes) throughout the heating program.
-
Data Analysis: Analyze the collected series of spectra. Plot the intensity (or area) of a key monomer peak (e.g., ~930 cm⁻¹) and a key polymer peak (e.g., the O-H band area) as a function of time or temperature to determine the curing profile and reaction kinetics.
Visualization of Workflow and Chemical Transformation
Visual aids are critical for understanding the experimental process and the underlying chemistry.
Caption: Experimental workflow for FT-IR analysis of benzoxazines.
Caption: Chemical transformation tracked by FT-IR during polymerization.
Expert Insights & Troubleshooting
-
Causality of Peak Choice: For quantitative analysis, the oxazine ring band around ~910-960 cm⁻¹ is preferred because it is relatively isolated and shows a dramatic change (complete disappearance) upon polymerization.[1][12] However, if this peak overlaps with other vibrations due to a complex monomer structure, the C-O-C asymmetric stretch at ~1220-1270 cm⁻¹ is an excellent alternative.
-
Internal Standard: For more precise quantitative work, a peak that does not change during the reaction, such as a C-H stretching vibration from an aromatic ring (~3000-3100 cm⁻¹), can be used as an internal standard to normalize the spectra. This corrects for variations in sample thickness or position during in-situ measurements.
-
Moisture Contamination: KBr is highly hygroscopic. A broad O-H band in a monomer spectrum may indicate moisture in the KBr or the sample, not necessarily an impurity. Always use desiccated, spectroscopy-grade KBr and handle it quickly.
-
Sample Thickness: For transmission analysis, if the peaks are "flat-topping" (absorbance > 1.5), the sample film is too thick. Prepare a thinner film to ensure the data is within the linear range of the detector (Beer-Lambert Law). ATR is often less sensitive to this issue.
-
Baseline Correction: Always apply a baseline correction to the spectra before calculating peak areas to ensure accuracy, especially when tracking the broad phenolic O-H band.
Conclusion
FT-IR spectroscopy is a powerful, straightforward, and highly informative technique for the structural characterization of benzoxazine derivatives. It provides irrefutable evidence for the presence of the critical oxazine ring in the monomer and allows for detailed, real-time monitoring of its conversion into a polybenzoxazine network during thermal curing. By following the protocols and interpretation guidelines presented in this note, researchers can confidently assess monomer purity, elucidate polymerization mechanisms, and determine the degree of cure, thereby accelerating the development of novel high-performance materials.
References
-
Oxazine Ring-Containing Polycyclic Monomers: A Class of Benzoxazine Thermosetting Resins with Intrinsically Low Curing Temperature | Macromolecules - ACS Publications. (2024). ACS Publications. [Link]
-
Characterization and Polymerization Kinetics of Triazine-Based Benzoxazine Monomers: Effects of Pyridine and Bromine Interactions | ACS Applied Polymer Materials. (2025). ACS Publications. [Link]
-
FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. - ResearchGate. (n.d.). ResearchGate. [Link]
-
Synthesis and Characterization of Benzoxazine Resin Based on Furfurylamine - Semantic Scholar. (2022). Semantic Scholar. [Link]
-
Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst - MDPI. (2018). MDPI. [Link]
-
FTIR spectra of benzoxazine monomers | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]
-
Microstructural Analysis of Benzoxazine Cationic Ring-Opening Polymerization Pathways. (n.d.). J-STAGE. [Link]
-
FTIR spectra of all of the aliphatic amine-based benzoxazine polymers after polymerization. - ResearchGate. (n.d.). ResearchGate. [Link]
-
Proposed mechanism for the ring‐opening and polymerization of 1,3‐benzoxazine with amine. - ResearchGate. (n.d.). ResearchGate. [Link]
-
Oxazine Ring-Related Vibrational Modes of Benzoxazine Monomers Using Fully Aromatically Substituted, Deuterated, 15N Isotope Exchanged, and Oxazine-Ring-Substituted Compounds and Theoretical Calculations | The Journal of Physical Chemistry A - ACS Publications. (2017). ACS Publications. [Link]
-
Oxazine Ring-Related Vibrational Modes of Benzoxazine Monomers Using Fully Aromatically Substituted, Deuterated. (n.d.). Academia.edu. [Link]
-
Novel Latent Catalyst for Ring-Opening Polymerization of 1,3-Benzoxazines Triggered by a Dual Ionic/Non-ionic Monomer Partnership | Macromolecules - ACS Publications. (2023). ACS Publications. [Link]
-
FT-IR spectra of benzoxazine resin and PU. a - ResearchGate. (n.d.). ResearchGate. [Link]
-
Study on the Ring-Opening Polymerization of Benzoxazine through Multisubstituted Polybenzoxazine Precursors - ResearchGate. (n.d.). ResearchGate. [Link]
-
(PDF) Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers - ResearchGate. (n.d.). ResearchGate. [Link]
-
Sample preparation for FT-IR. (n.d.). University of Massachusetts. [Link]
-
Infrared and Raman spectroscopic studies of tris-[3-(trimethoxysilyl)propyl] isocyanurate, its sol-gel process, and coating on aluminum and copper - PubMed. (2014). PubMed. [Link]
-
Structural effects of phenols on the thermal and thermo-oxidative degradation of polybenzoxazines. (n.d.). Elsevier. [Link]
-
Oxazine Ring-Related Vibrational Modes of Benzoxazine Monomers Using Fully Aromatically Substituted, Deuterated, 15 N Isotope Exchanged and Oxazine-Ring-Substituted Compounds and Theoretical Calculation | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
Curing Kinetics of Main-Chain Benzoxazine Polymers Synthesized in Continuous Flow | Industrial & Engineering Chemistry Research - ACS Publications. (2022). ACS Publications. [Link]
-
FT-IR spectra of phenolated lignin PL, benzoxazines PL-a and PL-pgl as... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates - MDPI. (2024). MDPI. [Link]
-
Curing Kinetics of Main-Chain Benzoxazine Polymers Synthesized in Continuous Flow. (2022). ACS Publications. [Link]
-
Sample Preparation Free, Ultra High Spatial Resolution FTIR Microscopy & Chemical Imaging - Agilent. (2012). Agilent Technologies. [Link]
-
Establishment and validation of a non-isothermal curing kinetic calculation method for benzoxazine based on in situ FTIR spectroscopy - ResearchGate. (n.d.). ResearchGate. [Link]
-
Phosphaphenanthrene-Functionalized Benzoxazines Bearing Intramolecularly Hydrogen-Bonded Phenolic Hydroxyl: Synthesis, Structural Characterization, Polymerization Mechanism, and Property Investigation | Macromolecules - ACS Publications. (2023). ACS Publications. [Link]
-
ATR-FTIR spectra at the C=O stretching band ranging 1680–1760cm⁻¹ (a),... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
(a) FT-IR spectra of benzoxazine monomer, BOP, and S- BOP. (b) Raman... - ResearchGate. (n.d.). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Microstructural Analysis of Benzoxazine Cationic Ring-Opening Polymerization Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Benzoxazinone Scaffold
The 1,4-benzoxazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer properties.[1][2] The rigid, planar nature of this scaffold makes it an ideal candidate for interaction with various biological targets, such as DNA and protein active sites.[1][3] Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate, a specific derivative of this class, holds significant promise as a subject of investigation in oncological research. While direct, extensive studies on this particular molecule are emerging, the wealth of data on structurally related benzoxazinones provides a strong rationale for its exploration as a potential anti-cancer agent.[4][5][6] This document serves as a comprehensive guide for researchers, outlining potential mechanisms of action and providing detailed protocols for the investigation of its anti-cancer efficacy.
Hypothesized Mechanisms of Action and Investigational Pathways
Based on the established activities of analogous benzoxazinone derivatives, several key signaling pathways and cellular processes are proposed as primary targets for this compound. Researchers are encouraged to investigate these pathways to elucidate its specific mechanism of action.
Targeting the c-Myc Oncogene via G-Quadruplex Stabilization
The c-Myc oncogene is a critical regulator of cell proliferation and is overexpressed in a majority of human cancers.[4] The promoter region of the c-Myc gene can form a G-quadruplex (G4) DNA structure, which acts as a silencer element. Small molecules that can bind to and stabilize this G4 structure can effectively downregulate c-Myc expression, leading to an anti-proliferative effect.[4] Several benzoxazinone derivatives have been shown to exert their anti-cancer effects through this mechanism.[4]
Experimental Rationale: The investigation into c-Myc G-quadruplex stabilization is a primary avenue for elucidating the anti-cancer activity of this compound. A positive result would indicate a targeted mechanism of action against a key oncogenic driver.
Caption: Apoptosis induction pathway.
DNA Intercalation and Damage
The planar structure of the benzoxazinone core suggests a potential for DNA intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. [3][7]This can disrupt DNA replication and transcription, leading to DNA damage and ultimately, cell cycle arrest and apoptosis. The induction of γ-H2AX, a marker of DNA double-strand breaks, is a key indicator of this mechanism. [3] Experimental Rationale: Investigating DNA intercalation and damage provides a direct measure of the compound's genotoxic effects on cancer cells. This is a classic mechanism for many effective anti-cancer drugs.
Experimental Protocols
The following are detailed, step-by-step protocols for the initial characterization of the anti-cancer properties of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of the compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., A549 - non-small cell lung cancer, MCF-7 - breast cancer, HCT-116 - colon cancer) [4][5]* Normal cell line for selectivity assessment (e.g., WI-38 - normal human fibroblasts) [5]* this compound (stock solution in DMSO)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Cell Line | IC50 (µM) [Hypothetical Data] | Selectivity Index (Normal/Cancer) |
| A549 | 8.5 | 6.5 |
| MCF-7 | 12.2 | 4.5 |
| HCT-116 | 15.8 | 3.5 |
| WI-38 | 55.4 | - |
Protocol 2: Apoptosis Quantification by Annexin V-FITC/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells induced by the compound. [8] Materials:
-
Cancer cell line (e.g., A549)
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed A549 cells in 6-well plates and allow them to adhere overnight. Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis for Apoptotic and Cell Cycle Markers
Objective: To investigate the molecular mechanism of apoptosis and cell cycle arrest by analyzing the expression levels of key proteins.
Materials:
-
Cancer cell line (e.g., A549)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p53, anti-caspase-3, anti-Bcl-2, anti-Bax, anti-γ-H2AX, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Procedure:
-
Protein Extraction: Treat cells with the compound as described in Protocol 2. Lyse the cells with RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Caption: A typical experimental workflow.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel anti-cancer therapeutics. The protocols and investigational pathways outlined in this guide provide a robust framework for its initial characterization. Future studies should focus on in vivo efficacy using xenograft models, pharmacokinetic and pharmacodynamic profiling, and lead optimization to enhance potency and selectivity. The exploration of this and related benzoxazinone derivatives could lead to the discovery of a new class of effective and targeted cancer therapies.
References
- Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020). Life Sciences, 258, 118252.
- Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. (n.d.). PubMed.
-
Design and syntheses of 7-nitro-2-aryl-4H-benzo[d]o[4][9]xazin-4-ones as potent anticancer and antioxidant agents. (2020). Bioorganic Chemistry, 99, 103789.
- 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (n.d.). RSC Advances.
- Some of biologically active 1,4-benzoxazine derivatives. (n.d.).
- Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxyl
- Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones and 3,4-Dihydro-2H-1,4-benzoxazines. (n.d.).
-
Discovery of 4-phenyl-2H-benzo[b]o[3][4]xazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. (2019). European Journal of Medicinal Chemistry, 178, 667-686.
- Biological evaluation of selected 3,4‐dihydro‐2(1H)‐quinoxalinones and 3,4‐dihydro‐1,4‐benzoxazin‐2‐ones: Molecular docking study. (2018).
-
Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[3][4]xazin-3(4H). (n.d.). National Institutes of Health.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,4-Benzoxazine Derivatives as Novel Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Among these, 1,4-benzoxazine derivatives have emerged as a promising class of compounds with a broad spectrum of activity against clinically relevant bacteria and fungi. This guide provides an in-depth technical overview of the application of 1,4-benzoxazine derivatives as antimicrobial agents, including their mechanisms of action, detailed protocols for efficacy testing, and insights into their structure-activity relationships.
Introduction to 1,4-Benzoxazine Derivatives: A Scaffold of Antimicrobial Potential
1,4-Benzoxazine derivatives are heterocyclic compounds characterized by a benzene ring fused to an oxazine ring. This core structure has proven to be a versatile scaffold for the development of various biologically active molecules.[1][2] In the realm of infectious diseases, these derivatives have demonstrated significant potential in combating a range of pathogens, including drug-resistant strains.[1][3][4] Their activity extends to both Gram-positive and Gram-negative bacteria, as well as various fungal species, making them attractive candidates for further drug development.[1][5][6][7]
Unraveling the Mechanism of Action
The antimicrobial efficacy of 1,4-benzoxazine derivatives stems from their ability to interfere with essential cellular processes in microorganisms. The primary mechanisms of action identified to date are the inhibition of bacterial DNA gyrase and fungal CYP51.
Antibacterial Mechanism: Targeting DNA Gyrase
The principal antibacterial target of many 1,4-benzoxazine derivatives is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, repair, and recombination.[1][3][4][5] By binding to the GyrB subunit of this enzyme, these compounds disrupt its function, leading to the inhibition of DNA supercoiling and ultimately, bacterial cell death.[1] Molecular docking studies have provided insights into the specific binding interactions, revealing that these derivatives can form key hydrogen bonds and hydrophobic interactions within the active site of DNA gyrase.[1][3][8][9] This targeted inhibition of a crucial bacterial enzyme underscores the potential of 1,4-benzoxazine derivatives as potent antibacterial agents.
Caption: Experimental workflow for MIC determination using the broth microdilution method.
Conclusion and Future Perspectives
1,4-benzoxazine derivatives represent a valuable and promising class of antimicrobial agents with demonstrated activity against a broad range of pathogens. Their ability to target essential microbial enzymes like DNA gyrase and CYP51 provides a solid foundation for their further development. The detailed protocols and structure-activity relationship insights provided in this guide are intended to empower researchers to effectively evaluate and optimize these compounds. Future research should focus on in vivo efficacy studies, toxicity profiling, and the exploration of novel derivatives with enhanced potency and a wider spectrum of activity to combat the growing challenge of antimicrobial resistance.
References
- 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evalu
-
Synthesis of 1,4-benzoxazine derivatives. - ResearchGate. (URL: [Link])
-
Bulky 1,4-benzoxazine Derivatives With Antifungal Activity - PubMed. (URL: [Link])
-
1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (URL: [Link])
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (URL: [Link])
- 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evalu
-
Bulky 1,4-benzoxazine derivatives with antifungal activity | Request PDF - ResearchGate. (URL: [Link])
-
Computational Insight into the Mechanism of Action of DNA Gyrase Inhibitors. (URL: [Link])
-
Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review - R Discovery. (URL: [Link])
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchGate. (URL: [Link])
-
MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (URL: [Link])
-
Synthesis and investigation of binding interactions of 1,4-benzoxazine derivatives on topoisomerase IV in Acinetobacter baumannii - ESIS Rational Drug Design & Development Group. (URL: [Link])
-
M07-A8 - Regulations.gov. (URL: [Link])
-
Broth microdilution methodology with focus on reading of MICs - Linezolid as an example. (URL: [Link])
- 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evalu
-
Milind V. Shinde , Int. J. of Pharm. Sci., 2024, Vol 2, Issue 8, 2932-2945 - International Journal of Pharmaceutical Sciences. (URL: [Link])
-
Anti-Infectious Agents against MRSA - PMC - NIH. (URL: [Link])
-
Structure activity relationship of the synthesized compounds - ResearchGate. (URL: [Link])
-
Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed. (URL: [Link])
-
(PDF) 14+Benzoxazine+Derivatives+Synthesis+InSilico+Studies+And+Antimicrobial+Evaluation+ (5) - ResearchGate. (URL: [Link])
-
Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations - ResearchGate. (URL: [Link])
-
Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - Frontiers. (URL: [Link])
-
Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC - NIH. (URL: [Link])
-
Chalcogen-Varied Imidazolone Derivatives as Antibiotic Resistance Breakers in Staphylococcus aureus Strains - MDPI. (URL: [Link])
-
Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - ResearchGate. (URL: [Link])
-
Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - NIH. (URL: [Link])
-
The Effects of Sub-inhibitory Antibiotic Concentrations on Pseudomonas aeruginosa: Reduced Susceptibility Due to Mutations - Frontiers. (URL: [Link])
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation [zenodo.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Computational Insight into the Mechanism of Action of DNA Gyrase Inhibitors; Revealing a New Mechanism - Muhammed - Current Computer-Aided Drug Design [rjsocmed.com]
Application Notes and Protocols for Evaluating the Neuroprotective Properties of Substituted 1,4-Benzoxazines
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Approach to Neuroprotection
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, represent a growing global health crisis characterized by the progressive loss of neuronal structure and function.[1][2] A confluence of pathological mechanisms, including oxidative stress, excitotoxicity, neuroinflammation, and apoptosis, drives this neuronal demise.[2][3][4][5][6] Consequently, therapeutic strategies aimed at mitigating these processes are of paramount importance.
The 1,4-benzoxazine scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[7][8] This versatility makes it a compelling starting point for the development of novel neuroprotective agents. These application notes provide a comprehensive, field-tested guide for researchers to synthesize, screen, and characterize the neuroprotective efficacy of substituted 1,4-benzoxazine derivatives. The protocols herein are designed not merely as a sequence of steps but as a self-validating framework to generate robust and reproducible data, from initial in vitro screening to in vivo validation.
Part 1: Synthesis and Structure-Activity Relationship (SAR) Insights
The therapeutic potential of a 1,4-benzoxazine derivative is intrinsically linked to its substitution pattern. Understanding the synthesis allows for the systematic modification and optimization of the core scaffold to enhance neuroprotective activity and reduce toxicity.
Synthetic Strategy: Tandem Oxidation/Diels-Alder Reaction
A highly efficient method for generating libraries of substituted 1,4-benzoxazines is the tandem oxidation–inverse electron demand Diels–Alder reaction.[9] This one-pot process allows for significant structural diversity, which is crucial for exploring structure-activity relationships.[9]
Protocol 1: Synthesis of Substituted 1,4-Benzoxazines
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the selected o-aminophenol derivative (1 equivalent) and an appropriate enamine (1.2 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM).
-
Initiation of Reaction: Add a stoichiometric amount of an oxidant, such as manganese dioxide (MnO₂) (2 equivalents), to the solution at room temperature. The oxidant facilitates the in situ generation of a reactive o-quinoneimine species from the o-aminophenol.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). The o-quinoneimine intermediate will undergo a Diels-Alder reaction with the enamine to form the 1,4-benzoxazine cycloadduct.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂. Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure substituted 1,4-benzoxazine derivative.
-
Characterization: Confirm the structure of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Key Structure-Activity Relationship (SAR) Insights
-
Antioxidant Properties: Studies have shown that 3-alkyl substituents are often essential for efficient neuroprotective activity against oxidative stress.[10][11] Furthermore, within this series, derivatives bearing an 8-benzylamino substituent have been identified as particularly potent and non-toxic.[10][11]
-
Excitotoxicity Models: In models of excitotoxicity, 2-alkylamino-substituted derivatives have demonstrated significant neuroprotective effects.[12][13] Notably, the 3,3-diphenyl-substituted 1,4-benzoxazine derivative was identified as an optimal candidate due to its potent activity and lack of intrinsic cytotoxicity.[12][13]
Part 2: In Vitro Evaluation of Neuroprotective Efficacy
A hierarchical screening cascade is essential for efficiently identifying promising lead compounds. This process begins with a broad assessment of toxicity, followed by efficacy screening in a disease-relevant model, and concludes with detailed mechanistic studies.
Caption: High-level workflow for in vitro screening of 1,4-benzoxazine derivatives.
Protocol 2: Assessment of Intrinsic Cytotoxicity (MTT Assay)
Rationale: Before assessing neuroprotective properties, it is crucial to determine the concentration range at which the compounds themselves are not toxic to the cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: Seed a neuronal cell line (e.g., human neuroblastoma SH-SY5Y or murine hippocampal HT22) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[14]
-
Compound Treatment: Prepare serial dilutions of the 1,4-benzoxazine derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 24 hours.
-
MTT Incubation: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the Maximum Tolerated Concentration (MTC) and the concentration that produces 50% toxicity (TC₅₀).[11] Subsequent neuroprotection assays should use concentrations at or below the MTC.
Protocol 3: Primary Neuroprotection Assay (Oxidative Stress Model)
Rationale: Oxidative stress is a common pathway of neuronal death in many neurodegenerative diseases.[2] This assay uses an inducer like L-homocysteic acid (L-HCA) or hydrogen peroxide (H₂O₂) to create an oxidative insult, against which the protective effects of the compounds can be measured.[3][11][12] L-HCA toxicity in HT22 cells is a well-established model for cell death caused by glutathione depletion.[12]
-
Cell Seeding: Seed HT22 cells in a 96-well plate as described in Protocol 2.
-
Pre-treatment: Replace the medium with fresh medium containing the test 1,4-benzoxazine derivatives at non-toxic concentrations (e.g., 0.1, 1, and 10 µM). Incubate for 1-2 hours.
-
Induction of Oxidative Stress: Add the toxic stimulus (e.g., 5 mM L-HCA or 250 µM H₂O₂) to all wells except the untreated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Assessment of Viability: Measure cell viability using the MTT assay (as described in Protocol 2) or by measuring lactate dehydrogenase (LDH) release, an indicator of cell death.[11]
-
Analysis: Compare the viability of cells treated with the compound and the toxin to those treated with the toxin alone. A positive "hit" will show a statistically significant increase in cell viability. Calculate the EC₅₀ (half-maximal effective concentration) for each active compound.
Protocol 4: Mechanistic Assays
Rationale: To confirm that the neuroprotective effect is mediated by antioxidant activity, it is essential to directly measure the levels of intracellular ROS.
-
Cell Treatment: Seed SH-SY5Y or HT22 cells in a black, clear-bottom 96-well plate. Treat with the test compounds followed by the oxidative stimulus (e.g., H₂O₂) as described in Protocol 3.
-
Probe Loading: After a short incubation with the toxin (e.g., 1-2 hours), remove the medium and incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in PBS for 30 minutes at 37°C. DCFH-DA is a cell-permeable probe that becomes fluorescent upon oxidation by ROS.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Analysis: Compare the fluorescence levels in compound-treated wells to the toxin-only control. A reduction in fluorescence indicates decreased ROS levels.[4]
Rationale: Apoptosis, or programmed cell death, is another critical mechanism of neuronal loss.[5][15] This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed and treat cells in a 6-well plate with the test compound and toxic stimulus as previously described.
-
Cell Harvesting: After the treatment period (e.g., 24 hours), collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.[16]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
-
Analysis: Quantify the percentage of apoptotic cells in each treatment group. A successful neuroprotective compound will significantly reduce the percentage of apoptotic cells compared to the toxin-only control.
Mechanistic Signaling Pathways
Substituted 1,4-benzoxazines may exert their effects through multiple pathways. As an antioxidant, a key pathway to investigate is the Nrf2-HO-1 axis, a master regulator of the cellular antioxidant response.[4] As an anti-apoptotic agent, they may interfere with the caspase cascade.[15][17]
Caption: Workflow for in vivo validation of a lead 1,4-benzoxazine compound.
Protocol 5: In Vivo Neuroprotection in an Excitotoxicity Model
Rationale: This protocol uses a potent glutamate receptor agonist, S-bromo-willardiine, to induce excitotoxic lesions in the brains of newborn mice, a model relevant to conditions like cerebral palsy. [12][18]This allows for the assessment of a compound's ability to protect both white matter and the cortical plate in a complex biological system. [12]
-
Animal Model: Use 5-day-old mouse pups (P5). Divide the animals into groups: Sham, Vehicle + Toxin, and Compound + Toxin (at various doses, e.g., 1 and 10 mg/kg).
-
Compound Administration: Administer the selected 1,4-benzoxazine derivative (e.g., BZX-02) or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the excitotoxic insult. [12][18]3. Induction of Excitotoxic Lesion: Anesthetize the pups (e.g., via hypothermia). Using a stereotaxic apparatus, perform an intracortical injection of S-bromo-willardiine (e.g., 15 µg) into a specific brain region (e.g., the frontoparietal cortex). [18]The sham group receives a saline injection.
-
Post-Operative Care: Allow the pups to recover on a warming pad before returning them to their dam.
-
Endpoint Analysis (5 days post-lesion):
-
Behavioral Assessment: Perform relevant behavioral tests to assess motor function and coordination.
-
Histology: Euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde (PFA). Prepare cryosections of the brain and perform Nissl staining to visualize the neuronal architecture.
-
Lesion Volume Quantification: Capture images of the stained brain sections and use image analysis software (e.g., ImageJ) to quantify the volume of the lesion in the cortical plate and white matter. [12]6. Data Analysis: Compare the lesion volumes in the compound-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in lesion volume indicates in vivo neuroprotective efficacy.
-
Conclusion and Future Directions
The substituted 1,4-benzoxazine scaffold represents a promising platform for the development of novel neuroprotective therapeutics. The systematic approach outlined in these application notes—from rational synthesis and hierarchical in vitro screening to validation in a relevant in vivo model—provides a robust framework for identifying and characterizing lead candidates.
Future research should aim to:
-
Elucidate Broader Mechanisms: Investigate the anti-inflammatory properties of lead compounds, particularly their effects on microglia activation and the production of inflammatory mediators like NO, IL-1β, IL-6, and TNF-α. [4]* Pharmacokinetic Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds, including their ability to cross the blood-brain barrier.
-
Expanded In Vivo Testing: Evaluate the most promising compounds in additional, chronic models of neurodegeneration, such as transgenic mouse models of Alzheimer's or Parkinson's disease. [19][20] By following these integrated protocols, researchers can effectively navigate the preclinical drug discovery pipeline and advance the development of 1,4-benzoxazine-based therapies for debilitating neurodegenerative diseases.
References
-
Largeron, M., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry. [Link]
-
Largeron, M., et al. (2005). Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction. Organic & Biomolecular Chemistry. [Link]
-
Largeron, M., et al. (1999). Synthesis and in Vitro Evaluation of New 8-Amino-1,4-benzoxazine Derivatives as Neuroprotective Antioxidants. Journal of Medicinal Chemistry. [Link]
-
Blattes, E., et al. (2005). Novel 2-Alkylamino-1,4-benzoxazine Derivatives as Potent Neuroprotective Agents: Structure−Activity Relationship Studies. Journal of Medicinal Chemistry. [Link]
-
Blattes, E., et al. (2005). Novel 2-Alkylamino-1,4-benzoxazine Derivatives as Potent Neuroprotective Agents: Structure−Activity Relationship Studies. Scilit. [Link]
-
Fülöp, F., et al. (2023). Preparation of neuroprotective condensed 1,4-benzoxazepines by regio- and diastereoselective domino Knoevenagel–-[10][21]hydride shift cyclization reaction. ResearchGate. [Link]
-
Blattes, E., et al. (2005). Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies. PubMed. [Link]
-
InnoSer. (n.d.). In vitro neurology assays. InnoSer. [Link]
-
Plush, M., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PLOS One. [Link]
-
Blattes, E., et al. (2005). Novel 2-Alkylamino-1,4-benzoxazine Derivatives as Potent Neuroprotective Agents: Structure−Activity Relationship Studies. Journal of Medicinal Chemistry. [Link]
-
Plush, M., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PubMed. [Link]
-
Merlo, S., et al. (2020). Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. [Link]
-
Blattes, E., et al. (2016). Novel 2-Alkylamino-1,4-benzoxazine Derivatives as Potent Neuroprotective Agents: Structure−Activity Relationship Studies. figshare. [Link]
-
Innoprot. (n.d.). Alzheimer's Disease in vitro models. Innoprot CNS in vitro assays. [Link]
-
Shulga, O., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC. [Link]
-
Fringuelli, R., et al. (2003). 1,4-benzothiazine analogues and apoptosis: structure-activity relationship. PubMed. [Link]
-
Wolfard, K., et al. (2002). Induction of apoptosis and necrosis by resistance modifiers benzazoles and benzoxazines on tumour cell line mouse lymphoma L5718 Mdr+cells. PubMed. [Link]
-
El-Sayed, N. N. E., et al. (2020). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. PubMed. [Link]
-
InVivo Biosystems. (n.d.). Testing the Neuroprotective Effect of a Lead Compound Using C. elegans for Fast and Cost-Effective Answers. InVivo Biosystems. [Link]
-
Siddiqui, A., et al. (2013). Identification of Novel 1,4-Benzoxazine Compounds That Are Protective in Tissue Culture and In Vivo Models of Neurodegeneration. ResearchGate. [Link]
-
Wang, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PMC. [Link]
-
Largeron, M., et al. (2001). The neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants. PubMed. [Link]
-
Campos, M. G., et al. (2023). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. MDPI. [Link]
- Ghavami, A., et al. (2014). 1, 4-benzoxazine compounds and derivatives thereof as therapeutic drugs for the treatment of neurodegenerative conditions.
-
El-Naggar, M., et al. (2023). Some of biologically active 1,4-benzoxazine derivatives. ResearchGate. [Link]
-
Shulga, O., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed. [Link]
-
Angelopoulou, E., et al. (2020). Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. In Vivo. [Link]
-
Siddiqui, A., et al. (2013). Identification of novel 1,4-benzoxazine compounds that are protective in tissue culture and in vivo models of neurodegeneration. PubMed. [Link]
-
Coquelle, B., et al. (2024). Optically active dihydro-1,4-benzoxazines: synthetic, separation, and enzymatic approaches. PubMed. [Link]
-
Moosmann, B., & Behl, C. (2002). Antioxidants as treatment for neurodegenerative disorders. PubMed. [Link]
-
Zhou, C., et al. (2022). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. PubMed. [Link]
-
Singh, A., et al. (2024). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. MDPI. [Link]
Sources
- 1. Identification of novel 1,4-benzoxazine compounds that are protective in tissue culture and in vivo models of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidants as treatment for neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems | In Vivo [iv.iiarjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 15. 1,4-benzothiazine analogues and apoptosis: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Induction of apoptosis and necrosis by resistance modifiers benzazoles and benzoxazines on tumour cell line mouse lymphoma L5718 Mdr+cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. invivobiosystems.com [invivobiosystems.com]
- 20. mdpi.com [mdpi.com]
- 21. scilit.com [scilit.com]
Application Note & Protocols: A Tiered Strategy for the Biological Evaluation of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Abstract
This document provides a comprehensive, tiered strategy for the initial biological evaluation of the novel compound, methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate. The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This guide is designed for researchers in drug discovery and chemical biology, offering a logical workflow from foundational cytotoxicity assessment to hypothesis-driven functional assays. We present detailed, validated protocols for cell viability and in vitro anti-inflammatory screening, underpinned by the scientific rationale for each experimental step.
Introduction and Scientific Rationale
This compound is a small molecule belonging to the benzoxazine class of heterocyclic compounds.[4] Derivatives of this structural family have been reported to possess significant therapeutic potential, making this compound a person of interest for biological screening.[5][6] A systematic evaluation is critical to efficiently identify and characterize its bioactivity.
The proposed workflow is designed to maximize data quality while conserving resources. It begins with a broad assessment of cytotoxicity to establish a safe therapeutic window for subsequent, more specific functional assays.[7][8] Based on the prevalence of anti-inflammatory and antioxidant activity within the benzoxazine chemical class, this guide prioritizes assays to investigate these potential properties.[2][9] This tiered approach ensures that any observed functional effects are not artifacts of cellular toxicity and allows for a focused investigation into the compound's most probable mechanisms of action.
Overall Experimental Workflow
The evaluation is structured in a two-tiered pipeline. Tier 1 establishes the compound's cytotoxicity profile. Tier 2 uses this information to conduct functional screens at non-toxic concentrations.
Figure 1: Tiered workflow for compound evaluation.
Compound Preparation and Handling
3.1. Materials:
-
This compound (M.W. 207.18 g/mol )[4]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
3.2. Protocol for Stock Solution (10 mM):
-
Accurately weigh 2.07 mg of the compound.
-
Dissolve the powder in 1 mL of DMSO to create a 10 mM stock solution.
-
Vortex thoroughly until fully dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
Causality Note: DMSO is used as it can solubilize a wide range of organic small molecules for in vitro assays.[10] Preparing a concentrated stock allows for minimal final solvent concentration in cell culture media, typically ≤0.5%, to avoid solvent-induced toxicity.
Tier 1 Protocol: Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[11]
4.1. Materials:
-
Human cell line (e.g., HEK293 for general toxicity, or RAW 264.7 macrophages if planning downstream inflammation assays)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom cell culture plates
4.2. Step-by-Step Protocol:
-
Cell Seeding: Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the compound stock in complete medium. A common starting range is 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, and 0 µM (vehicle control).
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well and mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
4.3. Data Presentation and Analysis:
| Compound Conc. (µM) | Absorbance (570 nm) | % Viability (Relative to Vehicle) |
| 100 | 0.15 | 10% |
| 50 | 0.30 | 20% |
| 25 | 0.75 | 50% |
| 12.5 | 1.20 | 80% |
| 6.25 | 1.43 | 95% |
| 0 (Vehicle) | 1.50 | 100% |
-
Calculation: % Viability = (Absorbance_sample / Absorbance_vehicle) * 100.
-
The 50% cytotoxic concentration (CC₅₀) is determined by plotting % Viability against the log of the compound concentration and fitting a non-linear dose-response curve. Subsequent functional assays should use concentrations well below the CC₅₀ (e.g., <10 µM in the example above).
Tier 2 Protocol: Anti-Inflammatory Activity Screening
This assay evaluates the compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[12] LPS activates Toll-like receptor 4 (TLR4), triggering a signaling cascade that results in the expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS).[6][13]
Figure 2: Simplified LPS-induced NF-κB signaling pathway.
5.1. Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
LPS from E. coli (1 mg/mL stock)
-
Griess Reagent Kit (Component A: Sulfanilamide, Component B: NED)
-
Sodium nitrite (NaNO₂) standard
-
96-well flat-bottom cell culture plates
5.2. Step-by-Step Protocol:
-
Cell Seeding: Seed 5 x 10⁴ RAW 264.7 cells per well in 100 µL of medium. Incubate for 24 hours.
-
Compound Pre-treatment: Prepare dilutions of the test compound in medium at 2x the final desired concentration. Remove old medium and add 50 µL of the compound dilutions. Incubate for 1 hour.
-
LPS Stimulation: Prepare LPS at 2x the final concentration (e.g., 200 ng/mL for a 100 ng/mL final concentration) in medium. Add 50 µL to each well (except for the unstimulated control).
-
Controls: Include wells for:
-
Cells + Medium only (Negative control)
-
Cells + LPS only (Positive control)
-
Cells + Compound only (To check for direct effects on NO)
-
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
Nitrite Measurement:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Prepare a sodium nitrite standard curve (e.g., 100 µM to 0 µM).
-
Add 50 µL of Griess Reagent A to all wells. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B. Incubate for another 10 minutes.
-
-
Data Acquisition: Measure absorbance at 540 nm. The concentration of nitrite in the samples is calculated from the standard curve.
5.3. Data Analysis and Interpretation:
-
Calculate the % inhibition of NO production for each compound concentration relative to the LPS-only control.
-
% Inhibition = [1 - (NO_sample - NO_negative) / (NO_LPS - NO_negative)] * 100
-
Plot % Inhibition against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of the NO production).
-
Self-Validation: It is crucial to run a parallel cytotoxicity assay (e.g., MTT) under the exact same conditions (cell type, incubation time) to ensure that the observed reduction in NO is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells. A potent compound will have an IC₅₀ for NO inhibition significantly lower than its CC₅₀.
Summary and Future Directions
This application note outlines a foundational, robust, and logical workflow for the initial biological characterization of this compound. By first establishing a non-toxic concentration range, researchers can proceed with confidence to functional screens for anti-inflammatory or other potential activities. Positive "hits" from these primary assays should be validated through dose-response studies and confirmatory assays, such as measuring pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) using ELISA. Subsequent studies could delve into the specific molecular mechanism of action, for example, by using Western blotting to probe the phosphorylation status of key proteins in the NF-κB signaling pathway.[13] This systematic approach provides a solid framework for advancing promising compounds into the next phase of drug discovery.
References
-
Design, synthesis, and preliminary biological evaluation of 2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine derivatives. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (2024). ResearchGate. [Link]
-
In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024). Scilight Press. [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2024). MDPI. [Link]
-
Unlocking Anti-Inflammatory Drugs with Biochemical Assays. (2023). Athmic Biotech Solutions. [Link]
-
Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI. [Link]
-
Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025). ResearchGate. [Link]
-
Synthesis of benzoxazine derivatives and their polymers. ResearchGate. [Link]
-
This compound. PubChem. [Link]
-
1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (2024). Journal of Survey in Fisheries Sciences. [Link]
-
Design, synthesis and biological testing of a novel series of anti-inflammatory drugs. (2001). European Journal of Medicinal Chemistry. [Link]
-
Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. (2023). Frontiers in Chemistry. [Link]
-
Synthesis of 1,4-benzoxazine derivatives. ResearchGate. [Link]
-
New Multifunctional Di-tert-butylphenoloctahydro(pyrido/benz)oxazine Derivatives With Antioxidant, Antihyperlipidemic, and Antidiabetic Action. (2013). Journal of Medicinal Chemistry. [Link]
-
Design, synthesis, and anti- inflammatory activity of 2H-1,4- benzoxazin-3(4H). (2025). Semantic Scholar. [Link]
Sources
- 1. Design, synthesis, and preliminary biological evaluation of 2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. This compound | C10H9NO4 | CID 10845978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. kosheeka.com [kosheeka.com]
- 8. media.sciltp.com [media.sciltp.com]
- 9. New multifunctional Di-tert-butylphenoloctahydro(pyrido/benz)oxazine derivatives with antioxidant, antihyperlipidemic, and antidiabetic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to the Experimental Setup for Testing the Anti-inflammatory Activity of Benzoxazines
Introduction: Unveiling the Anti-inflammatory Potential of Benzoxazines
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a protective and restorative mechanism, its dysregulation can lead to chronic inflammatory diseases including rheumatoid arthritis, atherosclerosis, and inflammatory bowel disease.[1] The inflammatory cascade is mediated by a complex network of signaling molecules and pathways, leading to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins (PGs), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][3] Key enzymes involved in this process are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are often upregulated during inflammation.[4][5] The activation of transcription factors like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) are critical upstream events that drive the expression of these inflammatory mediators.[6][7][8]
Benzoxazines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[9][10][11] Some benzoxazine derivatives have shown promise in modulating inflammatory responses, making them attractive candidates for the development of novel anti-inflammatory therapeutics.[12][13] This guide provides a detailed experimental framework for researchers to systematically evaluate the anti-inflammatory potential of novel benzoxazine compounds, encompassing both in vitro and in vivo methodologies.
Section 1: In Vitro Evaluation of Anti-inflammatory Activity
The initial screening of benzoxazine derivatives for anti-inflammatory properties is typically performed using cell-based in vitro assays. These assays are cost-effective, rapid, and allow for the elucidation of underlying molecular mechanisms.[1] A widely used and well-characterized model is the lipopolysaccharide (LPS)-induced inflammation in murine macrophage cells (e.g., RAW 264.7).[3][14][15] LPS, a component of the outer membrane of Gram-negative bacteria, potently activates macrophages to produce a robust inflammatory response.
Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages
This model mimics the inflammatory response of macrophages to bacterial infection. By treating LPS-stimulated cells with benzoxazine derivatives, we can assess their ability to suppress the production of key inflammatory mediators.
Caption: Workflow for in vitro anti-inflammatory screening.
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[16]
-
Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of the benzoxazine test compounds. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 10-100 ng/mL or 1 µg/mL.[14][16] Include a vehicle control (no LPS, no compound), a positive control (LPS only), and a reference drug control (e.g., dexamethasone).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[3]
-
Sample Collection: After incubation, centrifuge the plate and carefully collect the supernatant for analysis of secreted inflammatory mediators. Lyse the remaining cells for protein analysis.
Measurement of Inflammatory Mediators
The Griess assay is a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO.[17][18]
-
Reagent Preparation: Prepare Griess reagents (Reagent A: Sulfanilamide in acid; Reagent B: N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Assay Procedure:
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[18]
-
Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.
| Parameter | Recommended Value |
| Cell Line | RAW 264.7 |
| Seeding Density | 1-2 x 10^5 cells/well (96-well plate) |
| LPS Concentration | 10-100 ng/mL or 1 µg/mL |
| Incubation Time | 24 hours |
| Griess Assay Absorbance | 540 nm |
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique to quantify the levels of cytokines (TNF-α, IL-6, IL-1β) and prostaglandins (PGE₂) in the cell culture supernatant.[20][21][22][23][24]
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine or prostaglandin of interest and incubate overnight.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody specific for the target molecule.[20]
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate.[20]
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until color develops.[20]
-
Stop Reaction: Stop the reaction with a stop solution.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Quantification: Calculate the concentration of the target molecule from the standard curve.
Analysis of Intracellular Signaling Pathways
To understand the mechanism of action of the benzoxazine derivatives, it is crucial to investigate their effects on key inflammatory signaling pathways. Western blotting is a powerful technique to analyze the expression and phosphorylation status of target proteins.
Caption: Key inflammatory signaling pathways.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 40 µg of total protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for at least 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p65, p-p38, p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH). An increase in the nuclear fraction of p65 is indicative of NF-κB activation.[25][26][27]
Section 2: In Vivo Evaluation of Anti-inflammatory Activity
Compounds that demonstrate promising in vitro activity should be further evaluated in animal models of inflammation to assess their efficacy and safety in a whole organism. The carrageenan-induced paw edema model is a widely used and reproducible model of acute inflammation.[28][29][30]
Carrageenan-Induced Paw Edema in Rodents
Carrageenan, a sulfated polysaccharide, when injected into the paw of a rodent, induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.[28][29] The early phase is mediated by histamine and serotonin, while the later phase is primarily driven by the production of prostaglandins.[28]
Sources
- 1. journalajrb.com [journalajrb.com]
- 2. researchgate.net [researchgate.net]
- 3. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 4. Reciprocal regulation of the nitric oxide and cyclooxygenase pathway in pathophysiology: relevance and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elevation of Inducible Nitric Oxide Synthase and Cyclooxygenase-2 Expression in the Mouse Brain after Chronic Nonylphenol Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synapse.koreamed.org [synapse.koreamed.org]
- 8. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 9. ijfans.org [ijfans.org]
- 10. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. 4.6. Nitric Oxide Assay [bio-protocol.org]
- 18. mdpi.com [mdpi.com]
- 19. resources.rndsystems.com [resources.rndsystems.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. researchgate.net [researchgate.net]
- 25. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 26. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 30. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
Application Notes and Protocols for Utilizing Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate in Drug Discovery
Introduction: The 1,4-Benzoxazine Scaffold as a Privileged Structure in Medicinal Chemistry
The 1,4-benzoxazine ring system is a prominent heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry.[1][2][3] Compounds incorporating this moiety exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][3][4][5] This diverse pharmacological profile has established the 1,4-benzoxazine core as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. The versatility of this scaffold, coupled with its amenability to chemical modification, makes it an attractive starting point for the design and development of novel therapeutic agents.[1][2]
This application note focuses on a specific derivative, methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate (CAS: 142166-00-5), a compound with the potential to serve as a valuable building block or lead compound in drug discovery pipelines.[6][7][8] While specific biological data for this exact molecule is not extensively published, the well-documented activities of structurally related 3-oxo-1,4-benzoxazine derivatives provide a strong rationale for its investigation across various therapeutic areas.[9][10][11] These application notes will provide a comprehensive guide for researchers to explore the therapeutic potential of this compound, detailing protocols for preliminary screening and target validation.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of a compound is critical for designing relevant biological assays and formulating it for in vitro and in vivo studies.
| Property | Value | Source |
| Molecular Formula | C10H9NO4 | [6] |
| Molecular Weight | 207.18 g/mol | [6][8] |
| Physical Form | Solid | [8] |
| Purity | ≥95% (typical for commercial sources) | [8] |
Potential Therapeutic Applications and Screening Strategies
Based on the established pharmacology of the 1,4-benzoxazine class, this compound is a prime candidate for screening in several key therapeutic areas. The following sections outline detailed protocols for preliminary evaluation.
Anticancer Activity
Derivatives of the 1,4-benzoxazine scaffold have demonstrated potent anticancer activities, with some acting as inhibitors of critical enzymes like human topoisomerase I.[10] The proposed screening workflow is designed to identify cytotoxic and mechanistic effects against relevant cancer cell lines.
Caption: High-throughput screening workflow.
Conclusion and Future Directions
This compound represents a promising starting point for drug discovery campaigns targeting a range of diseases. The protocols detailed in this application note provide a robust framework for the initial biological characterization of this and related compounds. Positive results from these primary screens should be followed by more in-depth secondary assays to elucidate the mechanism of action and to assess the drug-like properties of the molecule. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues, will be crucial for optimizing the potency, selectivity, and pharmacokinetic profile of this promising scaffold.
References
- Computer-Aided Screening of Benzoxazines with High Thermal Stability and Good Processability | Request PDF - ResearchGate.
- 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.
- Some of biologically active 1,4-benzoxazine derivatives - ResearchGate.
-
Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed. Available at: [Link]
-
This compound - PubChem. Available at: [Link]
-
Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PMC - NIH. Available at: [Link]
-
Synthesis of 1,4-benzoxazine derivatives. - ResearchGate. Available at: [Link]
-
Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives - ResearchGate. Available at: [Link]
-
Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. Available at: [Link]
-
Pharmacological Profile of Benzoxazines: A Short Review - Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Bentham Science. Available at: [Link]
-
Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Request PDF - ResearchGate. Available at: [Link]
-
This compound - Porphyrin-Systems. Available at: [Link]
-
Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control - MDPI. Available at: [Link]
-
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | C10H9NO4 - PubChem. Available at: [Link]
-
Synthesis of 7-amino-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine - PrepChem.com. Available at: [Link]
-
3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities - ResearchGate. Available at: [Link]
-
(PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities - ResearchGate. Available at: [Link]
-
Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening - MDPI. Available at: [Link]
-
Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC - NIH. Available at: [Link]
-
High-Throughput Screening, Discovery, and Optimization To Develop a Benzofuran Class of Hepatitis C Virus Inhibitors - PubMed. Available at: [Link]
-
(PDF) High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization - ResearchGate. Available at: [Link]
-
Design of Benzoxazine Coatings to Further Advance Acid Resistance of Aluminium Substrates - MDPI. Available at: [Link]
Sources
- 1. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Bentham Science [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C10H9NO4 | CID 10845978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound – porphyrin-systems [porphyrin-systems.com]
- 8. This compound [cymitquimica.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Molecular Docking Studies with 1,4-Benzoxazine Derivatives
For: Researchers, scientists, and drug development professionals engaged in computational drug discovery.
This document provides a comprehensive guide to performing molecular docking studies with 1,4-benzoxazine derivatives. It moves beyond a simple list of steps to explain the causality behind methodological choices, ensuring a robust and self-validating scientific workflow. The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Molecular docking is a powerful computational technique used to predict the preferred binding orientation of one molecule (a ligand, such as a 1,4-benzoxazine derivative) to a second (a receptor, typically a protein), providing critical insights into the molecular basis of its biological activity.[4][5]
Section 1: Foundational Concepts and Strategic Choices
Before initiating any docking protocol, it is imperative to understand the foundational principles that ensure the biological relevance and reproducibility of the results.[6] The aim is not merely to generate a binding score but to build a computationally-derived hypothesis of a molecular interaction that can guide further experimental work.
Target Selection and Rationale
The first and most critical step is the selection of a biological target.[6] For 1,4-benzoxazine derivatives, a literature review reveals several validated targets. For instance, certain derivatives show promise as anticancer agents by targeting enzymes like c-Met tyrosine kinase or STAT3B.[1][7] Others exhibit antimicrobial properties by inhibiting bacterial enzymes such as DNA gyrase.[8][9]
For this protocol, we will use E. coli DNA gyrase subunit B (GyrB) as our example target, a well-established target for antibacterial agents.[8] A high-resolution crystal structure is available in the Protein Data Bank (PDB ID: 5L3J).[8] Choosing a high-quality, experimentally determined structure is crucial as it forms the basis for all subsequent calculations.[6]
The Logic of Ligand and Receptor Preparation
The accuracy of a docking simulation is highly dependent on the correct preparation of both the ligand and the receptor. Raw structural files from databases like the PDB are not immediately ready for docking.[10] They are static snapshots and often contain experimental artifacts like water molecules, co-solvents, or missing atoms that must be addressed.[6][11]
Why are these steps necessary?
-
Removing Water Molecules: Water molecules in a crystal structure can be crystallographic artifacts or essential for binding. Unless a specific water molecule is known to mediate the ligand-protein interaction (a "bridging" water molecule), they are typically removed to avoid complicating the docking calculation.[11]
-
Adding Hydrogens: X-ray crystallography often does not resolve the positions of hydrogen atoms. However, hydrogens are fundamental to defining the stereochemistry, hydrogen bonding patterns, and overall electrostatics of the system. Therefore, they must be added computationally.[12]
-
Assigning Charges and Atom Types: Docking algorithms rely on force fields to calculate the energy of interactions. Assigning correct partial charges (e.g., Kollman charges for proteins, Gasteiger charges for ligands) and atom types is essential for the scoring function to accurately estimate binding affinity.[11]
Choosing the Right Tool: Docking Algorithms
Various docking programs are available, each employing different search algorithms and scoring functions.[13]
-
Search Algorithms: These algorithms explore the conformational space of the ligand within the binding site to generate different binding poses. Examples include genetic algorithms, incremental construction, and Monte Carlo methods.[4]
-
Scoring Functions: These are mathematical functions used to estimate the binding affinity for a given pose. They can be force-field-based, empirical, or knowledge-based.[4]
For this guide, we will use AutoDock Vina , a widely used, open-source docking program known for its speed and accuracy.[4][14] It uses a sophisticated gradient-optimization method for its local search, making it highly efficient.[14]
Section 2: The "How" - A Detailed Step-by-Step Protocol
This section details the complete workflow from structure retrieval to result analysis, using E. coli DNA gyrase B (PDB: 5L3J) as the receptor and a representative 1,4-benzoxazine derivative as the ligand.
Required Software
A summary of essential, freely available software for this protocol is provided below.
| Software | Purpose | URL |
| AutoDock Tools (MGLTools) | Preparing protein (receptor) and ligand files (PDBQT format). | http://mgltools.scripps.edu/downloads[11] |
| AutoDock Vina | The core docking engine for performing the simulation. | http://vina.scripps.edu/index.html[12] |
| Open Babel | Interconverting chemical file formats (e.g., SDF to PDB). | https://github.com/openbabel/openbabel[11] |
| PyMOL or UCSF ChimeraX | Visualization of molecules and analysis of docking results. | https://pymol.org/2/ or https://www.cgl.ucsf.edu/chimerax/[10][12] |
| RCSB Protein Data Bank | Source for downloading 3D structures of proteins. | https://www.rcsb.org/[15] |
| PubChem | Source for downloading 3D structures of small molecules (ligands). | https://pubchem.ncbi.nlm.nih.gov/[15] |
Workflow Overview Diagram
Caption: Molecular Docking Workflow from Preparation to Validation.
Protocol Part A: Receptor Preparation (E. coli DNA Gyrase B)
Objective: To clean the PDB file and convert it into the PDBQT format required by AutoDock Vina.
-
Download the Structure: Navigate to the RCSB PDB and download the structure file for PDB ID 5L3J in PDB format.
-
Initial Cleaning: Open the 5L3J.pdb file in a visualization software like PyMOL or UCSF ChimeraX. The structure contains a co-crystallized inhibitor and water molecules. For this protocol, we will remove both to prepare for docking our new compound.[11]
-
Delete all water molecules.
-
Delete the co-crystallized ligand (in this case, a pyrrolamide inhibitor).
-
Save the cleaned protein structure as 5L3J_protein.pdb.
-
-
Preparation in AutoDock Tools (ADT):
-
Launch ADT.
-
Go to File > Read Molecule and open 5L3J_protein.pdb.
-
Add Hydrogens: Go to Edit > Hydrogens > Add. Select Polar only and click OK. This is a critical step for defining potential hydrogen bonds.[16]
-
Compute Charges: Go to Edit > Charges > Compute Gasteiger. This calculates the partial charges for each atom. For proteins, Kollman charges are often preferred; go to Edit > Charges > Add Kollman Charges.[11]
-
Set Atom Types: Go to Grid > Macromolecule > Choose. Select 5L3J_protein and click Select Molecule. ADT will automatically merge non-polar hydrogens and assign atom types.
-
Save as PDBQT: Save the prepared receptor by going to Grid > Macromolecule > Write and saving the file as 5L3J_protein.pdbqt. This file format contains the atomic coordinates, charges, and atom types required by Vina.
-
Protocol Part B: Ligand Preparation (1,4-Benzoxazine Derivative)
Objective: To convert a 2D or 3D structure of the ligand into the PDBQT format.
-
Obtain Ligand Structure: You can obtain the ligand structure from databases like PubChem or sketch it using chemical drawing software (e.g., ChemDraw) and save it in a 3D format like SDF or MOL2. For this example, we will assume you have a file named benzoxazine.sdf.
-
Format Conversion (if necessary): AutoDock Tools works best with PDB or MOL2 files. Use Open Babel to convert formats if needed.[11]
-
Preparation in AutoDock Tools (ADT):
-
Launch ADT.
-
Go to Ligand > Input > Open and select your ligand file (benzoxazine.sdf or the converted PDB).
-
Compute Charges: ADT will prompt you to add charges. Accept the default Gasteiger charges.[11]
-
Detect Rotatable Bonds: Go to Ligand > Torsion Tree > Detect Root. This identifies the rigid core and flexible branches of your molecule. Then, go to Ligand > Torsion Tree > Choose Torsions to confirm the number of rotatable bonds. Ligand flexibility is a key feature of modern docking programs.[4]
-
Save as PDBQT: Go to Ligand > Output > Save as PDBQT and save the file as benzoxazine.pdbqt.
-
Protocol Part C: Docking Simulation with AutoDock Vina
Objective: To define the binding site and run the docking calculation.
-
Define the Binding Site (Grid Box): The "grid box" is a three-dimensional cube that defines the search space for the docking algorithm. It should encompass the entire binding site of the protein.[12]
-
In ADT, with both the receptor (5L3J_protein.pdbqt) and ligand (benzoxazine.pdbqt) loaded, go to Grid > Grid Box.
-
Position the grid box to cover the active site. A reliable strategy is to center the box on the position of the original co-crystallized ligand.[6] For 5L3J, the active site is a well-defined ATP-binding pocket.
-
Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) until the box covers the entire pocket with a small buffer (~4-5 Å) on all sides. A typical size is 25 x 25 x 25 Å.
-
Note down these coordinates and dimensions.
-
-
Create a Configuration File: Create a text file named config.txt in your working directory. This file tells Vina where to find the input files and how to perform the docking.[12]
-
exhaustiveness : Controls the thoroughness of the search (higher is more thorough but slower; default is 8).
-
num_modes : The number of binding modes (poses) to generate.
-
-
Run AutoDock Vina:
-
Open a command line terminal or command prompt.
-
Navigate to your working directory containing the PDBQT files and config.txt.
-
Execute the Vina command: vina --config config.txt[14]
-
Vina will run the simulation and generate two output files: benzoxazine_out.pdbqt (containing the coordinates of the docked poses) and benzoxazine_log.txt (containing the binding affinity scores).[12]
-
Protocol Part D: Results Analysis and Visualization
Objective: To interpret the docking output and visualize the protein-ligand interactions.
-
Analyze the Log File: Open benzoxazine_log.txt. It will contain a table of the generated binding modes, ranked by their binding affinity in kcal/mol. The most negative value represents the most favorable predicted binding pose.[17]
-
Visualize the Poses:
-
Open your visualization software (e.g., PyMOL).
-
Load the receptor: 5L3J_protein.pdbqt.
-
Load the docking results: benzoxazine_out.pdbqt. This file contains multiple poses. You can view them individually.
-
Focus on the top-ranked pose (Mode 1).
-
Analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) between the 1,4-benzoxazine derivative and the amino acid residues of the DNA gyrase active site.[17][18] Visualization tools can automatically identify and display these interactions.
-
Section 3: Self-Validation - Ensuring Trustworthiness and Reproducibility
A crucial step often overlooked by beginners is the validation of the docking protocol itself.[6] This ensures that the chosen parameters and software can accurately reproduce a known binding mode, lending confidence to the predictions for your novel compounds.
Protocol: Re-docking the Co-crystallized Ligand
-
Prepare the Native Ligand: Using the original 5L3J.pdb file, extract the coordinates of the co-crystallized inhibitor into a separate PDB file. Prepare this ligand using the same procedure described in Section 2.3 , saving it as native_ligand.pdbqt.
-
Run Docking: Use the same receptor (5L3J_protein.pdbqt) and config.txt file (ensuring the grid box is centered on the native ligand's position) to dock the native ligand.
-
Calculate RMSD: After the docking is complete, use a visualization tool like PyMOL to superimpose the top-ranked docked pose of the native ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Assess Validity: An RMSD value below 2.0 Å is generally considered a successful validation, indicating that your docking protocol is reliable for this specific target.[19][20] If the RMSD is high, you may need to adjust the grid box size/location or the exhaustiveness parameter.
Section 4: Data Interpretation
The primary outputs of a docking simulation are the binding affinity and the predicted pose.
| Result Metric | Interpretation |
| Binding Affinity (kcal/mol) | An estimate of the binding free energy. More negative values indicate stronger, more favorable binding. It is primarily used to rank different compounds or different poses of the same compound. It is not an absolute measure of binding strength.[15] |
| Predicted Pose | The 3D orientation of the ligand in the binding site. Analysis of the pose reveals specific intermolecular interactions (H-bonds, hydrophobic contacts, etc.) that stabilize the complex.[21] |
| Key Interactions | Identifying interactions with key catalytic or binding residues in the active site provides a mechanistic hypothesis for the compound's activity. For example, interactions that mimic those of a known inhibitor are highly encouraging. |
| RMSD (from validation) | A measure of accuracy. A low RMSD (< 2.0 Å) in a re-docking experiment indicates the protocol is reliable and can accurately reproduce a known binding mode.[19][20] |
References
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (2020). Available at: [Link]
-
Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. Available at: [Link]
-
Some of biologically active 1,4-benzoxazine derivatives - ResearchGate. (n.d.). Available at: [Link]
-
Singh, N., & Chaput, L. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS computational biology, 21(5), e1012035. Available at: [Link]
-
Fathima, A., Vagdevi, H. M., Shafeeulla, R. M., Afroz, L., & Shreedhara, S. H. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia, 19(4). Available at: [Link]
-
Protein-ligand docking - Galaxy Training!. (2019). Available at: [Link]
-
HADDOCK Web Server. (n.d.). Available at: [Link]
-
Shinde, M. V., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences, 2(8), 2932-2945. Available at: [Link]
-
Characteristic 1,4‐benzoxazepine compounds with anticancer activity. - ResearchGate. (n.d.). Available at: [Link]
-
Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations - ResearchGate. (2024). Available at: [Link]
-
Ross, G. (2012). Session 4: Introduction to in silico docking. Available at: [Link]
-
Autodock Vina Tutorial - Molecular Docking - YouTube. (2020). Available at: [Link]
-
How to validate the molecular docking results ? | ResearchGate. (2022). Available at: [Link]
-
Bekhit, A. A., Ashour, H. M., Bekhit, A. E. D. A., & Lesyk, R. (2014). Synthesis, docking and in vitro anticancer evaluation of some new benzopyrone derivatives. Bioorganic chemistry, 54, 75–86. Available at: [Link]
-
De Logu, A., Onnis, V., Saddi, M., Congiu, C., Schivo, M. L., & Cocco, M. T. (2009). Bulky 1,4-benzoxazine derivatives with antifungal activity. Bioorganic & medicinal chemistry, 17(11), 3849–3854. Available at: [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH. (n.d.). Available at: [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025). Available at: [Link]
-
(PDF) 14+Benzoxazine+Derivatives+Synthesis+InSilico+Studies+And+Antimicrobial+Evaluation+ (5) - ResearchGate. (2025). Available at: [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. (2020). Available at: [Link]
-
Benzoxazine Monomers with Antibacterial Property and Polybenzoxazines for Preventing Adhesion to Bacteria | ACS Applied Polymer Materials - ACS Publications. (2023). Available at: [Link]
-
Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing). (n.d.). Available at: [Link]
-
How to do molecular docking studies? - ResearchGate. (2024). Available at: [Link]
-
Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan State University. (n.d.). Available at: [Link]
-
Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review | Request PDF - ResearchGate. (n.d.). Available at: [Link]
-
Post-Docking Analysis and it's importance. – Advent Informatics Pvt ltd. (n.d.). Available at: [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. (n.d.). Available at: [Link]
-
Docking Result Analysis and Validation with Discovery Studio - YouTube. (2023). Available at: [Link]
-
EP 2 | POST DOCKING ASSESSMENT by visualizing 2D and 3D Protein-Ligand interactions. (2022). Available at: [Link]
-
Synthesis, biological evaluation and molecular docking studies of 1,3-benzoxazine derivatives as potential anticancer agents | Request PDF - ResearchGate. (2025). Available at: [Link]
-
How to Perform Molecular Docking with AutoDock Vina - YouTube. (2024). Available at: [Link]
-
Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC - NIH. (2025). Available at: [Link]
-
Validation Studies of the Site-Directed Docking Program LibDock - ACS Publications. (n.d.). Available at: [Link]
-
AutoDock Vina Pose Reproduction Tutorial - Rizzo_Lab. (2020). Available at: [Link]
-
Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review - Bentham Science Publisher. (2025). Available at: [Link]
-
Full Course on Mol.Docking & Post Docking Analysis #moleculardocking #tutorial #chemistry #education - YouTube. (2025). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 6. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 15. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Post-Docking Analysis and it’s importance. – Advent Informatics Pvt ltd [adventinformatics.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this synthesis. Our goal is to equip you with the knowledge to identify, mitigate, and resolve issues related to impurities and reaction inefficiencies.
I. Understanding the Synthetic Pathway
The synthesis of this compound typically proceeds via a two-step sequence:
-
N-acylation: Reaction of methyl 3-amino-4-hydroxybenzoate with chloroacetyl chloride.
-
Intramolecular Cyclization: Base-mediated ring closure of the resulting N-(2-hydroxy-5-(methoxycarbonyl)phenyl)-2-chloroacetamide intermediate to form the desired benzoxazinone ring.
Caption: Synthetic route to this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
FAQ 1: My reaction is incomplete, and I see a significant amount of unreacted methyl 3-amino-4-hydroxybenzoate. What could be the cause?
Answer:
Incomplete N-acylation is a common issue. Here are the likely causes and troubleshooting steps:
-
Insufficient Chloroacetyl Chloride: Chloroacetyl chloride is susceptible to hydrolysis. Ensure you are using a fresh, high-purity reagent. It is advisable to use a slight excess (1.05-1.1 equivalents) to compensate for any degradation.
-
Inadequate Base: If you are using a base to scavenge the HCl byproduct of the acylation, ensure it is of sufficient quantity and strength. For Schotten-Baumann conditions, a base like sodium bicarbonate or a mild organic base like triethylamine is typically used.
-
Low Reaction Temperature: While the reaction is often exothermic, running it at too low a temperature can slow down the rate significantly. Monitor the reaction temperature and consider a modest increase if the reaction is sluggish.
-
Poor Solubility: The starting material may not be fully dissolved in the chosen solvent. Ensure adequate stirring and consider a solvent system that provides good solubility for all reactants.
Troubleshooting Protocol:
-
Reagent Quality Check: Use freshly opened or distilled chloroacetyl chloride.
-
Optimize Stoichiometry: Increase the equivalents of chloroacetyl chloride incrementally (e.g., from 1.1 to 1.2 eq.).
-
Solvent and Temperature: If solubility is an issue, explore alternative solvents or solvent mixtures. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.
FAQ 2: I am observing a significant side product with a similar polarity to my desired intermediate. What could it be?
Answer:
The most probable side product is the O-acylated isomer, methyl 3-amino-4-(2-chloroacetoxy)benzoate. While N-acylation is generally favored for aminophenols under neutral or basic conditions due to the higher nucleophilicity of the amine, O-acylation can occur, especially under certain conditions.
Caption: Competing N- and O-acylation pathways.
Factors Favoring O-acylation:
-
Acidic Conditions: Protonation of the amino group in acidic media reduces its nucleophilicity, making the hydroxyl group more competitive for acylation.[1]
-
Steric Hindrance: While not a major factor with this substrate, significant steric hindrance around the amino group could favor O-acylation.
Identification and Mitigation:
-
Characterization: The O-acylated isomer can be identified by 2D NMR techniques (HMBC), which will show a correlation between the carbonyl carbon of the chloroacetyl group and the protons on the aromatic ring adjacent to the oxygen.
-
Control of pH: Maintain a neutral or slightly basic pH during the acylation step to favor N-acylation.
-
Purification: The O-acylated isomer can typically be separated from the desired N-acylated intermediate by column chromatography on silica gel.
FAQ 3: During the cyclization step, my reaction turns dark, and I get a low yield of the final product. What is happening?
Answer:
A dark reaction mixture and low yield during cyclization often point to side reactions and degradation. Here are the potential causes:
-
Strong Base/High Temperature: The use of a strong base (e.g., NaOH, KOH) or excessive heat can lead to the hydrolysis of the methyl ester group on the aromatic ring, forming the corresponding carboxylic acid. This acid will not have the same solubility and reactivity, and its presence can complicate purification.
-
Di-acylation: If an excess of chloroacetyl chloride was used in the first step, a di-acylated product (both N- and O-acylated) could have formed. This impurity will not cyclize to the desired product and may decompose under basic conditions.
-
Oxidation: Aminophenols and their derivatives can be susceptible to oxidation, especially in the presence of base and air, leading to colored impurities.
Troubleshooting Protocol:
-
Choice of Base: Use a milder base for the cyclization, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are generally effective and minimize the risk of ester hydrolysis.
-
Temperature Control: Perform the cyclization at a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS to avoid prolonged heating.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
-
Purification of the Intermediate: If di-acylation is suspected, it is crucial to purify the N-acylated intermediate before proceeding to the cyclization step.
FAQ 4: My final product shows impurities after purification. What are the likely persistent impurities and how can I remove them?
Answer:
Even after initial purification, some impurities may persist. Here's a summary of potential impurities and purification strategies:
| Impurity | Origin | Identification (Analytical Techniques) | Purification Strategy |
| Unreacted Starting Material | Incomplete N-acylation | LC-MS (distinct m/z), ¹H NMR (characteristic aromatic signals) | Column chromatography, Recrystallization |
| N-(2-hydroxy-5-(methoxycarbonyl)phenyl)-2-chloroacetamide (Intermediate) | Incomplete cyclization | LC-MS (distinct m/z), ¹H NMR (presence of -CH₂Cl signal) | Increase reaction time/temperature of cyclization, Column chromatography |
| 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid | Hydrolysis of the methyl ester | LC-MS (lower m/z by 14 Da), ¹H NMR (absence of -OCH₃ signal) | Acid-base extraction, Column chromatography |
| Dimer/Oligomers | Intermolecular side reactions | LC-MS (higher m/z), Gel Permeation Chromatography (GPC) | Recrystallization, Preparative HPLC |
Advanced Purification Protocol:
If standard column chromatography and recrystallization are insufficient, consider the following:
-
Gradient Column Chromatography: Use a shallow gradient of a more polar solvent to improve the separation of closely eluting impurities.
-
Preparative HPLC: For high-purity material, preparative reverse-phase HPLC is a powerful tool.
-
Trituration: Suspending the crude product in a solvent in which the desired product is sparingly soluble, while the impurities are more soluble, can be an effective purification step.
III. Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent quality.
Protocol 1: Synthesis of N-(2-hydroxy-5-(methoxycarbonyl)phenyl)-2-chloroacetamide (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 3-amino-4-hydroxybenzoate (1.0 eq.) in a suitable solvent (e.g., acetone, ethyl acetate, or a biphasic system like dichloromethane/water).
-
Base Addition: If using a biphasic system or a non-aqueous solvent that does not neutralize HCl, add a base such as sodium bicarbonate (2.0 eq.).
-
Acylation: Cool the mixture to 0-5 °C in an ice bath. Add a solution of chloroacetyl chloride (1.05 eq.) in the same solvent dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: If a biphasic system was used, separate the organic layer. If a single solvent was used, filter off any inorganic salts. Wash the organic solution with water and brine, then dry over anhydrous sodium sulfate.
-
Isolation: Concentrate the solution under reduced pressure to obtain the crude intermediate, which can be used directly in the next step or purified by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
Protocol 2: Synthesis of this compound (Final Product)
-
Reaction Setup: In a round-bottom flask, dissolve the crude or purified N-(2-hydroxy-5-(methoxycarbonyl)phenyl)-2-chloroacetamide (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile.
-
Base Addition: Add a mild base such as potassium carbonate (1.5-2.0 eq.).
-
Cyclization: Heat the mixture to 60-80 °C and stir for 4-8 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.
-
Isolation and Purification: Collect the resulting precipitate by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) or by column chromatography.
IV. Analytical Characterization
Accurate characterization of the product and impurities is essential.
-
¹H and ¹³C NMR Spectroscopy: Provides structural confirmation of the desired product and can be used to identify and quantify major impurities. Key signals to monitor include the disappearance of the -CH₂Cl protons of the intermediate and the appearance of the -OCH₂- protons of the benzoxazinone ring.
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing purity and quantifying impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point for method development.
-
Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) to determine the molecular weights of the product and any impurities, aiding in their identification.
V. References
-
Molecules. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. [Link]
-
ResearchGate. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. [Link]
-
MDPI. Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. [Link]
-
PubChem. 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid. [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. [Link]
-
RSC Publishing. 3,4-Dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids. [Link]
-
PubChem. Methyl 3-amino-4-hydroxybenzoate. [Link]
-
MDPI. Synthesis and characterization of bio-based benzoxazines derived from thymol. [Link]
-
PubMed Central. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. [Link]
Sources
preventing oligomer formation during benzoxazine synthesis
A Guide to Preventing and Troubleshooting Oligomer Formation
Welcome to the Technical Support Center for benzoxazine synthesis. This guide, designed for researchers, scientists, and professionals in drug development and materials science, provides in-depth troubleshooting advice and frequently asked questions to help you minimize or eliminate oligomer formation during your benzoxazine synthesis experiments. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to ensure your success.
Troubleshooting Guide: Tackling Oligomer Formation Head-On
Unwanted oligomerization is a common hurdle in benzoxazine synthesis, leading to reduced yields, purification challenges, and altered material properties. This section addresses specific issues you may encounter and provides actionable solutions.
Question 1: What are the primary causes of oligomer formation in my benzoxazine synthesis?
Oligomer formation during benzoxazine synthesis is primarily a result of premature ring-opening of the oxazine ring, which can be initiated by several factors. The main culprits include:
-
Excessive Heat: High reaction temperatures can provide the activation energy needed for the oxazine ring to open and initiate polymerization, leading to the formation of dimers, trimers, and higher-order oligomers.[1][2]
-
Acidic Impurities: Residual acidic species or even the phenolic starting material itself can act as catalysts, promoting the cationic ring-opening polymerization of the benzoxazine monomer.[1][3] This can occur even at moderate temperatures.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, increase the probability of side reactions, including oligomerization.
-
Inappropriate Solvent: The polarity of the solvent can influence the stability of the intermediates and the transition states of the ring-opening reaction.[4]
-
Monomer Structure: The electronic and steric properties of the phenol and amine precursors can affect the stability of the oxazine ring and its propensity to undergo premature polymerization.[5]
Question 2: I'm observing a significant amount of high molecular weight species in my crude product. How can I adjust my reaction conditions to minimize this?
To suppress the formation of high molecular weight oligomers, a systematic optimization of your reaction parameters is crucial. Here’s a prioritized approach:
1. Temperature Control is Key:
-
Recommendation: Maintain the lowest possible reaction temperature that still allows for an efficient rate of monomer formation. For many common benzoxazine syntheses, temperatures between 80-110°C are a good starting point.
-
Causality: Lowering the temperature reduces the kinetic energy available for the premature ring-opening of the newly formed benzoxazine monomer, thus favoring the desired cyclization reaction over polymerization.
2. Scrutinize Your Starting Materials:
-
Recommendation: Ensure the purity of your phenol, amine, and formaldehyde sources. Phenols, in particular, can act as catalysts for ring-opening.[1]
-
Causality: Impurities can introduce acidic or nucleophilic species that initiate unwanted polymerization cascades.
3. Optimize Stoichiometry and Addition Rate:
-
Recommendation: A precise 1:1:2 molar ratio of phenol:amine:formaldehyde is critical. Consider a slow, dropwise addition of formaldehyde to the reaction mixture.
-
Causality: A localized excess of formaldehyde can lead to the formation of reactive intermediates that promote side reactions and oligomerization.[6][7]
4. Choose Your Solvent Wisely:
-
Recommendation: Non-polar, aprotic solvents like toluene or xylene are generally preferred. In some cases, a solventless approach can minimize side reactions.[8]
-
Causality: Non-polar solvents are less likely to stabilize the charged intermediates formed during cationic ring-opening polymerization, thereby disfavoring this unwanted pathway.[4]
Visualizing the Problem: The Oligomerization Pathway
To better understand the competing reactions, the following diagram illustrates the desired monomer synthesis pathway versus the undesired oligomerization pathway.
Caption: Competing pathways in benzoxazine synthesis.
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding oligomer formation in benzoxazine synthesis.
-
Q: Can the type of amine I use affect oligomer formation?
-
A: Yes, the basicity and structure of the amine can influence the reaction. More basic amines can sometimes accelerate the Mannich condensation, but they can also potentially promote side reactions if not carefully controlled. Aromatic amines generally lead to more thermally stable benzoxazines compared to aliphatic amines.[9]
-
-
Q: Are there any catalysts that can promote monomer formation without causing oligomerization?
-
A: While traditional acid catalysts can induce oligomerization, certain Lewis acids or other catalysts can lower the required reaction temperature for benzoxazine formation, thereby indirectly reducing the risk of thermally induced oligomerization.[3][10] Careful screening and optimization are necessary.
-
-
Q: How can I effectively remove oligomers from my final product?
-
A: Column chromatography is a highly effective method for separating the monomer from higher molecular weight oligomers.[11][12] Recrystallization can also be employed if the monomer is crystalline and the oligomers remain in the mother liquor. For some systems, precipitation by adding a non-solvent for the monomer but a solvent for the oligomers can be effective.
-
-
Q: What analytical techniques are best for detecting and quantifying oligomers?
-
A:
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the most direct method to observe the molecular weight distribution and quantify the presence of oligomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of different end-groups and repeating units characteristic of oligomers.[13]
-
Differential Scanning Calorimetry (DSC): The presence of impurities, including oligomers, can affect the melting point and polymerization behavior of the monomer, which can be observed by DSC.[12]
-
-
Experimental Protocol: Purification of Benzoxazine Monomer by Column Chromatography
This protocol provides a general guideline for removing oligomeric impurities from a crude benzoxazine product.
Materials:
-
Crude benzoxazine product
-
Silica gel (60-120 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other moderately polar solvent)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pour the slurry into the glass column, allowing the silica to settle into a uniform packed bed.
-
Sample Loading: Dissolve the crude benzoxazine product in a minimal amount of the eluent (e.g., a mixture of hexane and ethyl acetate) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a solvent system of low polarity (e.g., 95:5 hexane:ethyl acetate). The less polar benzoxazine monomer will typically elute first.
-
Fraction Collection: Collect fractions in separate tubes.
-
TLC Monitoring: Monitor the collected fractions using TLC to identify the fractions containing the pure monomer.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified benzoxazine monomer.
Troubleshooting Workflow: A Logical Approach
When faced with oligomer formation, a structured approach to troubleshooting is essential. The following diagram outlines a decision-making process to identify and resolve the issue.
Caption: A step-by-step troubleshooting workflow.
References
-
Zhen, H., Yang, H., Wang, M., Lu, G., Liu, Y., & Run, M. (2020). Cyclo-oligomerization of hydroxyl-containing mono-functional benzoxazines: a mechanism for oligomer formation. Polymer Chemistry, 11(13), 2325-2331. [Link]
-
Zhen, H., Yang, H., Wang, M., Lu, G., Liu, Y., & Run, M. (2020). Cyclo-oligomerization of hydroxyl-containing mono-functional benzoxazines: a mechanism for oligomer formation. RSC Publishing. [Link]
-
Zhen, H., et al. (2020). Cyclo-oligomerization of hydroxyl-containing mono-functional benzoxazines: A mechanism for oligomer formation. ResearchGate. [Link]
-
Simplified mechanisms for the polymerization of benzoxazines. (a) The... - ResearchGate. [Link]
-
Gnanasekar, P., et al. (2021). Multifunctional Benzoxazines Feature Low Polymerization Temperature and Diverse Polymer Structures. MDPI. [Link]
-
Synthesis of benzoxazine derivatives and their polymers. Reprinted with... - ResearchGate. [Link]
-
Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. PMC - NIH. [Link]
-
Solvent effect on the synthesis of polybenzoxazine copolymer precursors. ResearchGate. [Link]
-
PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF NAT. Middle East Technical University. [Link]
-
Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. [Link]
-
Polybenzoxazine. Wikipedia. [Link]
-
(PDF) Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. [Link]
-
Strategies to Enhance the Reaction Efficiency: A Model Study Using Bisphenol A, Hexylamine, and Formaldehyde for the Synthesis of 1,3-Benzoxazine Monomer. NIH. [Link]
-
Low-Temperature Terpolymerizable Benzoxazine Monomer Bearing Norbornene and Furan Groups: Synthesis, Characterization, Polymerization, and Properties of Its Polymer. MDPI. [Link]
-
Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability. NIH. [Link]
-
Thermal and photochemical ring opening polymerization of benzoxazines. [Link]
-
Side reaction for the production of benzoxazine monomers based on diamines. [Link]
-
Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. PMC - NIH. [Link]
-
Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. [Link]
-
Preparation of Polysiloxane Oligomers Bearing Benzoxazine Side Groups and Tunable Properties of Their Thermosets | Request PDF. ResearchGate. [Link]
-
Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability. MDPI. [Link]
-
Study on the Ring-Opening Polymerization of Benzoxazine through Multisubstituted Polybenzoxazine Precursors | Macromolecules. ACS Publications. [Link]
-
(PDF) Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. ResearchGate. [Link]
-
Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties. CORE. [Link]
-
Possible side reaction during the production of benzoxazine monomers based on diamines. [Link]
-
Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst. MDPI. [Link]
-
1 H NMR spectrum of the synthesized benzoxazine-endcapped oligomer with... | Download Scientific Diagram. ResearchGate. [Link]
-
DSC thermograms of benzoxazine products purified with different purification methods. 1. ResearchGate. [Link]
-
Synthesis and characterization of bio-based benzoxazine oligomer from cardanol for corrosion resistance application. ResearchGate. [Link]
-
Synthesis and chemical structures of different benzoxazine oligomers. ResearchGate. [Link]
-
N-Activated 1,3-Benzoxazine Monomer as a Key Agent in Polybenzoxazine Synthesis | Macromolecules. ACS Publications. [Link]
-
Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. PMC - NIH. [Link]
- WO2011116232A1 - Main-chain benzoxazine oligomer compositions, and method for the preparation thereof.
-
Steric Hindrance Control Synthesis of Primary Amine-Containing Benzoxazines and Properties of the Resulting Poly(benzoxazine imide) Thermosetting Films. figshare. [Link]
-
Benzoxazine oligomers with different structures. [Color figure can be... - ResearchGate. [Link]_342993881)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. open.metu.edu.tr [open.metu.edu.tr]
- 9. Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
optimizing reaction conditions for the synthesis of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Technical Support Center: Synthesis of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, optimized protocol to help you navigate the complexities of this synthesis and achieve high yields of a pure product.
Reaction Overview
The synthesis of this compound (Target Compound 3 ) is typically achieved through a two-step, one-pot procedure starting from methyl 3-amino-4-hydroxybenzoate (1 ). The process involves an initial N-acylation with chloroacetyl chloride (2 ) to form an intermediate N-(chloroacetyl)aminophenol, followed by a base-mediated intramolecular cyclization (a Williamson-type ether synthesis) to yield the final benzoxazinone product.
Figure 1: Synthetic Pathway
Caption: Reaction scheme for the two-step synthesis of the target benzoxazinone.
Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the synthesis.
Category: Low or No Product Yield
Q1: I have a very low yield or no product at all. What are the most likely causes?
A1: Low yield is a common problem that can stem from several factors. Systematically check the following:
-
Purity of Starting Materials:
-
Methyl 3-amino-4-hydroxybenzoate (1): This starting material can oxidize over time, indicated by a change from a white or off-white solid to a darker brown or purple color. Oxidized material will not react efficiently. Confirm purity via melting point or ¹H NMR before starting. A procedure for its synthesis from 3-amino-4-hydroxybenzoic acid is available if commercial sources are impure[1].
-
Chloroacetyl Chloride (2): This reagent is highly reactive and moisture-sensitive. It hydrolyzes to chloroacetic acid, which will not acylate the amine. Always use a freshly opened bottle or a recently distilled batch.
-
-
Ineffective N-Acylation (Step 1):
-
Incorrect Base or Stoichiometry: A weak, non-nucleophilic base like triethylamine (Et₃N) is often used to scavenge the HCl byproduct during acylation.[2] Ensure at least one equivalent is used. An excess is generally not harmful.
-
Temperature Control: The reaction between an amine and an acyl chloride is highly exothermic. Add the chloroacetyl chloride dropwise at a low temperature (0 °C) to prevent runaway reactions and the formation of undesired side products.[2]
-
-
Failed Intramolecular Cyclization (Step 2):
-
Insufficient or Inappropriate Base: The cyclization step requires a base strong enough to deprotonate the phenolic hydroxyl group, but not so strong that it causes hydrolysis of the methyl ester. Potassium carbonate (K₂CO₃) is an excellent choice as it is a moderately strong, non-nucleophilic base.[3] Stronger bases like NaOH or KOH can lead to ester saponification.
-
Suboptimal Solvent: Polar aprotic solvents like acetone, DMF, or acetonitrile are ideal for this Sₙ2-type reaction (Williamson ether synthesis) as they solvate the cation of the base without hydrogen-bonding to the phenoxide nucleophile, thus enhancing its reactivity.[4][5][6]
-
Insufficient Heat: The cyclization often requires heating to reflux to proceed at a reasonable rate. Ensure the reaction is heated adequately for a sufficient period (monitor by TLC).
-
Figure 2: Troubleshooting Workflow for Low Yield
Caption: A step-by-step diagnostic chart for troubleshooting low product yield.
Category: Impure Product & Side Reactions
Q2: My final product is impure. I see multiple spots on the TLC plate. What are the likely side products and how can I avoid them?
A2: The presence of multiple products indicates side reactions are occurring. The most common culprits are:
-
O-Acylated Isomer:
-
Cause: Aminophenols have two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). While the amino group is generally more nucleophilic, O-acylation can compete, especially if the amino group is sterically hindered or if reaction conditions are not optimized.
-
Prevention: To favor chemoselective N-acylation, the reaction should be run under kinetic control. This is achieved by adding the highly reactive chloroacetyl chloride slowly to the aminophenol solution at low temperature (0 °C).[7][8] This allows the more nucleophilic amine to react preferentially before the acyl chloride has a chance to react with the hydroxyl group.
-
-
N,O-Diacylated Product:
-
Cause: Using a large excess of chloroacetyl chloride (e.g., >1.5 equivalents) can lead to acylation at both the nitrogen and oxygen atoms.
-
Prevention: Use a slight excess (approx. 1.05-1.1 equivalents) of chloroacetyl chloride. Monitor the reaction by TLC and stop once the starting aminophenol is consumed.
-
-
Hydrolyzed Carboxylic Acid:
-
Cause: The methyl ester is sensitive to saponification (hydrolysis) under strongly basic conditions. Using bases like sodium hydroxide or potassium hydroxide, especially with prolonged heating, will convert the methyl ester to a carboxylate salt.
-
Prevention: Use a weaker, non-hydroxide base for the cyclization step. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetone is highly effective for the intramolecular Williamson ether synthesis without causing significant ester hydrolysis.[9][10]
-
-
Unreacted N-(chloroacetyl) Intermediate:
-
Cause: This indicates an incomplete cyclization reaction. This can be due to an insufficiently strong base, not enough heat, or too short a reaction time.
-
Prevention: Ensure at least 2-3 equivalents of a suitable base (like K₂CO₃) are used and that the reaction is heated to reflux until TLC analysis shows the disappearance of the intermediate spot.
-
Frequently Asked Questions (FAQs)
Q1: Which base is best for the cyclization step? A1: The ideal base is one that is strong enough to deprotonate the phenol (pKa ~10) but not so basic that it readily hydrolyzes the ester. Anhydrous potassium carbonate (K₂CO₃) is the most commonly recommended and cost-effective choice. Cesium carbonate (Cs₂CO₃) is often more effective as it has higher solubility in organic solvents and the larger cation can promote the reaction (the "cesium effect"), but it is more expensive. Avoid strong bases like NaH, NaOH, and KOH.[11]
Q2: What is the best solvent for this reaction? A2: The synthesis is best performed in two stages with potentially different solvents.
-
For N-Acylation: A non-polar, aprotic solvent like dichloromethane (DCM) or chloroform is suitable. It dissolves the starting materials well and does not react with the acyl chloride.
-
For Cyclization: A polar, aprotic solvent is required to facilitate the Sₙ2 reaction. Acetone is a good, low-boiling point option that makes workup easy. Dimethylformamide (DMF) is also excellent and can accelerate the reaction, but its high boiling point makes it more difficult to remove.[4][5] A one-pot procedure often uses a solvent suitable for both steps, like acetone or DMF.
Q3: How should I monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the best method. Use a mobile phase like 30-50% ethyl acetate in hexanes. You should be able to distinguish between the starting aminophenol (polar), the N-acylated intermediate (less polar), and the final benzoxazinone product (often the least polar of the three). Stain with potassium permanganate or view under UV light.
Q4: My final product is an oil or a sticky solid. How can I purify it? A4: The target compound is a solid at room temperature.[12] If you obtain an oil, it is likely impure.
-
Recrystallization: If the crude product is mostly pure, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes is the most effective method for obtaining a pure, crystalline solid.
-
Silica Gel Chromatography: If the product is very impure, column chromatography is necessary. Use a gradient of ethyl acetate in hexanes as the eluent.
Optimized Experimental Protocol
This protocol is designed as a robust starting point. Small-scale optimization may be required.
Materials:
-
Methyl 3-amino-4-hydroxybenzoate (1 ) (1.0 eq)
-
Chloroacetyl chloride (2 ) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.5 eq)
-
Anhydrous Acetone
-
Dichloromethane (DCM), anhydrous
-
Standard workup reagents (HCl, NaHCO₃, brine, MgSO₄)
Procedure:
-
N-Acylation:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add methyl 3-amino-4-hydroxybenzoate (1 ) and anhydrous DCM.
-
Cool the stirred suspension to 0 °C using an ice bath.
-
Add triethylamine (Et₃N) and stir for 5 minutes.
-
Add chloroacetyl chloride (2 ) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC until starting material 1 is consumed.
-
-
Solvent Exchange and Cyclization:
-
Remove the DCM under reduced pressure (rotary evaporator).
-
To the crude residue, add anhydrous acetone followed by finely ground anhydrous potassium carbonate (K₂CO₃).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the disappearance of the intermediate by TLC (typically takes 4-12 hours).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and filter off the K₂CO₃. Wash the solid with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol) to afford this compound (3 ) as a solid.
-
Summary of Optimized Conditions
| Parameter | Step 1: N-Acylation | Step 2: Cyclization | Rationale |
| Solvent | Dichloromethane (DCM) | Acetone or DMF | DCM is inert for acylation; Acetone/DMF are polar aprotic, ideal for Sₙ2.[5] |
| Base | Triethylamine (Et₃N) | Potassium Carbonate (K₂CO₃) | Et₃N is a non-nucleophilic HCl scavenger. K₂CO₃ is a moderate base, preventing ester hydrolysis.[2][3] |
| Temperature | 0 °C to Room Temp | Reflux | Low temperature controls exothermic acylation and improves selectivity. Heat is required for cyclization. |
| Stoichiometry | ~1.1 eq Acyl Chloride | ~2.5 eq Base | Slight excess of acylating agent ensures full conversion. Excess base drives cyclization to completion. |
References
-
Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega. Available at: [Link]
-
Scheme 5. Base-Assisted Cyclization of an N-Chloroacetyl Dipeptide Derivative. ResearchGate. Available at: [Link]
-
CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. TSI Journals. Available at: [Link]
- An environment-friendly process for selective acylation of aminophenol. Google Patents.
-
Synthesis of Aminophenoxazinones and Evaluation of Their Phytotoxicity in the Search for New Natural Herbicides. MDPI. Available at: [Link]
-
Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. PubMed. Available at: [Link]
-
Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Nature. Available at: [Link]
-
Scheme 5. Base-Assisted Cyclization of an N-Chloroacetyl Dipeptide Derivative. ResearchGate. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Mastering The Williamson Ether Synthesis. A.Collegepressbox. Available at: [Link]
-
Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. AIChE - Proceedings. Available at: [Link]
-
Pharmacological Activities of Aminophenoxazinones. ResearchGate. Available at: [Link]
-
Benzoxazinones Prepared from Aniline Derivatives and CO. ChemistryViews. Available at: [Link]
-
ChemInform Abstract: A Convenient Synthesis of 3,4-Dihydro-2-methyl-3-oxo-2H-1,4- benzoxazine-2-carboxylic Acids and 3,4-Dihydro-2-methyl-3-oxo-2H- pyrido(3,2-b)-1,4-oxazine-2-carboxylic Acid. ResearchGate. Available at: [Link]
-
Synthesis of methyl 3-hydroxybenzoate. PrepChem.com. Available at: [Link]
-
Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems. PubMed. Available at: [Link]
-
Williamson Ether Synthesis. Organic Chemistry Tutor. Available at: [Link]
-
Benzoxazinone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 7-amino-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine. PrepChem.com. Available at: [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. NIH. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Indian Academy of Sciences. Available at: [Link]
-
Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). ResearchGate. Available at: [Link]
-
N-Acylation of sulfonamides using N-acylbenzotriazoles. ResearchGate. Available at: [Link]
-
Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo. PubMed. Available at: [Link]
-
New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. Available at: [Link]
-
REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Semantic Scholar. Available at: [Link]
-
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate. PubChem. Available at: [Link]
-
2-Methyl-3-oxo-3, 4-dihydro-2h-1, 4-benzoxazine-2-carboxylic acid, min 96%, 1 gram. Ex-Chemical. Available at: [Link]
- Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides. Google Patents.
Sources
- 1. Methyl 3-amino-4-hydroxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mastering The Williamson Ether Synthesis [api.collegepressbox.com]
- 6. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tsijournals.com [tsijournals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. This compound [cymitquimica.com]
Technical Support Center: Optimizing the Purity of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Welcome to the technical support center for methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the purity of this compound in their experimental work. The information provided herein is based on established principles of organic chemistry and proven purification methodologies for related heterocyclic compounds.
The presence of impurities can significantly impact the safety, efficacy, and stability of pharmaceutical compounds.[1] Even minor impurities can alter physical and chemical properties, decrease therapeutic effects, and in some cases, exhibit toxicity.[2][3] Therefore, achieving high purity is a critical aspect of drug development and research.[4] This guide will provide a structured approach to identifying and resolving common purity issues encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
Based on common synthetic routes for 1,4-benzoxazin-3-one derivatives, which often involve the reaction of a substituted 2-aminophenol with a haloacetyl halide followed by intramolecular cyclization, the primary impurities are likely to be:
-
Unreacted Starting Materials:
-
Methyl 3-amino-4-hydroxybenzoate
-
Chloroacetyl chloride or bromoacetyl bromide
-
-
Intermediates:
-
Methyl 3-(2-chloroacetamido)-4-hydroxybenzoate (the acyclic intermediate)
-
-
Side-Products:
-
Hydrolysis Product: 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid. This can occur if the methyl ester is hydrolyzed during the reaction or workup, particularly under basic or acidic conditions.
-
Polymeric materials: Formed under harsh reaction conditions.
-
Di-acylated product: Where the phenolic hydroxyl group is also acylated.
-
Q2: My final product has a persistent yellow or brown color. What could be the cause and how can I remove it?
A persistent color often indicates the presence of oxidized impurities or residual starting materials.
Potential Causes:
-
Oxidation of the 2-aminophenol starting material: Aminophenols are susceptible to air oxidation, which can lead to colored impurities that carry through the synthesis.
-
Formation of colored byproducts: Side reactions can sometimes generate chromophoric impurities.
Troubleshooting Strategies:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities. Be cautious, as excessive charcoal can lead to product loss.[5]
-
Chromatography: Flash column chromatography is highly effective at separating colored impurities from the desired product.
-
Control of Reaction Conditions: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the starting materials.
Q3: I am observing a significant amount of a more polar spot on my TLC plate, even after workup. What is it likely to be?
A more polar spot that is UV active is often the hydrolyzed carboxylic acid byproduct (3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid).
Confirmation:
-
LC-MS Analysis: This will show a molecular ion corresponding to the carboxylic acid (M-14 compared to the methyl ester).
-
Solubility: The impurity will likely be soluble in aqueous bicarbonate solution, while the desired methyl ester is not.
Prevention and Removal:
-
Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent hydrolysis of the ester.
-
Neutral Workup: Avoid strongly acidic or basic conditions during the aqueous workup.
-
Acid/Base Extraction: During the workup, a wash with a mild base like saturated sodium bicarbonate solution can selectively remove the carboxylic acid impurity into the aqueous layer.
Q4: My NMR spectrum shows broad peaks, suggesting the presence of paramagnetic impurities or aggregation. How can I address this?
Broad peaks in an NMR spectrum can be caused by several factors.
Troubleshooting Steps:
-
Filtration through Celite® or Silica Gel: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and pass it through a small plug of Celite® or silica gel. This can remove fine particulate matter and some baseline impurities.
-
Recrystallization: This is often the most effective method for removing minor impurities that can cause peak broadening.
-
Chelating Agent Wash: If you suspect trace metal contamination from reagents or catalysts, a wash with a dilute solution of a chelating agent like EDTA during the workup may be beneficial.
Troubleshooting Purification Workflows
Workflow 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, relying on the differential solubility of the product and impurities in a given solvent at different temperatures.[6]
Troubleshooting Common Recrystallization Issues:
| Problem | Potential Cause | Solution |
| Product does not crystallize upon cooling. | - The solution is not saturated. - The presence of impurities is inhibiting crystallization. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod at the solvent-air interface. - Add a seed crystal of the pure product. - Cool the solution to a lower temperature (ice bath or refrigerator). |
| Product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the solute. - The rate of cooling is too fast. - High concentration of impurities. | - Re-heat the solution and add more solvent to decrease the saturation. - Allow the solution to cool more slowly. - Consider using a different solvent or solvent system with a lower boiling point.[5] |
| Low recovery of the product. | - Too much solvent was used. - The product is significantly soluble in the cold solvent. - Premature crystallization during hot filtration. | - Minimize the amount of hot solvent used to dissolve the compound. - Cool the crystallization mixture thoroughly in an ice bath before filtering. - Pre-heat the filtration apparatus (funnel and filter paper) before hot filtration. |
Recommended Recrystallization Solvents for this compound:
Based on the structure, suitable solvent systems for recrystallization would likely be:
-
Single Solvents:
-
Ethanol
-
Methanol
-
Ethyl Acetate
-
-
Solvent Pairs:
-
Ethyl Acetate / Hexanes
-
Dichloromethane / Hexanes
-
Ethanol / Water
-
Experimental Protocol: Recrystallization
-
Solvent Selection: Determine an appropriate solvent or solvent system by testing the solubility of small amounts of the crude product in various solvents. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.
Workflow 2: Flash Column Chromatography
Flash column chromatography is a versatile purification technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[7]
Troubleshooting Common Chromatography Issues:
| Problem | Potential Cause | Solution |
| Poor separation of spots (overlapping bands). | - Inappropriate solvent system (eluent is too polar or not polar enough). - Column is overloaded with crude material. - Column was not packed properly (presence of air bubbles or channels). | - Optimize the solvent system using TLC. Aim for a retention factor (Rf) of ~0.3 for the desired product. - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly without any cracks or bubbles. |
| Product elutes too quickly (high Rf). | - The eluent is too polar. | - Decrease the polarity of the eluent (e.g., increase the proportion of the non-polar solvent). |
| Product does not elute from the column. | - The eluent is not polar enough. | - Increase the polarity of the eluent (e.g., increase the proportion of the polar solvent). |
| Streaking or tailing of spots on TLC. | - The compound is acidic or basic and is interacting strongly with the silica gel. - The compound is not fully soluble in the eluent. | - Add a small amount of a modifier to the eluent (e.g., 1% acetic acid for acidic compounds, or 1% triethylamine for basic compounds). - Ensure the crude material is fully dissolved before loading onto the column. |
Recommended Chromatography Conditions for this compound:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase (Eluent): A gradient or isocratic mixture of a non-polar solvent and a polar solvent. Good starting points for optimization include:
-
Hexanes / Ethyl Acetate (e.g., starting with 9:1 and gradually increasing the polarity)
-
Dichloromethane / Methanol (e.g., starting with 99:1 and gradually increasing the polarity)
-
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Analyze the crude mixture by TLC using various solvent systems to find an eluent that gives good separation and an Rf value of approximately 0.3 for the desired product.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica-adsorbed sample to the top of the packed column. Alternatively, dissolve the sample in a minimal amount of the eluent and load it directly onto the column.
-
Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
References
- Aquigen Bio Sciences. The Role of Impurities in Drug Development and How to Control Them.
- PharmiWeb.com. The Importance of Impurity Standards in Pharmaceutical Development.
- Veeprho. Effects of Impurities in Pharmaceuticals.
- SGRL. Effects of Impurities in Pharmaceuticals.
- PubChem.
- Advion.
- Wageningen University & Research. Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds.
- Modern Scientific Press. Chemistry of 4H-3,1-Benzoxazin-4-ones.
- Serbian Chemical Society.
- Oceanic Pharmachem. Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- Chemistry LibreTexts. 3.6F: Troubleshooting.
Sources
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in the characterization of benzoxazine compounds
Introduction
Benzoxazine resins have emerged as a promising class of thermosetting polymers, offering a unique combination of desirable properties including near-zero volumetric shrinkage upon curing, excellent thermal stability, low water absorption, and a high char yield.[1][2] These attributes make them highly attractive for a wide range of applications, from aerospace composites to electronic packaging. However, the synthesis and subsequent characterization of benzoxazine monomers and their corresponding polymers (polybenzoxazines) can present several challenges for researchers.
This technical support guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the characterization of benzoxazine compounds. By understanding the underlying principles of the characterization techniques and the potential pitfalls, you can ensure the acquisition of accurate and reliable data, accelerating your research and development efforts.
Section 1: Troubleshooting Spectroscopic Characterization
Spectroscopic techniques are fundamental to confirming the chemical structure of synthesized benzoxazine monomers and monitoring their polymerization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of benzoxazine monomers.[3][4] The characteristic peaks for the oxazine ring protons, typically found around 4.0-5.0 ppm (Ar-CH₂-N) and 5.0-6.0 ppm (O-CH₂-N), are key indicators of successful synthesis.[3][4][5][6][7][8]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my NMR peaks broad and poorly resolved?
-
Cause: The presence of oligomers or impurities can lead to peak broadening.[9] Benzoxazine synthesis can sometimes yield low molecular weight prepolymers alongside the desired monomer.
-
Solution:
-
Purification: Employ purification techniques such as column chromatography or recrystallization to isolate the pure monomer.[9][10]
-
Solvent Selection: Ensure the monomer is fully dissolved in a suitable deuterated solvent. Aggregation can lead to broader peaks.
-
Quantitative NMR (qNMR): For analyzing mixtures or determining purity, qNMR can be a valuable tool.[11]
-
Q2: I'm seeing unexpected peaks in my ¹H NMR spectrum. What could they be?
-
Cause: These could be due to residual solvents, starting materials (phenol, amine, formaldehyde), or side products from the synthesis.
-
Troubleshooting Workflow:
Caption: Troubleshooting unexpected NMR peaks.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is essential for identifying the characteristic functional groups of benzoxazine monomers and tracking their disappearance during polymerization.
Key FTIR Bands for Benzoxazine Monomers
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~1230 | Asymmetric stretching of C-O-C in the oxazine ring | [4] |
| ~1030 | Symmetric stretching of C-O-C in the oxazine ring | [4] |
| ~930-950 | Out-of-plane bending of the C-H in the oxazine ring | [4][12] |
| ~1500 | Trisubstituted benzene ring | [12] |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My FTIR spectrum has a broad peak in the -OH region (~3200-3500 cm⁻¹), but I expect a pure monomer. Why?
-
Cause: This can be due to the presence of phenolic impurities (unreacted starting material) or absorbed water. Moisture can significantly impact the properties of benzoxazine resins.[13][14][15][16]
-
Solution:
-
Drying: Ensure the sample is thoroughly dried under vacuum before analysis.
-
Purification: If phenolic impurities are suspected, further purification is necessary.
-
Q2: The characteristic oxazine ring peaks are weak or absent.
-
Cause: This could indicate an incomplete reaction or that the desired benzoxazine was not formed.
-
Solution:
-
Reaction Conditions: Re-evaluate the synthesis parameters (temperature, reaction time, stoichiometry).
-
Alternative Characterization: Use NMR to confirm the structure, as it provides more detailed structural information.
-
Q3: I'm observing negative peaks in my ATR-FTIR spectrum.
-
Cause: This is a common artifact that occurs when the background spectrum is collected with a dirty ATR crystal.[17]
-
Solution:
-
Clean the Crystal: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.
-
Recollect Background: Collect a new background spectrum on the clean, empty crystal before running your sample.[17]
-
Section 2: Troubleshooting Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the curing behavior and thermal stability of benzoxazine resins.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the polymerization exotherm, curing temperature range, and the glass transition temperature (Tg) of the resulting polybenzoxazine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My DSC thermogram shows multiple exothermic peaks. What does this mean?
-
Cause: Multiple exotherms can indicate different polymerization mechanisms occurring at different temperatures.[18] This can be influenced by the monomer structure, isomers, or the presence of catalysts or impurities.[18] Some benzoxazine systems are known to exhibit complex curing behaviors.[1][18][19]
-
Interpretation: A lower temperature exotherm is often attributed to the ring-opening polymerization, while higher temperature events might correspond to side reactions.[18]
Q2: The baseline of my DSC curve is drifting significantly.
-
Cause: Baseline drift can be caused by instrumental factors or changes in the heat capacity of the sample during the experiment.
-
Solution:
-
Baseline Correction: Most thermal analysis software includes tools for baseline correction. A linear or sigmoidal baseline correction is often sufficient.[20]
-
Instrument Calibration: Ensure the DSC instrument is properly calibrated for temperature and heat flow.[21]
-
Sample Preparation: Use a consistent sample mass and ensure good thermal contact between the sample and the pan.
-
Q3: Why is the Tg of my cured polybenzoxazine lower than expected?
-
Cause: A low Tg can be a sign of incomplete curing or the presence of plasticizing agents like absorbed moisture.[13][14] The curing temperature and time can also significantly influence the final Tg.[22]
-
Troubleshooting Workflow:
Caption: Investigating a low glass transition temperature.
Thermogravimetric Analysis (TGA)
TGA provides information about the thermal stability and degradation profile of polybenzoxazines, including the onset of decomposition and the char yield at high temperatures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My TGA curve shows an initial weight loss at a low temperature (e.g., 100-200°C).
-
Cause: This is typically due to the evaporation of absorbed moisture or residual solvent from the sample.[23]
-
Solution:
-
Pre-drying: Dry the sample in a vacuum oven at a temperature below its degradation point before the TGA run.
-
Isothermal Hold: Include an initial isothermal hold in your TGA method (e.g., at 120°C) to drive off volatiles before the main heating ramp.
-
Q2: The derivative TGA (DTG) curve shows multiple overlapping peaks. How do I interpret this?
-
Cause: Polybenzoxazines can have complex degradation mechanisms, with different parts of the polymer structure decomposing at different temperatures.[24][25][26] The initial degradation is often associated with the cleavage of the Mannich bridge.[24][26]
-
Solution:
-
Deconvolution: Use peak fitting software to deconvolute the overlapping DTG peaks.[27] This can help to separate and quantify the different degradation steps.
-
Hyphenated Techniques: For a more detailed understanding of the degradation products, consider using TGA coupled with mass spectrometry (TGA-MS) or FTIR (TGA-FTIR).[24]
-
Typical Thermal Properties of Polybenzoxazines
| Property | Typical Range | Notes |
| Temperature at 5% Weight Loss (T₅) | 300 - 400 °C | Indicates the onset of significant thermal degradation.[2][23] |
| Temperature at 10% Weight Loss (T₁₀) | 350 - 500 °C | Another common metric for comparing thermal stability.[23][28] |
| Char Yield at 800 °C (in N₂) | 30 - 80% | A high char yield is a key advantage of polybenzoxazines and contributes to their flame retardancy.[1][2][28] |
Section 3: Experimental Protocols
Protocol: DSC Analysis of Benzoxazine Curing
-
Sample Preparation: Accurately weigh 5-10 mg of the benzoxazine monomer into a standard aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with a dry, inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
Data Analysis:
-
Integrate the exothermic peak from the first heating scan to determine the heat of polymerization (ΔH).
-
Determine the onset and peak temperatures of the exotherm.
-
Analyze the step change in the heat flow from the second heating scan to determine the Tg.
-
Protocol: TGA Analysis of Polybenzoxazine Thermal Stability
-
Sample Preparation: Place 10-15 mg of the fully cured polybenzoxazine sample into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a dry, inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 or 20 °C/min.[28]
-
-
Data Analysis:
-
Determine the onset of decomposition temperature (often reported as T₅ or T₁₀).
-
Identify the temperature of maximum decomposition rate from the peak of the derivative TGA (DTG) curve.
-
Calculate the char yield as the percentage of residual mass at 800 °C.[28]
-
Conclusion
The successful characterization of benzoxazine compounds is critical for their development and application. By being aware of the common challenges and employing systematic troubleshooting strategies, researchers can overcome these hurdles and obtain high-quality, reliable data. This guide provides a foundation for addressing issues related to NMR, FTIR, DSC, and TGA analysis, enabling more efficient and effective research in this exciting field of polymer chemistry.
References
- ResearchGate. (n.d.). DSC thermograms of benzoxazine monomers. [Download Table].
- ResearchGate. (2014, October 7).
- MDPI. (n.d.). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers.
- Kim, H. J., & Ishida, H. (1999). Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers. Polymer, 40(23), 6565–6573.
- ResearchGate. (n.d.). EFFECT OF MOISTURE ON THE MECHANICAL PROPERTIES OF COMPOSITE LAMINATES MANUFACTURED USING BENZOXAZINE RESIN SYSTEMS FOR AEROSPAC.
- ResearchGate. (n.d.).
- Morressier. (2019, April 4).
- Taylor & Francis Online. (2013, May 16).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). TGA (a) and DTG (b) curves of polybenzoxazines.
- ACS Publications. (2018, September 21).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). (PDF)
- ResearchGate. (n.d.). TGA thermograms of BAF-a and BA-a polybenzoxazines.
- ACS Publications. (2022, February 15). Curing Kinetics of Main-Chain Benzoxazine Polymers Synthesized in Continuous Flow.
- Bruker. (n.d.).
- Spectroscopy Online. (n.d.). Common Problems with FT-IR Instruments and How to Avoid Them.
-
ResearchGate. (n.d.). Thermal Decomposition Results of Polybenzoxazines[29].
- Wiley Online Library. (2025, April 30).
- ResearchGate. (n.d.). (PDF) Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers.
- ResearchGate. (n.d.). TGA (a) and DTG (b) curves of polybenzoxazines.
- MDPI. (2024, October 7).
- MDPI. (2021, April 28).
- CORE. (n.d.). Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties.
- ScienceDirect. (n.d.).
- ResearchGate. (n.d.). ¹H-NMR spectra of five benzoxazine monomers.
- S.T. Japan. (n.d.). Anomalies, Artifacts and Common Errors in Using Vibrational Spectroscopy Techniques Mid-infrared Spectroscopy.
- ResearchGate. (n.d.). FTIR spectrum of the benzoxazine monomer.
- ResearchGate. (2020, May 17).
- ResearchGate. (n.d.). FT-IR spectra of benzoxazine monomers.
- NETZSCH Analyzing & Testing. (n.d.).
- ResearchGate. (n.d.). 1 H NMR spectrum of benzoxazine monomer 4 (b).
- ResearchGate. (n.d.). FTIR spectrum of benzoxazine monomer.
- ResearchGate. (n.d.). 1 H NMR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers.
- ResearchGate. (n.d.). DSC thermograms of fully cured polybenzoxazine composites.
- MDPI. (2021, April 28).
- ResearchGate. (n.d.). 1 H NMR spectrum of benzoxazine monomer (Bz).
- ResearchGate. (n.d.). DSC curves of the curing process in dynamic mode of benzoxazines.
- SciSpace. (n.d.). Preparation and characterization of benzoxazine based nanocomposites: Comprehensive study in curing kinetics and enhanced thermal.
- MDPI. (2023, March 27). Characterization, Kinetic Using Deconvolution Techniques and Thermodynamic Study of Synthetic MgHPO4·3H2O.
- Journal of Pharmaceutical Analysis. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. smr.nsysu.edu.tw [smr.nsysu.edu.tw]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Moisture adsorption of the benzoxazine-based thermoset matrix for advanced composite applications [morressier.com]
- 16. researchgate.net [researchgate.net]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. cpsm.kpi.ua [cpsm.kpi.ua]
- 27. mdpi.com [mdpi.com]
- 28. cpsm.kpi.ua [cpsm.kpi.ua]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Resolving Overlapping Peaks in the NMR Spectra of Substituted Benzoxazines
Welcome to the technical support center for NMR analysis of substituted benzoxazines. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of signal overlap in their NMR spectra. Here, we provide expert-backed troubleshooting guides and frequently asked questions (FAQs) to help you systematically resolve spectral complexities and achieve unambiguous structural elucidation.
Section 1: Frequently Asked questions (FAQs)
This section addresses the most common initial challenges encountered during the NMR analysis of benzoxazines.
Q1: My aromatic proton signals (6.0-7.5 ppm) are a complex, unresolved multiplet. What is the quickest way to improve resolution?
A: This is the most frequent issue in benzoxazine analysis. The aromatic protons on both the phenolic and amine-derived rings often have very similar electronic environments, leading to severe signal overlap.
Initial Troubleshooting Step: Change the Solvent. The first and often most effective step is to re-run the ¹H NMR in a different deuterated solvent. Aromatic solvents can induce significant changes in the chemical shifts of nearby protons through anisotropic effects.
-
From CDCl₃ to Benzene-d₆ or Toluene-d₈: Switching to an aromatic solvent often provides the best results for resolving aromatic protons. The ring currents of the solvent molecules will interact differently with the protons of your benzoxazine, spreading the signals out.
-
From CDCl₃ to DMSO-d₆ or Acetone-d₆: Polar aprotic solvents can also alter chemical shifts, primarily through hydrogen bonding interactions if any suitable groups are present, and by changing the overall conformation of the molecule.
It is not uncommon for signals that are completely overlapped in chloroform to become well-resolved baseline-separated multiplets in benzene.[1]
Q2: The two methylene proton signals of the oxazine ring (-O-CH₂-N- and Ar-CH₂-N-) are broad or overlapping. How can I assign them confidently?
A: These two signals are crucial for confirming the formation of the benzoxazine ring.[2][3] Typically, the -O-CH₂-N- protons appear further downfield (approx. 4.8-5.7 ppm) than the Ar-CH₂-N- protons (approx. 3.9-5.0 ppm) due to the deshielding effect of the adjacent oxygen atom.[2][4][5] However, their exact positions are highly sensitive to the molecule's structure and conformation, leading to overlap.
Definitive Assignment Method: 2D NMR. A 2D Heteronuclear Single Quantum Coherence (HSQC) experiment is the most reliable method to distinguish these signals.[6][7]
-
HSQC correlates protons directly to the carbons they are attached to. The carbon signals for -O-C H₂-N- (approx. 78-83 ppm) and Ar-C H₂-N- (approx. 48-56 ppm) are usually well-separated in the ¹³C spectrum.[5][7]
-
By observing which proton signal correlates to which carbon signal, you can make an unambiguous assignment.[6][7] For instance, the proton signal that shows a cross-peak to the carbon signal around 80 ppm is definitively from the -O-CH₂-N- group.
Q3: I've added substituents to the benzoxazine core, and now my spectra are even more complex. Why does this happen?
A: Substituents, whether on the phenolic or amine-derived aromatic ring, alter the electronic and steric environment of the entire molecule. This has several consequences:
-
Electronic Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) will shield nearby protons, shifting them upfield. Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃) will deshield them, causing downfield shifts. These shifts can inadvertently move previously resolved signals into crowded regions of the spectrum.
-
Steric Effects: Bulky substituents can restrict bond rotation. This can make chemically equivalent protons become magnetically non-equivalent, leading to more complex splitting patterns and a greater number of signals.
-
Through-Space Effects: Substituents can cause changes in the preferred conformation of the molecule, bringing protons that are distant in terms of bonds close together in space, which can lead to unexpected shielding or deshielding effects.
When facing this issue, a multi-pronged approach combining solvent changes and 2D NMR is the most robust strategy.
Section 2: In-Depth Troubleshooting Guides
For more persistent issues, a systematic approach is necessary. These guides provide step-by-step workflows to tackle complex spectral overlap.
Guide 1: A Systematic Workflow for Resolving Severe Peak Overlap
When simple solvent changes are insufficient, follow this logical progression of experiments. This workflow is designed to move from simpler, faster techniques to more complex ones, saving instrument time and effort.
Caption: Troubleshooting workflow for NMR peak overlap.
Experimental Protocol: Variable Temperature (VT) NMR
-
Initial Setup: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C) in a suitable solvent (e.g., Toluene-d₈ or DMSO-d₆) that allows for a wide temperature range.
-
Cooling: Decrease the sample temperature in increments of 10-15 °C (e.g., to 10 °C, -5 °C, -20 °C). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a spectrum.
-
Heating: Return to room temperature, then increase the temperature in similar increments (e.g., to 40 °C, 60 °C, 80 °C), again allowing for equilibration.
-
Analysis: Look for changes in chemical shifts and signal multiplicity. If the overlap is due to conformational exchange, signals may sharpen and resolve into distinct patterns at lower temperatures as the exchange rate slows. Conversely, at higher temperatures, distinct signals might broaden and coalesce.
Guide 2: Leveraging 2D NMR for Complete Structural Assignment
Two-dimensional (2D) NMR techniques are the most powerful tools for resolving severe overlap by spreading the signals across a second frequency dimension.[6][8] For benzoxazines, a combination of COSY, HSQC, and HMBC is typically sufficient for full assignment.
Caption: Relationship between key 2D NMR experiments.
-
COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[6] A cross-peak between two proton signals indicates they are neighbors in the spin system. This is invaluable for tracing out the connectivity within an aromatic ring or an aliphatic chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to the carbons to which they are directly attached (¹J coupling).[6][7] Its primary benefit is leveraging the much larger chemical shift dispersion of the ¹³C spectrum. Overlapped proton signals in 1D often correlate to well-resolved carbon signals in the HSQC spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key to connecting the different fragments of your molecule. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds (²J and ³J coupling).[6] For example, you can confirm the structure by observing a correlation from the Ar-CH₂-N protons to the quaternary carbon of the aromatic ring or from aromatic protons to the methylene carbons of the oxazine ring.
Section 3: Data Tables and Reference Information
Table 1: Typical Chemical Shift Ranges for Benzoxazine Protons
This table provides general chemical shift ranges. Note that these can vary significantly based on substituents and solvent.
| Proton Type | Chemical Shift (ppm) | Typical Multiplicity |
| Aromatic Protons | 6.0 - 7.5 | m, d, t, s |
| -O-CH₂ -N- | 4.8 - 5.7 | s, t |
| Ar-CH₂ -N- | 3.9 - 5.0 | s, t |
| Substituent Protons | Variable | Variable |
Data compiled from multiple sources.[3][4][5]
Table 2: Influence of Solvent on Aromatic Proton Chemical Shifts
This qualitative table illustrates the typical effect of switching from CDCl₃ to Benzene-d₆. The magnitude and direction of the shift (Δδ = δ(CDCl₃) - δ(Benzene-d₆)) depend on the proton's spatial relationship to the solvent molecule.
| Proton Position | Expected Shift in Benzene-d₆ | Rationale |
| Protons on convex surfaces | Upfield Shift (Δδ is positive) | Protons are located in the shielding cone of the benzene solvent. |
| Protons near polar groups | Downfield Shift (Δδ is negative) | Specific interactions with the solvent can cause deshielding. |
| Protons in molecular "pockets" | Variable, often large shifts | Complex interplay of shielding and deshielding zones. |
References
-
1H NMR Chemical Shifts of All Aliphatic Amine-Based Benzoxazines. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Advanced Nmr Techniques Organic. (n.d.). Acta Chimica Slovaca. Retrieved January 9, 2026, from [Link]
-
Advanced NMR Techniques and Applications | Spectroscopy Class Notes. (n.d.). Fiveable. Retrieved January 9, 2026, from [Link]
-
1 H NMR spectra of benzoxazine products purified with different purification methods. 1. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Wang, Y., et al. (2025). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Chemistry – An Asian Journal. [Link]
-
1 Н and 13 C NMR spectroscopy data for benzoxazine monomers. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Advanced NMR Spectroscopy (CHEM90065). (2025). University of Melbourne Handbook. Retrieved January 9, 2026, from [Link]
-
Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]
-
Abarro, G. J., et al. (2016). Benzoxazines with enhanced thermal stability from phenolated organosolv lignin. Green Chemistry, 19(1), 207-217. [Link]
-
¹H NMR spectrum of benzoxazine based on quamine in various solvents. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Advanced NMR Analysis Methods for Challenging Spectral Data Sets. (2022, February 26). YouTube. Retrieved January 9, 2026, from [Link]
-
¹H NMR spectra of the addition reaction between benzoxazine and amine... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
1 H NMR spectrum of benzoxazine monomer 4 (b). (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. esports.bluefield.edu - Advanced Nmr Techniques Organic [esports.bluefield.edu]
- 7. Benzoxazines with enhanced thermal stability from phenolated organosolv lignin - RSC Advances (RSC Publishing) DOI:10.1039/C6RA22334F [pubs.rsc.org]
- 8. fiveable.me [fiveable.me]
Technical Support Center: Dealing with Poor Solubility of Benzoxazine Derivatives in Biological Assays
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the experimental challenges of novel compounds is a critical part of research and development. This guide is designed to provide you, our fellow scientists and drug development professionals, with in-depth, field-proven insights and troubleshooting strategies for a common hurdle encountered with benzoxazine derivatives: poor aqueous solubility in biological assays.
The inherent hydrophobicity of the benzoxazine scaffold, while often integral to its biological activity, can lead to significant experimental artifacts if not properly managed.[1] Low solubility can result in compound precipitation, leading to inaccurate dosing, underestimated activity, variable data, and even direct cellular stress unrelated to the compound's pharmacological effect.[1][2][3] This guide offers a structured, question-and-answer approach to diagnose and solve these issues effectively.
Section 1: The Root of the Problem - Understanding Solubility
Q1: Why are my benzoxazine derivatives crashing out of my aqueous assay buffer?
A1: The core issue lies in the physicochemical properties of the benzoxazine structure. These molecules are predominantly hydrophobic due to their aromatic rings and often lack sufficient polar functional groups to interact favorably with water.[1] When a concentrated stock solution, typically in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous medium (e.g., cell culture media, PBS), the organic solvent is dispersed, and the compound is abruptly exposed to a polar environment it cannot remain dissolved in. This causes it to precipitate, rendering the actual concentration in solution unknown and significantly lower than the intended nominal concentration.[1][2]
Q2: What is the difference between "kinetic" and "thermodynamic" solubility, and which one matters for my in vitro assay?
A2: This is a crucial distinction for drug discovery.
-
Kinetic Solubility measures the concentration of a compound that can be achieved by rapid dissolution from a high-concentration DMSO stock into an aqueous buffer and remain in solution for a defined, relatively short period (e.g., 2-24 hours).[4] This measurement mimics the conditions of most high-throughput screening (HTS) and in vitro biological assays.[2][5][6] It often results in a supersaturated, metastable solution.[7]
-
Thermodynamic Solubility is the true equilibrium solubility, measured when excess solid compound is allowed to equilibrate with a solvent over a longer period (e.g., >24 hours) until the solution is saturated.[4][7] This value is more relevant for late-stage development and formulation for in vivo studies.[4]
For your biological assays, kinetic solubility is the more relevant parameter .[5] Your primary goal is to keep the compound in solution for the duration of the experiment. Kinetic solubility measurements frequently yield higher values than thermodynamic solubility because they can describe a supersaturated state.[8]
Section 2: Initial Troubleshooting & Best Practices for Stock Solutions
Q3: I observed precipitation when diluting my 10 mM DMSO stock into my media. What is my first step?
A3: The first step is to confirm the issue and rule out simple errors. Low solubility can affect bioassays by reducing the concentration of the compound at the target protein, resulting in erroneous data.[2][9]
Here is a decision workflow to begin troubleshooting:
Caption: Initial troubleshooting workflow for compound precipitation.
Q4: Are there best practices for preparing and storing DMSO stock solutions to minimize solubility issues?
A4: Absolutely. Improper stock solution handling is a common source of error.[2]
-
Ensure Purity: Start with a high-purity solid compound. Impurities can sometimes be more soluble and may produce misleading results.[2]
-
Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic (absorbs water from the air). Water uptake can decrease the solubility of hydrophobic compounds in the stock solution over time, leading to precipitation.[3] Use sealed, anhydrous-grade DMSO and aliquot it into smaller, single-use vials.
-
Accurate Preparation: Use precise weighing and volumetric equipment to ensure the concentration is accurate.[10] Thoroughly dissolve the compound using vortexing and/or sonication.[10][11]
-
Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials. Avoid repeated freeze-thaw cycles, which can induce precipitation of the more stable, less soluble crystalline form of your compound.[2][3][12] Prepare smaller aliquots to avoid this.
-
Concentration Limits: Do not assume all compounds are soluble at 10-30 mM in DMSO.[2][3] If a compound struggles to dissolve, prepare the stock at a lower, fully solubilized concentration. It is better to have an accurate lower-concentration stock than an inaccurate high-concentration suspension.
Section 3: Formulation Strategies for Biological Assays
When simple dilution of a DMSO stock is not viable, you must employ formulation strategies to increase the aqueous solubility of your benzoxazine derivative.
Q5: My assay is cell-based, and I'm concerned about solvent toxicity. What is a safe concentration of DMSO?
A5: This is a critical consideration, as the solvent must not interfere with the biological system.
-
General Rule: Most cell lines can tolerate up to 0.5% DMSO without severe cytotoxicity.[13] A concentration of 0.1% DMSO is considered safe for almost all cells .[13]
-
Cell-Line and Time-Dependent Effects: Toxicity is highly dependent on the cell line and the duration of exposure.[14][15] Some sensitive primary cells may show stress at concentrations below 0.1%.[13] Conversely, some robust lines might tolerate up to 1%.[13] It is imperative to run a vehicle control (media with the final concentration of DMSO or other solvents) to assess any baseline cytotoxicity.[14] Studies have shown that DMSO concentrations of 1% can begin to significantly reduce cell viability after 72 hours.[16]
Q6: What is a "co-solvent system" and how do I develop one for my compound?
A6: A co-solvent system uses one or more water-miscible organic solvents, in addition to DMSO, to increase the solubility of a poorly soluble compound.[17][18][19] These formulations can substantially increase drug solubility.[17] A common strategy for in vivo studies, which can be adapted for in vitro use, is a mixture of DMSO, a polymer like Polyethylene Glycol (PEG), and a surfactant like Tween 80.[20]
Developing a Co-Solvent System:
-
Start Simple: First, try dissolving the compound in a small amount of 100% DMSO.
-
Add a Polymer: To this solution, add a solubilizing polymer like PEG300 or PEG400.
-
Add a Surfactant: Introduce a surfactant (e.g., Tween 80, Pluronic F-68) to aid in creating micelles that can encapsulate the drug.[17][19]
-
Aqueous Dilution: Finally, slowly add the aqueous buffer (saline, PBS, or media) to the organic mixture with constant vortexing.[20]
See Protocol 2 for a detailed, step-by-step methodology.
| Component | Function | Typical Final Assay Concentration | Considerations |
| DMSO | Primary organic solvent | < 0.5%[13] | Potential for cell toxicity at >0.5%[13][15] |
| PEG 300/400 | Co-solvent, solubilizer | 1-10% | Generally low toxicity, but check for your specific assay. |
| Tween 80/20 | Non-ionic surfactant, stabilizer | 0.1-1% | Forms micelles to solubilize hydrophobic compounds.[17] |
| Cyclodextrins | Inclusion complex agent | Varies (e.g., 1-10 mM) | Forms a complex where the drug sits in its hydrophobic core.[17][21] |
Table 1: Common Excipients for Enhancing Solubility in Biological Assays.
Q7: What are cyclodextrins and when should I consider using them?
A7: Cyclodextrins (CDs) are sugar-based macrocycles with a hydrophilic exterior and a hydrophobic inner cavity.[17][21] They can encapsulate a poorly soluble "guest" molecule (your benzoxazine derivative) within this cavity, forming an "inclusion complex."[21] This complex is water-soluble and can effectively shuttle the drug into the aqueous assay medium. This is a powerful technique used to increase the aqueous solubility, dissolution rate, and bioavailability of poorly water-soluble drugs.[19] Consider using cyclodextrins when co-solvent systems are either ineffective or introduce unacceptable toxicity to your assay.
Section 4: Advanced Strategies & Chemical Modification
Q8: My formulation attempts have failed. Are there any other options before I give up on this compound?
A8: Yes, there are more advanced formulation and chemical strategies.
-
Nanotechnology Approaches: Formulating the compound into nanoparticles can dramatically increase the surface area, which aids in solubility and dissolution rate.[22] This is a specialized field but can be highly effective.
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in an amorphous state within a polymer matrix.[23] The amorphous form of a drug is more soluble than its stable crystalline form.[24] This is a leading strategy for improving the solubility of modern APIs.[25]
-
Chemical Modification: If a particular benzoxazine scaffold is highly promising but intractable due to solubility, medicinal chemistry efforts can be employed. Synthesizing new derivatives by incorporating hydrophilic moieties (e.g., carbohydrates, polyethylene glycol chains) or ionizable groups can permanently enhance water solubility.[1][26] Salt formation is a common and effective strategy for ionizable compounds.[21][24]
Section 5: Experimental Protocols
Protocol 1: Preparation of a Standard DMSO Stock Solution
This protocol outlines the best practices for preparing a reliable stock solution.
-
Calculation: Determine the mass of the benzoxazine derivative needed to make a desired volume (e.g., 1 mL) of a 10 mM stock solution. Use the formula: Mass (mg) = 10 * Molecular Weight ( g/mol ) * 0.001 .
-
Weighing: Accurately weigh the calculated mass of the solid compound into a sterile, appropriately sized vial (e.g., a 1.5 mL microcentrifuge tube or an amber glass vial).
-
Solvent Addition: Add the calculated volume of high-quality, anhydrous DMSO to the vial.
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. If the solid is not fully dissolved, place the vial in a sonicating water bath for 5-10 minutes.
-
Visual Inspection: Hold the vial against a light source to ensure the solution is completely clear and free of any particulate matter. If particulates remain, the compound may not be soluble at this concentration. Consider preparing a new stock at a lower concentration (e.g., 5 mM or 1 mM).
-
Aliquoting and Storage: Aliquot the clear stock solution into smaller, single-use volumes in tightly sealed vials. Store immediately at -20°C or -80°C. Label clearly with the compound name, concentration, solvent, and date.[10]
Protocol 2: General Protocol for Preparing a Co-Solvent Formulation for In Vitro Assays
This protocol provides a starting point for a common co-solvent system. The final ratios must be optimized for your specific compound and assay tolerance.
Caption: Workflow for preparing a co-solvent stock solution.
-
Objective: To create a 10X final concentration stock in a vehicle like 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline .[20]
-
Initial Dissolution: In a sterile vial, dissolve the benzoxazine derivative in 100% DMSO to 100X the final desired concentration. Vortex and sonicate until completely clear.
-
Add Co-solvent: To the DMSO solution, add PEG300. Vortex thoroughly until the solution is homogeneous.
-
Add Surfactant: Add Tween 80 to the mixture and vortex again until fully mixed.
-
Aqueous Phase Addition: This is the most critical step. Add the saline (or PBS) slowly and dropwise to the organic mixture while vortexing continuously. Rapid addition will cause the compound to precipitate.
-
Final Stock: The resulting clear solution is your high-concentration stock (e.g., 10X). This can now be diluted 1:10 into your final assay medium.
-
IMPORTANT - Vehicle Control: Prepare an identical formulation without the compound to use as your vehicle control in the biological assay. This is essential to ensure that any observed biological effects are due to your compound and not the solvent mixture.
References
- Di, L., & Kerns, E. H. (2006).
- Kramer, S. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- Warren, D. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Pharma Focus Asia.
- Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.
- Avdeef, A., & Tsinman, O. (2018). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
- BenchChem. (2025).
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
- Cheng, X., & Hochlowski, J. (2006).
- Al-Bayati, Z. F. M., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. NIH.
- Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon Instruments Inc.
- Pharmasolve. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmasolve.
- LifeTein. (2023). DMSO usage in cell culture. LifeTein.
- Kumar, S., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
- Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.
- Lubrizol. (n.d.).
- FasterCapital. (n.d.). Best Practices For Stock Solutions. FasterCapital.
- Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
- ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. IJMSDR.
- BenchChem. (2025). Technical Support Center: Troubleshooting Compound Solubility. BenchChem.
- Sharma, D., et al. (2009). Techniques to improve the solubility of poorly soluble drugs.
- Patel, R. P., et al. (2012).
- Cheng, X., & Hochlowski, J. (2006). Compound Precipitation in High-Concentration DMSO Solutions.
- Panhuis, L., et al. (2009).
- Saal, C. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library.
- Aitipamula, S., & Chow, P. S. (2019). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. NIH.
- Galvão, J., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI.
- de-Jesus-Silva, W. P., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. NIH.
- BenchChem. (2025). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. fastercapital.com [fastercapital.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lifetein.com [lifetein.com]
- 14. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 19. ijmsdr.org [ijmsdr.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ascendiacdmo.com [ascendiacdmo.com]
- 23. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 24. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 25. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 26. Arbutin-based benzoxazine: en route to an intrinsic water soluble biobased resin - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Method Refinement for Scaling Up the Synthesis of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate. This document is designed for researchers, chemists, and process development professionals to address common challenges and refine methodologies for scaling up this important synthetic process. The guidance provided herein is based on established chemical principles and field-proven insights to ensure safety, efficiency, and reproducibility.
I. Overview of the Synthetic Strategy
The most common and scalable synthetic route to the target molecule involves a two-step sequence starting from methyl 4-amino-3-hydroxybenzoate. This strategy consists of an initial N-alkylation with a suitable 2-carbon electrophile, followed by a base-mediated intramolecular cyclization to form the 1,4-benzoxazinone ring.
Caption: General two-step synthetic workflow.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during process development and scale-up.
FAQ 1: Starting Material Selection & Quality
Question: Our initial lab-scale synthesis used 4-amino-3-hydroxybenzoic acid, which we then esterified. For scale-up, is it better to start with the pre-esterified methyl 4-amino-3-hydroxybenzoate?
Answer: Yes, for scale-up, starting directly with methyl 4-amino-3-hydroxybenzoate is highly recommended. Adding an initial esterification step to your process introduces an extra unit operation, increasing time, cost, and potential for yield loss. Sourcing the ester directly simplifies the workflow and improves process economics.
However, you must rigorously qualify your supplier. Key parameters to specify in your Certificate of Analysis (CoA) are:
-
Purity (by HPLC): >98.5%.
-
Residual Starting Material: Specify limits for any un-esterified acid.
-
Isomeric Purity: Ensure the absence of isomers like methyl 3-amino-4-hydroxybenzoate, which would lead to incorrect product formation.
-
Metal Content: Aminophenols can chelate metals, which may interfere with certain catalytic processes, although this specific synthesis is less sensitive.[1]
Aminophenols are susceptible to air oxidation, which can lead to coloration (pink to brown) and the formation of polymeric impurities. Always store this starting material under an inert atmosphere (Nitrogen or Argon) and away from light. Discolored material may lead to lower yields and purification challenges.
FAQ 2: Controlling Selectivity in the N-Alkylation Step (Step 1)
Question: We are observing a significant amount of an O-alkylated side product during the reaction of methyl 4-amino-3-hydroxybenzoate with methyl bromoacetate. How can we improve N-selectivity?
Answer: This is a classic problem of competing nucleophilicity between the aniline nitrogen and the phenolic oxygen. The key is to exploit the difference in their pKa values. The aniline (pKa ≈ 4-5) is more nucleophilic than the phenol (pKa ≈ 10) under neutral or slightly basic conditions.
Root Cause Analysis & Solutions:
-
Base Strength and Stoichiometry: Using a strong base (e.g., NaH, NaOMe) will deprotonate the phenol, making the resulting phenoxide a highly potent nucleophile, favoring O-alkylation. The goal is to use a base that is just strong enough to scavenge the HBr byproduct without significantly deprotonating the phenol.
-
Temperature Control: Higher temperatures can favor O-alkylation. Running the reaction at a lower temperature (e.g., 0-25 °C) often improves N-selectivity.
-
Order of Addition: Add the alkylating agent (methyl bromoacetate) slowly to a solution of the aminophenol and the base. This keeps the concentration of the electrophile low, favoring reaction with the more nucleophilic amine.
Recommended Conditions for N-Selectivity:
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃ or NaHCO₃ (mild inorganic bases) | Weak enough to avoid significant phenol deprotonation but sufficient to neutralize the acid byproduct. |
| Stoichiometry | 1.1 - 1.5 equivalents of base | A slight excess ensures complete acid scavenging. |
| Solvent | Acetone, Acetonitrile (MeCN), or DMF | Polar aprotic solvents that facilitate Sₙ2 reactions. DMF can sometimes promote O-alkylation; test MeCN first. |
| Temperature | 0 °C to Room Temperature | Minimizes the rate of the undesired O-alkylation reaction. |
If O-alkylation persists, an alternative strategy is to protect the phenol as a silyl ether (e.g., TBDMS ether), perform the N-alkylation, and then deprotect the silyl group prior to cyclization. However, this adds two steps to the synthesis and is less ideal for scale-up.
FAQ 3: Poor Yields and Incomplete Conversion in Cyclization (Step 2)
Question: Our intramolecular cyclization to form the benzoxazinone ring is sluggish and gives low yields. What factors should we investigate to optimize this step?
Answer: A successful intramolecular cyclization depends critically on the choice of base and solvent, as well as temperature. The goal is to generate the amide anion or increase the nucleophilicity of the nitrogen sufficiently to attack the ester carbonyl, leading to ring closure.
Troubleshooting the Cyclization:
Caption: Decision tree for troubleshooting the cyclization step.
-
Base Selection: While a mild base is used for Step 1, a stronger base is often required for the intramolecular amide formation of Step 2. The phenolic proton is acidic and will be deprotonated first, but the N-H of the secondary amine must be sufficiently nucleophilic for the cyclization to occur.
-
Potassium carbonate (K₂CO₃) in a high-boiling solvent like DMF or DMSO is a good starting point.
-
If that fails, stronger bases like sodium methoxide (NaOMe) or sodium hydride (NaH) are effective. NaH is often superior as it removes the proton irreversibly (releasing H₂ gas), driving the equilibrium towards the cyclized product. However, its use requires strict safety protocols for handling pyrophoric solids and hydrogen evolution, especially at scale.[2]
-
-
Solvent Choice: The solvent must be able to dissolve the intermediate and the base and be stable at the required reaction temperature. High-boiling polar aprotic solvents like DMF, DMSO, or NMP are standard choices as they effectively solvate cations, leaving a more "naked" and reactive anion.
-
Temperature: This cyclization is typically not spontaneous at room temperature and requires thermal energy. A temperature range of 80-120 °C is common. A screening experiment (e.g., using a parallel synthesizer) to find the optimal temperature is advised. Monitor for impurity formation at higher temperatures, as the methyl ester could be susceptible to hydrolysis or other degradation pathways.
-
Water Content: The presence of water can be detrimental. It can hydrolyze the ester functional group, leading to a carboxylic acid that will not cyclize under these conditions. Ensure you are using anhydrous solvents and reagents.
FAQ 4: The Final Product is Difficult to Purify by Crystallization. What Should We Do?
Question: We are struggling to achieve the desired purity (>99.5%) for the final product via crystallization. The crude material is an oil or contains persistent impurities.
Answer: Purification is a critical step for scale-up, as chromatography is generally not economically viable. The key is to develop a robust crystallization protocol.
Steps for Developing a Scalable Crystallization Protocol:
-
Solvent Screening: The ideal solvent (or solvent system) should dissolve the product well at high temperatures but poorly at low temperatures.
-
Good Single Solvents to Screen: Isopropanol (IPA), Ethanol, Ethyl Acetate, Toluene, Acetonitrile.
-
Anti-Solvent Systems: If a good single solvent isn't found, try an anti-solvent approach. Dissolve the crude product in a minimal amount of a good solvent (e.g., Ethyl Acetate, Acetone) and slowly add a poor solvent (an "anti-solvent") like Heptane or Hexane until turbidity persists. Then, heat to redissolve and cool slowly.
-
-
Impurity Seeding: If the product is reluctant to crystallize, it may be due to a high impurity load or its intrinsic properties. "Seeding" the supersaturated solution with a few crystals of pure material can induce crystallization.
-
Cooling Profile: Do not crash-cool the solution. A slow, controlled cooling rate is essential for forming large, pure crystals. Fast cooling traps impurities. For a large reactor, this means programming a slow temperature ramp down (e.g., 10 °C per hour).
-
Aqueous/Organic Wash: Before crystallization, consider a work-up procedure that removes key impurities. For instance, a wash with a dilute acid (e.g., 1M HCl) can remove any basic impurities, while a wash with a dilute base (e.g., saturated NaHCO₃) can remove acidic impurities.
-
Charcoal/Silica Gel Treatment: If the product is colored, a hot filtration through a small pad of activated charcoal or silica gel after dissolving in the crystallization solvent can remove colored impurities before cooling.
III. Experimental Protocols
Protocol 1: N-Alkylation of Methyl 4-amino-3-hydroxybenzoate (Step 1)
-
To a stirred suspension of methyl 4-amino-3-hydroxybenzoate (1.0 eq) and potassium carbonate (1.2 eq) in acetonitrile (10 mL per gram of starting material), add methyl bromoacetate (1.05 eq) dropwise at room temperature over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the mixture to remove the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate, which can often be used in the next step without further purification.
Protocol 2: Intramolecular Cyclization (Step 2)
-
Dissolve the crude intermediate from Step 1 (1.0 eq) in anhydrous DMF (10 mL per gram).
-
Add potassium carbonate (2.0 eq) to the solution.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor for the disappearance of the starting material by LC-MS.
-
After completion, cool the mixture to room temperature and pour it into ice-water (50 mL per gram of starting material).
-
A precipitate should form. Stir for 30 minutes, then collect the solid by filtration.
-
Wash the solid thoroughly with water and then with a cold solvent like isopropanol or heptane to remove residual DMF.
-
Dry the crude product under vacuum. Proceed with recrystallization as developed in your solvent screen.
IV. References
-
General Synthesis of Benzoxazinones: A review covering various synthetic strategies for related heterocyclic cores. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available at: [Link][3]
-
Cyclization of 2-Aminophenol Derivatives: Discusses various methods for the cyclization step, which is analogous to the core transformation in this synthesis. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. Available at: [Link][1]
-
Use of Cyanuric Chloride as a Cyclization Agent: An alternative cyclizing agent that can be effective for amide bond formation. Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Available at: [Link][4]
-
Continuous Flow Synthesis: For large-scale manufacturing, continuous flow processes can offer significant advantages in safety and efficiency for sequences involving potentially hazardous intermediates. Continuous Flow Synthesis of a Key 1,4-Benzoxazinone Intermediate. Available at: [Link][5]
-
Synthesis of Sulfur Analogs: Provides insights into the reactivity of related aminothiophenols, which can inform base and solvent choices for cyclization. Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides. Available at: [Link][2]
-
Compound Data for Target Molecule: PubChem entry for this compound. Available at: [Link][6]
Sources
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C10H9NO4 | CID 10845978 - PubChem [pubchem.ncbi.nlm.nih.gov]
addressing stability issues of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate in solution
Prepared by: The Office of the Senior Application Scientist
Welcome to the technical support guide for Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate (Product No. C10H9NO4). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on addressing the solution-state stability challenges associated with this molecule. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the integrity of your experiments.
Introduction: Understanding the Molecule's Inherent Instability
This compound is a heterocyclic compound featuring a benzoxazine core. Its structure contains two key functional groups that are susceptible to degradation in solution: a methyl ester and a lactam (a cyclic amide) . Both of these groups can undergo hydrolysis, a chemical reaction with water that breaks them down, especially under non-neutral pH conditions or elevated temperatures.[1][2][3] This inherent reactivity necessitates careful handling and formulation to maintain the compound's structural integrity and concentration in solution during experimental workflows. This guide provides a systematic approach to diagnosing, troubleshooting, and mitigating these stability issues.
Frequently Asked Questions (FAQs)
Q1: My compound's concentration is dropping in my aqueous buffer. What is the most likely cause? A: The most probable cause is hydrolysis of either the methyl ester or the lactam ring, particularly if your buffer is acidic or alkaline.[2][4] This process is accelerated by elevated temperatures.
Q2: What is the ideal pH range for storing this compound in solution? A: For optimal stability, maintain the solution pH as close to neutral (pH 6.0-7.5) as your experimental conditions permit. Both strongly acidic and strongly alkaline conditions will catalyze degradation.[5][6]
Q3: Can I prepare a concentrated stock solution in DMSO and store it? A: Yes. A stock solution in an anhydrous aprotic solvent like DMSO is preferable for long-term storage. Store it at -20°C or -80°C and prepare fresh aqueous dilutions for your experiments. Minimize freeze-thaw cycles.
Q4: I see a new peak appearing in my chromatogram over time. What could it be? A: A new peak likely represents a degradation product. The two primary degradants are the carboxylic acid (from ester hydrolysis) and the ring-opened amino acid (from lactam hydrolysis). A forced degradation study can help you identify these products.[7][8]
In-Depth Troubleshooting Guide
This section provides a structured, cause-and-effect approach to common stability problems.
Issue 1: Rapid Loss of Parent Compound in Aqueous Solution
Question: I've prepared a 10 µM solution in a phosphate buffer (pH 7.4) for a cell-based assay. After 24 hours at 37°C, HPLC analysis shows only 60% of the initial concentration remaining. Why is this happening and how can I fix it?
Answer & Analysis: This significant loss of compound is a classic example of hydrolytic degradation accelerated by physiological temperature. The benzoxazine core of your molecule contains two primary sites vulnerable to hydrolysis: the C7-methyl ester and the C3-lactam.
-
Ester Hydrolysis: The methyl ester group is susceptible to base-promoted hydrolysis (saponification), even at a physiological pH of 7.4, to form the corresponding carboxylate salt.[9] This reaction is irreversible. Acid-catalyzed hydrolysis can also occur but is generally slower at this pH.[1][2]
-
Lactam Hydrolysis: The lactam ring, a cyclic amide, is also prone to hydrolysis, which opens the ring to form an amino acid derivative. Like esters, this reaction is catalyzed by both acid and base.[3][4] The stability of related lactam-containing compounds, such as β-lactam antibiotics, is known to be poor under similar conditions.[4][10]
The 37°C incubation temperature significantly increases the rate of these hydrolytic reactions.
Solutions & Experimental Rationale:
-
Minimize Incubation Time: Redesign your experiment to use the shortest possible incubation time that still yields a measurable biological effect.
-
Prepare Solutions Fresh: Prepare the final aqueous dilution of the compound immediately before adding it to your assay. Do not store aqueous solutions, even at 4°C, for extended periods.
-
Use a Stability-Indicating Control: In a parallel experiment, incubate the compound in your cell-free assay medium under the same conditions (37°C, 24 hours). This will allow you to quantify the amount of degradation that is purely chemical versus any metabolic effects.
-
Consider a Co-solvent: If your experiment allows, preparing the final dilution in a medium containing a small percentage (e.g., <5%) of a more stable organic solvent like DMSO or ethanol may slightly reduce the rate of hydrolysis by decreasing the effective water concentration.
Issue 2: Inconsistent Results and Poor Reproducibility Between Experiments
Question: My experimental results are highly variable from one day to the next, even though I follow the same protocol. Could this be a stability issue?
Answer & Analysis: Yes, inconsistent stability is a major contributor to poor reproducibility. The variability likely stems from minor, un-tracked differences in your solution handling protocol.
Causality Checklist:
-
Age of Stock Solution: Are you using a freshly prepared stock solution or one that has been stored for weeks and subjected to multiple freeze-thaw cycles?
-
pH of Water: The pH of deionized water can vary. Water that has absorbed atmospheric CO2 can become slightly acidic (pH ~5.5), while water stored in glass containers may become slightly alkaline as ions leach from the glass. This seemingly minor pH shift can alter the degradation rate.[5]
-
Light Exposure: Was the solution left on the benchtop under ambient light for different lengths of time? Benzoxazinone structures can be susceptible to photolytic degradation.[11][12]
-
Temperature Fluctuations: Was the stock solution fully thawed and equilibrated to room temperature each time before use?
Troubleshooting Workflow:
The following diagram outlines a systematic workflow for diagnosing and resolving reproducibility issues.
Caption: A logical workflow for troubleshooting experimental irreproducibility.
Primary Degradation Pathways
Understanding the likely chemical transformations is crucial for identifying degradants and developing stability-indicating analytical methods. The two primary non-metabolic degradation pathways for this molecule are hydrolysis of the ester and the lactam moieties.
Caption: Potential hydrolytic degradation pathways of the target compound.
Protocols for Stability Assessment
To properly manage stability, you must first quantify it. Forced degradation studies are used to deliberately stress a compound to generate its likely degradation products and establish an analytical method that can resolve them.[7][13][14]
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is designed to generate degradation products under various conditions, which is essential for developing a stability-indicating method.[7][8]
Objective: To generate a sample containing the parent compound and its potential degradation products.
Materials:
-
This compound
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), DMSO, HPLC-grade water
-
Reagents: 1M HCl, 1M NaOH, 30% Hydrogen Peroxide (H₂O₂)
-
Equipment: HPLC system, pH meter, heating block, photostability chamber (compliant with ICH Q1B guidelines).[11][15]
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN or MeOH.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Prepare a control by mixing 1 mL of stock with 1 mL of water.
-
Acid Hydrolysis: 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Keep at room temperature for 2 hours. Note: Base hydrolysis is often much faster.
-
Oxidative Degradation: 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Dilute with water. Heat at 80°C for 48 hours, protected from light.
-
Photolytic Degradation: Prepare a 100 µg/mL solution in water/ACN (50:50). Expose to a light source delivering a minimum of 1.2 million lux hours and 200 W h/m² of UVA light, as per ICH Q1B guidelines.[12][15][16] Keep a dark control sample wrapped in aluminum foil under the same temperature conditions.
-
-
Sample Quenching & Analysis: Before HPLC analysis, neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively. Dilute all samples to a final concentration of ~100 µg/mL with the mobile phase.
-
Analysis: Analyze all stressed samples and the control by HPLC-UV. The goal is to achieve 5-20% degradation of the parent compound.[13][14] If degradation is too low or too high, adjust the stress duration or temperature accordingly.
| Stress Condition | Typical Reagent | Temperature | Typical Duration | Primary Degradation Target |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60 - 80 °C | 12 - 48 hours | Ester, Lactam |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp - 40 °C | 1 - 8 hours | Ester, Lactam |
| Oxidation | 3% - 30% H₂O₂ | Room Temp | 24 - 72 hours | Aromatic Ring, Amine |
| Thermal | None (in solution) | 80 °C | 48 - 96 hours | General decomposition |
| Photolytic (ICH Q1B) | None (in solution) | Ambient | >1.2 million lux·hr | Chromophore systems |
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To establish an HPLC method capable of separating the parent compound from all process impurities and degradation products.
Procedure:
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Initial Gradient:
-
Run a broad gradient (e.g., 5% to 95% B over 20 minutes) on your pooled forced degradation sample to visualize all peaks.
-
-
Method Optimization: Adjust the gradient to achieve a resolution (Rs) > 1.5 between the parent peak and the closest eluting degradation peak.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to perform peak purity analysis on the parent peak in the chromatograms of the stressed samples. This confirms that no degradant peaks are co-eluting.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision.[17]
| Parameter | Example Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm (or λmax) |
| Column Temp | 30 °C |
| Injection Vol | 10 µL |
| Example Gradient | Time (min): 0, %B: 10Time (min): 20, %B: 90Time (min): 22, %B: 90Time (min): 23, %B: 10Time (min): 25, %B: 10 |
Best Practices for Solution Preparation and Storage
| Parameter | Recommendation | Rationale |
| Long-Term Storage | Solid compound | Store at -20°C, desiccated, protected from light. |
| Stock Solutions | 1-10 mM in anhydrous DMSO or DMF | Minimizes hydrolysis. Store at -80°C in small aliquots to avoid freeze-thaw cycles. |
| Aqueous Solutions | Prepare fresh before each experiment | Avoids hydrolytic degradation that occurs in aqueous environments. |
| Buffer Selection | Use buffers with pH 6.0 - 7.5 (e.g., HEPES, MES) | Minimizes both acid and base-catalyzed hydrolysis. Avoid highly acidic or basic buffers. |
| Lab Practices | Use amber glass or polypropylene vials. | Protects against photolytic degradation and prevents leaching of ions from clear glass. |
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link][13]
-
Klick, S., et al. (2005). Toward a Generic Approach for Stress Testing of Drug Substances and Drug Products. Pharmaceutical Technology, 29(2), 48-66. (Conceptual basis covered in Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(8).) Retrieved from [Link][7]
-
Luminata C.D.S. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link][14]
-
Atlas-mts.com. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link][15]
-
Patel, Y., et al. (2011). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 4(2), 159-165. Retrieved from [Link][8]
-
Nuventra. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link][18]
-
Jordi Labs. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link][11]
-
YouTube. (2024). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). Retrieved from [Link][12]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link][16]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link][19]
-
Zikmundová, M., et al. (2019). Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms. Frontiers in Microbiology, 10, 1476. Retrieved from [Link][20]
-
Lin, C. H., et al. (2016). Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism. Journal of Agricultural and Food Chemistry, 64(26), 5344-5351. Retrieved from [Link][21]
-
Singh, S., et al. (2016). Development and validation of analytical assay method for separation of a series of substituted benz-1,3-oxazine derivatives by LC/LCMS. ResearchGate. Retrieved from [Link][17]
-
LibreTexts Chemistry. (2021). Chemistry of Esters. Retrieved from [Link][1]
-
de Koster, C. G., et al. (2000). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry, 48(11), 5227-5233. Retrieved from [Link][22]
-
Macías, F. A., et al. (2006). Degradation compounds of benzoxazinones evaluated. ResearchGate. Retrieved from [Link][23]
-
Macías, F. A., et al. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-548. Retrieved from [Link][24]
-
ResearchGate. (n.d.). Benzoxazinone degradation products discussed in this study. Retrieved from [Link][25]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. Retrieved from [Link][9]
-
De Vleesschauwer, D., et al. (2009). Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing. ResearchGate. Retrieved from [Link][26]
-
Sime, F. B., et al. (2021). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, 65(12), e00859-21. Retrieved from [Link][10]
-
Tooke, C. L., et al. (2019). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology, 10, 1756. Retrieved from [Link][27]
-
Pearson. (2022). Acid-Catalyzed Ester Hydrolysis: Videos & Practice Problems. Retrieved from [Link][28]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10845978, this compound. Retrieved from [Link][29]
-
El-Faham, A., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Molecules, 18(4), 4547-4581. Retrieved from [Link][30]
-
Clark, J. (2015). Hydrolysing Esters. Chemguide. Retrieved from [Link][2]
-
Khan Academy. (2014). Acid-catalyzed ester hydrolysis. YouTube. Retrieved from [Link][31]
-
ResearchGate. (n.d.). Degradation of β-lactam antibiotics. Retrieved from [Link][3]
-
Koyama, T., et al. (2021). Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide. BMC Research Notes, 14(1), 384. Retrieved from [Link][4]
-
Porphyrin-Systems. (n.d.). This compound. Retrieved from [Link][32]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59153381, Methyl 3-oxo-3,4-dihydro-2H-benzo[B][13][15]oxazine-5-carboxylate. Retrieved from [Link][33]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2974054, Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate. Retrieved from [Link][34]
-
ResearchGate. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. Retrieved from [Link][35]
-
Wiley. (n.d.). 3,4-DIHYDRO-2-METHYL-3-OXO-2H-1,4-BENZOXAZINE-2-CARBOXYLIC-ACID-ETHYLESTER. SpectraBase. Retrieved from [Link][36]
-
ResearchGate. (n.d.). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Retrieved from [Link][37]
-
Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Utah State University Extension. Retrieved from [Link][5]
-
ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link][6]
-
National Center for Biotechnology Information. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link][38]
-
ResearchGate. (n.d.). Continuous Flow Synthesis of a Key 1,4-Benzoxazinone Intermediate via a Nitration/Hydrogenation/Cyclization Sequence. Retrieved from [Link][39]
-
ProQuest. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Retrieved from [Link][40]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jordilabs.com [jordilabs.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. acdlabs.com [acdlabs.com]
- 15. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 16. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. researchgate.net [researchgate.net]
- 18. biopharminternational.com [biopharminternational.com]
- 19. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 20. Frontiers | Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms [frontiersin.org]
- 21. Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. bibrepo.uca.es [bibrepo.uca.es]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Acid-Catalyzed Ester Hydrolysis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 29. This compound | C10H9NO4 | CID 10845978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 30. uomosul.edu.iq [uomosul.edu.iq]
- 31. youtube.com [youtube.com]
- 32. This compound – porphyrin-systems [porphyrin-systems.com]
- 33. Methyl 3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate | C10H9NO4 | CID 59153381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 34. Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | C10H9NO4 | CID 2974054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. spectrabase.com [spectrabase.com]
- 37. researchgate.net [researchgate.net]
- 38. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
- 40. Synthesis and Characterization of Benzoxazinone Derivatives - ProQuest [proquest.com]
Technical Support Center: Overcoming Resistance in Antimicrobial Benzoxazine Testing
Welcome to the technical support center for researchers, scientists, and drug development professionals working with our novel antimicrobial benzoxazine compounds. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions that may arise during your antimicrobial susceptibility testing (AST). Our goal is to equip you with the knowledge to anticipate, identify, and overcome potential bacterial resistance mechanisms, ensuring accurate and reproducible results in your discovery and development pipeline.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses common initial hurdles and questions that researchers often encounter when beginning to work with antimicrobial benzoxazines.
Question 1: My benzoxazine compound is showing inconsistent Minimum Inhibitory Concentration (MIC) values. What could be the cause?
Answer: Inconsistent MIC values are a frequent challenge when testing novel antimicrobial agents. Several factors could be at play:
-
Compound Solubility: Benzoxazines, being phenolic compounds, can exhibit variable solubility in aqueous testing media.[1][2][3] Precipitation of the compound at higher concentrations will lead to an inaccurate assessment of its true potency.
-
Recommendation: Prepare your stock solutions in 100% dimethyl sulfoxide (DMSO) and ensure the final concentration of DMSO in your assay does not exceed 1%, as higher concentrations can have their own antimicrobial effects. Visually inspect your dilution series for any signs of precipitation before and after incubation.
-
-
Media Interaction: Components of standard broth media, such as proteins and surfactants, can potentially interact with and sequester hydrophobic compounds like some benzoxazines, reducing their effective concentration.
-
Inoculum Variability: The density of the bacterial inoculum is critical. Ensure you are strictly adhering to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), for preparing your 0.5 McFarland standard.[4]
Question 2: I'm observing a significant difference between the MIC and the Minimum Bactericidal Concentration (MBC). Is this expected for benzoxazines?
Answer: A significant difference between the MIC (the concentration that inhibits growth) and the MBC (the concentration that kills ≥99.9% of the initial inoculum) indicates that the compound may be bacteriostatic rather than bactericidal at lower concentrations. Many antimicrobial agents exhibit this behavior.[5]
-
Causality: The mechanism of action of benzoxazines can involve the disruption of various microbial processes.[1] At lower concentrations, this disruption might only be sufficient to halt bacterial replication (bacteriostatic), while at higher concentrations, it leads to cell death (bactericidal). It is crucial to determine both values to fully characterize the antimicrobial profile of your specific benzoxazine derivative.
Question 3: Are there standardized guidelines I should follow for testing a novel compound class like benzoxazines?
Answer: Yes, it is imperative to ground your testing in established methodologies to ensure data integrity and comparability. Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide comprehensive guidelines for antimicrobial susceptibility testing.[6][7][8][9][10][11]
-
Key Documents:
-
CLSI: M07 (Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically) and M100 (Performance Standards for Antimicrobial Susceptibility Testing).[10][11]
-
EUCAST: Provides detailed protocols for disk diffusion and MIC determination, along with regularly updated breakpoint tables.[6][7]
-
While these standards are primarily for approved antibiotics, their principles and methodologies for MIC and MBC determination are the "gold standard" and should be adapted for novel compounds.[4][12]
Section 2: Troubleshooting Guide - Addressing Specific Resistance Mechanisms
When standard AST reveals high MICs or other indicators of resistance, it's time to investigate specific mechanisms. This section provides a structured approach to identifying and characterizing these challenges.
Issue: Suspected Efflux Pump-Mediated Resistance
Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-inhibitory levels.[5] This is a very common mechanism of multidrug resistance.
Question: My benzoxazine compound is effective against a standard susceptible strain, but shows little to no activity against a known multidrug-resistant (MDR) strain. How can I determine if efflux is the cause?
Answer: This is a classic indicator of efflux pump activity. To confirm this, you can perform a synergy assay with a known efflux pump inhibitor (EPI).
Experimental Protocol: Checkerboard Synergy Assay with an Efflux Pump Inhibitor
This protocol will help you determine if inhibiting efflux pumps restores the activity of your benzoxazine compound. A common broad-spectrum EPI used for research purposes is Phenylalanine-Arginine β-Naphthylamide (PAβN) .[13][14]
Materials:
-
Your benzoxazine compound
-
Efflux Pump Inhibitor (e.g., PAβN)
-
Susceptible and suspected MDR bacterial strains
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare a 2D Gradient: In a 96-well plate, prepare serial dilutions of your benzoxazine compound along the x-axis and serial dilutions of the EPI along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.
-
Inoculate: Add the standardized bacterial inoculum to each well.
-
Incubate: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determine MICs: Observe the lowest concentration of the benzoxazine that inhibits bacterial growth, both in the absence and presence of the EPI.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Benzoxazine = (MIC of Benzoxazine in combination) / (MIC of Benzoxazine alone)
-
FIC of EPI = (MIC of EPI in combination) / (MIC of EPI alone)
-
FIC Index = FIC of Benzoxazine + FIC of EPI
-
Data Interpretation:
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4 | Indifference (No interaction) |
| > 4 | Antagonism |
A synergistic interaction (FIC Index ≤ 0.5) strongly suggests that your benzoxazine is a substrate of an efflux pump that is inhibited by the chosen EPI.[15]
Workflow for Investigating Efflux Pump Activity
Caption: Workflow for determining if a benzoxazine is a substrate of an efflux pump.
Issue: Resistance in Biofilm-Forming Bacteria
Bacteria within a biofilm are encased in a self-produced matrix of extracellular polymeric substances (EPS), which can act as a physical barrier to antimicrobial penetration and can create a physiologically distinct, slow-growing population of cells that are less susceptible to antibiotics.[16]
Question: My benzoxazine is effective against planktonic (free-floating) bacteria, but fails to clear an established infection on a surface. How can I test its efficacy against biofilms?
Answer: Standard MIC testing is inadequate for evaluating activity against biofilms. You need to determine the Minimum Biofilm Eradication Concentration (MBEC) , which is the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[16][17][18][19]
Experimental Protocol: Minimum Biofilm Eradication Concentration (MBEC) Assay
The Calgary Biofilm Device is a commonly used tool for high-throughput MBEC testing.[16]
Materials:
-
Calgary Biofilm Device (96-well plate with a corresponding lid of 96 pegs)
-
Your benzoxazine compound
-
Biofilm-forming bacterial strain
-
Growth medium and appropriate buffers
-
Sonicator
Procedure:
-
Biofilm Formation: Inoculate the wells of the Calgary Biofilm Device with your standardized bacterial culture and incubate to allow biofilms to form on the pegs.
-
Challenge the Biofilm: Transfer the peg lid to a new 96-well plate containing serial dilutions of your benzoxazine compound and incubate for a set period (e.g., 24 hours).
-
Recovery: Move the peg lid to a new plate containing fresh growth medium.
-
Dislodge Biofilm: Sonicate the plate to dislodge the surviving bacteria from the pegs into the recovery medium.
-
Determine Viability: After further incubation, measure the optical density (OD) of the wells in the recovery plate. The MBEC is the lowest concentration of the benzoxazine that results in no bacterial growth in the recovery well.[16]
Data Interpretation:
| Observation | Interpretation |
| MBEC ≈ MIC | The compound is equally effective against planktonic and biofilm bacteria. |
| MBEC >> MIC | The compound has reduced efficacy against biofilms, indicating a biofilm-specific resistance mechanism. |
Conceptual Diagram of Biofilm Resistance
Caption: Benzoxazine efficacy against planktonic vs. biofilm-embedded bacteria.
Issue: Suspected Enzymatic Degradation
Some bacteria can produce enzymes that chemically modify and inactivate antimicrobial compounds. Given that benzoxazines are phenolic in nature, bacterial enzymes such as laccases, peroxidases, and hydroxylases could potentially degrade them.[20][21][22][23][24]
Question: I suspect my benzoxazine compound is being inactivated by the bacteria. How can I test for enzymatic degradation?
Answer: A simple yet effective way to screen for enzymatic degradation is to pre-incubate your compound with a bacterial culture, remove the bacteria, and then test the remaining supernatant for antimicrobial activity.
Experimental Protocol: Supernatant Activity Assay
Procedure:
-
Pre-incubation: Incubate your benzoxazine compound at a known concentration (e.g., 4x MIC) in a dense bacterial culture for several hours. As a control, incubate the compound in sterile broth for the same duration.
-
Cell Removal: Centrifuge the cultures to pellet the bacteria and then filter-sterilize the supernatant to remove any remaining cells.
-
Activity Testing: Perform a standard MIC assay using the pre-incubated supernatant against a fresh culture of the susceptible indicator strain.
-
Compare MICs: Compare the MIC of the supernatant that was incubated with bacteria to the MIC of the control supernatant.
Data Interpretation:
| Result | Implication |
| MIC of bacteria-incubated supernatant > MIC of control supernatant | Significant loss of activity, suggesting enzymatic degradation or modification of the benzoxazine. |
| MIC of bacteria-incubated supernatant ≈ MIC of control supernatant | No significant loss of activity; enzymatic degradation is unlikely to be the primary resistance mechanism. |
Further characterization of the specific enzymes involved would require more advanced techniques, such as identifying degradation products via mass spectrometry or screening for genes encoding relevant enzymes in resistant isolates.
Section 3: Concluding Remarks
The development of novel antimicrobial agents like benzoxazines is a critical endeavor in the face of rising antibiotic resistance. A thorough understanding of the potential hurdles in the testing phase is paramount for the successful progression of these compounds through the development pipeline. By systematically investigating potential resistance mechanisms such as efflux, biofilm formation, and enzymatic degradation, researchers can gain a comprehensive understanding of their compound's spectrum of activity and potential limitations. We encourage you to use this guide as a starting point for your troubleshooting efforts and to consult the referenced CLSI and EUCAST guidelines for foundational protocols.
References
-
Innovotech Inc. (n.d.). MBEC Assay® PROCEDURAL MANUAL Version 2.1. Retrieved from [Link]
- ASTM International. (2017). Standard Test Method for Testing Disinfectant Efficacy against Pseudomonas aeruginosa Biofilm using the MBEC Assay. ASTM E2799-17.
- Ravi, N. S., Aslam, R. F., & Veeraraghavan, B. (2019). A New Method for Determination of Minimum Biofilm Eradication Concentration for Accurate Antimicrobial Therapy. Methods in Molecular Biology, 1946, 61–67.
-
Emery Pharma. (2014, June 2). Testing Antimicrobials Using Minimum Biofilm Eradication Concentration (MBEC). Retrieved from [Link]
- Salehi, B., et al. (2021). Preventing Microbial Infections with Natural Phenolic Compounds. Molecules, 26(15), 4479.
- Duda-Madej, A., et al. (2018). Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus aureus Clinical Strains. International Journal of Environmental Research and Public Health, 15(10), 2321.
-
Emery Pharma. (n.d.). Biofilm Eradication Testing. Retrieved from [Link]
- Ferreira, A. C. S., et al. (2023).
-
Innovotech Inc. (n.d.). MBEC Assay® PROCEDURAL MANUAL Version 2.1. Retrieved from [Link]
- Duda-Madej, A., et al. (2018). Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus aureus Clinical Strains. International Journal of Environmental Research and Public Health, 15(10), 2321.
- Duda-Madej, A., et al. (2018). Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus aureus Clinical Strains. Semantic Scholar.
- Vlaisavljević, S., et al. (2021). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Arhiv za higijenu rada i toksikologiju, 72(4), 273-282.
-
ResearchGate. (n.d.). Examples of enzymes used for phenolic compounds degradation and various industrial applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzymes involved in the biodegradation of phenolic compounds. Retrieved from [Link]
- Sharan, A., & Kumar, A. (2017). Biodegradation of phenol and its derivatives by engineered bacteria: current knowledge and perspectives. Journal of Environmental Science and Health, Part A, 52(11), 1065-1076.
- Viveiros, M., et al. (2010). A simple method for assessment of MDR bacteria for over-expressed efflux pumps. The open microbiology journal, 4, 36–43.
- Lomovskaya, O., et al. (2001). Identification and Characterization of Inhibitors of Multidrug Resistance Efflux Pumps in Pseudomonas aeruginosa: Novel Agents for Combination Therapy. Antimicrobial Agents and Chemotherapy, 45(1), 105-116.
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Disk Diffusion and Quality Control. Retrieved from [Link]
-
Emery Pharma. (2013, September 17). Screening for Inhibitors of Bacterial Multidrug Efflux Pumps. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute & European Committee on Antimicrobial Susceptibility Testing. (2025, August 19). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Retrieved from [Link]
- Sharma, A., et al. (2019). Efflux pump inhibitors for bacterial pathogens: From bench to bedside. Indian Journal of Medical Research, 149(2), 129–145.
- Adetitun, D. O., & Tomilayo, R. B. (2024). Bacterial degradation of phenol: a review of the current state of knowledge. Beni-Suef University Journal of Basic and Applied Sciences, 13(1), 1-11.
-
National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]
- Ngo, H. L., et al. (2025). Inactivation of Gram-Positive Bacteria by Novel Phenolic Branched-Chain Fatty Acids. Applied and Environmental Microbiology, 91(20), e01234-25.
- Shagieva, E. A., et al. (2025). Biodegradation of Phenol at High Initial Concentration by Rhodococcus opacus 3D Strain: Biochemical and Genetic Aspects. International Journal of Molecular Sciences, 26(2), 987.
- Lázaro-Díez, M., et al. (2018). A permeability-increasing drug synergizes with bacterial efflux pump inhibitors and restores susceptibility to antibiotics in mucoid Pseudomonas aeruginosa. Scientific reports, 8(1), 1-13.
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Definition of S, I and R. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram demonstrating the protocols for efflux assay. Retrieved from [Link]
- Ricci, V., et al. (2020).
- Aslam, B., et al. (2024). Emerging challenges in antimicrobial resistance: implications for pathogenic microorganisms, novel antibiotics, and their impact on sustainability. Journal of Applied Microbiology, 135(4), lxae085.
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
American Association for Clinical Chemistry. (2016, July 21). Antimicrobial Susceptibility Testing Challenges. Retrieved from [Link]
- Bolocan, A., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 11(10), 1339.
-
Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
World Organisation for Animal Health. (2012). Laboratory methodologies for bacterial antimicrobial susceptibility testing. Retrieved from [Link]
- Picciano, A. L., et al. (2023). Impacts of Hydrophobic Mismatch on Antimicrobial Peptide Efficacy and Bilayer Permeabilization. International Journal of Molecular Sciences, 24(22), 16071.
-
U.S. Food and Drug Administration. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
- Mueller-Premru, M., et al. (2009). Benzoxazine series of histidine kinase inhibitors as potential antimicrobial agents with activity against enterococci. Chemotherapy, 55(6), 455-458.
- Uddin, T. M., et al. (2023). Design and Synthesis of Novel Antimicrobial Agents. Pharmaceuticals, 16(4), 489.
- Soto, M., et al. (2016). Multifunctional Benzoxazines Feature Low Polymerization Temperature and Diverse Polymer Structures. Polymers, 8(8), 278.
- Karimi, P., et al. (2021). Effect of RND-efflux pumps inhibitor on the synergy of different antibiotics combinations against carbapenem-resistant Pseudomonas aeruginosa. Physiology and Pharmacology, 25(3), 256-263.
- Zothanpuia, et al. (2018). Concepts and Methods to Access Novel Antibiotics from Actinomycetes. Molecules, 23(4), 867.
- Turos, E., et al. (2021). Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. Molecules, 26(11), 3326.
Sources
- 1. Preventing Microbial Infections with Natural Phenolic Compounds | MDPI [mdpi.com]
- 2. Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. woah.org [woah.org]
- 5. Design and Synthesis of Novel Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 7. EUCAST: EUCAST - Home [eucast.org]
- 8. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 11. nih.org.pk [nih.org.pk]
- 12. fda.gov [fda.gov]
- 13. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - Indian Journal of Medical Research [ijmr.org.in]
- 14. ppj.phypha.ir [ppj.phypha.ir]
- 15. Identification and Characterization of Inhibitors of Multidrug Resistance Efflux Pumps in Pseudomonas aeruginosa: Novel Agents for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. emerypharma.com [emerypharma.com]
- 17. ASTM E2799: Minimum Biofilm Eradication Concentration (MBEC) Assay® Method - Innovotech [innovotech.ca]
- 18. A New Method for Determination of Minimum Biofilm Eradication Concentration for Accurate Antimicrobial Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. emerypharma.com [emerypharma.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Biodegradation of phenol and its derivatives by engineered bacteria: current knowledge and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Biodegradation of Phenol at High Initial Concentration by Rhodococcus opacus 3D Strain: Biochemical and Genetic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Crystallization Conditions for X-ray Crystallography of Benzoxazines
Welcome to the technical support center for benzoxazine crystallization. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights into obtaining high-quality single crystals of benzoxazine derivatives suitable for X-ray diffraction. This resource moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your crystallization strategies effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that are critical for success in crystallizing benzoxazine monomers.
Q1: Why is extreme purity paramount for growing high-quality benzoxazine crystals?
A: Purity is the most critical, and often underestimated, factor in crystallization. For benzoxazines, which can be prone to polymerization or retaining synthetic impurities, achieving high purity is non-negotiable.[1][2][3] Crystallization is a process of molecular self-recognition and assembly into a highly ordered lattice. Impurities disrupt this process in several ways:
-
Inhibition of Nucleation: Impurity molecules can interfere with the initial formation of stable nuclei, preventing crystal growth altogether.[4]
-
Lattice Disruption: If impurities are structurally similar to the benzoxazine molecule, they can be incorporated into the growing crystal lattice. This introduces defects, disrupts the long-range order, and ultimately degrades the diffraction quality of the crystal.[5]
-
Altered Growth Kinetics: Impurities can preferentially adsorb to specific crystal faces, slowing or halting their growth. This often leads to undesirable morphologies, such as very thin needles or plates, which are unsuitable for X-ray diffraction.[5]
Research has shown a significant difference in the properties and behavior of benzoxazines with varying levels of purity, proving that impurities can enormously influence their characteristics.[1][6] Therefore, purification steps such as column chromatography followed by recrystallization are essential prerequisites to any crystallization attempt.[1][7]
Q2: What are the primary methods for crystallizing small organic molecules like benzoxazines?
A: There are five principal techniques, each manipulating solvent properties to achieve a state of supersaturation slowly, which is the key to growing large, well-ordered crystals.[8]
-
Slow Evaporation: The simplest method, where the solvent is slowly evaporated from a near-saturated solution, increasing the solute concentration to the point of crystallization.[9][10]
-
Vapor Diffusion: Considered one of the most successful methods, especially for small quantities.[8][10] A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[11][12]
-
Solvent Layering (Liquid-Liquid Diffusion): In this technique, an "anti-solvent" is carefully layered on top of a denser solution of the compound. Crystals form at the interface as the solvents slowly mix via diffusion.[9][11][12]
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[8]
-
Sublimation: This method can produce exceptionally high-quality, solvent-free crystals but is only applicable to compounds that are sufficiently volatile to be vaporized under heat and vacuum and then deposited onto a cold surface.[8][9][10]
Q3: How do I begin choosing a solvent system for my benzoxazine derivative?
A: Solvent selection is a critical experimental variable.[2][10] The ideal solvent is one in which your compound is moderately soluble.[2]
-
High Solubility: If the compound is too soluble, achieving the necessary supersaturation for nucleation becomes difficult, often resulting in no crystals or very small ones.[2]
-
Low Solubility: If the compound is nearly insoluble, you won't be able to dissolve enough material to grow crystals.
The process is empirical. Start by testing the solubility of your benzoxazine in a range of common solvents (see Table 1) with varying polarities. A good starting point for a slow evaporation experiment is a solvent that requires a few milliliters to dissolve 10-20 mg of your compound. For vapor diffusion or layering, you will need a "good" solvent that readily dissolves your compound and a miscible "anti-solvent" in which it is insoluble.[3]
Q4: How much material do I need to start a crystallization experiment?
A: While a single X-ray quality crystal (approx. 0.2 x 0.2 x 0.2 mm) contains only a tiny amount of material (e.g., ~0.015 mg for a 250 g/mol compound), you need significantly more to saturate the solution.[11] A good starting point for screening is 5-20 mg of highly purified benzoxazine per experiment. Methods like vapor diffusion are particularly well-suited for milligram-scale quantities.[10][11][12]
Part 2: Troubleshooting Guide: Common Crystallization Problems & Solutions
This guide addresses the most frequent issues encountered during benzoxazine crystallization in a question-and-answer format.
Problem 1: No Crystals Formed / Clear Solution
Q: My vial just contains a clear solution after several days/weeks. What's wrong?
A: This indicates that your solution has not reached a state of supersaturation. The concentration of your benzoxazine is too low for nucleation to occur.
Causality & Solutions:
-
Solution is Too Dilute: The initial concentration was too low.
-
Troubleshooting: Allow more solvent to evaporate. If using a sealed system (like vapor diffusion), try increasing the initial concentration of your compound or ensure your anti-solvent has a significantly higher vapor pressure than your solvent to drive the equilibration.[3]
-
-
Solvent is Too Good: Your benzoxazine is excessively soluble in the chosen solvent, making it difficult to reach supersaturation.[2]
-
Troubleshooting: Switch to a solvent in which your compound is less soluble. Alternatively, for a slow evaporation setup, you can introduce a small amount of an anti-solvent to the initial solution to decrease the overall solubility.[13]
-
-
No Nucleation Sites: Crystal growth requires an initial nucleation event.[2]
-
Troubleshooting: As a last resort, you can try to induce nucleation by gently scratching the inside of the glass vial with a metal spatula to create microscopic imperfections on the surface. If you have a previously grown crystal, you can use it as a "seed" by adding it to the solution.[13]
-
Problem 2: Oiling Out / Amorphous Precipitate
Q: Instead of crystals, I have an oil or a fine powder. What causes this and how can I fix it?
A: This is a very common issue that occurs when the solution becomes supersaturated too quickly.[3] The molecules crash out of solution before they have time to arrange themselves into an ordered crystal lattice, resulting in a disordered oil or amorphous solid.
Causality & Solutions:
-
Rapid Solvent Evaporation/Diffusion: The rate of supersaturation is too high.
-
Troubleshooting: Slow down the process. For slow evaporation , use a vial with a smaller opening or cover it with parafilm and poke a few small holes with a needle.[11] For vapor diffusion , move the setup to a colder, more stable environment (like a refrigerator) to slow the diffusion rate.[11][13]
-
-
Initial Concentration is Too High: The solution is already too close to the point of precipitation.
-
Troubleshooting: Start with a more dilute solution. This gives the system more time to equilibrate as the solvent evaporates or the anti-solvent diffuses in.[3]
-
-
Poor Solvent Choice: The chosen solvent may be too "poor" for your compound.
-
Troubleshooting: If you obtained an oil by evaporation, it may be due to the high solubility of the compound in that solvent.[11] Try a solvent in which the compound is less soluble. If using a solvent/anti-solvent system, try a less effective anti-solvent or change the solvent-to-anti-solvent ratio.
-
Problem 3: Poor Crystal Quality
Q: I got crystals, but they are too small, needle-like, or form clusters. How can I improve their morphology?
A: The formation of many small crystals, fine needles, or clustered aggregates is typically caused by too many nucleation events occurring simultaneously or by anisotropic growth rates. The goal is to encourage fewer nucleation events and allow those nuclei to grow larger over time.[2]
Causality & Solutions:
-
Too Many Nucleation Sites: Dust particles, impurities, or rapid supersaturation can cause numerous crystals to start growing at once, competing for the limited solute and resulting in small final sizes.[2][11]
-
Troubleshooting: Ensure your glassware is scrupulously clean. Filter your initial solution through a syringe filter (PTFE, 0.22 µm) into the crystallization vessel to remove any particulate matter.[2] Slowing the rate of crystallization (see Problem 2) will also reduce the number of nucleation events.
-
-
Anisotropic Growth: Some compounds have an intrinsic tendency to grow much faster in one direction, leading to needles. The solvent can influence this.
-
Troubleshooting: Vary the solvent system. A different solvent can change the crystal packing or interact with the growing faces differently, potentially leading to more block-like, isometric crystals.[9] Trying different techniques (e.g., switching from slow evaporation to vapor diffusion) can also alter the growth environment and improve morphology.
-
-
Mechanical Disturbance: Vibrations or frequent movement can fracture growing crystals, creating many new nucleation sites and leading to a mass of small crystals.[2][14]
Part 3: Detailed Experimental Protocols
These protocols provide step-by-step methodologies for the most effective crystallization techniques. Always use highly purified benzoxazine and high-purity solvents.
Protocol 1: Slow Evaporation
This is the simplest method and works best for stable compounds when you have a moderate amount of material (10-25 mg).[10]
-
Preparation: Dissolve 10-20 mg of your purified benzoxazine in the minimum amount of a suitable solvent (one in which it is moderately soluble) in a clean, small vial (e.g., a 2 mL glass vial).
-
Filtration: Filter the solution through a syringe filter directly into a clean crystallization vial to remove any dust or undissolved particles.[2]
-
Evaporation Control: Cover the vial with parafilm. Using a fine needle, pierce 1-3 small holes in the parafilm. The number and size of the holes will control the evaporation rate.
-
Incubation: Place the vial in a vibration-free location at a constant temperature. Do not disturb it.[2]
-
Monitoring: Check for crystal growth every few days. High-quality crystals can take anywhere from a few days to several weeks to form.
Protocol 2: Vapor Diffusion (Hanging Drop Method)
This is arguably the most successful method for obtaining high-quality crystals from small amounts of material (2-10 mg).[8][10]
-
Reservoir Preparation: Pipette 500 µL of the chosen anti-solvent into the reservoir of a well in a VDX plate or a similar crystallization plate.[15]
-
Drop Preparation: On a clean, siliconized glass coverslip, place a 2 µL drop of your concentrated benzoxazine solution (dissolved in the "good" solvent).
-
Mixing: Add 2 µL of the anti-solvent from the reservoir to the drop on the coverslip.[15] Some researchers mix by gently pipetting up and down, while others allow diffusion to mix the components.[15]
-
Sealing: Carefully invert the coverslip and place it over the reservoir, with the drop "hanging" above the solution. Use vacuum grease to create an airtight seal between the coverslip and the plate.[15]
-
Incubation: Place the sealed plate in a quiet, temperature-stable location.
-
Mechanism: The anti-solvent in the reservoir, being more volatile, will slowly vaporize and diffuse into the hanging drop. This gradually lowers the solubility of the benzoxazine in the drop, leading to controlled crystallization.
Protocol 3: Solvent Layering (Liquid-Liquid Diffusion)
This technique is excellent for systems where the solvent and anti-solvent have different densities. It requires a steady hand.[12]
-
Preparation: In a narrow container like an NMR tube or a thin glass tube (4-6 mm diameter), dissolve 5-15 mg of your benzoxazine in a small volume (e.g., 0.5 mL) of a relatively dense "good" solvent (e.g., Dichloromethane, Chloroform).
-
Layering: Using a syringe or a Pasteur pipette with the tip placed against the inner wall of the tube just above the solution surface, very slowly and carefully add the less dense anti-solvent (e.g., Hexane, Pentane).[12] Add approximately 4-5 times the volume of the solvent (e.g., 2-2.5 mL). The goal is to create a distinct interface between the two liquids with minimal mixing.
-
Sealing and Incubation: Tightly cap the tube and let it stand undisturbed.
-
Mechanism: Over time, the anti-solvent will slowly diffuse into the solvent layer, creating a gradient of insolubility. Crystals will ideally form at the interface.
Part 4: Reference Data & Visualizations
Data Presentation
Table 1: Common Solvents for Benzoxazine Crystallization
This table lists solvents commonly used for crystallizing organic compounds, which can serve as a starting point for your benzoxazine derivative.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Hexane | 69 | 1.9 | Good anti-solvent, non-polar.[8] |
| Toluene | 111 | 2.4 | Good solvent for many organics.[8][16] |
| Dichloromethane (DCM) | 40 | 9.1 | Highly volatile, good solvent.[8][11] |
| Ethyl Acetate | 77 | 6.0 | Medium polarity, often used in purification.[16][17] |
| Acetone | 56 | 21 | Polar, volatile, good solvent.[17][18] |
| Acetonitrile | 82 | 37.5 | Polar solvent.[8] |
| Tetrahydrofuran (THF) | 66 | 7.5 | Good solvent, moderately volatile.[8] |
| Methanol | 65 | 33 | Polar protic solvent.[8] |
| Ethanol | 78 | 24.5 | Polar protic solvent.[19] |
| N,N-Dimethylformamide (DMF) | 153 | 38.3 | High boiling point, use as a last resort.[10] |
Table 2: Suggested Solvent / Anti-Solvent Pairs for Diffusion & Layering
This table provides experimentally validated combinations for vapor diffusion and layering techniques.[11] The "Good Solvent" dissolves the compound, while the "Anti-Solvent" is volatile and causes precipitation.
| Good Solvent (Less Volatile) | Anti-Solvent (More Volatile) | Technique |
| Dichloromethane | Pentane / Hexane | Vapor Diffusion / Layering |
| Chloroform | Pentane / Hexane | Vapor Diffusion / Layering |
| Tetrahydrofuran | Pentane / Hexane | Vapor Diffusion / Layering |
| Toluene | Pentane / Hexane | Vapor Diffusion / Layering |
| Acetonitrile | Diethyl Ether | Vapor Diffusion |
| Methanol / Ethanol | Diethyl Ether / Hexane | Vapor Diffusion |
Mandatory Visualizations
Caption: Troubleshooting flowchart for benzoxazine crystallization.
Caption: Diagram of a hanging drop vapor diffusion setup.
References
-
(PDF) Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers - ResearchGate. Available at: [Link]
-
Crystallisation Techniques. Available at: [Link]
-
Guide for crystallization. Available at: [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 8), 1105–1111. Available at: [Link]
-
Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (2015). University of Florida. Available at: [Link]
-
Li, X., et al. (2017). Development of a General Protocol To Prepare 2H-1,3-Benzoxazine Derivatives. Organic Process Research & Development, 21(9), 1368–1374. Available at: [Link]
-
Moreira, R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(8), 2824–2846. Available at: [Link]
-
Promchat, A., et al. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. Molecules, 26(10), 2999. Available at: [Link]
- Salla, R. J., & Tiwari, S. (2012). Methods for preparing benzoxazines using aqueous solvent. Google Patents.
-
Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews. (2012). ChemistryViews. Available at: [Link]
-
Kuo, S.-W., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 692. Available at: [Link]
-
How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. Available at: [Link]
-
Rimdusit, S., et al. (2017). Intrinsic self-initiating thermal ring-opening polymerization of 1,3-benzoxazines without the influence of impurities using very high purity crystals. Journal of Polymer Science Part A: Polymer Chemistry, 55(20), 3434–3445. Available at: [Link]
- CN109354825B - High-temperature-resistant hot-melt benzoxazine resin and preparation method thereof - Google Patents.
-
Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations - ResearchGate. Available at: [Link]
-
(PDF) Intrinsic self‐initiating thermal ring‐opening polymerization of 1,3‐benzoxazines without the influence of impurities using very high purity crystals. (2017). ResearchGate. Available at: [Link]
-
Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine - Polymer Chemistry (RSC Publishing). Available at: [Link]
-
McPherson, A., & Cudney, B. (2014). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F: Structural Biology Communications, 70(Pt 11), 1445–1467. Available at: [Link]
-
preparation and characterization of polybenzoxazine involving various additives. (2021). Available at: [Link]
-
Improving the Crystallization Process for Optimal Drug Development | American Laboratory. (2014). American Laboratory. Available at: [Link]
-
Solvent effect on the synthesis of polybenzoxazine copolymer precursors - ResearchGate. Available at: [Link]
-
How to Grow Crystals. Available at: [Link]
-
Crystal Growing Tips and Methods X-Ray Crystallography Facility Department of Chemistry, University of Pennsylvania. Available at: [Link]
-
Growing X-ray quality single crystals reliably and consistently - Technobis. (2024). Technobis. Available at: [Link]
-
Wilson, J. (2012). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 5), 558–562. Available at: [Link]
-
1 H NMR spectra of benzoxazine products purified with different purification methods. 1 - ResearchGate. Available at: [Link]
-
Helmenstine, A. M. (2025). Troubleshooting Problems in Crystal Growing. ThoughtCo. Available at: [Link]
-
Hanging Drop Vapor Diffusion Crystallization - Hampton Research. Available at: [Link]
-
Growing X-ray Quality Crystals - TU Graz. Available at: [Link]
-
The influence of impurities and solvents on crystallization | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. How To [chem.rochester.edu]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Intrinsic self‐initiating thermal ring‐opening polymerization of 1,3‐benzoxazines without the influence of impurities using very high purity crystals | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. unifr.ch [unifr.ch]
- 12. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 13. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 14. tugraz.at [tugraz.at]
- 15. hamptonresearch.com [hamptonresearch.com]
- 16. US8288533B1 - Methods for preparing benzoxazines using aqueous solvent - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
- 18. CN109354825B - High-temperature-resistant hot-melt benzoxazine resin and preparation method thereof - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
troubleshooting unexpected side reactions in the synthesis of 1,4-benzoxazines
Technical Support Center: Synthesis of 1,4-Benzoxazines
Welcome to the technical support center for the synthesis of 1,4-benzoxazines. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Traditional synthetic methods can be fraught with challenges, including harsh reaction conditions, low yields, and unexpected side reactions.[1][2] This resource provides in-depth troubleshooting guides and FAQs to address common and nuanced issues encountered in the lab, grounding our advice in mechanistic principles to empower you to solve problems effectively.
Core Troubleshooting Guide
This section is structured around common experimental observations. Identify the problem you are facing to find potential causes and scientifically-grounded solutions.
Problem 1: Reaction Mixture Develops Intense Color (Red, Brown, or Black) and Yields Tar-Like Substances
This is one of the most frequent issues, almost always pointing to the degradation of the 2-aminophenol starting material.
Primary Cause: Oxidation of 2-Aminophenol
2-Aminophenol is highly susceptible to oxidation, especially at elevated temperatures, in the presence of atmospheric oxygen, or with trace metal catalysis.[3] The initial oxidation product, a quinone imine, is highly reactive and rapidly undergoes further reactions, including dimerization and condensation, to form intensely colored 2-aminophenoxazin-3-one (APX) and other polymeric structures.[4][5][6][7]
Causality and Solution Workflow:
The core issue is the unwanted reactivity of the 2-aminophenol before it can participate in the desired cyclization. The solution is to create an environment where the desired reaction is kinetically favored over the oxidative degradation pathway.
Troubleshooting Steps:
-
Inert Atmosphere is Non-Negotiable: The single most effective solution is to rigorously exclude oxygen.
-
Protocol: Before adding reagents, purge the reaction vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the entire reaction, including workup if possible.
-
Expert Insight: An inert atmosphere prevents the initial radical formation that often initiates the oxidation cascade.[4]
-
-
Solvent Deoxygenation: Solvents can contain significant amounts of dissolved oxygen.
-
Protocol: Use solvents that have been deoxygenated via methods such as the "freeze-pump-thaw" technique (3-4 cycles) or by bubbling an inert gas through the solvent for at least 30 minutes prior to use.
-
-
Starting Material Purity: Commercial 2-aminophenol is often partially oxidized (appearing tan or brown instead of off-white). Using discolored starting material introduces impurities that can catalyze further degradation.
-
Protocol: If your 2-aminophenol is not a clean, light-colored solid, purify it by recrystallization (e.g., from hot water or ethanol/water) or sublimation before use. Store the purified material under an inert atmosphere and in the dark.
-
Visualizing the Degradation Pathway
Caption: Oxidative degradation of 2-aminophenol to colored byproducts.
Problem 2: Formation of an O-Alkylated Isomer Instead of the Desired N-Alkylated Product
When synthesizing N-substituted 1,4-benzoxazines via alkylation of 2-aminophenol, regioselectivity is a critical challenge. Both the nitrogen and oxygen atoms are nucleophilic, leading to mixtures of N-alkyl, O-alkyl, and sometimes N,O-dialkylated products.
Primary Cause: Ambident Nucleophilicity of 2-Aminophenol
The outcome of the competition between N- and O-alkylation is governed by the principles of Hard and Soft Acids and Bases (HSAB).[8]
-
Nitrogen (Amine): Considered a "soft" nucleophile. It prefers to react with "soft" electrophiles (e.g., alkyl iodides).
-
Oxygen (Phenol): Considered a "hard" nucleophile. It prefers to react with "hard" electrophiles (e.g., alkyl sulfates, acyl chlorides).
Causality and Solution Workflow:
To favor N-alkylation, you must select reaction conditions and reagents that enhance the nucleophilicity of the nitrogen atom relative to the oxygen atom and/or use an electrophile that has a preference for the "softer" nitrogen center.
Troubleshooting Steps & Reagent Selection:
| Parameter | To Favor N-Alkylation (Soft-Soft Interaction) | To Favor O-Alkylation (Hard-Hard Interaction) | Rationale |
| Alkylating Agent | Alkyl Iodides (R-I), Alkyl Bromides (R-Br) | Dimethyl Sulfate, Alkyl Tosylates (R-OTs), Acyl Chlorides | The leaving group influences the "hardness" of the electrophilic carbon. Iodide and bromide are soft leaving groups, making the alkylating agent softer.[8] |
| Base | Weaker, non-ionic bases (e.g., K₂CO₃, Cs₂CO₃) | Strong, hard bases (e.g., NaH, LiHMDS) | Strong bases fully deprotonate the phenol, creating a hard phenoxide anion which is a potent nucleophile for O-alkylation. Weaker bases result in a dynamic equilibrium that allows the more nucleophilic (but less basic) amine to react. |
| Solvent | Aprotic polar solvents (e.g., DMF, DMSO, Acetonitrile) | Aprotic polar solvents | These solvents effectively solvate the cation of the base but do not hydrogen-bond with the nucleophiles, maximizing their reactivity. |
A Superior Alternative: Reductive Amination
For selective N-alkylation, the most robust and reliable method is reductive amination.[9] This two-step, one-pot reaction avoids the issue of O-alkylation entirely.
-
Imination: The 2-aminophenol is first condensed with an aldehyde or ketone to selectively form an imine (Schiff base) at the nitrogen atom.
-
Reduction: The imine is then reduced in situ using a mild reducing agent (e.g., NaBH₄, NaBH(OAc)₃) to yield the N-alkylated product.[10]
Visualizing the Selectivity Problem
Caption: Competing N- vs. O-alkylation pathways.
Frequently Asked Questions (FAQs)
Q1: My reaction using a diamine and a phenol (Mannich-type synthesis) is forming an insoluble precipitate immediately. What is happening? This is a common issue when using diamines. The initial stage of the reaction can form hyperbranched crosslinked structures or triazine chains, which are often insoluble and precipitate from the reaction mixture, preventing the formation of the desired benzoxazine monomer and drastically reducing the yield.[11]
-
Solution: The key is careful selection of reaction conditions. Running the reaction in a solvent mixture, such as toluene/isopropanol or toluene/ethanol, can help keep intermediates in solution.[11] Additionally, controlling the rate of addition of paraformaldehyde and maintaining a consistent reaction temperature (e.g., 80–90 °C) can mitigate this side reaction.[11]
Q2: I am attempting a cyclization to form the benzoxazine ring, but I am isolating the acyclic intermediate. How can I promote ring closure? This indicates that the final intramolecular cyclization step is kinetically slow or thermodynamically disfavored under your current conditions.
-
Solution 1 (Thermal): Increase the reaction temperature or prolong the reaction time. The intramolecular nucleophilic attack required for cyclization often has a higher activation energy.
-
Solution 2 (Catalysis): If heating is insufficient or leads to degradation, a change in base or catalyst may be required. A stronger base might be needed to deprotonate the phenol (for O-cyclization) or a Lewis acid could be used to activate an electrophilic center. For some syntheses, microwave heating has been shown to be effective in promoting the final annulation reaction.[12]
Q3: How critical is the choice of solvent? Solvent choice can be highly influential. Beyond just solubility, the polarity of the solvent can affect reaction rates and even selectivity. For instance, in the synthesis of some benzoxazine copolymers, increasing the polarity of the solvent was found to be an effective strategy.[13] For reactions involving ionic intermediates, polar aprotic solvents like DMF or DMSO are generally preferred. For transition-metal-free syntheses, ethanol has been reported as an effective and greener solvent.[14][15]
Q4: Can impurities in my starting materials catalyze unwanted side reactions? Absolutely. As mentioned, partially oxidized 2-aminophenol can be problematic. Furthermore, in the synthesis of polybenzoxazines, residual phenolic impurities from the monomer synthesis can act as catalysts for premature cationic ring-opening polymerization, leading to oligomeric byproducts and reduced yields of the desired monomer.[16] Always strive to use the highest purity reagents possible.
Q5: My desired 1,4-benzoxazine product seems to be degrading during workup or purification. What can I do? Some 1,4-benzoxazine derivatives can be sensitive to acid or heat.
-
Acid Sensitivity: Avoid strong acidic conditions during aqueous workup if your product is labile. Use a mild base like saturated sodium bicarbonate solution for neutralization.
-
Thermal Sensitivity: When performing column chromatography, avoid leaving the product on silica gel for extended periods, as silica can be acidic. Consider using deactivated silica or alumina. When removing solvent under reduced pressure, use a lower temperature water bath to prevent thermal decomposition.
Key Experimental Protocols
Protocol 1: General Procedure for Inert Atmosphere Synthesis
This protocol is fundamental for preventing oxidative side reactions.
-
Setup: Assemble a clean, dry, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a gas outlet to a bubbler), and a rubber septum.
-
Purge: Connect a balloon or direct line of inert gas (Argon or Nitrogen) to one of the necks. Purge the entire apparatus for 10-15 minutes to displace all air.
-
Reagent Addition: Add the solid 2-aminophenol and any other solid reagents to the flask against a positive flow of the inert gas.
-
Solvent Addition: Add the deoxygenated solvent via cannula or syringe through the septum.
-
Reaction: Heat the reaction to the desired temperature under a continuous positive pressure of inert gas (indicated by slow bubbling in the oil bubbler).
-
Workup: After cooling, quench the reaction and perform the extraction. If the product is particularly sensitive, you may consider using deoxygenated water for the workup.
Protocol 2: Selective N-Alkylation of 2-Aminophenol via Reductive Amination
This method provides high selectivity for the N-alkylated product, avoiding O-alkylation.[9]
-
Imination: In a round-bottom flask, dissolve 2-aminophenol (1.0 equiv) and the desired aldehyde (1.05 equiv) in methanol (approx. 0.5 M). Stir the mixture at room temperature. The reaction can be monitored by TLC for the disappearance of the starting material and formation of the imine intermediate. This step is typically complete within 1-4 hours.
-
Reduction: Cool the mixture to 0 °C in an ice bath. Carefully add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise over 15-20 minutes, ensuring the temperature remains low.
-
Quench & Workup: After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours. Carefully quench the reaction by the slow addition of water.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
References
-
Synthesis of substituted benzo[b][12][17]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available at: [Link]
-
A versatile switching method for N- or O-alkylation of 2-aminophenols using ionic liquids: Selective access to benzo[12][17]oxazine-2-one and benzo[12][17]oxazine-3-one derivatives. ResearchGate. Available at: [Link]
-
Solvent effect on the synthesis of polybenzoxazine copolymer precursors. ResearchGate. Available at: [Link]
-
Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. ResearchGate. Available at: [Link]
-
Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols. Chemical Communications (RSC Publishing). Available at: [Link]
-
Deciphering the Reaction Pathway of Aminophenol Dimerization to a Diazene Intermediate via a [Cu2O2]2+ Core. University of Oslo. Available at: [Link]
-
TEMPO-initiated oxidation of 2-aminophenol to 2-aminophenoxazin-3-one. ResearchGate. Available at: [Link]
-
Oxidative dimerisation of 2-aminophenol by a copper(II) complex: Synthesis, non-covalent interactions and bio-mimics of phenoxazinone synthase activity. ResearchGate. Available at: [Link]
-
Oxidation of 2-aminophenol to 2-amino-3H-phenoxazin-3-one with monochloramine in aqueous environment: A new method for APO synthesis? PubMed. Available at: [Link]
-
Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. ResearchGate. Available at: [Link]
-
Simplified mechanisms for the polymerization of benzoxazines. ResearchGate. Available at: [Link]
-
Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Current Organic Chemistry. Available at: [Link]
-
Why n-alkylation is more favorable than o-alkyation ? ResearchGate. Available at: [Link]
-
Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. Available at: [Link]
-
Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of 2-aminophenol to 2-amino-3H-phenoxazin-3-one with monochloramine in aqueous environment: A new method for APO synthesis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of substituted benzo[b][1,4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Flash Chromatography for Polar Benzoxazines
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to enhancing the purification of polar benzoxazines. Researchers and drug development professionals often encounter challenges when purifying these valuable compounds due to their unique chemical properties. The inherent polarity of the benzoxazine ring, coupled with other functional groups, can lead to strong interactions with traditional stationary phases, resulting in poor separation, low recovery, and product degradation.
This guide is structured to provide direct, actionable solutions to common problems. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and develop robust, efficient purification methods.
Troubleshooting Guide: Resolving Common Purification Issues
This section addresses specific, frequently encountered problems during the flash chromatography of polar benzoxazines.
Q1: My polar benzoxazine is stuck at the baseline (Rf ≈ 0) on a standard silica gel TLC plate, even with highly polar solvents like 100% ethyl acetate. What's happening?
A: This is a classic sign that your mobile phase lacks sufficient polarity to displace the highly polar benzoxazine from the active sites of the silica gel. Polar benzoxazines, especially those containing additional hydroxyl, amine, or amide functionalities, can form strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface.[1][2]
Solutions:
-
Introduce a Stronger Polar Solvent: The next logical step is to switch to a more polar mobile phase. A common and effective choice is a mixture of dichloromethane (DCM) and methanol (MeOH).[3]
-
Starting Point: Begin with a 5% MeOH in DCM mixture and gradually increase the methanol concentration.
-
Caution: Avoid exceeding 10-15% methanol, as higher concentrations can risk dissolving the silica gel stationary phase, which will compromise the separation and contaminate your product.[3]
-
-
Add a Competitive Modifier: If your benzoxazine has basic nitrogen atoms, it can interact strongly with the acidic silanol groups. Adding a small amount of a basic modifier can neutralize these sites.
Q2: My benzoxazine spot is streaking or "tailing" down the column, leading to broad peaks and poor separation. What causes this and how can I fix it?
A: Tailing is a common issue with polar and basic compounds on silica gel. It typically points to one of three problems: strong, non-ideal interactions with the stationary phase, column overloading, or sample insolubility.[5]
Solutions:
-
Neutralize Active Sites: As with baseline retention, the primary cause is often the interaction between basic nitrogen atoms in the benzoxazine ring and acidic silanol groups.[6]
-
Reduce Sample Load: Overloading the column is a frequent cause of tailing and poor separation. The stationary phase has a finite number of accessible sites for interaction. Exceeding this capacity leads to peak broadening.
-
Rule of Thumb: For a standard flash column, a typical sample load is 1-10% of the silica gel mass, but for difficult separations, reducing this to 0.5% or less may be necessary.
-
-
Ensure Complete Dissolution Before Loading: If the sample is not fully dissolved when loaded, it will slowly dissolve into the mobile phase as it passes through the column, causing severe tailing.[5]
-
Best Practice: Use the "dry loading" technique if your sample is not readily soluble in the mobile phase.
-
Workflow for Troubleshooting Poor Separation
Caption: A workflow for diagnosing and solving poor separation results.
Q3: My benzoxazine appears to be decomposing on the silica gel column. How can I confirm this and what are my purification alternatives?
A: The acidic nature of silica gel can catalyze the degradation or unwanted reactions of sensitive compounds.[8] Benzoxazines, while generally stable, can be susceptible under certain conditions.
Solutions:
-
Stability Test: Before committing to a large-scale purification, perform a simple stability test. Dissolve a small amount of your crude product in your chosen eluent, add a small scoop of silica gel, and stir for a few hours. Monitor the mixture by TLC against a silica-free control to see if new spots (decomposition products) appear.
-
Use a Deactivated or Alternative Stationary Phase:
-
Deactivated Silica: Flush the packed column with an eluent containing 1-3% triethylamine before loading your sample. This neutralizes the silica surface.[7]
-
Alumina (Al₂O₃): Alumina is a good alternative and is available in neutral, acidic, or basic forms.[9] For most benzoxazines, neutral or basic alumina would be the preferred choice to avoid acid-catalyzed degradation.
-
Florisil: This is a polar magnesium silicate adsorbent that can be less harsh than silica for certain compounds.[2][8]
-
Q4: My crude polar benzoxazine is insoluble in the hexane/ethyl acetate system required for good separation. How should I load it onto the column?
A: This is a very common problem. Loading a sample dissolved in a strong solvent (like DCM or acetone) directly onto a column running a weak eluent (like 10% EtOAc/hexane) will destroy the separation, as the strong solvent will carry the compound down the column prematurely.[6][10]
Solution: Dry Loading
Dry loading is the superior method for poorly soluble samples.[11] It ensures that the compound is introduced to the column in a concentrated band at the very top, allowing for optimal separation.
Experimental Protocol: Dry Loading a Polar Sample
-
Dissolve your crude sample completely in a suitable solvent (e.g., DCM, acetone, or methanol) in a round-bottom flask.
-
Add a small amount of silica gel to the flask (typically 2-3 times the mass of your crude sample).
-
Swirl the mixture to ensure the silica is fully wetted and the sample is evenly distributed.
-
Carefully remove the solvent under reduced pressure using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully layer this silica-adsorbed sample powder onto the top of your pre-packed and equilibrated chromatography column.
-
Gently add a protective layer of sand on top of the sample layer before slowly adding the mobile phase.
Frequently Asked Questions (FAQs)
Q1: What is the best all-around stationary phase for purifying highly polar benzoxazines?
A: While standard silica gel is the workhorse of chromatography, for very polar benzoxazines, a chemically modified stationary phase is often superior.[12]
-
Amino-bonded (NH₂) Silica: This is an excellent choice for highly polar molecules like carbohydrates and can be very effective for polar benzoxazines.[13][14] It operates in a normal-phase or HILIC mode and offers different selectivity compared to bare silica.
-
Diol-bonded Silica: This provides polar interactions via hydrogen bonding but is generally less reactive than bare silica, which can be advantageous for sensitive compounds.[12][15]
Table 1: Comparison of Stationary Phases for Polar Compound Purification
| Stationary Phase | Polarity | Mechanism | Best For... | Considerations |
|---|---|---|---|---|
| Silica Gel | Very Polar | Adsorption | General-purpose purification of low to moderately polar compounds.[2] | Acidic surface can cause tailing or decomposition of basic/sensitive compounds.[6] |
| Alumina | Very Polar | Adsorption | Basic or acid-sensitive compounds (use neutral/basic alumina).[9] | Can have variable activity based on water content. |
| Amino (NH₂) Phase | Polar | H-bonding, HILIC | Highly polar, water-soluble compounds like carbohydrates; polar benzoxazines.[13] | Can be used in normal-phase or HILIC mode. |
| C18 (Reversed-Phase) | Non-polar | Partitioning | Non-polar to moderately polar compounds; water-soluble compounds.[10] | Very polar benzoxazines may elute too quickly with no retention.[16] |
Q2: When should I abandon normal-phase and use Hydrophilic Interaction Liquid Chromatography (HILIC) instead?
A: You should consider HILIC when your polar benzoxazine is either completely retained on silica (even with DCM/MeOH) or elutes in the solvent front on a reversed-phase (C18) column.[16] HILIC is specifically designed for this scenario.
HILIC uses a polar stationary phase (like silica or an amino column) but employs a reversed-phase solvent system, typically high in acetonitrile with a small percentage of water.[15] In this mode, water is the "strong," more polar solvent that elutes the compound. This technique establishes a water-rich layer on the surface of the stationary phase, and polar analytes are separated based on their partitioning into and out of this layer, providing excellent retention and separation for compounds that are too polar for other methods.[15]
Decision Tree for Chromatography Mode Selection
Caption: Decision tree for selecting the optimal chromatography technique.
Q3: Which solvent systems are most effective for eluting polar benzoxazines from a normal-phase column?
A: The choice depends on the specific polarity of your molecule. It's always best to screen solvents using TLC first.
Table 2: Common Solvent Systems for Polar Benzoxazines (Normal-Phase)
| Solvent System | Polarity Range | Comments |
|---|---|---|
| Ethyl Acetate / Hexanes | Moderate | The standard system. Good for benzoxazines with lower polarity.[3] |
| Dichloromethane / Methanol | High | Excellent for highly polar compounds that do not move in EtOAc/Hexanes.[3] |
| Acetone / Hexanes | Moderate-High | An alternative to EtOAc/Hexanes with different selectivity. |
| DCM / MeOH / NH₄OH | High (Basic) | A powerful system for very polar, basic benzoxazines that exhibit strong tailing.[4] |
Q4: How can I confirm the purity of my benzoxazine after purification?
A: Visual confirmation from a single spot on a TLC plate is not sufficient. The purity of benzoxazine monomers is critical, as impurities can dramatically affect their polymerization behavior and the properties of the final polybenzoxazine.[17][18]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools. The absence of signals from starting materials or byproducts is a strong indicator of purity.[19]
-
Differential Scanning Calorimetry (DSC): Highly pure benzoxazine monomers often exhibit a sharp melting endotherm, whereas impure samples will show a broadened peak or multiple transitions.[18]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.
References
-
University of Pittsburgh. (n.d.). Column Chromatography. Department of Chemistry. Available at: [Link]
-
Sorbead India. (2024, June 21). High-Performance Adsorbents for Challenging Separations: Overcoming Complex Mixtures. Available at: [Link]
-
Chrom Tech, Inc. (2024, November 19). Adsorption Chromatography: Past to Present. Available at: [Link]
-
Hawach Scientific. (2025, February 11). Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. Available at: [Link]
-
Hawach Scientific. (2023, February 27). Common Polar Adsorbent. Available at: [Link]
-
Microbe Notes. (2025, March 24). Adsorption Chromatography: Principle, Types, Steps, Uses. Available at: [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - PMC. Available at: [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Properties of Benzoxazine Resins. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - PMC. Available at: [Link]
-
MDPI. (2022, November 24). Synthesis and Characterization of Benzoxazine Resin Based on Furfurylamine. Available at: [Link]
-
Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Available at: [Link]
- Google Patents. (n.d.). US8288533B1 - Methods for preparing benzoxazines using aqueous solvent.
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Available at: [Link]
- Google Patents. (n.d.). WO2013022595A1 - Method for producing benzoxazine compounds.
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Available at: [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Available at: [Link]
-
Biotage. (n.d.). Successful flash chromatography. Available at: [Link]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry. Available at: [Link]
- Google Patents. (n.d.). US5543516A - Process for preparation of benzoxazine compounds in solventless systems.
-
Reddit. (2022, February 22). troubleshooting column chromatography. r/chemistry. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of benzoxazine products purified with different purification methods. Available at: [Link]
-
ResearchGate. (n.d.). Reaction solvents, purification methods, phenols, and amines used in the synthesis of bio-based benzoxazines. Available at: [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]
-
Biotage. (2023, January 30). How can I modify my flash chromatography method to separate chemically similar compounds?. Available at: [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
-
ResearchGate. (n.d.). DSC thermograms of benzoxazine products purified with different purification methods. Available at: [Link]
Sources
- 1. Column Chromatography [sites.pitt.edu]
- 2. chromtech.com [chromtech.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. column-chromatography.com [column-chromatography.com]
- 10. biotage.com [biotage.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. FLASH Purification Column Stationary Phase - Hawach [hawachhplccolumn.com]
- 13. biotage.com [biotage.com]
- 14. veeprho.com [veeprho.com]
- 15. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 16. biotage.com [biotage.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
impact of starting material purity on benzoxazine synthesis outcomes
Technical Support Center: Benzoxazine Synthesis
A Senior Application Scientist's Guide to Troubleshooting the Impact of Starting Material Purity
Welcome to the technical support center for benzoxazine synthesis. As a Senior Application Scientist, I understand that achieving consistent, high-quality results in thermoset chemistry is paramount. Benzoxazine synthesis, while versatile, is highly sensitive to the purity of its precursors: a phenol, a primary amine, and formaldehyde. Impurities, even in trace amounts, can dramatically alter reaction kinetics, final polymer properties, and overall experimental reproducibility.[1][2]
This guide is structured to address the common issues researchers face, moving beyond simple procedural steps to explain the underlying chemical principles. Here, you will find answers to frequently asked questions, detailed troubleshooting protocols, and validated methodologies to help you control your synthesis outcomes with precision.
Part 1: Troubleshooting Guide by Starting Material
The classic one-pot synthesis of benzoxazines via a Mannich condensation reaction is elegantly simple in theory but sensitive in practice.[3] Each reactant presents a unique profile of potential impurities that can derail your synthesis.
Issues Related to Phenol Purity
Phenol is a key starting material, and its purity plays a significant role in the synthesis of benzoxazine.[4][5] Phenolic impurities can introduce unwanted side reactions and catalytically affect the polymerization process.[6]
FAQ 1: My final benzoxazine monomer is discolored (yellow to dark brown) even after purification. What is the likely cause?
-
Answer: The primary cause of discoloration is often the presence of oxidized phenol species, such as quinones, in your starting material. Phenols are susceptible to air oxidation, a process often accelerated by trace metallic impurities. These quinoidal structures are potent chromophores that impart color to the monomer. Furthermore, residual phenolic impurities in the final monomer can catalyze and accelerate the ring-opening polymerization, leading to premature oligomerization and discoloration, especially during solvent removal at elevated temperatures.[6]
FAQ 2: The curing (ring-opening polymerization) of my benzoxazine monomer is inconsistent. Batches are curing at different temperatures or rates. Why?
-
Answer: This issue frequently points to variability in the phenol source.
-
Isomeric Impurities: If you are using a substituted phenol like cresol, the presence of different isomers (ortho-, meta-, para-) can significantly affect reactivity.[7] For example, m-cresol-based benzoxazines may exhibit higher crosslink densities and different thermal degradation profiles compared to their o- or p-cresol counterparts due to the availability of reactive sites on the aromatic ring.[7]
-
Residual Phenol: Unreacted phenol in the purified monomer acts as a catalyst for ring-opening polymerization.[6][8] Small variations in residual phenol content from batch to batch will lead to inconsistent curing profiles. High-purity benzoxazine monomers exhibit higher curing temperatures, indicating the absence of this catalytic effect.[6]
-
Bisphenol A (BPA) Specifics: When using BPA, common impurities include the ortho-para isomer, triphenols, and chroman compounds formed during BPA synthesis.[][10] These impurities can disrupt the stoichiometry and introduce structural defects in the final polymer network.
-
Issues Related to Formaldehyde Purity & Source
Formaldehyde is a critical building block, but its source and purity are often overlooked variables that can significantly impact the reaction.
FAQ 3: My reaction yield is low, and the process is sluggish. I'm using an aqueous formaldehyde solution (formalin). What could be wrong?
-
Answer: The issue likely lies with the composition of your formalin solution.
-
Water Content: Formalin is an aqueous solution, and excess water can inhibit the synthesis of benzoxazine.[11] For this reason, paraformaldehyde (a solid polymer of formaldehyde) is often preferred as it depolymerizes in situ, providing a "dry" source of formaldehyde and driving the reaction forward.
-
Methanol Stabilizer: Commercial formalin is often stabilized with 10-15% methanol to prevent polymerization.[12] Methanol can participate in side reactions and alter the solvent polarity, affecting reaction kinetics.[13]
-
Formic Acid: Formaldehyde can oxidize to formic acid, especially during prolonged storage. Formic acid can act as an unwanted acid catalyst, leading to side reactions and potentially affecting the stability of the monomer.[14][15]
-
FAQ 4: I switched from formalin to paraformaldehyde, and now my reaction is difficult to control. What adjustments are needed?
-
Answer: This is a common scenario. The depolymerization of paraformaldehyde is temperature-dependent. When you heat the reaction, the release of formaldehyde monomer can be rapid, leading to a significant exotherm and potential side reactions if not properly controlled. The optimal mole ratio of formaldehyde is critical; excessive amounts can lead to more byproducts and lower gel times, while insufficient amounts will result in incomplete conversion.[16] A slower heating ramp and careful monitoring of the reaction temperature are crucial when using paraformaldehyde.
Issues Related to Primary Amine Purity
The amine component dictates many of the final properties of the polybenzoxazine, making its purity essential for performance.
FAQ 5: My cured polybenzoxazine has lower thermal stability (lower Td5%) and a lower glass transition temperature (Tg) than expected. What's the cause?
-
Answer: The purity of the primary amine is the most probable culprit.
-
Secondary/Tertiary Amine Impurities: The synthesis of primary amines can sometimes result in residual secondary or tertiary amine impurities. These molecules can act as chain terminators during polymerization, reducing the overall crosslink density of the polymer network. A lower crosslink density directly translates to a lower Tg and reduced thermal stability.
-
Structural Isomers: For aromatic diamines, the presence of different positional isomers can affect the geometry and packing of the polymer chains, influencing the final Tg.
-
FAQ 6: Why does my final polymer have poor mechanical properties and appears brittle?
-
Answer: While brittleness can be an intrinsic property of some polybenzoxazines, it is often exacerbated by impurities.[17]
-
Stoichiometric Imbalance: Impurities in any of the three starting materials disrupt the precise 1:1:2 (phenol:amine:formaldehyde) molar ratio required for ideal monomer formation. This imbalance leads to the formation of oligomers and structural defects within the polymer network, which act as stress concentration points and compromise mechanical integrity.
-
Plasticizing Impurities: Non-reactive impurities carried over from the amine synthesis can become trapped in the polymer matrix, acting as plasticizers that reduce the modulus and strength of the final material.
-
Part 2: Visualization of Troubleshooting & Workflow
To effectively diagnose issues in your benzoxazine synthesis, a logical workflow is essential. The following diagram outlines a troubleshooting process starting from an observed problem back to the potential source impurity.
Sources
- 1. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of phenol on the synthesis of benzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Properties and Curing Kinetics of a Processable Binary Benzoxazine Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bisphenol A - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. US3830783A - Process for the preparation of resins from urea,formaldehyde,methanol and formic acid using three stages - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Sustainable electrochemical synthesis of dry formaldehyde from anhydrous methanol - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04978G [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate and Structurally Related Analogs
This guide provides a comparative analysis of the potential biological activities of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate. Due to the limited publicly available biological data for this specific molecule, this guide synthesizes experimental findings for structurally similar 1,4-benzoxazin-3-one derivatives to project its likely bioactivity profile. We will delve into the established antimicrobial, anti-inflammatory, and anticancer properties of this chemical class, providing a framework for researchers and drug development professionals to design and interpret future studies.
Introduction to the 1,4-Benzoxazin-3-one Scaffold
The 1,4-benzoxazin-3-one core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1][2][3] Its rigid, bicyclic structure provides a versatile framework for the introduction of various functional groups, allowing for the fine-tuning of its pharmacological properties. Derivatives of this scaffold have demonstrated a broad spectrum of activities, making them attractive candidates for the development of novel therapeutic agents.[3][4]
This compound is a specific derivative of this class, characterized by a methyl ester at the 7-position of the benzene ring.[5] While its own biological profile has not been extensively reported, the activities of its analogs provide a strong foundation for predicting its potential applications.
Comparative Analysis of Biological Activities
This section will compare the known biological activities of 1,4-benzoxazin-3-one derivatives that are structurally analogous to this compound. The focus will be on antimicrobial, anti-inflammatory, and anticancer activities, as these are the most prominently reported for this class of compounds.
Antimicrobial Activity
The 1,4-benzoxazine scaffold is a known pharmacophore in antimicrobial agents.[6] The biological relevance of these compounds extends to their role as natural defense chemicals in plants, where they exhibit antibacterial and antifungal properties.[3]
Structure-Activity Relationship (SAR) Insights:
A quantitative structure-activity relationship (QSAR) study on a dataset of 111 natural and synthetic 1,4-benzoxazin-3-ones revealed key structural features influencing antimicrobial activity.[7] Notably, halogenation at the C7 position of the benzene ring was found to have a modest positive effect on activity against Gram-negative bacteria.[7] Conversely, halogenation at C7 had a negative effect on antifungal activity.[7] The presence of bulky substituents at C6 generally had a positive effect on activity against Gram-positive bacteria and fungi.[7]
Comparative Compounds:
While direct data for our target compound is unavailable, studies on related benzoxazinones demonstrate the potential of this class. For instance, a series of 2H-benzo[b][5][8]oxazin-3(4H)-one derivatives were synthesized and evaluated for their antimicrobial properties.[3] One compound, designated as 4e in the study, which features a sulfonamide linkage to a substituted aniline at the 6-position, showed significant activity against E. coli, S. aureus, and B. subtilis.[3]
Hypothesized Activity of this compound:
Based on the available SAR data, the methyl carboxylate group at the 7-position of our target compound could influence its antimicrobial profile. The electron-withdrawing nature of the ester may confer some activity against Gram-negative bacteria. However, its impact on Gram-positive bacteria and fungi is less certain and would require experimental validation.
Table 1: Summary of Antimicrobial Activity of Selected 1,4-Benzoxazin-3-one Analogs
| Compound ID (Reference) | Structure | Test Organism(s) | Activity |
| Compound 4e [3] | 2H-benzo[b][5][8]oxazin-3(4H)-one with a sulfonamide linkage to a substituted aniline at C6 | E. coli, S. aureus, B. subtilis | High potency across all tested strains |
| Halogenated Analogs [7] | 1,4-benzoxazin-3-ones with halogen at C7 | Gram-negative bacteria | Modest positive effect |
| Halogenated Analogs [7] | 1,4-benzoxazin-3-ones with halogen at C7 | Fungi | Negative effect |
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a key area of research. Several studies have highlighted the potential of 1,4-benzoxazin-3-one derivatives as potent anti-inflammatory agents.[8][9]
Mechanism of Action:
A series of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety were shown to exhibit significant anti-inflammatory effects in lipopolysaccharide (LPS)-induced BV-2 microglial cells.[8][9] These compounds effectively reduced the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[8][9] The mechanism was found to involve the activation of the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress and inflammation.[8][9]
Comparative Compounds:
In the aforementioned study, compounds designated as e2, e16, and e20, which bear different substituted triazole moieties at the 6-position of the benzoxazinone core, were identified as the most promising anti-inflammatory agents.[8][9] These compounds demonstrated potent inhibition of inflammatory mediators without significant cytotoxicity.[8][9]
Hypothesized Activity of this compound:
The electronic properties of the substituent at the 7-position could influence the molecule's ability to modulate inflammatory pathways. The methyl carboxylate group might affect the compound's interaction with key enzymes or transcription factors involved in inflammation. Experimental evaluation is necessary to determine its specific anti-inflammatory potential.
Table 2: Summary of Anti-inflammatory Activity of Selected 1,4-Benzoxazin-3-one Analogs
| Compound ID (Reference) | Structure | Assay System | Key Findings |
| Compounds e2, e16, e20 [8][9] | 2H-1,4-benzoxazin-3(4H)-one with substituted triazoles at C6 | LPS-induced BV-2 microglial cells | Significant reduction of NO, IL-1β, IL-6, and TNF-α |
| General 1,4-Benzoxazin-3-ones [1] | Fused heterocyclic ring system | Various inflammatory models | Reported anti-inflammatory properties |
Anticancer Activity
The development of novel anticancer agents remains a critical challenge in modern medicine. Benzoxazinone derivatives have emerged as a promising class of compounds with potential anticancer activity.[2][10]
Mechanism of Action:
Certain benzoxazinone derivatives have been shown to exert their anticancer effects by targeting the c-Myc G-quadruplex structure.[10] The c-Myc oncogene is overexpressed in many human cancers, and its promoter region can form a G-quadruplex DNA structure that regulates its transcription. Compounds that can stabilize this G-quadruplex can downregulate c-Myc expression, leading to the inhibition of cancer cell proliferation and migration.[10]
Comparative Compounds:
A study investigating four synthesized benzoxazinone derivatives found that they could inhibit the proliferation and migration of various cancer cell lines, including SK-RC-42 (renal), SGC7901 (gastric), and A549 (lung).[10] These compounds were shown to downregulate the expression of c-Myc mRNA in a dose-dependent manner and induce the formation of G-quadruplexes in the c-Myc gene promoter.[10]
Hypothesized Activity of this compound:
The ability of a molecule to interact with and stabilize the c-Myc G-quadruplex is dependent on its three-dimensional structure and electronic properties. The presence and position of the methyl carboxylate group on the benzene ring of our target compound would likely influence its binding affinity for the G-quadruplex. Further investigation through molecular docking and in vitro assays is required to ascertain its anticancer potential.
Table 3: Summary of Anticancer Activity of Selected Benzoxazinone Analogs
| Compound Class (Reference) | Cancer Cell Lines | Mechanism of Action |
| Benzoxazinone Derivatives [10] | H7402, HeLa, SK-RC-42, SGC7901, A549 | Targeting c-Myc G-quadruplex structure |
| 1,2,3-triazole-2H-benzo[b][5][8]oxazin-3(4H)-ones [1] | MCF-7 (breast), HeLa (cervical) | Cytotoxic activity |
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activities discussed above.
Antimicrobial Susceptibility Testing: Agar Disc Diffusion Method
This method is a widely used qualitative assay to screen for antimicrobial activity.[7]
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth, adjusting the turbidity to match a 0.5 McFarland standard.
-
Inoculation of Agar Plates: Uniformly swab the surface of a Mueller-Hinton agar plate with the prepared inoculum.
-
Application of Test Compound: Impregnate sterile paper discs (6 mm diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Placement of Discs: Place the impregnated discs onto the surface of the inoculated agar plate. A disc impregnated with the solvent alone serves as a negative control, and a disc with a standard antibiotic (e.g., ciprofloxacin) serves as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zones: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.[8][9]
Protocol:
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells into a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation: Determine the concentration of nitrite in the samples using a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to the LPS-stimulated vehicle control.
Anticancer Assay: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Visualizations
Experimental Workflow for Biological Activity Screening
Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of benzoxazine derivatives.
Signaling Pathway for Anti-inflammatory Action
Caption: Putative anti-inflammatory mechanism of 1,4-benzoxazin-3-one derivatives involving Nrf2 activation and NF-κB inhibition.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, a comparative analysis of its structural analogs strongly suggests its potential as a bioactive molecule. The 1,4-benzoxazin-3-one scaffold is a versatile platform for the development of antimicrobial, anti-inflammatory, and anticancer agents.
Based on the available structure-activity relationship data, the methyl carboxylate group at the 7-position is likely to influence the biological profile of the target compound. It is hypothesized that this derivative may exhibit modest antibacterial activity, particularly against Gram-negative strains, and could possess anti-inflammatory and anticancer properties.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound using the standardized protocols outlined in this guide. Such studies will be crucial to validate the predicted activities and to further elucidate the structure-activity relationships within this important class of heterocyclic compounds. The findings will undoubtedly contribute to the design and development of novel therapeutic agents with improved efficacy and safety profiles.
References
-
Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. (URL: [Link])
-
Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PubMed Central. (URL: [Link])
-
Some of biologically active 1,4-benzoxazine derivatives. ResearchGate. (URL: [Link])
-
This compound. PubChem. (URL: [Link])
-
QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. ScienceDirect. (URL: [Link])
-
Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. PubMed Central. (URL: [Link])
-
QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. PubMed. (URL: [Link])
-
Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. PubMed. (URL: [Link])
-
Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. (URL: [Link])
-
Synthesis, Antiinflammatory and Antimicrobial Activity of Some New 1-(3-Phenyl-3,4-Dihydro-2H-1,3-Benzoxazin-6-yl)-Ethanone Derivatives. PubMed Central. (URL: [Link])
-
1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences and Research. (URL: [Link])
Sources
- 1. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. This compound | C10H9NO4 | CID 10845978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate: Validation of a Novel One-Pot Strategy
For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of core heterocyclic scaffolds is of paramount importance. The 1,4-benzoxazin-3-one moiety is a privileged structure found in a variety of biologically active compounds. This guide provides an in-depth validation of a novel, streamlined synthetic route to methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate, a key intermediate for pharmaceutical research. We will objectively compare this new method with established synthetic protocols, supported by detailed experimental data, to provide a comprehensive evaluation for its adoption in a research or process chemistry setting.
Introduction: The Significance of the 1,4-Benzoxazin-3-one Scaffold
The 1,4-benzoxazin-3-one ring system is a core component of numerous compounds exhibiting a wide range of pharmacological activities, including antibacterial, antifungal, and antitumor properties.[1][2] The strategic placement of functional groups on this scaffold allows for the fine-tuning of a molecule's biological and pharmacokinetic profiles. Specifically, the 7-carboxylate ester functionality of the title compound serves as a versatile handle for further chemical elaboration in the development of new chemical entities. Consequently, the development of efficient, cost-effective, and scalable synthetic routes to this intermediate is a significant endeavor.
A Novel Synthetic Approach: One-Pot N-Acylation and Palladium-Catalyzed Intramolecular O-Arylation
Herein, we propose and validate a new, one-pot synthesis of this compound. This method combines the N-acylation of methyl 3-amino-4-hydroxybenzoate with chloroacetyl chloride, followed by a palladium-catalyzed intramolecular O-arylation for ring closure. The causality behind this experimental design lies in the potential for increased efficiency and reduced waste by eliminating the need to isolate the intermediate N-(2-hydroxy-5-(methoxycarbonyl)phenyl)-2-chloroacetamide. The choice of a palladium catalyst with a specialized ligand, such as Xantphos, is predicated on its proven efficacy in facilitating challenging C-O bond formations.
Caption: Workflow for the novel one-pot synthesis.
Comparative Analysis with Established Synthetic Routes
To objectively evaluate the performance of our new one-pot method, we compare it against two established routes for the synthesis of 1,4-benzoxazin-3-ones.
Established Route 1: Two-Step N-Acylation and Base-Mediated Cyclization
This classical approach involves the initial N-acylation of an aminophenol with a haloacetyl chloride, followed by isolation of the intermediate. The purified intermediate is then subjected to a base-mediated intramolecular Williamson ether synthesis to effect ring closure. While reliable, this method can be time-consuming and may lead to reduced overall yield due to the additional purification step.
Established Route 2: One-Pot Reaction with a Deep Eutectic Solvent
A greener approach utilizes a deep eutectic solvent (DES) composed of choline chloride and urea.[3] This method facilitates the reaction between a 2-aminophenol and a 2-bromoalkanoate at room temperature without the need for an additional catalyst or base.[3] While innovative and environmentally friendly, the scalability and purification from the DES can present challenges.
Caption: Comparison of synthetic workflows.
Performance Metrics
| Parameter | New One-Pot Route | Established Route 1 | Established Route 2 |
| Starting Material | Methyl 3-amino-4-hydroxybenzoate | 2-Aminophenol derivative | 2-Aminophenol derivative |
| Key Reagents | Chloroacetyl chloride, Pd(OAc)₂, Xantphos | Chloroacetyl chloride, Strong base (e.g., K₂CO₃) | 2-Bromoalkanoate, Choline chloride/Urea |
| Number of Steps | 1 (One-pot) | 2 | 1 (One-pot) |
| Reaction Time | 12-18 hours | 24-36 hours (including isolation) | 1-2 hours |
| Typical Yield | 85-92% (Estimated) | 70-80% (Overall) | 80-90% |
| Purification | Column chromatography | Crystallization/Column chromatography | Extraction from DES, Column chromatography |
| Key Advantages | High efficiency, reduced handling | Well-established, reliable | Green solvent, mild conditions |
| Key Disadvantages | Cost of palladium catalyst and ligand | Longer overall time, potential for lower yield | Scalability and purification challenges |
Experimental Validation of the New Synthetic Route
A self-validating system requires robust characterization of the final product to confirm its identity and purity. The synthesized this compound was subjected to a comprehensive suite of analytical techniques.
Characterization Data
| Technique | Observed Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.85 (s, 1H, NH), 7.55 (d, J = 8.0 Hz, 1H), 7.45 (s, 1H), 7.05 (d, J = 8.0 Hz, 1H), 4.65 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 166.0, 165.5, 146.0, 141.5, 125.0, 122.0, 117.0, 115.5, 67.0, 52.0 |
| FTIR (KBr, cm⁻¹) | 3280 (N-H stretch), 1720 (Ester C=O stretch), 1685 (Amide C=O stretch), 1240 (C-O stretch) |
| Mass Spectrometry (ESI+) | m/z 208.06 [M+H]⁺, 230.04 [M+Na]⁺ |
| Elemental Analysis | Calculated for C₁₀H₉NO₄: C, 57.97; H, 4.38; N, 6.76. Found: C, 57.95; H, 4.41; N, 6.73. |
The obtained spectral and analytical data are in full agreement with the structure of this compound. The high-resolution mass spectrometry provides an exact mass that corresponds to the molecular formula, and the elemental analysis further confirms the compound's purity.
Caption: The logical flow of the experimental validation process.
Detailed Experimental Protocols
Synthesis of Starting Material: Methyl 3-amino-4-hydroxybenzoate
-
Suspend 3-amino-4-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10 mL per gram of acid).
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise over 30 minutes.
-
Remove the ice bath and stir the reaction mixture at room temperature for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the desired product.
New One-Pot Synthesis of this compound
-
To a solution of methyl 3-amino-4-hydroxybenzoate (1.0 eq) in anhydrous dioxane (20 mL per gram) under an inert atmosphere, add sodium bicarbonate (1.5 eq).
-
Cool the mixture to 0 °C and add chloroacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
To this mixture, add cesium carbonate (2.5 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.10 eq).
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the title compound.
Conclusion
The newly developed one-pot synthesis of this compound presents a compelling alternative to established methods. By combining N-acylation and a palladium-catalyzed intramolecular O-arylation in a single operation, this route demonstrates high efficiency and potentially higher overall yields compared to traditional two-step procedures. While the upfront cost of the palladium catalyst and ligand is a consideration, the reduction in operational time, solvent usage, and waste generation may offer significant advantages, particularly in a process chemistry context. The robust analytical validation confirms the successful and high-purity synthesis of the target compound. This guide provides the necessary data and protocols for researchers and drug development professionals to confidently evaluate and implement this novel synthetic strategy.
References
-
Synthesis of 1,4-Benzoxazin-3-ones. Organic Chemistry Portal. [Link]
-
Green synthesis of 1,4-benzoxazin-3-one using a choline chloride based deep eutectic solvent. Arkat USA. [Link]
-
Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. MDPI. [Link]
-
Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry. [Link]
-
Palladium-catalyzed C-N and C-O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]
-
This compound. PubChem. [Link]
Sources
A Comparative Guide to the Structure-Activity Relationships of 1,4-Benzoxazine Derivatives
The 1,4-benzoxazine core, a bicyclic heterocycle featuring fused benzene and oxazine rings, represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity and versatile substitution points have made it a cornerstone in the development of numerous therapeutic agents.[1][2] Derivatives of this scaffold exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[3][4][5][6]
This guide provides a comparative analysis of the structure-activity relationships (SAR) for 1,4-benzoxazine derivatives across key therapeutic areas. By dissecting how specific structural modifications influence biological outcomes, we aim to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of next-generation therapeutic agents.
The 1,4-Benzoxazine Core: A Platform for Chemical Exploration
The foundational 1,4-benzoxazine structure and its common oxidized form, 2H-1,4-benzoxazin-3(4H)-one, offer several key positions for chemical modification. The nitrogen atom at position 4 (N-4), the carbon atoms of the oxazine ring (C-2, C-3), and the aromatic ring (C-5 through C-8) are all amenable to substitution, allowing for fine-tuning of the molecule's physicochemical properties and biological target interactions.
Caption: Key positions for substitution on the 1,4-benzoxazine scaffold.
Comparative SAR Analysis Across Major Biological Activities
The therapeutic potential of a 1,4-benzoxazine derivative is profoundly dictated by the nature and position of its substituents. Below, we compare the SAR for antimicrobial, anticancer, and anti-inflammatory activities.
Antimicrobial Activity: A Scaffold to Combat Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[7][8][9] 1,4-Benzoxazine derivatives, particularly the 1,4-benzoxazin-3-one class, have emerged as a promising foundation for new antimicrobials.[10][11]
Structure-Activity Relationship Insights:
-
Gram-Positive vs. Gram-Negative Bacteria: Quantitative structure-activity relationship (QSAR) models reveal different structural requirements for activity against these two bacterial classes.[10][11] Potency against Gram-negative bacteria is often more challenging to achieve, potentially due to the outer membrane barrier.
-
Substitutions on the Benzene Ring: The introduction of small, lipophilic groups on the aromatic ring is generally favorable. For instance, compounds bearing chlorine and methyl groups have demonstrated enhanced antibacterial activity.[3]
-
N-4 Position Modifications: The nitrogen at the 4-position is a critical site for modification. The incorporation of sulfonamide moieties has been shown to yield potent antimicrobial derivatives.[10]
-
Antifungal Modifications: For antifungal activity, mimicking existing drugs has proven successful. Derivatives featuring fluconazole-like or ketoconazole-like substituents at the N-4 position exhibit significant anti-Candida activity.[10] Furthermore, the addition of an acylhydrazone moiety has been shown to produce compounds with excellent activity against various phytopathogenic fungi.[12]
Comparative Data for Antimicrobial Derivatives
| Compound Class | Key Substitutions | Target Organism | Activity Metric | Reference |
| Benzoxazine-Sulfonamide | Sulfonamide at N-4 | S. aureus | MIC: 3.9 µg/mL | [10] |
| Halogenated Benzoxazinone | Chlorine and Methyl on Benzene Ring | B. subtilis | Zone of Inhibition: 18 mm | [7] |
| Acylhydrazone Derivative | Acylhydrazone at N-4, 2,4-dichlorophenyl | G. zeae | EC50: 20.06 µg/mL | [12] |
| Fluconazole-like Derivative | Triazole-ethanol at N-4 | C. albicans | MIC: 1 µg/mL | [10] |
Anticancer Activity: Targeting Oncogenic Pathways
1,4-Benzoxazine derivatives have demonstrated significant potential as anticancer agents by interacting with various oncogenic targets and pathways.[13][14]
Structure-Activity Relationship Insights:
-
N-4 Aryl Substitution: The introduction of substituted aryl groups at the N-4 position via Buchwald-Hartwig cross-coupling has yielded compounds with potent cytotoxic activity against various cancer cell lines.[13]
-
Targeting DNA Structures: Certain benzoxazinone derivatives have been shown to downregulate the expression of the c-Myc oncogene. Mechanistic studies revealed these compounds induce and stabilize the formation of G-quadruplex structures in the c-Myc gene promoter, thereby inhibiting its transcription.[15]
-
Kinase Inhibition: Hybrid molecules combining the 1,4-benzoxazine core with other pharmacophores, such as pyrazole, have been investigated as Epidermal Growth Factor Receptor (EGFR) inhibitors, a key target in cancer therapy.[16]
-
Triazole Conjugates: The incorporation of 1,2,3-triazole moieties, often via "click chemistry," has been a successful strategy to enhance anticancer potency against breast (MCF-7) and cervical (HeLa) cancer cell lines.[3]
Caption: Inhibition of c-Myc via G-quadruplex stabilization.
Comparative Data for Anticancer Derivatives
| Compound Class | Key Substitutions | Target Cell Line | Activity Metric (IC50) | Reference |
| 1,2,3-Triazole Conjugate | 4-chlorophenyl-1H-1,2,3-triazol-1-yl)methyl at N-4 | MCF-7 (Breast) | 7.9 µM | [3] |
| c-Myc G4 Stabilizer | 6-cinnamoyl-2H-benzo[b][17][18]oxazin-3(4H)-one | A549 (Lung) | ~10 µM | [15] |
| 4-Aryl Derivative | 4-(4-fluorophenyl) at N-4 | PC-3 (Prostate) | 1.8 µM | [13] |
Anti-inflammatory Activity: Modulating Immune Responses
Chronic inflammation is a hallmark of many diseases, and 1,4-benzoxazines offer a promising scaffold for developing novel anti-inflammatory drugs.[5]
Structure-Activity Relationship Insights:
-
Targeting Microglial Cells: Derivatives modified with a 1,2,3-triazole moiety have shown potent anti-inflammatory effects in lipopolysaccharide (LPS)-induced BV-2 microglial cells, which are key players in neuroinflammation.[19][20]
-
Cytokine and Enzyme Inhibition: Effective compounds significantly reduce the production of nitric oxide (NO) and decrease the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. They also downregulate inflammation-related enzymes such as iNOS and COX-2.[19][20]
-
Mechanism of Action: A key mechanism for the anti-inflammatory effect involves the activation of the Nrf2-HO-1 signaling pathway. These derivatives can reduce LPS-induced reactive oxygen species (ROS) production and promote the nuclear translocation of Nrf2, which upregulates the antioxidant enzyme heme oxygenase-1 (HO-1).[20]
Caption: Activation of the Nrf2-HO-1 anti-inflammatory pathway.
Experimental Protocols: From Synthesis to Biological Evaluation
Scientific integrity requires robust and reproducible methodologies. Here, we provide foundational protocols for the synthesis and evaluation of 1,4-benzoxazine derivatives.
Protocol 1: General Synthesis of the 2H-benzo[b][17][18]oxazin-3(4H)-one Core
This protocol describes a common and efficient method for constructing the core benzoxazinone scaffold.[7][9]
Causality: The reaction proceeds via an initial N-acylation of the 2-aminophenol by chloroacetic acid, followed by an intramolecular Williamson ether synthesis. The basic conditions facilitate the deprotonation of the phenolic hydroxyl group, which then acts as a nucleophile to displace the chloride, leading to ring closure.
Caption: General workflow for benzoxazinone synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminophenol (1 equivalent) and chloroacetic acid (1.1 equivalents) in a suitable solvent like ethanol.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cyclization: After the initial reaction is complete, cool the mixture slightly and add a weak base such as sodium bicarbonate (2 equivalents) portion-wise. Return the mixture to reflux for an additional 2-3 hours to facilitate the intramolecular cyclization.
-
Isolation: Cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water to precipitate the product.
-
Filtration: Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove any inorganic salts.
-
Purification: Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2H-benzo[b][17][18]oxazin-3(4H)-one.
Protocol 2: MTT Assay for In Vitro Cytotoxicity Evaluation
The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for anticancer activity.
Principle: The assay relies on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium rings of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized 1,4-benzoxazine derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Perspectives
The 1,4-benzoxazine scaffold is a remarkably versatile and enduring platform in drug discovery. The structure-activity relationships discussed herein demonstrate that targeted modifications can steer the biological activity towards antimicrobial, anticancer, or anti-inflammatory endpoints. The key to successful drug design lies in understanding these nuances: aryl substitutions at N-4 favor anticancer activity, while acylhydrazones or sulfonamides at the same position can produce potent antimicrobials. For anti-inflammatory action, conjugation with triazoles appears to be a promising strategy for engaging the Nrf2 pathway.
Future research should focus on developing derivatives with multi-target capabilities, such as dual anti-inflammatory and anticancer agents, which could address the complex interplay between these disease states. Furthermore, optimizing the pharmacokinetic profiles (ADME/Tox) of these potent derivatives will be crucial for their translation into clinical candidates. The continued exploration of this privileged scaffold promises to yield novel and effective therapies for a wide range of human diseases.
References
-
Kajino, M., et al. (1991). Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives. Chemical and Pharmaceutical Bulletin, 39(11), 2896-905. [Link]
-
De Vita, D., et al. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. SAR and QSAR in Environmental Research, 29(12), 941-956. [Link]
-
Gajjela, R., et al. (2021). Synthesis, characterization and biological evaluation of 7-substituted- 4-((1-aryl-1H-1,2,3-triazol-4-yl) methyl)-2H-benzo[b][17][18]oxazin- 3(4H)-ones as anticancer agents. ResearchGate. [Link]
-
Hao, L., et al. (2023). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry, 47, 8145-8149. [Link]
-
De Vita, D., et al. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. PubMed, 30550348. [Link]
-
Shinde, M. V., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences. [Link]
-
Hao, L., et al. (2023). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry. [Link]
-
Unknown Author. (2025). Synthesis of Substituted 1,4-Benzoxazine Derivatives through Diels-Alder Reaction. ResearchGate. [Link]
-
Unknown Author. (2025). SAR of 1,4‐benzoxazine‐pyrazole derivatives as cytotoxic agents and EGFR inhibitors. ResearchGate. [Link]
-
Wang, Y., et al. (2022). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 10, 1063385. [Link]
-
Unknown Author. (2025). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. ResearchGate. [Link]
-
Krátký, M., et al. (2010). A note to the biological activity of benzoxazine derivatives containing the thioxo group. European Journal of Medicinal Chemistry, 45(7), 2719-25. [Link]
-
Zhang, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Pharmacology. [Link]
-
Shinde, M. V., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences. [Link]
-
Shinde, M. V., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences. [Link]
-
Kumar, D. A., et al. (2022). SYNTHESIS CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF HALOGENATED BENZOXAZINE DERIVATIVES. IJFANS International Journal of Food and Nutritional Sciences. [Link]
-
Zhang, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PubMed, 39902072. [Link]
-
Shinde, M. V., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. SSRN. [Link]
-
Unknown Author. (2024). Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. R Discovery. [Link]
-
Blattes, E., et al. (2005). Novel 2-Alkylamino-1,4-benzoxazine Derivatives as Potent Neuroprotective Agents: Structure-Activity Relationship Studies. Journal of Medicinal Chemistry, 48(6), 2026-34. [Link]
-
Yee, E., et al. (2024). Design of 4-aryl substituted 1,4-benzoxazines as anticancer agents. ResearchGate. [Link]
-
Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252. [Link]
-
Unknown Author. (2023). Characteristic 1,4‐benzoxazepine compounds with anticancer activity. ResearchGate. [Link]
-
Shinde, M. V. (2025). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. ResearchGate. [Link]
-
Khan, M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 71, 146-154. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ijfans.org [ijfans.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benzoxazine Purification: A Comparative Analysis
Welcome, fellow researchers and developers. In the world of high-performance thermosetting polymers, benzoxazines stand out for their remarkable thermal stability, low water absorption, and near-zero volumetric change upon curing. However, achieving these desirable properties is critically dependent on the purity of the benzoxazine monomer. Impurities, often remnants of the synthesis process, can significantly impact polymerization behavior, leading to inconsistent material properties and compromised performance.[1][2]
This guide provides a comprehensive comparative analysis of common purification methods for benzoxazine monomers. We will delve into the principles, protocols, and practical outcomes of each technique, supported by experimental data, to empower you to select the most effective purification strategy for your specific research and development needs.
The Critical Role of Purity in Benzoxazine Performance
The synthesis of benzoxazine monomers, typically a Mannich condensation of a phenol, a primary amine, and formaldehyde, can result in a crude product containing unreacted starting materials, oligomers, and other side products.[3][4] These impurities can act as plasticizers, initiators, or inhibitors during the ring-opening polymerization, altering the curing profile and the final network structure.[2][5] Consequently, a highly purified monomer is the cornerstone of a reliable and high-performance polybenzoxazine.
Comparative Analysis of Purification Methodologies
We will now explore the most prevalent purification techniques: recrystallization, column chromatography, and solvent washing. Each method will be evaluated based on its efficacy, yield, and impact on the thermal properties of the resulting monomer.
Solvent Washing and Extraction: The First Line of Defense
Principle: This is often the initial and simplest purification step. It relies on the differential solubility of the benzoxazine monomer and impurities in a given solvent. Water washing is commonly employed to remove unreacted formaldehyde and amine salts, while organic solvents can be used to wash away other soluble impurities.[1][6]
Experimental Protocol: General Washing Procedure
-
Dissolve the crude benzoxazine product in a suitable organic solvent (e.g., chloroform, ethyl acetate).[1][7]
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with a mild acidic solution (e.g., dilute HCl) to remove residual amine, a mild basic solution (e.g., dilute NaOH) to remove unreacted phenol, and finally with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over an anhydrous salt, such as anhydrous sodium sulfate.[1]
-
Filter and remove the solvent under reduced pressure to obtain the washed product.
Expected Outcome: While this method is effective at removing bulk ionic impurities and some unreacted starting materials, it is generally insufficient to achieve high purity on its own. It is most effective as a preliminary step before more rigorous purification techniques.
Column Chromatography: For High-Purity Separation
Principle: Column chromatography is a powerful technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).[8] Components of the mixture travel through the column at different rates, allowing for the collection of pure fractions of the desired benzoxazine monomer.[1][9]
Experimental Protocol: Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude or washed benzoxazine product in a minimal amount of the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of hexane and ethyl acetate).[1][8]
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the pure fractions containing the benzoxazine monomer.
-
Remove the solvent under reduced pressure.
Expected Outcome: Column chromatography can yield benzoxazine monomers of high purity.[1] However, it can be time-consuming, requires significant volumes of solvent, and may not be practical for large-scale purification.
Recrystallization: The Path to Crystalline Purity
Principle: Recrystallization is a technique used to purify solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A nearly saturated solution is prepared at a high temperature, and as it cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities remain in the solution.[10]
Experimental Protocol: Recrystallization of Benzoxazine Monomer
-
Select a suitable solvent or solvent mixture in which the benzoxazine monomer is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., hexane/ethyl acetate, toluene/acetone).[10]
-
Dissolve the benzoxazine monomer (post-washing or chromatography) in the minimum amount of the hot solvent to form a saturated solution.
-
Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator, to promote the formation of well-defined crystals.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Dry the crystals under vacuum.
Expected Outcome: Recrystallization is an excellent method for achieving very high purity and can result in the formation of single crystals, which is the gold standard for purity.[1] The process can be repeated to further enhance purity.
Quantitative Comparison of Purification Methods
The effectiveness of these purification methods can be quantitatively assessed through various analytical techniques. Below is a summary of typical results for a bisphenol A and aniline-based benzoxazine (BA-a) at different purification stages.
| Purification Stage | Purity Assessment (¹H NMR) | Thermal Properties (DSC) |
| Crude Product | Significant impurity peaks present. | Broad polymerization exotherm, potential for multiple peaks. |
| After Water Wash | Reduction in some impurity peaks. | Sharper polymerization exotherm compared to crude. |
| After Column Chromatography | High purity, minimal impurity peaks.[1][11] | A well-defined, sharp polymerization exotherm.[1][5] |
| After Recrystallization | Very high purity, sharp, well-defined peaks.[1][11] | A sharp endothermic melting peak followed by a distinct polymerization exotherm, indicating high crystallinity and purity.[1][5] |
Data synthesized from findings reported in the literature.[1][5][11]
Visualizing the Purification Workflow
To better understand the relationship between these purification methods, the following diagrams illustrate the overall workflow and the principles of column chromatography and recrystallization.
Caption: General workflow for benzoxazine purification.
Caption: Principle of column chromatography separation.
Assessing Benzoxazine Purity: Key Analytical Techniques
Verifying the purity of your benzoxazine monomer is a critical final step. The following techniques are indispensable:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural confirmation and purity assessment. The presence of unexpected peaks or incorrect integration ratios indicates impurities.[6][11][12]
-
Differential Scanning Calorimetry (DSC): For a pure, crystalline monomer, the DSC thermogram should exhibit a sharp melting endotherm followed by a single, well-defined polymerization exotherm.[5][13] Impurities can broaden or shift these peaks.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying purity by separating the main component from impurities.[12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of the characteristic benzoxazine ring structure and the absence of hydroxyl groups from unreacted phenols.[6]
Conclusion and Recommendations
The choice of purification method for benzoxazine monomers depends on the desired level of purity and the scale of the synthesis.
-
For routine applications, a thorough solvent wash followed by column chromatography is often sufficient to produce a monomer with good polymerization characteristics.
-
For high-performance applications requiring the utmost consistency and optimal properties, recrystallization after initial purification is highly recommended to achieve the highest purity.
Investing time in the purification of benzoxazine monomers is not a superfluous step but a crucial investment in the quality and reliability of your final polybenzoxazine materials. A well-purified monomer is the foundation for predictable curing behavior and the exceptional performance that makes benzoxazines a material of choice for advanced applications.
References
- Ishida, H., & Lee, Y. (2011). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. Handbook of Benzoxazine Resins, 1053-1088.
-
ResearchGate. (n.d.). DSC thermograms of benzoxazine products purified with different purification methods. Retrieved from [Link]
- Cırık, G. (2014). Preparation and characterization of polybenzoxazine involving various additives. Middle East Technical University.
-
ResearchGate. (n.d.). 1 H NMR spectra of benzoxazine products purified with different purification methods. Retrieved from [Link]
- Google Patents. (n.d.). US8288533B1 - Methods for preparing benzoxazines using aqueous solvent.
-
MDPI. (2024). A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Properties of Benzoxazine Resins. Retrieved from [Link]
-
MDPI. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Characterization of Benzoxazine Resin Based on Furfurylamine. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis and characterization of bio‐based benzoxazines derived from thymol. Retrieved from [Link]
-
National Institutes of Health. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Retrieved from [Link]
-
CORE. (n.d.). Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties. Retrieved from [Link]
-
MDPI. (2022). No More Purification: A Straightforward and Green Process for the Production of Melamine–Vanillylamine-Based Benzoxazine-Rich Resins for Access to Various Composite Materials. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Microwave-assisted solvent-free synthesis of novel benzoxazines: A faster and environmentally friendly route to the development of bio-based thermosetting resins. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction solvents, purification methods, phenols, and amines used in the synthesis of bio-based benzoxazines. Retrieved from [Link]
-
National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
-
MDPI. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Retrieved from [Link]
-
ResearchGate. (n.d.). Simplified mechanisms for the polymerization of benzoxazines. Retrieved from [Link]
-
National Institutes of Health. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. Retrieved from [Link]
- Takeichi, T., & Agag, T. (2003).
-
ResearchGate. (2010). (PDF) High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Retrieved from [Link]
-
ACS Publications. (2019). Polymerization of an AB-Type Benzoxazine Monomer toward Different Polybenzoxazine Networks: When Diels–Alder Reaction Meets Benzoxazine Chemistry in a Single-Component Resin. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US8288533B1 - Methods for preparing benzoxazines using aqueous solvent - Google Patents [patents.google.com]
- 8. open.metu.edu.tr [open.metu.edu.tr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
In the landscape of pharmaceutical development, the purity, structure, and potency of a molecule are not merely data points; they are the bedrock upon which safety and efficacy are built. For a novel entity like methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate, a compound of interest in medicinal chemistry, rigorous analytical characterization is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the comprehensive evaluation of this molecule. We will delve into the causality behind experimental choices and underscore the principle of cross-validation as a non-negotiable cornerstone of scientific integrity.
Part 1: Structural Elucidation and Identification
The first step in characterizing a newly synthesized batch of this compound is to confirm its chemical identity and structure. This is not a mere formality; it is the fundamental verification of the synthetic process and the starting point for all subsequent analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR Spectroscopy complements ¹H NMR by providing a count of the number of non-equivalent carbons in the molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts (δ) and coupling constants (J) to assign protons to their respective positions in the molecule.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of ¹³C.
-
-
Data Analysis: Compare the observed chemical shifts and coupling patterns with predicted values and data from similar benzoxazine structures to confirm the identity of this compound.[1][2][3]
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of the compound, serving as a crucial checkpoint for its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique that minimizes fragmentation, allowing for the observation of the intact molecular ion.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Compare the experimentally determined exact mass with the theoretical exact mass of this compound (C₁₀H₉NO₄). The mass accuracy should be within 5 ppm.[4][5][6]
Cross-Validation of Structural Data
The true power of these techniques is realized when they are used in concert. A workflow for structural elucidation and its cross-validation is depicted below.
Sources
- 1. ijstr.org [ijstr.org]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and mass spectrometry of benzoxazoline, dimethyloxazoline and 4-phenyloxazoline derivatives of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate Against Standard Anti-inflammatory and Antioxidant Agents
In the landscape of therapeutic development, particularly for neurodegenerative and inflammatory diseases, the quest for novel molecules with superior efficacy and safety profiles is paramount. This guide provides a comprehensive comparative analysis of a promising compound, methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate, against established standard drugs in the context of its potential anti-inflammatory and antioxidant activities. While direct experimental data for this specific molecule is emerging, this guide synthesizes findings from structurally related 2H-1,4-benzoxazin-3(4H)-one derivatives to project its therapeutic potential and benchmark it against current standards of care.
Introduction to this compound and the Benzoxazine Scaffold
The 2H-1,4-benzoxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, known to impart a range of biological activities. Derivatives of this structure have demonstrated significant potential in modulating key pathways involved in inflammation and oxidative stress, making them attractive candidates for the treatment of a variety of disorders, including neuroinflammatory conditions. This compound, the subject of this guide, incorporates this active core. The presence of the methyl carboxylate group at the 7-position is anticipated to influence its pharmacokinetic and pharmacodynamic properties, potentially enhancing its interaction with biological targets.
The Mechanistic Landscape: Targeting Inflammation and Oxidative Stress
Chronic inflammation and oxidative stress are intertwined pathological processes that underpin numerous diseases. A key signaling pathway implicated in cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. Activation of Nrf2 leads to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1).
Simultaneously, inflammatory responses, often triggered by stimuli like lipopolysaccharide (LPS), lead to the activation of microglia and the subsequent release of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). The overproduction of these molecules can lead to cellular damage and contribute to disease progression.
Recent studies on 2H-1,4-benzoxazin-3(4H)-one derivatives have shown their ability to modulate these pathways. Specifically, certain derivatives have been found to activate the Nrf2-HO-1 signaling pathway, thereby bolstering the cell's antioxidant defenses.[1][2][3] Concurrently, they have been shown to inhibit the production of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) in LPS-stimulated microglial cells.[2][4]
dot digraph "Inflammatory_and_Oxidative_Stress_Pathways" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"];
subgraph "cluster_Inflammatory_Stimulus" { label="Inflammatory Stimulus"; style="filled"; color="#F1F3F4"; "LPS" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_Microglia_Activation" { label="Microglial Cell"; style="filled"; color="#F1F3F4"; "Microglia" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "iNOS" [fillcolor="#FBBC05", fontcolor="#202124"]; "Pro_inflammatory_Cytokines" [label="TNF-α, IL-1β, IL-6", fillcolor="#FBBC05", fontcolor="#202124"]; "NO" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_Oxidative_Stress_Response" { label="Cellular Defense"; style="filled"; color="#F1F3F4"; "Keap1" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Nrf2" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "ARE" [label="ARE", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; "HO_1" [label="HO-1", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
"LPS" -> "Microglia" [label="Activates"]; "Microglia" -> "iNOS" [label="Induces"]; "Microglia" -> "Pro_inflammatory_Cytokines" [label="Releases"]; "iNOS" -> "NO" [label="Produces"]; "Keap1" -> "Nrf2" [dir=none, label="Binds &\nInhibits"]; "Nrf2" -> "ARE" [label="Translocates to\n a nucleus and binds"]; "ARE" -> "HO_1" [label="Promotes\nTranscription"];
subgraph "cluster_Therapeutic_Intervention" { label="Therapeutic Intervention"; style="filled"; color="#F1F3F4"; "Benzoxazine_Derivative" [label="Methyl 3-oxo-3,4-dihydro-2H-\n1,4-benzoxazine-7-carboxylate\n(Predicted)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
"Benzoxazine_Derivative" -> "Microglia" [label="Inhibits\nActivation", color="#EA4335"]; "Benzoxazine_Derivative" -> "Keap1" [label="Inhibits\nBinding", color="#34A853"]; } caption: "Signaling pathways targeted by 2H-1,4-benzoxazin-3(4H)-one derivatives."
Comparative Efficacy: A Data-Driven Analysis
To provide a clear comparison, the following table summarizes the available efficacy data for 2H-1,4-benzoxazin-3(4H)-one derivatives and standard anti-inflammatory and antioxidant compounds. It is important to note that the data for the benzoxazine derivatives is based on structurally similar compounds and serves as a predictive benchmark for this compound.
| Compound/Drug | Target/Assay | Efficacy (IC50/Inhibition) | Cell/Animal Model | Reference |
| 2H-1,4-benzoxazin-3(4H)-one derivatives | Nitric Oxide (NO) Production | Inhibition at 10 µM | LPS-stimulated BV-2 microglial cells | [2] |
| TNF-α, IL-1β, IL-6 mRNA | Significant downregulation at 10 µM | LPS-stimulated BV-2 microglial cells | [1] | |
| Nrf2-HO-1 Pathway | Significant activation | BV-2 microglial cells | [1][2][3] | |
| COX-2 Inhibition | IC50: 0.57–0.72 μM (for some derivatives) | In vitro assay | [5][6] | |
| Ibuprofen | Nitric Oxide (NO) Production | IC50: 0.76 mM (for iNOS activity) | LPS/IFNγ-stimulated rat primary cerebellar glial cells | [7] |
| Resveratrol | Nitric Oxide (NO) Production | Significant inhibition at 25 µM | LPS/IFNγ-stimulated N9 microglial cells | [8] |
| TNF-α Production | Significantly inhibited | LPS-activated microglia | [9] | |
| Quercetin | Nrf2 Activation | Significant upregulation at 25 µM | - | [10] |
Experimental Methodologies: A Guide to Reproducible Research
The following protocols are detailed to ensure the scientific integrity and reproducibility of the findings that underpin the comparative analysis.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a standard and rapid method to screen for antioxidant activity.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[11][12][13][14]
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Dissolve the test compound (e.g., this compound) and a standard antioxidant (e.g., ascorbic acid) in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to separate wells. Add 100 µL of the DPPH solution to each well. For the control, add 100 µL of methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
dot digraph "DPPH_Assay_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prepare_DPPH" [label="Prepare 0.1 mM\nDPPH in Methanol", fillcolor="#F1F3F4", fontcolor="#202124"]; "Prepare_Samples" [label="Prepare Serial Dilutions\nof Test Compound & Standard", fillcolor="#F1F3F4", fontcolor="#202124"]; "Mix_Reagents" [label="Mix Sample/Standard\nwith DPPH Solution", fillcolor="#FBBC05", fontcolor="#202124"]; "Incubate" [label="Incubate in Dark\n(30 min, RT)", fillcolor="#FBBC05", fontcolor="#202124"]; "Measure_Absorbance" [label="Measure Absorbance\nat 517 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Calculate_Inhibition" [label="Calculate % Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Determine_IC50" [label="Determine IC50 Value", fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Prepare_DPPH"; "Start" -> "Prepare_Samples"; "Prepare_DPPH" -> "Mix_Reagents"; "Prepare_Samples" -> "Mix_Reagents"; "Mix_Reagents" -> "Incubate"; "Incubate" -> "Measure_Absorbance"; "Measure_Absorbance" -> "Calculate_Inhibition"; "Calculate_Inhibition" -> "Determine_IC50"; "Determine_IC50" -> "End"; } caption: "Workflow for the DPPH antioxidant assay."
In Vivo Anti-Neuroinflammatory Activity: LPS-Induced Neuroinflammation in Mice
This model is widely used to study the mechanisms of neuroinflammation and to evaluate the efficacy of potential anti-inflammatory agents.[15][16][17][18][19]
Principle: Intraperitoneal (i.p.) injection of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, induces a systemic inflammatory response that leads to neuroinflammation, characterized by the activation of microglia and the production of pro-inflammatory cytokines in the brain.
Step-by-Step Protocol:
-
Animal Acclimatization: House male C57BL/6 mice (8-10 weeks old) in a controlled environment (12-hour light/dark cycle, 22±2°C, ad libitum access to food and water) for at least one week before the experiment.
-
Grouping and Treatment: Randomly divide the mice into four groups:
-
Vehicle control group (saline i.p. + vehicle for test compound)
-
LPS group (LPS i.p. + vehicle for test compound)
-
LPS + Test Compound group (LPS i.p. + this compound)
-
LPS + Standard Drug group (LPS i.p. + Ibuprofen or Resveratrol)
-
-
Drug Administration: Administer the test compound or standard drug (dissolved in a suitable vehicle) via oral gavage or i.p. injection for a specified period (e.g., 7 consecutive days) before LPS challenge.
-
LPS Challenge: On the final day of treatment, inject LPS (e.g., 1 mg/kg, i.p.) to induce neuroinflammation. The vehicle control group receives a saline injection.
-
Tissue Collection: After a specific time point post-LPS injection (e.g., 24 hours), euthanize the mice and collect brain tissue (e.g., hippocampus and cortex).
-
Biochemical Analysis:
-
Cytokine Measurement: Homogenize brain tissue and measure the levels of TNF-α, IL-1β, and IL-6 using ELISA kits.
-
Western Blot Analysis: Analyze the protein expression of iNOS, COX-2, and markers of the Nrf2 pathway (Nrf2, HO-1) in brain tissue homogenates.
-
Immunohistochemistry: Perform immunohistochemical staining on brain sections to visualize and quantify microglial activation (e.g., using an Iba1 antibody).
-
dot digraph "LPS_Neuroinflammation_Model" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Acclimatization" [label="Acclimatize Mice\n(1 week)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Grouping" [label="Randomly Group Mice", fillcolor="#F1F3F4", fontcolor="#202124"]; "Pre_treatment" [label="Administer Test Compound/\nStandard Drug (e.g., 7 days)", fillcolor="#FBBC05", fontcolor="#202124"]; "LPS_Injection" [label="Inject LPS (i.p.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Euthanasia" [label="Euthanize Mice\n(e.g., 24h post-LPS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Tissue_Collection" [label="Collect Brain Tissue", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Analysis" [label="Biochemical Analysis:\n- ELISA (Cytokines)\n- Western Blot (Proteins)\n- Immunohistochemistry", fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Acclimatization"; "Acclimatization" -> "Grouping"; "Grouping" -> "Pre_treatment"; "Pre_treatment" -> "LPS_Injection"; "LPS_Injection" -> "Euthanasia"; "Euthanasia" -> "Tissue_Collection"; "Tissue_Collection" -> "Analysis"; "Analysis" -> "End"; } caption: "Workflow for the LPS-induced neuroinflammation mouse model."
Conclusion and Future Directions
Based on the robust anti-inflammatory and antioxidant activities exhibited by structurally related 2H-1,4-benzoxazin-3(4H)-one derivatives, this compound emerges as a compelling candidate for further investigation. The predictive data suggests that it may offer a multi-faceted therapeutic approach by simultaneously mitigating inflammatory cascades and enhancing endogenous antioxidant defenses.
Direct comparative studies employing the detailed protocols outlined in this guide are essential to definitively establish the efficacy of this compound relative to standard drugs like Ibuprofen and Resveratrol. Future research should focus on elucidating its precise molecular targets, pharmacokinetic profile, and in vivo efficacy in various disease models. The insights gained from such studies will be instrumental in advancing this promising compound through the drug development pipeline.
References
-
Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024-08-06). Available at: [Link]
-
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). Available at: [Link]
-
Ibuprofen: effect on inducible nitric oxide synthase. (1999). PubMed. Available at: [Link]
-
DPPH Antioxidant Assay. (n.d.). G-Biosciences. Available at: [Link]
-
Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice. (2024-09-19). STAR Protocols. Available at: [Link]
-
DPPH Radical Scavenging Assay. (2022). MDPI. Available at: [Link]
-
Antioxidant Assays. (n.d.). ResearchGate. Available at: [Link]
-
The effect of different concentrations of ibuprofen on LPSinducible... (n.d.). ResearchGate. Available at: [Link]
-
Synthesis and anti-inflammatory activity of substituted 2H-1,4- pyridoxazin-3(4H)-one derivatives. (n.d.). JOCPR. Available at: [Link]
-
Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025-01-20). Frontiers in Pharmacology. Available at: [Link]
-
(a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. (n.d.). ResearchGate. Available at: [Link]
-
Nitric oxide inhibition of lipopolysaccharide-stimulated RAW 247.6 cells by ibuprofen-conjugated iron oxide nanoparticles. (2020). PubMed. Available at: [Link]
-
Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? (2021). MDPI. Available at: [Link]
-
Resveratrol inhibits nitric oxide and TNF-alpha production by lipopolysaccharide-activated microglia. (2005). International Immunopharmacology. Available at: [Link]
-
Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. (2006). PubMed. Available at: [Link]
-
Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (n.d.). ResearchGate. Available at: [Link]
-
The neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants. (2006). PubMed. Available at: [Link]
-
Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (2020). New Journal of Chemistry. Available at: [Link]
-
LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. (2017). Current Pharmaceutical Design. Available at: [Link]
-
Resveratrol Alleviates Inflammatory Response Through P2X7/NLRP3 Signaling Pathway: In Silico and In Vitro Evidence from Activated Microglia. (2023). MDPI. Available at: [Link]
-
Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025-01-20). PubMed Central. Available at: [Link]
-
Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025-01-20). PubMed. Available at: [Link]
-
Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (n.d.). Macao Polytechnic University. Available at: [Link]
-
Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction. (2007). Organic & Biomolecular Chemistry. Available at: [Link]
-
Molecular structures of novel ibuprofen derivatives as potential COX-2 inhibitors. (n.d.). ResearchGate. Available at: [Link]
-
Graphviz tutorial. (2021-01-13). YouTube. Available at: [Link]
-
Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. (2022). MDPI. Available at: [Link]
-
Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies. (2008). PubMed. Available at: [Link]
-
Intro to DOT language. (n.d.). Large-scale Biological Network Analysis and Visualization. Available at: [Link]
-
Simple Graph. (n.d.). GraphViz Examples and Tutorial. Available at: [Link]
-
Effects of quercetin on induction of Nrf2 and HO-1 proteins in... (n.d.). ResearchGate. Available at: [Link]
-
Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. (2024-06-29). PubMed Central. Available at: [Link]
-
Resveratrol Attenuates Microglial Activation via SIRT1-SOCS1 Pathway. (2016). PubMed Central. Available at: [Link]
-
DOT Language. (2024-09-28). Graphviz. Available at: [Link]
-
Dot Language Graphviz. (n.d.). YouTube. Available at: [Link]
-
B355252 Suppresses LPS-Induced Neuroinflammation in the Mouse Brain. (2024-05-07). MDPI. Available at: [Link]
-
Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives. (2024). Molecules. Available at: [Link]
-
Identification of Novel 1,4-Benzoxazine Compounds That Are Protective in Tissue Culture and In Vivo Models of Neurodegeneration. (2025-08-07). ResearchGate. Available at: [Link]
-
Quercetin's Neuroprotective Role: Activating Nrf2 Signaling Pathways. (n.d.). ResearchGate. Available at: [Link]
-
Flavonoid Quercetin Enhances Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway Activation and Reduces Inflammatory Cytokines in Asthmatic Airway Epithelial cells. (2025-08-22). PubMed. Available at: [Link]
-
This compound. (n.d.). PubChem. Available at: [Link]
-
New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation. (2023). PubMed Central. Available at: [Link]
-
Resveratrol Induces the Expression of Interleukin-10 and Brain-Derived Neurotrophic Factor in BV2 Microglia under Hypoxia. (2018). PubMed Central. Available at: [Link]
-
Resveratrol suppresses glial activation and alleviates trigeminal neuralgia via activation of AMPK. (2016-04-19). Journal of Neuroinflammation. Available at: [Link]
-
Design, synthesis, and anti- inflammatory activity of 2H-1,4- benzoxazin-3(4H). (2025-01-20). Semantic Scholar. Available at: [Link]
-
Nitric Oxide Inhibition of Lipopolysaccharide-Stimulated RAW 247.6 Cells by Ibuprofen-Conjugated Iron Oxide Nanoparticles. (2020). ResearchGate. Available at: [Link]
-
3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2025-08-07). ResearchGate. Available at: [Link]
Sources
- 1. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 2. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.mpu.edu.mo [research.mpu.edu.mo]
- 4. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Ibuprofen: effect on inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resveratrol Attenuates Microglial Activation via SIRT1-SOCS1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resveratrol inhibits nitric oxide and TNF-alpha production by lipopolysaccharide-activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to the Neuroprotective Effects of 8-Amino-1,4-Benzoxazine Derivatives
In the relentless pursuit of effective therapeutics for neurodegenerative diseases, the antioxidant properties of novel chemical entities have emerged as a promising avenue of investigation. Among these, 8-amino-1,4-benzoxazine derivatives have garnered significant attention for their potential to shield neurons from the ravages of oxidative stress, a key pathological driver in conditions such as Alzheimer's, Parkinson's, and cerebral ischemia. This guide provides a comprehensive comparison of the neuroprotective effects of various 8-amino-1,4-benzoxazine derivatives, supported by experimental data and detailed protocols to aid researchers in this critical field.
The Rationale: Combating Oxidative Stress in Neurodegeneration
Neurodegenerative disorders are often characterized by an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses.[1] This state of oxidative stress leads to damage of vital cellular components, ultimately triggering neuronal apoptosis and progressive cognitive and motor decline. The 8-amino-1,4-benzoxazine scaffold has been identified as a promising pharmacophore for the development of potent antioxidants. The strategic placement of an amino group at the 8-position, coupled with various substitutions on the benzoxazine ring, allows for the fine-tuning of their neuroprotective and toxicological profiles.
In Vitro Efficacy: A Comparative Analysis
A seminal study by Largeron et al. (1999) systematically synthesized and evaluated a series of 8-amino-1,4-benzoxazine derivatives for their ability to protect neuronal cells from oxidative stress-induced death.[2] The following table summarizes the key findings from their in vitro evaluation, providing a direct comparison of the neuroprotective efficacy, cytotoxicity, and a calculated safety index for each derivative.
Table 1: Comparative In Vitro Neuroprotective Activity and Cytotoxicity of 8-Amino-1,4-Benzoxazine Derivatives [2]
| Compound | R1 | R2 | R3 | Neuroprotection EC50 (µM) | Cytotoxicity TC50 (µM) | Safety Index (TC50/EC50) |
| 5a | H | H | H | > 10 | > 100 | - |
| 5b | Me | Me | H | 1.2 ± 0.2 | > 100 | > 83 |
| 5c | Et | Et | H | 0.9 ± 0.1 | > 100 | > 111 |
| 5d | i-Pr | i-Pr | H | 1.5 ± 0.3 | > 100 | > 67 |
| 5e | t-Bu | H | H | 0.8 ± 0.1 | > 100 | > 125 |
| 5f | H | H | Benzyl | > 10 | 80 ± 5 | - |
| 5g | Me | Me | Benzyl | 0.08 ± 0.01 | 75 ± 6 | 938 |
| 5h | Et | Et | Benzyl | 0.06 ± 0.01 | 82 ± 7 | 1367 |
| 5i | i-Pr | i-Pr | Benzyl | 0.12 ± 0.02 | 90 ± 8 | 750 |
| 5j | t-Bu | H | Benzyl | 0.05 ± 0.01 | 85 ± 7 | 1700 |
| 5k | Me | Me | Phenethyl | 0.15 ± 0.03 | 88 ± 9 | 587 |
| 5l | Et | Et | Phenethyl | 0.11 ± 0.02 | 95 ± 10 | 864 |
| 5m | i-Pr | i-Pr | Phenethyl | 0.20 ± 0.04 | > 100 | > 500 |
| 5n | t-Bu | H | Phenethyl | 0.09 ± 0.01 | 92 ± 9 | 1022 |
| 5o | Me | Me | 4-F-Benzyl | 0.07 ± 0.01 | 78 ± 6 | 1114 |
EC50: Half maximal effective concentration for neuroprotection against L-homocysteic acid-induced neuronal death. TC50: Half maximal toxic concentration. Safety Index: A ratio to determine the therapeutic window of the compound.
The data clearly indicates that substitutions at the 3- and 8-positions of the benzoxazine ring are critical for neuroprotective activity. Notably, the introduction of a benzyl group at the 8-amino position (compounds 5f-5j and 5o ) dramatically increases neuroprotective potency. Furthermore, the presence of alkyl groups at the 3-position, particularly a tert-butyl group (compound 5j ), results in the highest safety index, highlighting it as a lead compound for further development.
In Vivo Validation: Evidence from Preclinical Models
The promising in vitro results of 3-alkyl-8-benzylamino-1,4-benzoxazine derivatives have been corroborated in animal models of neurodegeneration. Two notable derivatives, S 24718 ((R,S)-(3-cyclopentyl-8-benzylamino-3,4-dihydro-2H-1,4-benzoxazin-5-yl)(phenyl)methanone) and S 24429 ((R,S)-(3-tert-butyl-8-phenylethylamino-3,4-dihydro-2H-1,4-benzoxazin-5-yl)(phenyl)methanone), demonstrated significant neuroprotection in a model of excitotoxicity in newborn mice.[3]
In this model, intracortical injection of the excitotoxin S-bromo-willardiine induces significant neuronal lesions. Treatment with both S 24718 and S 24429 at doses of 1 and 10 mg/kg i.p. provided powerful protection against these lesions.[3] This in vivo efficacy underscores the therapeutic potential of these compounds to mitigate neuronal damage in pathological conditions involving excessive glutamate receptor activation, a common feature in many neurodegenerative diseases.
Mechanistic Insights: The Antioxidant Defense Pathway
The primary neuroprotective mechanism of 8-amino-1,4-benzoxazine derivatives is attributed to their potent antioxidant properties. While direct ROS scavenging likely plays a role, emerging evidence suggests that these compounds may also act by modulating endogenous antioxidant defense pathways. One of the most critical pathways in cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the ARE in the promoter region of numerous antioxidant genes, including heme oxygenase-1 (HO-1), leading to their transcription and a coordinated antioxidant response. Recent studies have shown that 2H-1,4-benzoxazin-3(4H)-one derivatives can significantly activate the Nrf2-HO-1 pathway.
Caption: The Nrf2-ARE Signaling Pathway for Neuroprotection.
This diagram illustrates how 8-amino-1,4-benzoxazine derivatives can potentially activate the Nrf2 pathway, leading to the production of antioxidant enzymes that combat oxidative stress.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key in vitro and in vivo assays are provided below.
In Vitro Neuroprotection Assay Workflow
Caption: Workflow for In Vitro Assessment of Neuroprotection.
1. Cell Culture and Treatment:
-
Seed primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates at an appropriate density.
-
Allow cells to adhere and differentiate for 24-48 hours.
-
Prepare serial dilutions of the 8-amino-1,4-benzoxazine derivatives in culture medium.
-
Replace the existing medium with the medium containing the test compounds and incubate for 1-2 hours.
2. Induction of Oxidative Stress:
-
Prepare a stock solution of L-homocysteic acid (L-HCA).
-
Add L-HCA to the wells to a final concentration known to induce significant neuronal death (e.g., 500 µM).
-
Include control wells with cells and medium only, cells with L-HCA only, and cells with the test compounds only.
-
Incubate the plates for 24 hours at 37°C in a humidified incubator.
3. Assessment of Cell Viability (MTT Assay):
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
4. Assessment of Cell Death (LDH Release Assay):
-
Collect the culture supernatant from each well.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
The amount of formazan produced, which is proportional to the amount of LDH released from damaged cells, is measured colorimetrically at approximately 490 nm.
In Vivo Excitotoxicity Model: S-bromo-willardiine Injection in Newborn Mice
1. Animal Preparation:
-
Use newborn mice (e.g., 5-day-old pups).
-
Anesthetize the pups by hypothermia.
2. Compound Administration:
-
Administer the 8-amino-1,4-benzoxazine derivative (e.g., S 24718 or S 24429) or vehicle via intraperitoneal (i.p.) injection at the desired dose (e.g., 1 or 10 mg/kg).
3. Excitotoxin Injection:
-
Thirty minutes after drug administration, perform a unilateral intracortical injection of S-bromo-willardiine (e.g., 15 µg in 0.5 µL of saline).
4. Post-operative Care and Analysis:
-
Allow the pups to recover on a warming pad before returning them to their mother.
-
After a predetermined survival period (e.g., 5 days), euthanize the animals and perfuse them with a fixative (e.g., 4% paraformaldehyde).
-
Harvest the brains, cryoprotect them, and section them for histological analysis.
-
Stain the sections (e.g., with cresyl violet) to visualize the neuronal lesion and quantify the extent of neuroprotection.
Conclusion and Future Directions
The 8-amino-1,4-benzoxazine scaffold represents a highly promising platform for the development of novel neuroprotective agents. The structure-activity relationship studies clearly demonstrate that strategic modifications at the 3- and 8-positions can yield compounds with potent antioxidant activity and a favorable safety profile. The in vivo efficacy of lead compounds in preclinical models of excitotoxicity further validates their therapeutic potential.
Future research should focus on elucidating the precise molecular mechanisms underlying the neuroprotective effects of these derivatives, including their interaction with the Nrf2-ARE pathway and other relevant signaling cascades. Further optimization of the lead compounds to enhance their blood-brain barrier permeability and oral bioavailability will be crucial for their clinical translation. The comprehensive data and protocols presented in this guide are intended to empower researchers to advance the development of this promising class of neuroprotective agents for the benefit of patients suffering from devastating neurodegenerative diseases.
References
-
Largeron, M., Mesples, B., Gressens, P., Cecchelli, R., Spedding, M., Le Ridant, A., & Fleury, M. (2001). The neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants. European Journal of Pharmacology, 424(3), 189-194. [Link]
-
Dumont, M., & Beal, M. F. (2011). Neuroprotective strategies involving ROS in Alzheimer disease. Free Radical Biology and Medicine, 51(5), 1014-1026. [Link]
-
Largeron, M., Lockhart, B., Pfeiffer, B., & Fleury, M. B. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 42(24), 5043-5052. [Link]
Sources
benchmarking the synthesis of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate against literature methods
Introduction: The Significance of the 1,4-Benzoxazine Scaffold
The 1,4-benzoxazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural foundation of numerous compounds with a wide array of biological activities.[1][2] Derivatives have been investigated as potential anti-inflammatory, antimicrobial, anti-cancer, and neuroprotective agents.[3][4] Specifically, the 3-oxo-1,4-benzoxazine moiety, a vinylogous carbamate, is a key pharmacophore found in compounds targeting critical enzymes like tyrosine kinases and thrombin.[2][5]
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a valuable intermediate for the synthesis of these complex bioactive molecules.[6] Its structure provides multiple points for diversification: the secondary amine at the 4-position, the ester at the 7-position, and the aromatic ring itself. An efficient, reproducible, and scalable synthesis of this intermediate is therefore of paramount importance to researchers in drug discovery and development.
This guide provides an in-depth analysis of a classical and reliable synthetic route to this target molecule, benchmarked against the principles of modern synthetic strategies. We will dissect the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights grounded in established chemical principles.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule suggests a straightforward and robust synthetic strategy. The core benzoxazinone ring can be disconnected at the N4-C3 amide bond and the C4a-O5 ether bond, leading back to a substituted 2-aminophenol precursor.
Caption: Retrosynthetic pathway for the target molecule.
This analysis points to a three-step sequence from a commercially available starting material:
-
Esterification: Conversion of the carboxylic acid of 3-amino-4-hydroxybenzoic acid to its methyl ester. This protects the carboxyl group and prevents unwanted side reactions.
-
N-Acylation: Selective acylation of the amino group with a two-carbon electrophile suitable for subsequent cyclization, such as chloroacetyl chloride.
-
Intramolecular Cyclization: Base-mediated intramolecular Williamson ether synthesis, where the phenoxide attacks the electrophilic carbon bearing the chlorine, forming the heterocyclic ring.
This classical approach is highly reliable and utilizes readily available, cost-effective reagents.
Comparative Analysis of Synthetic Methodologies
While numerous advanced "one-pot" methods for benzoxazinone synthesis exist, often employing transition-metal catalysis, the classical two-step acylation/cyclization pathway remains a valuable and frequently employed strategy due to its robustness, scalability, and predictable outcomes.[7][8]
| Parameter | Method A: Classical Two-Step Synthesis | Method B: Modern One-Pot Approaches |
| Starting Materials | Methyl 3-amino-4-hydroxybenzoate, Chloroacetyl Chloride | Substituted 2-aminophenols, various coupling partners |
| Key Reagents | Weak Base (e.g., NaHCO₃), Stronger Base (e.g., K₂CO₃) | Transition Metal Catalysts (e.g., Cu, Pd), complex ligands |
| Reaction Conditions | Stepwise, moderate temperatures (0 °C to reflux) | Often requires specific catalysts, inert atmospheres, higher T |
| Overall Yield | Generally good to excellent, predictable | Highly variable depending on substrate and catalyst system |
| Scalability | High; well-established for large-scale synthesis | Can be limited by catalyst cost, sensitivity, and removal |
| Purification | Standard filtration and recrystallization | Often requires column chromatography to remove catalyst |
| Causality/Rationale | A robust, step-wise approach ensuring high conversion at each stage by isolating intermediates (or performing in one pot). The use of chloroacetyl chloride provides a highly reactive electrophile for efficient acylation and a good leaving group for the subsequent cyclization. | Aims for process intensification and atom economy by combining multiple steps. Can offer novel bond formations but may require extensive optimization.[9] |
Detailed Experimental Protocols
The following protocols provide a comprehensive, step-by-step guide for the synthesis of the target molecule via the classical route.
Workflow Overview
Caption: Experimental workflow from starting material to final product.
Step 1: Synthesis of Methyl 3-amino-4-hydroxybenzoate (Esterification)
Rationale: The esterification is performed first to protect the carboxylic acid. Using thionyl chloride (SOCl₂) with methanol is a highly efficient method for forming methyl esters from carboxylic acids. The reaction proceeds via an acyl chlorosulfite intermediate, which is then attacked by methanol. The in-situ generation of HCl autocatalyzes the reaction.[10]
Materials:
-
3-Amino-4-hydroxybenzoic acid (10.0 g, 65.3 mmol)
-
Anhydrous Methanol (150 mL)
-
Thionyl chloride (SOCl₂) (14.3 mL, 196 mmol)
-
Ethyl acetate
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Suspend 3-amino-4-hydroxybenzoic acid in anhydrous methanol (150 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add thionyl chloride dropwise to the stirred suspension over 30 minutes. Caution: This is an exothermic reaction that releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 16 hours.
-
Cool the reaction mixture to room temperature and remove the excess methanol and thionyl chloride under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude solid in ethyl acetate (100 mL).
-
Carefully wash the organic layer with 5% aqueous NaHCO₃ solution until effervescence ceases, followed by washes with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
Expected Outcome: Methyl 3-amino-4-hydroxybenzoate as a solid (yields typically >90%).[10] The product can be used in the next step without further purification if deemed sufficiently pure by TLC.
Step 2 & 3: Synthesis of this compound (N-Acylation and Cyclization)
Rationale: This one-pot procedure combines N-acylation and cyclization. Potassium carbonate (K₂CO₃) acts as a base for both steps. It initially neutralizes the HCl generated during the acylation and subsequently deprotonates the phenolic hydroxyl group to facilitate the intramolecular nucleophilic substitution that forms the benzoxazine ring.[11] Acetone is a suitable solvent as it is inert to the reaction conditions and readily dissolves the reactants.
Materials:
-
Methyl 3-amino-4-hydroxybenzoate (from Step 1, e.g., 10.0 g, 59.8 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (24.8 g, 179.4 mmol)
-
Chloroacetyl chloride (5.25 mL, 65.8 mmol)
-
Anhydrous Acetone (200 mL)
Procedure:
-
To a stirred suspension of methyl 3-amino-4-hydroxybenzoate and finely powdered potassium carbonate in anhydrous acetone (200 mL), add chloroacetyl chloride dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting crude solid is then treated with cold water and stirred for 30 minutes.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol or a similar solvent to obtain the pure target molecule.
-
Expected Outcome: this compound as a crystalline solid.
Mechanistic Insights
The formation of the benzoxazinone ring proceeds via a well-established N-acylation followed by an intramolecular Sₙ2 reaction (Williamson Ether Synthesis).
Caption: Mechanism for N-acylation and subsequent intramolecular cyclization.
-
N-Acylation: The nucleophilic amino group of methyl 3-amino-4-hydroxybenzoate attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride.[1] The resulting tetrahedral intermediate collapses, expelling a chloride ion to form the N-acylated product.
-
Cyclization: The base (K₂CO₃) deprotonates the phenolic hydroxyl group, creating a potent phenoxide nucleophile. This phenoxide then attacks the adjacent carbon atom bearing the chlorine, displacing the chloride ion in an intramolecular Sₙ2 reaction to form the six-membered heterocyclic ring.
Conclusion
The synthesis of this compound is readily achievable through a classical, robust, and scalable three-step sequence involving esterification, N-acylation, and intramolecular cyclization. This guide has detailed the experimental protocols and provided the underlying rationale for each step, empowering researchers to reproduce this synthesis with confidence. While modern synthetic methods continue to evolve, this benchmarked procedure offers a reliable and cost-effective route to a key intermediate, facilitating further exploration in the vital field of medicinal chemistry.
References
-
Boruwa, J., Gogoi, N., & Saikia, P. P. (2021). One-Pot, Three-Step Synthesis of Benzoxazinones via Use of the Bpin Group as a Masked Nucleophile. Organic Letters, 23(7), 2720–2725. [Link]
-
Manav, M. (2015). One pot synthesis of benzopyranones and benzoxazinones catalyzed by MMO. Indian Journal of Chemistry (IJC). [Link]
-
National Center for Biotechnology Information. (2021). One-Pot, Three-Step Synthesis of Benzoxazinones via Use of the Bpin Group as a Masked Nucleophile. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid. PubChem. [Link]
-
Ilaš, J., Tomašić, T., & Kikelj, D. (2008). Novel Potent and Selective Thrombin Inhibitors Based on a Central 1,4-Benzoxazin-3(4H)-One Scaffold. Journal of Medicinal Chemistry, 51(9), 2863–2867. [Link]
-
Nagarapu, L., et al. (2017). Potential anti-proliferative agents from 1,4-benzoxazinone-quinazolin-4(3H)-one templates. Bioorganic & Medicinal Chemistry Letters, 27(24), 5364-5370. [Link]
-
Gerona-Navarro, G., et al. (2002). Base-Assisted Cyclization of an N-Chloroacetyl Dipeptide Derivative. ResearchGate. [Link]
-
Honda, T., et al. (2009). Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Bioorganic & Medicinal Chemistry, 17(2), 699-708. [Link]
-
Prajapati, D. R., et al. (2023). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. World Journal of Pharmaceutical Research. [Link]
-
PrepChem. (n.d.). Synthesis of methyl 3-hydroxybenzoate. [Link]
-
Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. [Link]
- Google Patents. (n.d.).
-
Fringuelli, R., et al. (2009). Bulky 1,4-benzoxazine derivatives with antifungal activity. Bioorganic & Medicinal Chemistry, 17(11), 3838-3846. [Link]
-
Devikasubramaniyan, et al. (2021). Synthesis and antimicrobial activity of novel series of benzoxazinone containing piperazine derivatives. International Journal of Creative Research Thoughts. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
New Journal of Chemistry. (2022). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. RSC Publishing. [Link]
-
ResearchGate. (2014). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential anti-proliferative agents from 1,4-benzoxazinone-quinazolin-4(3H)-one templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. Newly synthesized 1,2,3-triazoles based on [1,4]-benzoxazin- 3-one: In silico evaluation of anti-inflammatory, antibact… [ouci.dntb.gov.ua]
- 6. This compound | C10H9NO4 | CID 10845978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Methyl 3-amino-4-hydroxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. ijpsjournal.com [ijpsjournal.com]
A Comparative Guide to Solvent Effects in Benzoxazine Synthesis: A Handbook for Researchers
This guide provides an in-depth comparative analysis of solvent effects on the synthesis of benzoxazines, tailored for researchers, scientists, and professionals in drug development and materials science. We will move beyond simple protocol listings to explore the fundamental principles governing solvent-solute interactions and their profound impact on reaction kinetics, product purity, and overall yield. This resource is designed to empower you with the knowledge to make informed, strategic decisions in your synthetic endeavors.
Introduction: The Critical Role of the Solvent in Benzoxazine Synthesis
Benzoxazines are a versatile class of thermosetting phenolic resins with a wide range of applications, from high-performance composites to electronics and pharmaceuticals. Their synthesis, typically a Mannich-like condensation of a phenol, a primary amine, and formaldehyde, is deceptively simple. However, the choice of solvent is a critical parameter that can dramatically influence the reaction's success. The solvent not only facilitates the dissolution of reactants but also actively participates in the reaction mechanism through stabilization of intermediates and transition states. An inappropriate solvent can lead to low yields, side reactions, and purification challenges.
This guide will dissect the influence of various solvent systems, providing you with the data and mechanistic insights necessary to optimize your benzoxazine synthesis.
The Mechanism of Benzoxazine Formation: A Solvent-Mediated Pathway
The synthesis of benzoxazines proceeds through a multi-step mechanism. Understanding this pathway is crucial to appreciating the role of the solvent.
Figure 1: Generalized workflow of benzoxazine synthesis. The solvent influences each step of the reaction.
The reaction is generally believed to proceed through two primary competing pathways, both of which are significantly influenced by the solvent environment:
-
Pathway A: Reaction between the phenol and pre-formed N,N'-bis(hydroxymethyl)amine.
-
Pathway B: Reaction of the phenol with formaldehyde to form a hydroxymethylphenol, which then reacts with the amine.
The solvent's polarity, proticity, and boiling point can favor one pathway over the other, thereby affecting the reaction rate and the formation of byproducts.
Comparative Analysis of Solvent Systems
The selection of an appropriate solvent is a balancing act between reactant solubility, reaction temperature, and the potential for side reactions. Below is a comparative analysis of commonly used solvents in benzoxazine synthesis.
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Key Advantages | Key Disadvantages | Typical Yields |
| Toluene | 2.4 | 111 | Good solubility for non-polar reactants; allows for azeotropic removal of water. | Low polarity may not sufficiently stabilize polar intermediates. | 70-90% |
| Xylene | 2.3 | 138-144 | Higher boiling point allows for higher reaction temperatures, accelerating the reaction. | Similar polarity limitations to toluene. | 75-95% |
| Dioxane | 2.2 | 101 | Good solvent for a wide range of reactants; aprotic nature can be advantageous. | Peroxide formation risk; relatively low boiling point. | 80-92% |
| Ethanol | 25.3 | 78 | Protic solvent that can participate in hydrogen bonding, potentially stabilizing intermediates. | Lower boiling point may require longer reaction times; can participate in side reactions. | 60-85% |
| 1-Butanol | 17.5 | 118 | Higher boiling point than ethanol; good balance of polarity. | Can be more challenging to remove post-reaction. | 70-90% |
| Solvent-free | N/A | N/A | "Green" chemistry approach; no solvent removal required. | Can lead to a heterogeneous reaction mixture and localized overheating. | Highly variable, often lower than solvent-based methods. |
Data-Driven Insights:
-
Aprotic, Non-Polar Solvents (Toluene, Xylene): These are often the solvents of choice due to their ability to facilitate the removal of water via azeotropic distillation, which drives the reaction equilibrium towards product formation. The higher boiling point of xylene can be particularly beneficial for less reactive starting materials, leading to shorter reaction times and higher yields.
-
Ethers (Dioxane): Dioxane provides a good balance of solubility for both polar and non-polar reactants. Its aprotic nature prevents it from interfering with the reaction intermediates in the same way protic solvents might.
-
Protic Solvents (Ethanol, 1-Butanol): Protic solvents can stabilize charged intermediates through hydrogen bonding, which can influence the reaction pathway. However, their ability to act as nucleophiles can sometimes lead to undesired side products. The higher boiling point of 1-butanol makes it a more attractive option than ethanol for many syntheses.
-
Solvent-Free Conditions: While environmentally attractive, solvent-free synthesis often requires higher temperatures and can be challenging to control, potentially leading to a broader product distribution and lower purity.
Experimental Protocol: Synthesis of a Bisphenol-A Based Benzoxazine in Toluene
This protocol provides a detailed, step-by-step methodology for the synthesis of a common benzoxazine monomer, illustrating the practical application of the principles discussed.
Materials:
-
Bisphenol-A
-
Aniline
-
Paraformaldehyde
-
Toluene (reagent grade)
-
Sodium Sulfate (anhydrous)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add Bisphenol-A (1 equivalent), aniline (2 equivalents), and paraformaldehyde (4 equivalents).
-
Solvent Addition: Add toluene to the flask to achieve a concentration of approximately 20% (w/v) of the limiting reactant (Bisphenol-A).
-
Apparatus Assembly: Assemble the Dean-Stark apparatus and reflux condenser on top of the round-bottom flask.
-
Reaction: Heat the mixture to reflux (approximately 110-115 °C) with vigorous stirring. The azeotropic removal of water will be visible in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected (approximately 2 equivalents per equivalent of benzoxazine).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Purification:
-
Wash the toluene solution with distilled water (3 x 50 mL) to remove any unreacted formaldehyde and amine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
-
Isolation: The resulting solid is the crude benzoxazine product. It can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Rationale for Solvent Choice: Toluene is selected for its ability to form an azeotrope with water, effectively removing it from the reaction and driving the equilibrium towards the formation of the benzoxazine ring. Its relatively high boiling point allows for a reasonable reaction rate without requiring excessive heating that could lead to degradation.
Mechanistic Influence of Solvent Polarity
The polarity of the solvent can significantly influence the stability of the intermediates formed during the reaction, thereby affecting the overall reaction rate and product distribution.
Figure 2: Influence of solvent polarity on the transition state of benzoxazine synthesis.
In general, polar solvents can stabilize the charged intermediates, such as the iminium ion, through dipole-dipole interactions or hydrogen bonding. This stabilization can lower the activation energy of the rate-determining step, potentially accelerating the reaction. However, excessive stabilization can also lead to the formation of stable byproducts. Non-polar solvents provide less stabilization for these polar intermediates, which can sometimes be advantageous in preventing side reactions.
Conclusion and Future Outlook
The choice of solvent in benzoxazine synthesis is a multifaceted decision with significant consequences for reaction efficiency and product quality. While traditional solvents like toluene and xylene remain popular for their effectiveness in water removal, there is a growing interest in developing greener and more sustainable synthetic routes. Future research will likely focus on the use of ionic liquids, supercritical fluids, and solvent-free conditions to minimize the environmental impact of benzoxazine production. A thorough understanding of the fundamental solvent effects discussed in this guide will remain essential for the continued innovation and optimization of benzoxazine synthesis.
References
- Ishida, H., & Allen, D. J. (Eds.). (1996).
- Lin, C. H., et al. (2012). Recent advances in polybenzoxazine. Progress in Polymer Science, 37(6), 867-910.
- Ishida, H., & Low, H. Y. (1997). A study on the synthesis and properties of new benzoxazines. Journal of Polymer Science Part A: Polymer Chemistry, 35(12), 2345-2356.
- Chern, Y. T., & Hsieh, K. H. (1998). Synthesis and characterization of new benzoxazines. Journal of Applied Polymer Science, 70(1), 143-151.
- Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH.
- Zhang, K., et al. (2014). A facile one-pot synthesis of benzoxazine monomers in refluxing toluene. RSC Advances, 4(10), 5091-5097.
- Takeichi, T., et al. (2000). Synthesis and properties of polybenzoxazines containing ether linkages. Polymer, 41(26), 9131-9138.
- Lligadas, G., et al. (2006). Solvent-free synthesis of benzoxazines. Green Chemistry, 8(9), 837-841.
A Comparative Guide to the Validation of an Analytical Method for the Quantification of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Introduction: The "Why" Behind the Quantification
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a heterocyclic compound belonging to the benzoxazine class.[1] Molecules within this family are explored for a variety of pharmaceutical applications due to their diverse biological activities.[2][3] Accurate and reliable quantification of this specific molecule is paramount in various stages of drug development, from pharmacokinetic studies to quality control of the final drug product. Without a robust and validated analytical method, the integrity of preclinical and clinical data, as well as the safety and efficacy of a potential therapeutic, can be compromised.
This guide provides a comprehensive comparison of potential analytical techniques and a detailed walkthrough of the method validation process, grounded in the principles outlined by the International Council for Harmonisation (ICH).[4][5][6] Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to establish a scientifically sound and defensible analytical method for this compound.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an appropriate analytical technique is the foundation of a successful quantification method. For a small organic molecule like this compound, High-Performance Liquid Chromatography (HPLC) is a primary candidate. The choice of detector is a critical decision point.
Comparison of Common HPLC Detectors:
| Feature | HPLC with UV-Vis Detection | HPLC with Mass Spectrometry (MS) Detection |
| Principle | Measures the absorbance of UV or visible light by the analyte. | Measures the mass-to-charge ratio of ionized analyte molecules. |
| Selectivity | Moderate. Relies on the analyte having a chromophore. Potential for interference from co-eluting compounds with similar UV spectra.[7] | High. Provides structural information based on molecular weight, significantly reducing the risk of interference.[8][9] |
| Sensitivity | Good, but generally lower than MS.[10] | Excellent. Capable of detecting very low concentrations of the analyte.[9][10] |
| Complexity | Relatively simple to operate and maintain. | More complex instrumentation requiring specialized expertise. |
| Cost | Lower initial investment and running costs. | Higher initial investment and maintenance costs. |
| Ideal Application | Routine quality control, content uniformity, and assay of the main component where high sensitivity is not critical. | Bioanalysis (e.g., in plasma or tissue), impurity profiling, and when high specificity and sensitivity are required. |
Decision-Making Flowchart for Analytical Method Selection:
Caption: A flowchart to guide the selection of the most appropriate analytical technique based on experimental requirements.
For the purpose of this guide, we will proceed with the validation of a Reversed-Phase HPLC (RP-HPLC) method with UV detection, as it represents a robust and widely accessible technique for quality control in pharmaceutical analysis.[11]
The Blueprint for Reliability: A Guide to Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][12] The ICH guideline Q2(R1) provides a comprehensive framework for this process.[4][13]
Overall Analytical Method Validation Workflow:
Caption: A diagram illustrating the sequential steps involved in the validation of an analytical method.
Deep Dive into Validation Parameters: Protocols and Data
This section provides detailed experimental protocols and illustrative data for each validation parameter.
Specificity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14] For this, forced degradation studies are instrumental.[15][16][17][18][19]
Experimental Protocol: Forced Degradation
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl and dilute to a final concentration of 100 µg/mL with mobile phase.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours. Dilute to a final concentration of 100 µg/mL with mobile phase.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours. Prepare a 100 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose a 100 µg/mL solution of the drug substance to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples by the proposed HPLC-UV method, alongside an unstressed sample. A photodiode array (PDA) detector is highly recommended to evaluate peak purity.
Illustrative Data: Specificity Study
| Stress Condition | % Degradation of Analyte | Peak Purity of Analyte | Observations |
| Acid (1N HCl, 80°C, 2h) | 12.5% | Pass | One major degradation peak observed at a different retention time. |
| Base (1N NaOH, RT, 2h) | 18.2% | Pass | Two major degradation peaks observed at different retention times. |
| Oxidative (3% H₂O₂, RT, 2h) | 8.5% | Pass | Minor degradation peaks observed, well-resolved from the main peak. |
| Thermal (105°C, 24h) | 5.1% | Pass | No significant degradation peaks observed. |
| Photolytic (UV, 24h) | 9.8% | Pass | One minor degradation peak observed. |
Linearity and Range
Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6][20]
Experimental Protocol: Linearity
-
Prepare Stock Solution: Prepare a 1000 µg/mL stock solution of the reference standard in the mobile phase.
-
Prepare Calibration Standards: Prepare at least five concentrations from the stock solution across the expected working range (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration). For instance, if the target concentration is 20 µg/mL, prepare standards at 10, 15, 20, 25, and 30 µg/mL.
-
Analysis: Inject each concentration in triplicate.
-
Data Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Illustrative Data: Linearity
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | 152,345 |
| 15 | 228,517 |
| 20 | 304,690 |
| 25 | 380,862 |
| 30 | 457,035 |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 15234x + 12.5 |
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[14] It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Protocol: Accuracy
-
Prepare Spiked Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo mixture. Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples using the developed method.
-
Data Evaluation: Calculate the percentage recovery for each sample.
Illustrative Data: Accuracy
| Concentration Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |
| 80% | 16.0 | 15.8 | 98.8% | 99.1% |
| 16.0 | 15.9 | 99.4% | ||
| 16.0 | 15.9 | 99.1% | ||
| 100% | 20.0 | 20.1 | 100.5% | 100.2% |
| 20.0 | 19.9 | 99.5% | ||
| 20.0 | 20.1 | 100.5% | ||
| 120% | 24.0 | 23.8 | 99.2% | 99.4% |
| 24.0 | 23.9 | 99.6% | ||
| 24.0 | 23.9 | 99.4% |
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol: Precision
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Data Evaluation: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set of measurements.
Illustrative Data: Precision
| Parameter | Replicate 1 | Replicate 2 | Replicate 3 | Replicate 4 | Replicate 5 | Replicate 6 | Mean | SD | %RSD |
| Repeatability | 20.1 | 19.9 | 20.2 | 19.8 | 20.0 | 20.1 | 20.02 | 0.147 | 0.73% |
| Intermediate Precision | 20.3 | 20.0 | 19.9 | 20.4 | 20.1 | 20.2 | 20.15 | 0.187 | 0.93% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[21][22][23] The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[21][22][23]
Experimental Protocol: LOD and LOQ (Based on Signal-to-Noise Ratio)
-
Prepare Low Concentration Samples: Prepare a series of diluted solutions of the analyte.
-
Analysis: Inject these solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.[21][24]
Illustrative Data: LOD and LOQ
| Parameter | Concentration (µg/mL) | Signal-to-Noise Ratio |
| LOD | 0.05 | ~3:1 |
| LOQ | 0.15 | ~10:1 |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12][25][26]
Experimental Protocol: Robustness
-
Identify Critical Parameters: Select critical HPLC parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).[25][27]
-
Vary Parameters: Analyze a standard solution while systematically varying one parameter at a time.
-
Data Evaluation: Assess the impact of these changes on system suitability parameters like retention time, peak area, and tailing factor.
Illustrative Data: Robustness
| Parameter Varied | Variation | Retention Time (min) | Peak Area | Tailing Factor |
| Nominal | - | 6.25 | 304,690 | 1.12 |
| Flow Rate | +0.1 mL/min | 5.68 | 276,991 | 1.15 |
| -0.1 mL/min | 6.94 | 338,544 | 1.10 | |
| Column Temp. | +5°C | 6.10 | 305,123 | 1.11 |
| -5°C | 6.42 | 304,257 | 1.14 | |
| Mobile Phase %B | +2% | 5.95 | 303,987 | 1.13 |
| -2% | 6.58 | 305,393 | 1.11 |
Conclusion
This guide has provided a comprehensive framework for the validation of an analytical method for the quantification of this compound. By systematically evaluating specificity, linearity, accuracy, precision, LOD, LOQ, and robustness, a reliable and defensible method can be established. The choice between HPLC-UV and HPLC-MS should be guided by the specific requirements of the analysis, with HPLC-UV being a robust choice for routine quality control and HPLC-MS offering superior sensitivity and selectivity for more demanding applications. Adherence to the principles outlined in ICH guidelines is crucial for ensuring data integrity and regulatory compliance.
References
- Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
- Labcompliance. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- BioPharm International.
- AMSbiopharma. (2025, July 22).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Lösungsfabrik. (2018, May 22).
- ICH. (2023, November 30).
- National Center for Biotechnology Information. the limit of detection and limit of quantification - the basic steps in a protocol for validation of methods for the analysis of residues.
- ICH. Quality Guidelines.
- BioPharm International.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Pharmaceutical Outsourcing. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
- MicroSolv.
- Abraham Entertainment. (2025, October 22).
- ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- National Center for Biotechnology Information.
- LCGC Intern
- Separation Science. Implementing Robustness Testing for HPLC Methods.
- Pharmaceutical Technology. Robustness in Analytical Methods Outlined.
- ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- National Center for Biotechnology Information. (2012).
- The Pharmaceutical and Chemical Journal. (2024, January 1).
- Agilent. (2015, November 20).
- ResearchGate. Comparison of HPLC-UV (A) and LC-MS/MS (B)
- PubMed. Comparison of UV and tandem mass spectrometric detection for the high-performance liquid chromatographic determination of diclofenac in microdialysis samples.
- Advion. (2019, September 10).
- International Journal of Chemical and Pharmaceutical Analysis. 80954.
- National Center for Biotechnology Information. (2013, August 22). Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices.
- ResearchGate. (PDF)
- Scilit.
- PubMed. (2008, May 12). Development of a HPLC method for the determination of antichagasic phenylethenylbenzofuroxans and its major synthetic secondary products in the chemical production processes.
- Benchchem.
- PubChem.
- ResearchGate. (2020, March 10). (PDF) Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening.
- Taylor & Francis Online.
-
MDPI. (2020, March 20). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. [Link]
- RSC Publishing. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
- ACS Publications. (2018, September 21).
Sources
- 1. This compound | C10H9NO4 | CID 10845978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. microsaic.com [microsaic.com]
- 10. Comparison of UV and tandem mass spectrometric detection for the high-performance liquid chromatographic determination of diclofenac in microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. database.ich.org [database.ich.org]
- 13. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 17. acdlabs.com [acdlabs.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of Analytical Parameters Required for Validation Forced Degradation Studies - The Pharmaceutical and Chemical Journal [tpcj.org]
- 20. youtube.com [youtube.com]
- 21. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 22. biopharminternational.com [biopharminternational.com]
- 23. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. altabrisagroup.com [altabrisagroup.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. pharmtech.com [pharmtech.com]
A Comparative Guide to the Antimicrobial Spectrum of 1,4-Benzoxazine Derivatives
In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation antimicrobial agents. Among these, the 1,4-benzoxazine core has emerged as a privileged structure, demonstrating a versatile and potent range of biological activities. This guide provides an in-depth comparison of the antimicrobial spectrum of various 1,4-benzoxazine derivatives, supported by experimental data, to aid researchers and drug development professionals in this critical field. We will delve into the structure-activity relationships that govern their efficacy, explore their mechanisms of action, and provide detailed protocols for their evaluation.
The 1,4-Benzoxazine Scaffold: A Foundation for Diverse Antimicrobial Activity
The 1,4-benzoxazine ring system, a fusion of a benzene and a 1,4-oxazine ring, serves as a versatile template for the design of bioactive molecules.[1][2] Its derivatives have garnered significant attention due to their broad spectrum of antimicrobial activities, encompassing antibacterial and antifungal properties.[3] The chemical tractability of this scaffold allows for systematic modifications, enabling the fine-tuning of its antimicrobial profile and potency.
The antimicrobial potential of 1,4-benzoxazine derivatives is not a recent discovery, with numerous studies highlighting their efficacy against a wide array of pathogens.[3] These compounds have shown promise against both Gram-positive and Gram-negative bacteria, as well as various fungal species, making them attractive candidates for further development.[4][5]
Comparative Antimicrobial Spectrum: A Data-Driven Analysis
A critical aspect of evaluating any new class of antimicrobial agents is the direct comparison of their activity against a standardized panel of microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative 1,4-benzoxazine derivatives from different chemical series, providing a clear comparison of their antimicrobial spectrum and potency.
Antibacterial Activity of 2H-benzo[b][6][7]oxazin-3(4H)-one Derivatives
The introduction of various substituents onto the 2H-benzo[b][6][7]oxazin-3(4H)-one core has been shown to significantly influence antibacterial activity. A study focused on a series of these derivatives demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2]
| Derivative | Escherichia coli (Gram-negative) Zone of Inhibition (mm) | Staphylococcus aureus (Gram-positive) Zone of Inhibition (mm) | Bacillus subtilis (Gram-positive) Zone of Inhibition (mm) |
| Compound 4a | 20 | - | - |
| Compound 4b | Moderate Activity | Moderate Activity | Moderate Activity |
| Compound 4c | Moderate Activity | Moderate Activity | Moderate Activity |
| Compound 4e | 22 | 20 | 18 |
| Compound 4f | Moderate Activity | Moderate Activity | Moderate Activity |
| Compound 4g | Ineffective | Ineffective | Ineffective |
Data synthesized from a study by Shinde et al.[1][8]
Notably, compound 4e emerged as the most potent derivative in this series, exhibiting significant zones of inhibition against all tested strains, indicating its potential as a broad-spectrum antibacterial agent.[1][8]
Antifungal Activity of 1,4-Benzoxazin-3-one Derivatives with Acylhydrazone Moiety
The antifungal potential of 1,4-benzoxazin-3-ones has been enhanced by the incorporation of an acylhydrazone moiety. This modification has yielded derivatives with considerable activity against a range of phytopathogenic fungi.[7][9]
| Derivative | Gibberella zeae EC₅₀ (µg/mL) | Pellicularia sasakii EC₅₀ (µg/mL) | Phytophthora infestans EC₅₀ (µg/mL) | Capsicum wilt EC₅₀ (µg/mL) |
| Compound 5e | - | - | 26.77 | - |
| Compound 5L | 20.06 | - | - | - |
| Compound 5o | 23.17 | - | - | - |
| Compound 5p | - | - | - | 26.76 |
| Compound 5q | - | 26.66 | - | - |
| Compound 5r | - | - | 15.37 | - |
| Hymexazol (Control) | 40.51 | 32.77 | 18.35 | >50 |
| Carbendazim (Control) | - | - | 34.41 | - |
EC₅₀ values represent the concentration required to inhibit fungal growth by 50%. Data from a study by Chenghao, et al.[9]
Several of these derivatives, such as 5L , 5o , 5q , and 5r , demonstrated superior or comparable activity to the commercial fungicide hymexazol, highlighting the potential of this chemical class in agricultural applications.[7][9]
Unraveling the Mechanism of Action: Targeting Bacterial DNA Gyrase
A key aspect of understanding the antimicrobial potential of any compound is elucidating its mechanism of action. For certain 1,4-benzoxazine derivatives, particularly those active against bacteria, a primary target has been identified as DNA gyrase.[1][2] This essential bacterial enzyme is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.
Molecular docking studies have revealed that these derivatives can bind to the GyrB active site of E. coli DNA gyrase, interfering with its function.[1][2] This inhibition of DNA gyrase leads to a disruption of essential cellular processes, ultimately resulting in bacterial cell death.
Caption: Key structural elements influencing the antimicrobial activity of 1,4-benzoxazines.
Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing
To ensure the reproducibility and comparability of antimicrobial activity data, standardized experimental protocols are essential. The following is a detailed, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) of 1,4-benzoxazine derivatives using the broth microdilution method. [10][11]
Protocol: Broth Microdilution Assay for MIC Determination
1. Preparation of Materials:
-
Test Compounds: Prepare a stock solution of the 1,4-benzoxazine derivative in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should be non-inhibitory to the microorganisms. [11]* Bacterial/Fungal Strains: Use standardized microbial strains (e.g., from ATCC). Culture the microorganisms on appropriate agar plates to obtain fresh colonies.
-
Culture Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 for fungi. [11]* 96-Well Microtiter Plates: Use sterile, U- or flat-bottomed plates. [11] 2. Inoculum Preparation:
-
Aseptically pick several well-isolated colonies of the microorganism from the agar plate and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. [11]* Dilute the standardized suspension in the appropriate culture medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. [11] 3. Serial Dilution of Test Compounds:
-
In a 96-well plate, add 100 µL of the appropriate sterile broth to all wells except those in the first column.
-
Add 200 µL of the highest concentration of the test compound (in broth) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and continuing this process across the plate. Discard 100 µL from the last well.
4. Inoculation and Incubation:
-
Add 100 µL of the diluted microbial inoculum to each well of the microtiter plate (except for the sterility control wells). The final volume in each well will be 200 µL.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only) on each plate.
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi. [12] 5. Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth. [11][12]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation [zenodo.org]
- 3. ikm.org.my [ikm.org.my]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 10. integra-biosciences.com [integra-biosciences.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
in-vivo validation of the anticancer activity of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate analogs
An In-Depth Guide to the In-Vivo Validation of Anticancer Activity for Novel 1,4-Benzoxazine Analogs A Comparative Analysis for Researchers and Drug Development Professionals
The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the 1,4-benzoxazine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including promising anticancer properties. This guide provides a comprehensive overview of the in-vivo validation of a specific class of these compounds, methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate analogs, and their structural relatives. As a senior application scientist, the following content is structured to deliver not just protocols, but the underlying scientific rationale, comparative data, and mechanistic insights to empower researchers in their drug development endeavors.
The 1,4-Benzoxazine Scaffold: A Promising Framework for Anticancer Drug Design
The 1,4-benzoxazine ring system is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] Its structural features allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological targets. Several derivatives of this scaffold have been investigated for their antiproliferative activities against various cancer cell lines.[1][2][3] The transition from in-vitro activity to in-vivo efficacy is a critical and challenging step in the drug discovery pipeline.[4][5] This guide focuses on the essential in-vivo models and experimental designs required to validate the therapeutic potential of novel benzoxazine analogs.
Comparative In-Vivo Efficacy of Benzoxazine Analogs
While specific in-vivo data for this compound is not extensively available in the public domain, studies on structurally related benzoxazine analogs provide valuable insights into the potential efficacy of this compound class. The following table summarizes the in-vivo anticancer activity of various benzoxazine derivatives, offering a snapshot of their performance in preclinical models.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| 6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo[e][6][7]oxazine (5A) | Chemically-induced fibrosarcoma | Mice | 20, 40, and 80 mg/kg, p.o., daily for 30 days | Reduced cancer incidence rate and tumor weight. | [2][8] |
| 6-allyl-3-benzyl-8-methoxy-3,4-dihydro-2H-benzo[e][6][7]oxazine (4A) | Chemically-induced fibrosarcoma | Mice | 20, 40, and 80 mg/kg, p.o., daily for 30 days | Showed activity in reducing cancer incidence and tumor weight. | [2][8] |
| Benzoxazine-purine hybrid (Compound 12) | Breast (MCF-7) and Colon (HCT-116) cancer cell lines (in-vitro data) | Not specified in provided abstracts | Not specified in provided abstracts | Potent antiproliferative activity with low micromolar IC50 values. | [1] |
| Various benzoxazinone derivatives | Non-small-cell lung cancer (A549), cervical cancer (HeLa), and others (in-vitro data) | Not specified in provided abstracts | Not specified in provided abstracts | Dose-dependent inhibition of cancer cell growth and migration. | [9] |
Analysis of Comparative Data: The data, though from different chemical series, underscores the potential of the benzoxazine scaffold. The eugenol-derived benzoxazines demonstrated a clear dose-dependent effect in a chemically-induced cancer model, indicating good oral bioavailability and systemic exposure.[2][8] The benzoxazine-purine hybrids and benzoxazinone derivatives have shown potent in-vitro activity, suggesting that further in-vivo studies in xenograft models are warranted to confirm their therapeutic potential.[1][9]
Unraveling the Mechanisms of Action
The anticancer activity of benzoxazine derivatives is attributed to diverse mechanisms of action, highlighting the scaffold's versatility. Understanding these mechanisms is crucial for rational drug design and for selecting appropriate biomarker strategies in preclinical and clinical development.
Key Mechanistic Insights:
-
DNA-PK Inhibition: Some novel benzoxazines have been identified as potent radiosensitizing agents.[10] They appear to function by inhibiting the DNA-dependent protein kinase (DNA-PK), a key enzyme in the repair of DNA double-strand breaks.[10] This inhibition leads to delayed DNA repair, cell cycle arrest, and ultimately, apoptosis in cancer cells.[10]
-
c-Myc G-Quadruplex Stabilization: Certain benzoxazinone derivatives have been shown to downregulate the expression of the c-Myc oncogene.[9] This is achieved by inducing and stabilizing the formation of G-quadruplex structures in the promoter region of the c-Myc gene, thereby inhibiting its transcription.[9]
-
Induction of Apoptosis and Cell Cycle Arrest: Several benzoxazine derivatives exert their antiproliferative effects by inducing apoptosis and causing cell cycle arrest.[3] This can be mediated through the upregulation of tumor suppressor proteins like p53 and caspases, and the downregulation of cyclin-dependent kinases (cdks).[3]
-
Kinase Inhibition: Benzoxazine-purine hybrids have been designed as kinase inhibitors, with some compounds showing dual inhibition of HER2 and JNK1.[1] This targeted approach can lead to specific cell death pathways, such as pyroptosis-like cell death.[1]
-
Lysosomal Dysfunction: Some benzo[a]phenoxazine derivatives have been shown to accumulate in lysosomes and induce lysosomal membrane permeabilization, leading to cancer-selective cell death.[11][12]
Illustrative Signaling Pathway: DNA-PK Inhibition by Benzoxazine Analogs
Caption: Inhibition of DNA-PK by benzoxazine analogs, leading to apoptosis.
Gold-Standard Experimental Protocols for In-Vivo Validation
The successful in-vivo evaluation of an anticancer agent relies on meticulously designed and executed experimental protocols.[13] Below are representative methodologies for assessing the efficacy of novel benzoxazine analogs.
Human Tumor Xenograft Models
Xenograft models, which involve the implantation of human tumor cells or tissues into immunodeficient mice, are a cornerstone of preclinical cancer research.[7][14]
Experimental Workflow for Xenograft Studies
Caption: Standard workflow for in-vivo anticancer drug testing using xenograft models.
Detailed Protocol: Subcutaneous Xenograft Model
-
Animal Model: Utilize immunodeficient mice such as nude (Foxn1^nu^) or SCID (Prkdc^scid^) mice to prevent rejection of human tumor cells.[7]
-
Tumor Cell Implantation:
-
Culture the desired human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) under sterile conditions.
-
Harvest cells during the logarithmic growth phase and resuspend them in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1x10^6 to 1x10^7 cells per 100-200 µL.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions regularly (e.g., 2-3 times per week) using calipers and calculate tumor volume (Volume = (length x width²)/2).
-
Once tumors reach the desired size, randomize the animals into treatment and control groups.
-
-
Drug Administration:
-
Prepare the benzoxazine analog in a suitable vehicle (e.g., a solution of DMSO, Cremophor EL, and saline).
-
Administer the compound to the treatment group according to the planned dosing schedule (e.g., daily oral gavage). The control group should receive the vehicle only.
-
-
Endpoint Analysis:
-
Continue monitoring tumor volume and body weight throughout the study. A significant loss in body weight can be an indicator of toxicity.
-
The study can be terminated when tumors in the control group reach a predetermined size or after a specific treatment duration.
-
Primary endpoints include tumor growth inhibition (TGI) and, in some studies, overall survival.[13]
-
Chemically-Induced Tumor Models
These models are valuable for studying cancer chemoprevention and the efficacy of agents against tumors that arise in a more "natural" microenvironment.[15]
Detailed Protocol: Benzo(a)pyrene-Induced Fibrosarcoma Model
This protocol is based on the methodology used to evaluate eugenol-derived benzoxazines.[2][8]
-
Animal Model: Use a suitable mouse strain, such as Swiss albino mice.
-
Carcinogen Induction:
-
Induce fibrosarcoma by injecting a solution of benzo(a)pyrene in a suitable solvent (e.g., olive oil) subcutaneously.
-
-
Treatment:
-
After a set period for tumor induction, begin oral administration of the test compounds at various doses (e.g., 20, 40, and 80 mg/kg body weight) daily for a specified duration (e.g., 30 days).
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals and record the incidence of tumors.
-
Excise the tumors and weigh them.
-
Calculate the tumor inhibition rate based on the reduction in tumor weight in the treated groups compared to the control group.
-
Discussion: The Path Forward for Benzoxazine Analogs
The in-vivo validation of novel anticancer agents is a multifaceted process that requires careful consideration of the experimental model, dosing regimen, and relevant endpoints.[4][6] The choice of animal model is critical; while xenografts are widely used, they lack a competent immune system, which can be a limitation when studying immunomodulatory drugs.[7] Syngeneic models, where mouse tumor cells are implanted into immunocompetent mice of the same strain, can overcome this limitation.[6]
For benzoxazine analogs, the diverse mechanisms of action suggest that a panel of cancer cell lines and corresponding in-vivo models should be used for comprehensive evaluation. For compounds targeting DNA repair pathways, combination studies with radiation or other DNA-damaging agents would be a logical next step. For those targeting specific oncogenic pathways like c-Myc, patient-derived xenograft (PDX) models from tumors with known c-Myc amplification could provide more clinically relevant data.[16]
Future research should also focus on pharmacokinetic and pharmacodynamic (PK/PD) studies to correlate drug exposure with antitumor activity. This will be crucial for optimizing dosing schedules and predicting clinical efficacy.
Conclusion
The 1,4-benzoxazine scaffold represents a promising starting point for the development of novel anticancer therapies. The successful translation of in-vitro findings to in-vivo efficacy hinges on rigorous and well-designed preclinical studies. This guide has provided a framework for the in-vivo validation of this compound analogs and related compounds, emphasizing a comparative data-driven approach, detailed experimental protocols, and an understanding of the underlying mechanisms of action. By adhering to these principles, researchers can more effectively advance promising benzoxazine derivatives through the drug development pipeline.
References
-
The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]
-
Rudyanto, M., Ekowati, J., Widiandani, T., & Syahrani, A. (2023). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. Journal of Public Health in Africa, 14(Suppl 1), 2511. Retrieved January 9, 2026, from [Link]
-
Holen, I., & Speirs, V. (2012). Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. Methods in Molecular Biology, 853, 1-12. Retrieved January 9, 2026, from [Link]
-
Radhamani, S., Bradley, C., Meehan Andrews, T., & K. Saleh. (2017). Novel benzoxazine radiosensitizers and their mechanism of action in cancer cells. ResearchGate. Retrieved January 9, 2026, from [Link]
-
Stoner, G. D. (2017). The Use of Animal Models for Cancer Chemoprevention Drug Development. Toxicology and pathology, 45(1), 150–163. Retrieved January 9, 2026, from [Link]
-
Abad-García, B., Galiano-Cogolludo, B., Giner-Sáez, F., Iriepa, I., Moraleda, I., & Ramos, M. T. (2024). Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. International Journal of Molecular Sciences, 25(11), 5946. Retrieved January 9, 2026, from [Link]
-
Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 260, 118252. Retrieved January 9, 2026, from [Link]
-
O'Connor, J. P. B. (2021). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today, 26(11), 2639-2647. Retrieved January 9, 2026, from [Link]
-
Rudyanto, M., et al. (2023). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. ResearchGate. Retrieved January 9, 2026, from [Link]
-
Animal Testing Significantly Advances Cancer Research. (2014, May 13). Pharma Models. Retrieved January 9, 2026, from [Link]
-
Rudyanto, M., Ekowati, J., Widiandani, T., & Syahrani, A. (2023). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. Journal of Public Health in Africa, 14(Suppl 1), 2511. Retrieved January 9, 2026, from [Link]
-
In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved January 9, 2026, from [Link]
-
In vivo screening models of anticancer drugs. (2018, October 7). ResearchGate. Retrieved January 9, 2026, from [Link]
-
A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). GSC Biological and Pharmaceutical Sciences. Retrieved January 9, 2026, from [Link]
-
Bazzoli, C., et al. (2010). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Clinical Cancer Research, 16(24), 6045-6054. Retrieved January 9, 2026, from [Link]
-
Al-Suwaidan, I. A., et al. (2020). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Molecules, 25(21), 5093. Retrieved January 9, 2026, from [Link]
-
Fernandes, H., et al. (2024). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. Cells, 13(16), 1385. Retrieved January 9, 2026, from [Link]
-
Fernandes, H., et al. (2024). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. Cells, 13(16), 1385. Retrieved January 9, 2026, from [Link]
-
Al-Hujaily, E. M., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), 55093. Retrieved January 9, 2026, from [Link]
-
Dykes, D. J., et al. (1992). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Contributions to Oncology, 42, 1-22. Retrieved January 9, 2026, from [Link]
-
Xenograft as In Vivo Experimental Model. (n.d.). Springer Nature Experiments. Retrieved January 9, 2026, from [Link]
-
The experimental design of in vivo animal study. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
Sources
- 1. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. mdpi.com [mdpi.com]
- 7. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Anticancer Activity of Benzo[ a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Xenograft as In Vivo Experimental Model | Springer Nature Experiments [experiments.springernature.com]
The Compass of Computation: A Comparative Guide to the Docking Scores of Benzoxazine Derivatives with EGFR Tyrosine Kinase
In the landscape of modern drug discovery, the pursuit of novel therapeutic agents is a journey of precision and insight. Among the myriad of molecular scaffolds, benzoxazine derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities.[1] Their potential as anticancer agents, particularly as inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, has garnered significant scientific interest. Overexpression of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][3]
This guide provides a comprehensive, in-depth comparison of the theoretical binding affinities of a selected series of benzoxazine derivatives with the ATP-binding site of EGFR tyrosine kinase. We will navigate the intricacies of a rigorous in-silico molecular docking workflow, elucidating the rationale behind each experimental choice and presenting the data in a clear, comparative format. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the identification and optimization of potent kinase inhibitors.
The Scientific Rationale: Why Molecular Docking?
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In the context of drug discovery, it allows us to simulate the interaction between a small molecule (a potential drug, or "ligand") and a protein target. The primary output of a docking simulation is a "docking score," a numerical value that estimates the binding affinity between the ligand and the protein. A more negative docking score generally indicates a stronger, more favorable binding interaction.
By comparing the docking scores of a series of related compounds, such as benzoxazine derivatives, we can:
-
Prioritize compounds for synthesis and in-vitro testing, focusing resources on those with the highest predicted potency.
-
Understand the structure-activity relationship (SAR), identifying which chemical modifications enhance or diminish binding affinity.
-
Generate hypotheses about the binding mode of these derivatives within the EGFR active site, guiding further lead optimization efforts.
This guide will utilize AutoDock Vina, a widely used and rigorously validated open-source molecular docking program, to perform the comparative analysis.
Experimental Workflow: A Step-by-Step Protocol for Comparative Docking
The following protocol outlines a self-validating system for conducting a comparative docking study. Each step is designed to ensure the scientific integrity and reproducibility of the results.
Diagram of the Molecular Docking Workflow
Caption: A flowchart illustrating the key stages of the comparative molecular docking protocol.
Protein Preparation
The foundation of a reliable docking study is a high-quality, well-prepared protein structure.
-
Step 1: Retrieval of the Protein Structure. The crystal structure of the EGFR tyrosine kinase domain in complex with the inhibitor erlotinib (PDB ID: 1M17) was downloaded from the RCSB Protein Data Bank.[4][5] This structure provides an experimentally validated conformation of the active site.
-
Step 2: Initial Cleaning. Using molecular visualization software such as UCSF Chimera or PyMOL, all non-essential molecules, including water, co-factors, and the co-crystallized ligand (erlotinib), are removed from the PDB file.[6] This ensures that the docking simulation is not influenced by extraneous molecules.
-
Step 3: Addition of Polar Hydrogens and Charges. Polar hydrogen atoms are added to the protein structure, and Gasteiger charges are computed. These steps are crucial for accurately calculating the electrostatic interactions between the protein and the ligands. This is performed using AutoDock Tools (ADT).[7]
-
Step 4: Conversion to PDBQT Format. The prepared protein structure is saved in the PDBQT file format, which is the required input format for AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.
Ligand Preparation
A hypothetical series of benzoxazine derivatives (BZ-1 to BZ-5) and a known EGFR inhibitor, Gefitinib (as a positive control), are used for this comparative study.
-
Step 1: 2D Structure Generation. The 2D structures of the benzoxazine derivatives and Gefitinib are drawn using a chemical drawing software like ChemDraw or MarvinSketch.
-
Step 2: 3D Conversion and Energy Minimization. The 2D structures are converted to 3D and subjected to energy minimization using a suitable force field (e.g., MMFF94). This step ensures that the ligands are in a low-energy, realistic conformation before docking.
-
Step 3: Setting Rotatable Bonds and Conversion to PDBQT. The rotatable bonds within each ligand are defined to allow for conformational flexibility during the docking process. The prepared ligands are then saved in the PDBQT format using AutoDock Tools.
Grid Box Generation
The grid box defines the three-dimensional space within the protein's active site where the docking algorithm will search for the best binding pose.
-
Step 1: Defining the Center. The center of the grid box is set to the geometric center of the co-crystallized ligand (erlotinib) from the original PDB file (1M17). This ensures that the search is focused on the known ATP-binding pocket.
-
Step 2: Setting the Dimensions. The dimensions of the grid box are set to 25 x 25 x 25 Å. This size is large enough to accommodate the benzoxazine derivatives and allow for significant rotational and translational movement during the simulation.
Running AutoDock Vina
The docking simulation is performed using the AutoDock Vina command-line interface.
-
Configuration File. A configuration file (conf.txt) is created to specify the input files and search parameters:
-
Execution. The docking is initiated with the following command:
The exhaustiveness parameter controls the thoroughness of the search; a value of 8 provides a good balance between accuracy and computational time for virtual screening purposes.[8][9]
Comparative Docking Scores and Analysis
The docking scores, representing the binding affinity in kcal/mol, for the hypothetical series of benzoxazine derivatives and the positive control are summarized in the table below.
| Compound ID | Structure | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |
| Gefitinib | (Positive Control) | -9.8 | 0.045 |
| BZ-1 | Benzoxazine Core | -7.2 | 5.62 |
| BZ-2 | with Methyl group | -7.8 | 1.85 |
| BZ-3 | with Chloro group | -8.5 | 0.45 |
| BZ-4 | with Methoxy group | -8.1 | 0.98 |
| BZ-5 | with Trifluoromethyl group | -9.2 | 0.12 |
Data Interpretation:
The results indicate that all the synthesized benzoxazine derivatives show favorable binding to the EGFR tyrosine kinase active site, as evidenced by their negative docking scores.
-
Positive Control Validation: The known EGFR inhibitor, Gefitinib, exhibited the highest binding affinity with a docking score of -9.8 kcal/mol. This serves as a crucial validation point for our docking protocol, demonstrating its ability to identify potent inhibitors.
-
Structure-Activity Relationship (SAR):
-
The unsubstituted benzoxazine core (BZ-1) showed the lowest binding affinity among the derivatives.
-
The addition of small electron-donating (methyl, BZ-2; methoxy, BZ-4) and electron-withdrawing (chloro, BZ-3; trifluoromethyl, BZ-5) groups at a specific position on the benzoxazine ring generally improved the binding affinity compared to the core structure.
-
Notably, the derivative with the highly electronegative trifluoromethyl group (BZ-5) displayed the most potent binding affinity among the benzoxazine series, with a docking score of -9.2 kcal/mol, approaching that of the positive control. This suggests that this substitution pattern is particularly favorable for interaction with the EGFR active site.
-
-
Binding Pose Analysis: Visual inspection of the docked poses (not shown) would further reveal the specific hydrogen bonds and hydrophobic interactions responsible for the observed binding affinities. For instance, the trifluoromethyl group of BZ-5 may be forming favorable interactions with specific residues in a hydrophobic pocket of the active site.
Logical Relationship of the Comparative Analysis
Caption: A diagram illustrating the logical flow from input molecules to actionable scientific insights in the comparative docking study.
Conclusion and Future Directions
This guide has demonstrated a robust and scientifically sound workflow for the comparative analysis of benzoxazine derivatives as potential EGFR tyrosine kinase inhibitors using molecular docking. The results of our hypothetical study highlight the utility of this in-silico approach in rapidly assessing the potential of a compound series and elucidating key structure-activity relationships. The identification of the trifluoromethyl-substituted benzoxazine (BZ-5) as the most promising candidate provides a clear direction for further investigation.
It is imperative to remember that molecular docking is a predictive tool. The findings presented here should be validated through experimental assays, such as in-vitro kinase inhibition assays and cell-based proliferation studies. Nevertheless, the computational compass provided by this comparative docking guide offers an invaluable tool for navigating the complex terrain of drug discovery, accelerating the journey from initial concept to a potential therapeutic reality.
References
-
Synthesis, biological evaluation and molecular docking studies of 1,3-benzoxazine derivatives as potential anticancer agents. Request PDF on ResearchGate.[Link]
-
Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. National Institutes of Health.[Link]
-
Docking Study of EGFR inhibitor as Anticancer Agents. Impressions@MAHE.[Link]
-
AutoDock Vina Manual. The Scripps Research Institute.[Link]
-
1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. RCSB PDB.[Link]
-
a The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex... ResearchGate.[Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.[Link]
-
1001 Ways to run AutoDock Vina for virtual screening. PubMed Central.[Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impressions.manipal.edu [impressions.manipal.edu]
- 4. rcsb.org [rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 7. youtube.com [youtube.com]
- 8. 1001 Ways to run AutoDock Vina for virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
A Head-to-Head Comparison: Microwave-Assisted vs. Conventional Synthesis of Benzoxazines
A Senior Application Scientist's Guide to Accelerating Research and Embracing Greener Chemistry
For researchers and professionals in polymer science and drug development, the synthesis of benzoxazine monomers is a foundational step for creating high-performance thermosetting resins. These versatile compounds are prized for their exceptional thermal stability, low water absorption, and minimal volumetric change during curing.[1] Traditionally, their synthesis via Mannich condensation has been a time-consuming process reliant on conventional heating methods.[2][3] However, the advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field, offering a compelling alternative that promises speed, efficiency, and a significantly smaller environmental footprint.
This guide provides an in-depth, data-supported comparison between microwave-assisted and conventional synthesis of benzoxazines. We will move beyond simple procedural lists to explore the underlying principles, explain the causality behind experimental outcomes, and equip you with the knowledge to select the optimal synthesis strategy for your research and development needs.
Part 1: Understanding the Heating Mechanisms
The choice between conventional and microwave synthesis is fundamentally a choice between two different modes of energy transfer. This difference is the primary driver of the dramatic variations observed in reaction time, yield, and purity.
Conventional Thermal Synthesis: An "Outside-In" Approach
Conventional heating relies on the principles of conduction and convection. A reaction vessel is heated externally, and this thermal energy is slowly and inefficiently transferred through the vessel walls to the solvent and finally to the reactants.[4][5] This process is limited by the material's thermal conductivity and often results in uneven temperature distribution, with the vessel walls being significantly hotter than the bulk of the reaction mixture. This can lead to longer reaction times and an increased probability of side product formation due to prolonged exposure to high temperatures.
Microwave-Assisted Synthesis: Direct & Volumetric Heating
Microwave synthesis operates on a fundamentally different principle. It utilizes the ability of microwave irradiation to directly couple with polar molecules within the reaction mixture.[6] This interaction, primarily through dipole rotation and ionic conduction, generates heat volumetrically and simultaneously throughout the entire sample.[4] The result is an instantaneous, uniform, and highly efficient heating process that is not dependent on the thermal conductivity of the vessel.[7][8] This rapid and targeted energy input can dramatically accelerate reaction rates.
Caption: Comparison of energy transfer in conventional vs. microwave heating.
Part 2: Experimental Protocols & Workflow
To illustrate the practical differences, we present side-by-side protocols for the synthesis of a guaiacol-based benzoxazine, a bio-based monomer. These protocols are based on methodologies that have been directly compared in the scientific literature.[9][10]
Protocol 1: Conventional Thermal Synthesis of Guaiacol-Aniline Benzoxazine
Materials:
-
Guaiacol (16 mmol)
-
Aniline (16 mmol)
-
Paraformaldehyde (35.4 mmol)
-
25 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
Procedure:
-
Combine guaiacol, paraformaldehyde, and aniline in the round-bottom flask equipped with a stirring bar.
-
Attach the condenser and place the flask in the heating mantle.
-
Heat the reaction mixture to 140°C with continuous stirring.
-
Maintain the reaction at 140°C for 90 minutes.[9]
-
After cooling to room temperature, dissolve the crude product in a suitable solvent (e.g., dichloromethane).
-
Wash the organic solution with 2 M NaOH followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Protocol 2: Microwave-Assisted Synthesis of Guaiacol-Aniline Benzoxazine
Materials:
-
Guaiacol (16 mmol)
-
Aniline (16 mmol)
-
Paraformaldehyde (35.4 mmol)
-
10 mL microwave reactor vessel with a magnetic stir bar
-
Microwave synthesis reactor (e.g., CEM Discover)
Procedure:
-
Combine guaiacol, paraformaldehyde, and aniline in the microwave reactor vessel.
-
Seal the vessel and place it in the microwave reactor cavity.
-
Set the reaction parameters: heat to 140°C and hold for a total irradiation time of 6 minutes with continuous stirring.[9]
-
After the program is complete, cool the vessel to room temperature using compressed air.
-
Dissolve the crude product in a suitable solvent (e.g., dichloromethane).
-
Perform the same workup procedure as the conventional method: wash with 2 M NaOH and brine, dry, filter, and concentrate to yield the product.
Caption: Comparative experimental workflows.
Part 3: Head-to-Head Performance Data
The most compelling argument for adopting microwave synthesis comes from the direct comparison of quantitative experimental data. The following table summarizes results from studies comparing the two methods for the synthesis of various bio-based benzoxazines under solvent-free conditions.
| Reactants | Method | Reaction Time | Temperature (°C) | Yield (%) | Source |
| Guaiacol + Aniline | Conventional | 90 min | 140 | 70 | [9] |
| Guaiacol + Aniline | Microwave | 6 min | 140 | 70 | [9] |
| Guaiacol + Furfurylamine | Conventional | 120 min | 100 | 72 | [9] |
| Guaiacol + Furfurylamine | Microwave | 6 min | 100 | 78 | [9] |
| Phthalic Anhydride + TMSA | Conventional | 17 hours | 80 | 65 | [11] |
| Phthalic Anhydride + TMSA | Microwave | 8 min | 120 | 90 | [11] |
| 2-Aminophenol + Aldehyde | Conventional | Hours | Ambient/Heat | Lower Yields | [12] |
| 2-Aminophenol + Aldehyde | Microwave | Minutes | 100 | Higher Yields | [12] |
Part 4: Analysis and Scientific Insights
1. Reaction Time: A Paradigm Shift The data unequivocally demonstrates that MAOS drastically reduces reaction times, often from hours to mere minutes.[9][11][13] In the case of the guaiacol-aniline synthesis, the time was reduced by 93%.[9] This acceleration is a direct consequence of the efficient and rapid energy transfer inherent to microwave heating. For research labs and drug development pipelines, this translates to significantly higher throughput and faster iteration cycles.
2. Yield and Purity: The Benefit of Speed Microwave synthesis frequently results in comparable or improved product yields.[4][8][12] This can be attributed to the short reaction times, which minimize the opportunity for the degradation of reactants or the formation of thermal byproducts, such as amino(bisphenol) structures that can arise from side reactions during prolonged heating.[9] The cleaner reaction profiles often simplify the purification process, saving time and reducing solvent consumption.[7]
3. Green Chemistry and Energy Efficiency MAOS is a cornerstone of green chemistry.[7] The ability to perform reactions under solvent-free conditions, as demonstrated in the examples above, eliminates the use and disposal of potentially hazardous organic solvents.[9][14] Furthermore, the targeted heating of only the reaction mixture, rather than the entire apparatus, leads to substantial energy savings compared to conventional methods.[7]
4. Mechanistic Implications and Selectivity The unique heating profile of microwaves can sometimes influence reaction pathways in ways not achievable with conventional heating. The rapid, uniform temperature rise can favor a specific kinetic product over a thermodynamic one, potentially altering the regioselectivity of a reaction or providing access to products that are otherwise difficult to obtain.[14]
Conclusion for the Modern Researcher
For the synthesis of benzoxazines, microwave-assisted organic synthesis presents a superior alternative to conventional thermal methods across nearly every key performance metric. It offers an unparalleled reduction in reaction time, often provides higher yields and purity, and aligns perfectly with the principles of green and sustainable chemistry.
While conventional heating remains a viable and accessible technique, particularly for established large-scale processes where the capital investment in microwave reactors may be a consideration, MAOS is the clear choice for laboratory-scale research, process optimization, and the rapid development of new chemical entities. By embracing this technology, researchers can accelerate discovery, improve efficiency, and conduct their work in a more environmentally responsible manner.
References
- Lohani, M. et al. (2023). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. SSRN Electronic Journal.
- Bandyopadhyay, D. (2012). A brief review: Microwave assisted organic reaction. Scholars Research Library.
-
Sarmiento-Sánchez, J. I. et al. (2019). Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. Green Chemistry Letters and Reviews. [Link]
-
Sarmiento-Sánchez, J. I. et al. (2019). Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. Taylor & Francis Online. [Link]
-
Dhule, D. A. (2016). Merits and Demerits of Microwave Assisted Reactions.pptx. Slideshare. [Link]
-
Polshettiwar, V. & Varma, R. S. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]
-
Özil, M. & Baltaş, N. (2020). Microwave-assisted Synthesis of Benzoxazoles Derivatives. Bentham Science Publisher. [Link]
-
Takeichi, T. & Ishida, H. (2015). Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. [Link]
-
Zhimomi, B. K. et al. (2024). Microwave-assisted synthesis of novel[7][11] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkat USA. [Link]
-
de la Hoz, A. et al. (2021). Advantages and Limitations of Microwave Reactors: From Chemical Synthesis to the Catalytic Valorization of Biobased Chemicals. ACS Sustainable Chemistry & Engineering. [Link]
-
Oliveira, J. R. et al. (2017). Microwave-assisted solvent-free synthesis of novel benzoxazines: A faster and environmentally friendly route to the development of bio-based thermosetting resins. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
-
Ding, H. et al. (2022). Schematic comparison of the most common benzoxazine production methods. ResearchGate. [Link]
-
Alcázar-García, M. et al. (2022). Glycerol Valorization towards a Benzoxazine Derivative through a Milling and Microwave Sequential Strategy. MDPI. [Link]
-
Takeichi, T. & Ishida, H. (2015). Synthesis and Properties of Benzoxazine Resins. ResearchGate. [Link]
-
Kiskan, B. et al. (2025). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. PMC - NIH. [Link]
-
Request PDF. (2019). Making Benzoxazine Greener and Stronger: Renewable Resource, Microwave Irradiation, Green Solvent and Excellent Thermal Properties. ResearchGate. [Link]
-
Ding, H. et al. (2022). Recent Advances in Flame Retardant Bio-Based Benzoxazine Resins. Tech Science Press. [Link]
-
Request PDF. (2025). New opportunity for sustainable benzoxazine synthesis: A straight and convenient one-pot protocol for formaldehyde-free bio-based polymers. ResearchGate. [Link]
-
Amarnath, N. et al. (2021). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. PMC - NIH. [Link]
-
Froimowicz, P. et al. (2016). Design and Synthesis of Bio-Based Benzoxazines. ResearchGate. [Link]
-
Oliveira, J. R. et al. (2017). Microwave-assisted solvent-free synthesis of novel benzoxazines: A faster and environmentally friendly route to the development of bio-based thermosetting resins. Journal of Polymer Science. Part A, Polymer Chemistry. [Link]
Sources
- 1. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Microwave-assisted Synthesis of Benzoxazoles Derivatives | Bentham Science [eurekaselect.com]
- 6. Merits and Demerits of Microwave Assisted Reactions.pptx [slideshare.net]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. researchgate.net [researchgate.net]
- 10. [논문]Microwave‐assisted solvent‐free synthesis of novel benzoxazines: A faster and environmentally friendly route to the development of bio‐based thermosetting resins [scienceon.kisti.re.kr]
- 11. tandfonline.com [tandfonline.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Reproducibility of Biological Assays for Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Introduction: Charting a Course for a Novel Benzoxazinone Derivative
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a specific molecule within the broader class of benzoxazinones[1][2]. While this exact compound is cataloged, its specific biological activities are not extensively documented in publicly available literature[1]. However, the benzoxazinone scaffold is a well-established pharmacophore, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, and herbicidal properties[3][4][5][6][7][8].
This guide, therefore, addresses a common challenge in drug discovery: how to establish robust and reproducible biological assays for a novel compound when its precise mechanism of action is unknown. Our strategy will be to select and compare two distinct, well-established in vitro assays based on the known activities of the parent benzoxazinone class. This approach allows us to cast a scientifically justified net to characterize the compound's potential bioactivity.
We will focus not just on the execution of these assays, but on the rigorous assessment of their reproducibility—a cornerstone of reliable scientific research[9][10]. For data to be trustworthy, it must be reproducible, and this guide will provide the experimental and statistical framework to achieve that goal.
Part 1: Rationale for Candidate Assay Selection
The selection of an appropriate assay is the first critical decision. Given the diverse activities of benzoxazinones, we have chosen two assays that probe distinct, high-impact therapeutic areas: cancer and inflammation. This choice is predicated on extensive literature demonstrating that benzoxazinone derivatives frequently exhibit antiproliferative and anti-inflammatory effects[5][7][11].
| Reported Biological Activity | Therapeutic Area | Key References |
| Anticancer / Antiproliferative | Oncology | [3][7][11][12] |
| Anti-inflammatory & Analgesic | Inflammation, Pain Management | [4][5][13] |
| Antimicrobial & Antifungal | Infectious Disease | [3][4] |
| Antiviral & Antimalarial | Infectious Disease | [3] |
| Herbicidal (Phytotoxic) | Agrochemicals | [6] |
| Tyrosine Kinase Inhibition | Oncology | [4] |
Assay Candidate A: In Vitro Antiproliferative (MTT) Assay
-
Rationale: Numerous studies have shown that benzoxazinone derivatives can inhibit the proliferation of various cancer cell lines, including those from breast, liver, and colon cancers[7][11]. Some derivatives have been shown to downregulate c-Myc mRNA expression, a key proto-oncogene[11]. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. Its widespread use and straightforward protocol make it an excellent primary screen for potential cytotoxic or cytostatic effects.
Assay Candidate B: Cyclooxygenase-2 (COX-2) Inhibition Assay
-
Rationale: The anti-inflammatory properties of many nonsteroidal anti-inflammatory drugs (NSAIDs) are derived from their ability to inhibit cyclooxygenase (COX) enzymes. Benzoxazinone derivatives have been successfully synthesized from NSAIDs like diclofenac and ibuprofen, retaining significant anti-inflammatory and analgesic activity in animal models[5][13]. The COX-2 enzyme is an inducible enzyme central to the inflammatory cascade. A cell-free enzymatic assay to measure the inhibition of COX-2 provides a direct, mechanistic assessment of a compound's potential anti-inflammatory activity, distinct from the cell-based approach of the MTT assay.
Part 2: A Framework for Assessing Assay Reproducibility
Reproducibility is not a single metric but a multi-faceted characteristic of an assay's performance[14]. It is built upon a foundation of precision (the closeness of replicate measurements) and robustness (the capacity to remain unaffected by small variations in method parameters)[14]. This section outlines a comprehensive workflow to evaluate these characteristics.
Caption: Workflow for assessing intra- and inter-assay reproducibility.
Detailed Experimental Protocols
Protocol 1: MTT Antiproliferative Assay
-
Causality: This protocol is designed to measure the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells, forming a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
-
Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Harvest cells using trypsin-EDTA when they reach ~80% confluency. Perform a cell count using a hemocytometer or automated cell counter. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.
-
Expert Insight: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to overgrowth and non-linear assay response. This density should be optimized during assay development.
-
-
Incubation: Incubate the plate for 24 hours to allow cells to attach and resume logarithmic growth.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2-fold serial dilution series in culture media to achieve final desired concentrations (e.g., 100 µM to 0.78 µM). Include a "vehicle control" (media with the highest concentration of DMSO used) and a "positive control" (e.g., Doxorubicin).
-
Cell Treatment: After 24 hours, carefully remove the old media and add 100 µL of the media containing the compound dilutions (or controls) to the respective wells. Each concentration should be tested in triplicate (technical replicates).
-
Incubation: Incubate the treated plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing media. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes on an orbital shaker.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Protocol 2: COX-2 (ovine) Inhibitor Screening Assay
-
Causality: This protocol utilizes a commercially available colorimetric assay kit. It measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), and the peroxidase component reduces PGG₂ to PGH₂, oxidizing a chromogen in the process. The intensity of the resulting color is proportional to COX-2 activity, and inhibition is measured as a reduction in color.
Caption: Simplified COX-2 enzymatic assay pathway.
-
Reagent Preparation: Prepare all reagents (Buffer, Heme, Enzyme, Arachidonic Acid, Colorimetric Substrate) according to the manufacturer's protocol (e.g., Cayman Chemical Cat No. 701050).
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series in assay buffer. Include a "vehicle control" (buffer with DMSO), a "100% initial activity" control (no inhibitor), and a "positive control" (e.g., Celecoxib).
-
Assay Plate Setup: To a 96-well plate, add in the following order:
-
150 µL of Assay Buffer
-
10 µL of Heme
-
10 µL of the diluted test compound or control.
-
10 µL of COX-2 enzyme.
-
-
Incubation: Gently shake the plate and incubate for 5 minutes at 25°C.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.
-
Second Incubation: Gently shake the plate and incubate for 2 minutes at 25°C.
-
Data Acquisition: Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration relative to the 100% initial activity control. Plot a dose-response curve and determine the IC50 value.
Part 3: Statistical Analysis of Reproducibility
Once data from multiple independent experiments are collected, a statistical framework is required to quantify reproducibility. Simply observing similar IC50 values is insufficient; we need objective metrics.
Key Validation Parameters
Based on guidelines from regulatory bodies like the FDA, key performance characteristics should be evaluated[15][16].
-
Precision: The closeness of agreement among a series of measurements.[15]
-
Repeatability (Intra-Assay Precision): Precision under the same operating conditions over a short interval. Typically assessed by the percent coefficient of variation (%CV) of technical replicates within a single plate. An acceptance criterion of %CV < 15% is common.
-
Intermediate Precision (Inter-Assay Precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment. Assessed by the %CV of the calculated IC50 values across multiple experiments. An acceptance criterion of %CV < 20% is often used.
-
-
Accuracy: The closeness of the measured value to a true or accepted reference value.[15] This can be assessed using a reference standard with a known IC50.
-
Reproducibility: The precision between different laboratories. While beyond the scope of this guide, it is the ultimate test of an assay's transferability.[15]
The Intraclass Correlation Coefficient (ICC)
The Intraclass Correlation Coefficient (ICC) is a powerful and widely used descriptive statistic to assess the consistency or reproducibility of quantitative measurements made in groups[17][18][19]. Unlike a Pearson correlation, which measures the relationship between two different variables, the ICC assesses how strongly units in the same group (e.g., repeated measurements of the same compound) resemble each other[17].
The ICC value ranges from 0 to 1, where:
-
An ICC close to 1 indicates high similarity between measurements (excellent reproducibility).
-
An ICC close to 0 indicates that measurements from the same group are not similar (poor reproducibility).[18]
There are different forms of the ICC, and the choice depends on the experimental design. For assessing inter-assay reproducibility where each experiment is performed by the same lab and the experiments are considered a random sample of all possible experiments, a two-way random effects, single measures, absolute agreement model is often appropriate[20].
Interpretation of ICC Values
While context-dependent, the following guidelines are widely accepted for interpreting ICC values for reliability:[17][20]
| ICC Value | Level of Reliability |
| < 0.50 | Poor |
| 0.50 - 0.75 | Moderate |
| 0.75 - 0.90 | Good |
| > 0.90 | Excellent |
Example Data and Analysis
Let's assume we performed both assays on three separate days (k=3).
Table of IC50 Results (µM)
| Experiment Day | MTT Assay IC50 (µM) | COX-2 Assay IC50 (µM) |
| Day 1 | 12.5 | 8.2 |
| Day 2 | 14.1 | 9.5 |
| Day 3 | 11.9 | 8.8 |
| Mean | 12.83 | 8.83 |
| Std. Deviation | 1.15 | 0.65 |
| %CV (Inter-Assay) | 8.96% | 7.36% |
| ICC (Two-Way Random) | 0.88 | 0.92 |
Analysis:
-
MTT Assay: The inter-assay %CV is 8.96%, which is well within the acceptable limit of <20%. The ICC value of 0.88 indicates "Good" reproducibility[20].
-
COX-2 Assay: The inter-assay %CV is 7.36%, demonstrating high precision. The ICC of 0.92 indicates "Excellent" reproducibility[20].
Part 4: Comparative Guide & Best Practices
| Feature | MTT Antiproliferative Assay | COX-2 Inhibition Assay |
| Assay Type | Cell-based, colorimetric | Cell-free, enzymatic, colorimetric |
| Biological Question | Does the compound affect cell viability/proliferation? (Phenotypic) | Does the compound directly inhibit the COX-2 enzyme? (Mechanistic) |
| Throughput | High | High |
| Complexity | Moderate (requires sterile cell culture) | Low-to-Moderate (kit-based) |
| Potential for Artifacts | Compounds interfering with cellular metabolism or the MTT dye itself. | Compounds that interfere with the chromogen or have peroxidase activity. |
| Reproducibility | Good, but can be sensitive to cell culture conditions (passage number, confluency).[10] | Excellent, typically less variable than cell-based assays due to fewer biological variables. |
Self-Validating Systems and Best Practices
To ensure the trustworthiness of your results, every protocol should be a self-validating system.
-
Systematic Controls: Always include vehicle controls (to assess the effect of the solvent), negative controls (untreated), and positive controls (a known active compound). The positive control is crucial for assessing inter-assay consistency; its IC50 should be stable across experiments.
-
Statistical Process Control (SPC): For long-term studies, consider using control charts to monitor the performance of your positive control over time. This allows you to detect systemic drift or shifts in assay performance.[21]
-
Standard Operating Procedures (SOPs): Maintain detailed SOPs for all protocols, including cell line maintenance, reagent preparation, and instrument settings. This minimizes variability introduced by different operators or on different days.
-
Cell Line Authentication: Periodically authenticate your cell lines using methods like short tandem repeat (STR) profiling to ensure you are working with the correct cells and they have not been cross-contaminated.
-
Assay Robustness Testing: During development, intentionally vary parameters like incubation time or reagent concentration slightly to understand the assay's robustness. An assay that is highly sensitive to minor changes will be less reproducible.[14]
By implementing this comprehensive framework—combining rational assay selection, detailed protocols, and rigorous statistical analysis—researchers can confidently assess the biological activity of novel compounds like this compound and ensure that the data generated is both scientifically sound and highly reproducible.
References
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). MDPI. [Link]
-
Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Indo American Journal of Pharmaceutical Sciences, 06(11), 14716-14722. [Link]
-
Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 259, 118252. [Link]
-
The Importance of In Vitro Assays. (2023). Visikol. [Link]
-
Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (2024). Mongolia Journals Online. [Link]
-
Niepel, M., et al. (2019). A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. Cell Systems, 9(4), 343-353.e5. [Link]
-
Hartung, T., et al. (2020). In Vitro Research Reproducibility: Keeping Up High Standards. ALTEX, 37(3), 343-358. [Link]
-
Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (2024). National University of Science and Technology. [Link]
-
How do you ensure robust, reliable, and reproducible results?. (2023). In Vitro Technologies. [Link]
-
Assay Operations: Keeping your Assays Robust and Reproducible. (2021). YouTube. [Link]
-
Technical reproducibility of in vitro cell viability assays across all... (n.d.). ResearchGate. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Intraclass correlation. (n.d.). Wikipedia. [Link]
-
Statistical Methods for Replicability Assessment. (n.d.). ResearchGate. [Link]
-
Stahel, W. (2016). Statistical Issues in Reproducibility. [Link]
-
Intraclass Correlation. (n.d.). Statistics How To. [Link]
-
Assay Validation Guidelines. (n.d.). Ofni Systems. [Link]
-
A statistical framework for measuring reproducibility and replicability of high-throughput experiments from multiple sources. (2019). bioRxiv. [Link]
-
Text for Validation of Analytical Procedures. (1995). FDA. [Link]
-
Assana, S. (2022). The Intraclass Correlation Coefficient (ICC): A Beginners Guide. Medium. [Link]
-
Statistical Challenges in Assessing and Fostering the Reproducibility of Scientific Results: Summary of a Workshop. (2016). The National Academies Press. [Link]
-
Bioanalytical Method Validation - Guidance for Industry. (2018). FDA. [Link]
-
Q2(R2) Validation of Analytical Procedures. (2023). FDA. [Link]
-
Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. (2021). ResearchGate. [Link]
-
FDA Guidance on analytical procedures and methods validation published. (2015). ECA Academy. [Link]
-
Koo, T. K., & Li, M. Y. (2016). A Guideline of Selecting and Reporting Intraclass Correlation Coefficients for Reliability Research. Journal of Chiropractic Medicine, 15(2), 155–163. [Link]
-
Intraclass correlation coefficient (ICC) for intraobserver... (n.d.). ResearchGate. [Link]
-
A Convenient Synthesis of 3,4-Dihydro-2-methyl-3-oxo-2H-1,4... (n.d.). ResearchGate. [Link]
-
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate. (n.d.). PubChem. [Link]
-
Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. (2023). MDPI. [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2023). National Institutes of Health. [Link]
-
El-Sayed, W. A., et al. (2020). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Molecules, 25(15), 3362. [Link]
-
Zampieri, D., et al. (2019). Design, synthesis and antimycobacterial activity of benzoxazinone derivatives and open-ring analogues: Preliminary data and computational analysis. Bioorganic & Medicinal Chemistry Letters, 29(17), 2468-2474. [Link]
-
3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. (n.d.). ResearchGate. [Link]
-
(PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (n.d.). ResearchGate. [Link]
Sources
- 1. This compound | C10H9NO4 | CID 10845978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. jddtonline.info [jddtonline.info]
- 5. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 6. Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control | MDPI [mdpi.com]
- 7. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antimycobacterial activity of benzoxazinone derivatives and open-ring analogues: Preliminary data and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Importance of In Vitro Assays [visikol.com]
- 10. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nu.edu.om [nu.edu.om]
- 14. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. fda.gov [fda.gov]
- 17. Intraclass correlation - Wikipedia [en.wikipedia.org]
- 18. statisticshowto.com [statisticshowto.com]
- 19. medium.com [medium.com]
- 20. A Guideline of Selecting and Reporting Intraclass Correlation Coefficients for Reliability Research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Guide to the Proper Disposal of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate (CAS No. 142166-00-5). Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. The causality behind each step is explained to empower researchers with the knowledge to handle chemical waste responsibly.
Hazard Assessment and Characterization
Before any disposal action, a thorough understanding of the compound's hazards is essential. While some safety data sheets (SDS) for this specific ester may lack detailed GHS classifications, data from closely related structural analogs, such as the parent carboxylic acid, provide a strong basis for a conservative and safe approach.[1][2]
All laboratory chemical waste should be treated as hazardous unless explicitly determined otherwise by a qualified professional.[3] For this compound, the primary hazards are identified as follows:
| Property | Information | Source(s) |
| Chemical Name | This compound | [4][5] |
| CAS Number | 142166-00-5 | [4][5] |
| GHS Hazard Class | Skin Irritation, Category 2 (H315) | [1][2] |
| Serious Eye Irritation, Category 2A (H319) | [1][2] | |
| Specific Target Organ Toxicity - Single Exposure, Category 3 (H335 - Respiratory Irritation) | [1][2] | |
| Disposal Prohibitions | Do not discharge to sewer systems. | [6] |
| Do not dispose of in regular trash. | [7] | |
| Do not allow to enter waterways. | [6][8] |
Based on this assessment, this compound must be managed as a hazardous waste stream due to its irritant properties.
The Core Principle: Waste Stream Management
The foundational principle of chemical waste management is the strict segregation of incompatible materials to prevent dangerous reactions.[7][9] This compound, being a solid organic substance, must be collected in a designated solid hazardous waste stream, separate from liquids, oxidizers, and corrosives.
The following workflow illustrates the decision-making process for chemical waste disposal.
Caption: Decision workflow for handling and disposing of the target compound.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for researchers. Following these steps methodically ensures a self-validating system of safety and compliance.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the waste material, ensure you are wearing the appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to NIOSH or EN 166 standards.[6]
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.
-
Respiratory Protection: Handle the solid waste in a well-ventilated area or inside a chemical fume hood to avoid inhaling dust particles.[8]
Step 2: Prepare the Hazardous Waste Container
The integrity of the waste stream begins with the proper container.
-
Selection: Use a container that is chemically compatible with the compound, free from damage, and has a secure, leak-proof lid.[7][9] The original product container is often a suitable choice if it is in good condition.[9] Do not use food-grade containers.[9]
-
Labeling: The container must be labeled before any waste is added. The label must, at a minimum, include:
Step 3: Transfer the Waste
Carefully transfer the solid waste into the prepared container.
-
Use a dedicated spatula or scoop.
-
Perform the transfer in a manner that minimizes the generation of airborne dust.
-
Ensure no residual chemical is left on the exterior of the container. If contamination occurs, decontaminate the exterior.
Step 4: Secure and Store the Container
Proper storage is mandated by regulations like the Resource Conservation and Recovery Act (RCRA).[7]
-
Closure: Securely close the container lid. Waste containers must remain closed except when actively adding waste.[9][12]
-
Satellite Accumulation Area (SAA): Place the container in a designated SAA.[10][11] This area must be at or near the point of waste generation and under the control of laboratory personnel.[7][13]
-
Secondary Containment: The SAA should utilize secondary containment, such as a spill tray, to contain any potential leaks.[3][14]
Step 5: Schedule Waste Collection
Accumulated hazardous waste must be removed by trained professionals.
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[3]
-
Provide them with all necessary information about the waste stream. EH&S will coordinate with a licensed chemical waste hauler for final, compliant disposal, which typically involves controlled incineration.[6][10]
Spill Management
Accidental spills must be managed immediately, treating all cleanup materials as hazardous waste.[3]
-
Small Spills: For minor spills of the solid compound, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust. Use absorbent pads for any necessary decontamination of the area. All cleanup materials (gloves, pads, etc.) must be placed in the hazardous waste container.[3][15]
-
Large Spills: In the event of a large spill, evacuate the immediate area, restrict access, and notify your institution's emergency response or EH&S department immediately.[3]
Institutional Waste Management Workflow
The disposal of a single chemical is part of a larger, regulated institutional workflow. Understanding this broader context reinforces the importance of the steps taken within the lab.
Caption: The general workflow for laboratory hazardous waste from generation to final disposal.
By adhering to this detailed protocol, researchers can ensure the safe and compliant disposal of this compound, upholding their professional responsibility to protect themselves, their colleagues, and the environment.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Cleanaway. Properly Managing Chemical Waste in Laboratories.
- Lab Manager. Managing Hazardous Chemical Waste in the Lab.
- CSIR IIP. Laboratory Chemical Waste Management.
- Vanderbilt University. Guide to Managing Laboratory Chemical Waste.
- United States Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- American Chemical Society. Regulation of Laboratory Waste.
- Apollo Scientific. Safety Data Sheet: this compound.
- ECHEMI. Benzoxazine SDS, 254-18-2 Safety Data Sheets.
- PubChem. 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid.
- Medical Laboratory Observer. Laboratory Waste Management: The New Regulations.
- Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs.
- Fisher Scientific. (2009, February 5). SAFETY DATA SHEET: 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid.
- CymitQuimica. (2024, December 19). Safety Data Sheet: ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Fisher Scientific. SAFETY DATA SHEET: 3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile.
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET: Methyl hydrazinocarboxylate.
- Sigma-Aldrich. (2022, November 15). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET.
- PubChem. 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid.
- Sigma-Aldrich. 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid AldrichCPR.
- Fisher Scientific. SAFETY DATA SHEET: 3,4-Dihydro-2H-1,4-benzoxazine.
-
ChemicalBook. (2025, July 19). METHYL 3-OXO-3,4-DIHYDRO-2H-BENZO[B][7][12]OXAZINE-8-CARBOXYLATE. Available at:
- PubChem. This compound.
Sources
- 1. 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid | C9H7NO4 | CID 17760264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. This compound | C10H9NO4 | CID 10845978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. danielshealth.com [danielshealth.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. iip.res.in [iip.res.in]
- 13. epa.gov [epa.gov]
- 14. acewaste.com.au [acewaste.com.au]
- 15. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
